molecular formula C9H8Cl2 B1582628 (2,2-Dichlorocyclopropyl)benzene CAS No. 2415-80-7

(2,2-Dichlorocyclopropyl)benzene

Cat. No.: B1582628
CAS No.: 2415-80-7
M. Wt: 187.06 g/mol
InChI Key: WLWFQGXZIDYWQF-UHFFFAOYSA-N
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Description

(2,2-Dichlorocyclopropyl)benzene is a useful research compound. Its molecular formula is C9H8Cl2 and its molecular weight is 187.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3003. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,2-dichlorocyclopropyl)benzene
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InChI

InChI=1S/C9H8Cl2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWFQGXZIDYWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2
Source PubChem
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DSSTOX Substance ID

DTXSID901299841
Record name 1,1-Dichloro-2-phenylcyclopropane
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Molecular Weight

187.06 g/mol
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CAS No.

2415-80-7
Record name 1,1-Dichloro-2-phenylcyclopropane
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Record name 2,2-Dichlorocyclopropylbenzene
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Record name 2415-80-7
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Record name 1,1-Dichloro-2-phenylcyclopropane
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Record name 2,2-dichlorocyclopropylbenzene
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Foundational & Exploratory

(2,2-Dichlorocyclopropyl)benzene CAS number 2415-80-7 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2,2-Dichlorocyclopropyl)benzene (CAS No. 2415-80-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

This compound, identified by CAS number 2415-80-7, is a halogenated aromatic hydrocarbon that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring a strained gem-dichlorocyclopropane ring appended to a phenyl group, imparts a distinct reactivity profile that is highly valuable in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a particular focus on its pivotal role in pharmaceutical development.[2]

The primary industrial and research significance of this compound lies in its function as a key precursor to the hypolipidemic drug ciprofibrate, which is used to treat hyperlipoproteinemia.[1][2] Beyond this well-established application, its utility extends into materials science and broader organic synthesis, making it a compound of interest for a wide range of chemical innovation.[3]

Physicochemical and Spectroscopic Profile

This compound is a transparent, colorless to very slightly yellow liquid under standard conditions.[1][3] Its high boiling point and density are characteristic of chlorinated aromatic compounds. It is sparingly soluble in water but exhibits good solubility in common organic solvents.[4]

Core Properties

A summary of its key physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 2415-80-7[5][6]
Molecular Formula C₉H₈Cl₂[1][5][7]
Molecular Weight 187.07 g/mol [5][6]
Appearance Colorless to slightly yellow liquid[1][4]
Density 1.208 g/mL at 25 °C[1][8]
Boiling Point 103 °C at 10 mmHg 234.5 °C at 760 mmHg[8][9]
Refractive Index n20/D 1.551[8]
Flash Point 104 °C (219.2 °F) - closed cup[10]
Solubility Sparingly soluble in water[4]
Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Key spectral data are available across various databases.

  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectra are available for this compound, providing detailed information about its proton and carbon environments.[11][12][13]

  • Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic vibrational frequencies for the aromatic C-H, C=C, and the C-Cl bonds, as well as the cyclopropyl ring system.[5][6]

  • Mass Spectrometry (MS): The mass spectrum shows a characteristic isotopic pattern for a molecule containing two chlorine atoms, with a molecular ion peak confirming its mass.[6][14]

Synthesis and Mechanism

The most common and efficient synthesis of this compound involves the dichlorocyclopropanation of styrene.[2] This reaction is a classic example of carbene addition to an alkene.

Mechanism: Phase-Transfer Catalyzed Dichlorocarbene Addition

The synthesis proceeds via the generation of dichlorocarbene (:CCl₂) from chloroform using a strong base, typically a 50% aqueous sodium hydroxide solution. The reaction is heterogeneous (organic and aqueous phases), necessitating a phase-transfer catalyst (PTC) such as benzyltriethylammonium chloride (TEBA) to facilitate the reaction between the reactants across the phase boundary.[1][2] The highly reactive dichlorocarbene then undergoes a [1+2] cycloaddition with the double bond of styrene to form the stable dichlorocyclopropane ring.

G cluster_aqueous Aqueous Phase cluster_interface Phase Interface NaOH NaOH (aq) PTC_OH [PTC]⁺[OH]⁻ NaOH->PTC_OH Transfers OH⁻ to organic phase CHCl3_aq CHCl₃ PTC_CCl3 [PTC]⁺[⁻CCl₃] Styrene Styrene Product This compound Dichlorocarbene :CCl₂ (Dichlorocarbene) PTC_CCl3->Dichlorocarbene α-elimination (-Cl⁻) Dichlorocarbene->Styrene [1+2] Cycloaddition

Caption: Phase-transfer catalysis workflow for dichlorocarbene generation and cycloaddition.

Detailed Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.[2]

  • Setup: To a 250 mL four-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add styrene (30g), dichloromethane (30 mL), chloroform (43.5g), and benzyltriethylammonium chloride (TEBA) (1.2g).

  • Reaction Initiation: Begin vigorous stirring and heat the mixture to reflux.

  • Base Addition: Slowly add a pre-prepared alkaline solution (28.5g NaOH dissolved in 28.5 mL water) to the refluxing mixture over a period of time.

  • Reaction: Maintain the reflux for approximately 8 hours to ensure the reaction goes to completion.

  • Workup: Cool the mixture to room temperature. Add 60 mL of water and stir for 10 minutes. Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extraction: Extract the aqueous layer with petroleum ether. Combine all organic layers.

  • Drying and Filtration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by high-vacuum distillation, collecting the fraction at approximately 95-100 °C to yield a colorless liquid. Purity is typically >99% by HPLC.[2]

Applications in Drug Development and Materials Science

The unique chemical structure of this compound makes it a valuable precursor for more complex molecules.

Key Intermediate for Ciprofibrate

The most prominent application is in the synthesis of the fibric acid derivative ciprofibrate.[1] The synthesis leverages the this compound core, which undergoes further chemical transformations, including Friedel-Crafts acylation and Baeyer-Villiger oxidation, to construct the final drug molecule.[2]

Caption: Simplified synthetic pathway from the core intermediate to Ciprofibrate.

Broader Synthetic and Material Applications

The reactivity of the dichlorocyclopropyl group allows for various chemical modifications, making it a versatile building block for novel drug discovery programs. Furthermore, its structure has found use in materials science, particularly in the development of specialized polymers and electronic chemicals like photoresists for the semiconductor industry.[1][3] There are also reports of its use as a pesticide, where its mechanism of action is believed to involve the disruption of the pest's nervous system.[4]

Safety, Handling, and Storage

As with any chlorinated organic compound, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification

The compound is classified as hazardous and carries the following GHS warnings:

  • H315: Causes skin irritation.[15]

  • H319: Causes serious eye irritation.[15]

  • H335: May cause respiratory irritation.[15]

  • It is also considered harmful if swallowed or inhaled.

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[10] Eyewash stations and safety showers must be readily accessible.[10]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[10]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[10]

  • Respiratory Protection: If ventilation is inadequate, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be followed.[10]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and direct sunlight.[4][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

First Aid Measures
  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10]

  • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[10]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Get medical aid.[10]

Conclusion

This compound is a chemical intermediate of considerable value, bridging basic organic chemistry with critical applications in the pharmaceutical and materials science sectors. Its efficient synthesis, well-characterized properties, and defined reactivity pathways make it a reliable and sought-after building block for advanced chemical manufacturing and research. A thorough understanding of its handling requirements is essential to safely unlock its full synthetic potential.

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  • Exploring the Synthesis and Applications of this compound. Vertex AI Search.
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An In-depth Technical Guide to (2,2-Dichlorocyclopropyl)benzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2-Dichlorocyclopropyl)benzene (CAS No. 2415-80-7) is a pivotal chemical intermediate, distinguished by its unique strained-ring structure containing a gem-dichloro-substituted cyclopropane fused to a phenyl group. This guide offers a comprehensive technical overview of its core physical and chemical properties, a detailed examination of its synthesis via phase-transfer catalyzed dichlorocarbene addition to styrene, and its subsequent chemical transformations. With a primary role as a key precursor in the synthesis of the hypolipidemic drug ciprofibrate, its utility also extends into materials science and broader organic synthesis. This document provides field-proven insights, detailed experimental protocols, and mechanistic interpretations to support advanced research and development activities.

Introduction: The Strategic Importance of a Strained Ring Intermediate

In the landscape of fine chemical synthesis, intermediates that provide both unique structural motifs and versatile reactivity are of paramount importance. This compound emerges as a compound of significant interest due to the inherent reactivity of the dichlorocyclopropyl group.[1][2] This strained three-membered ring is not merely a structural component but an active participant in subsequent chemical transformations, including ring-opening and functional group interconversions.

Its most prominent application lies in the pharmaceutical industry as an essential building block for ciprofibrate, a fibrate drug used to manage hyperlipoproteinemia.[1][3] The synthesis of ciprofibrate relies on the precise architecture of this compound to build the final drug molecule through a series of established organic reactions.[3][4] Beyond this, its potential is being explored in the development of novel polymers and electronic materials, where the introduction of the dichlorocyclopropyl moiety can impart unique physical and chemical properties.[1][5] This guide serves to consolidate the critical technical information required by scientists to effectively utilize this versatile intermediate.

Physicochemical and Spectroscopic Profile

The accurate characterization of a chemical entity is foundational to its application. The properties of this compound have been well-documented and are summarized below.

Physical and Chemical Properties

The compound is a clear, colorless to very slightly yellow liquid under ambient conditions, with a faint aromatic odor.[1][6] It is sparingly soluble in water but miscible with many common organic solvents.[6]

PropertyValueSource(s)
CAS Number 2415-80-7[1][3][7]
Molecular Formula C₉H₈Cl₂[1][6][7]
Molecular Weight 187.07 g/mol [7][8]
Appearance Clear colorless to very slightly yellow liquid[1][6]
Density 1.208 g/mL at 25 °C[1][8][9]
Boiling Point 103 °C at 10 mmHg (105-106 °C at 12 mmHg)[8][9][10]
Refractive Index (n²⁰/D) 1.551[8][9][10]
Flash Point 104 °C (219.2 °F) - closed cup[8][11]
Solubility Sparingly soluble in water[6]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key spectral features are outlined below. Full spectral data can be accessed through various databases.[10][12][13][14][15]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characteristic. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.0-7.4 ppm. The protons on the cyclopropyl ring present a more complex pattern due to diastereotopicity and geminal/vicinal coupling. The benzylic proton (CH-Ph) appears as a multiplet, while the CH₂ protons also form a multiplet, generally found in the upfield region of the spectrum.[8][10]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, with the ipso-carbon appearing at a different shift from the ortho, meta, and para carbons. The CCl₂ carbon is a key feature, appearing significantly downfield due to the electronegative chlorine atoms. The other two carbons of the cyclopropyl ring will appear at higher field strengths.[10][12]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 186, with a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms.[15] Common fragmentation pathways include the loss of a chlorine atom (M-35), loss of HCl (M-36), and cleavage to form a phenyl cation or related fragments.[16][17]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the cyclopropyl group (around 3000 cm⁻¹). Strong absorptions corresponding to C=C stretching in the aromatic ring will be visible in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations typically appear in the fingerprint region below 800 cm⁻¹.[15]

Synthesis Pathway: Dichlorocarbene Addition

The most efficient and industrially relevant synthesis of this compound is the [2+1] cycloaddition of dichlorocarbene (:CCl₂) to styrene.[1][4] The dichlorocarbene is typically generated in situ from chloroform via α-elimination using a strong base, a process greatly facilitated by a phase-transfer catalyst (PTC).[1][4]

Reaction Mechanism

The reaction proceeds via an interfacial mechanism where the key steps occur at the boundary between the organic and aqueous phases.[3][4]

  • Deprotonation: The hydroxide ion (OH⁻) from the concentrated aqueous base deprotonates chloroform at the organic-aqueous interface, forming the trichloromethanide anion (CCl₃⁻).

  • Catalyst Action: The phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA), complexes with the CCl₃⁻ anion, transporting it into the bulk organic phase.

  • α-Elimination: Within the organic phase, the unstable CCl₃⁻ anion eliminates a chloride ion (Cl⁻) to generate the highly reactive dichlorocarbene (:CCl₂).

  • Cycloaddition: The electrophilic dichlorocarbene rapidly undergoes a concerted [2+1] cycloaddition reaction with the nucleophilic double bond of styrene to form the stable this compound product.[1]

Synthesis_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH (aq) CHCl3 Chloroform (CHCl₃) NaOH->CHCl3 Deprotonation (at interface) TEBA_CCl3 TEBA⁺CCl₃⁻ CHCl3->TEBA_CCl3 Anion formation & transport Styrene Styrene Product This compound Styrene->Product Carbene Dichlorocarbene (:CCl₂) Carbene->Product [2+1] Cycloaddition

Caption: Mechanism of Phase-Transfer Catalyzed Synthesis.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure for the synthesis of this compound.[4]

Materials:

  • Styrene (30g)

  • Dichloromethane (30mL)

  • Chloroform (43.5g)

  • Benzyltriethylammonium chloride (TEBA) (1.2g)

  • Sodium hydroxide (28.5g)

  • Deionized water (28.5mL)

  • Petroleum ether (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Setup: To a 250mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add styrene (30g), dichloromethane (30mL), chloroform (43.5g), and TEBA (1.2g).

  • Reaction Initiation: Begin vigorous stirring and heat the mixture to reflux.

  • Base Addition: Slowly add a pre-prepared solution of sodium hydroxide (28.5g) in water (28.5mL) via the dropping funnel over a period of 1-2 hours. The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture with vigorous stirring for 8 hours. The progress can be monitored by GC analysis.[3][4]

  • Workup: Cool the reaction mixture to room temperature. Add 60mL of water and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with petroleum ether.

  • Drying and Filtration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. Purify the crude product by high-vacuum distillation, collecting the fraction at approximately 95-100°C.[4] This typically yields a colorless liquid with a purity of >99%.[1][4]

Experimental_Workflow A 1. Charge Reactor (Styrene, CHCl₃, DCM, TEBA) B 2. Heat to Reflux A->B C 3. Slow Addition of NaOH (aq) B->C D 4. Reflux for 8 hours C->D E 5. Cool & Quench with Water D->E F 6. Phase Separation & Extraction E->F G 7. Dry Organic Phase (Na₂SO₄) F->G H 8. Filter & Concentrate G->H I 9. High-Vacuum Distillation H->I J Product (>99% Purity) I->J

Caption: Laboratory Synthesis Workflow.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of both the benzene ring and the dichlorocyclopropyl moiety.

Electrophilic Aromatic Substitution

The phenyl group can undergo electrophilic aromatic substitution. A key industrial example is the Friedel-Crafts acylation , which is a step in the synthesis of ciprofibrate.[3] The cyclopropyl group is generally considered to be an ortho-, para-directing activator, although the electron-withdrawing nature of the chlorine atoms can modulate this reactivity. In a typical Friedel-Crafts acylation, a Lewis acid catalyst like AlCl₃ is used to generate an acylium ion from an acyl chloride or anhydride, which then attacks the aromatic ring, primarily at the para position due to steric hindrance.[7][18]

Reactions of the Dichlorocyclopropyl Ring

The gem-dihalocyclopropane ring is highly strained and susceptible to various transformations, most notably ring-opening reactions . These reactions can be initiated by thermal, acidic, or basic conditions and can proceed through different pathways depending on the reagents and substrates.[9][19][20] For instance, under Lewis acid catalysis, the ring can open to form halogenated allyl derivatives, which are versatile intermediates for further synthesis.[19] This reactivity is fundamental to its role as a precursor in complex molecule synthesis.

Applications in Research and Industry

Pharmaceutical Synthesis

The primary industrial application of this compound is as a key starting material for the lipid-lowering drug ciprofibrate .[1][3] The synthesis pathway leverages the unique structure of the intermediate to construct the final, more complex active pharmaceutical ingredient.[3][4] Its availability at high purity is critical for ensuring the quality and efficacy of the final drug product.[1]

Materials Science and Fine Chemicals

The compound serves as a valuable building block in materials science. It can be incorporated into polymers to modify their properties or used in the synthesis of electronic chemicals, such as components for photoresist materials used in semiconductor manufacturing.[5] Its reactive nature also makes it a useful precursor in the broader synthesis of fine chemicals, including fragrances and dyes.[1]

Agrochemicals

Some sources indicate a historical or potential use of this compound as a pesticide .[6] The mechanism is suggested to involve the disruption of the nervous system in pests.[6]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazards: The compound is known to cause skin and eye irritation.[6][11][21] Inhalation may cause respiratory irritation.[21]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[11][21] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6][11]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6][11] If on skin, wash with plenty of water.[6] If inhaled, move the person to fresh air.[11] Seek medical attention if irritation persists or if you feel unwell.[6][11]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile of properties, synthesis, and reactivity. Its role in the pharmaceutical industry, particularly in the production of ciprofibrate, underscores its value. The efficient, phase-transfer catalyzed synthesis makes it an accessible building block for a wide range of applications, from drug development to advanced materials. A thorough understanding of its handling requirements and chemical behavior, as detailed in this guide, is crucial for leveraging its full potential in scientific research and industrial production.

References

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  • Pyrrole. Wikipedia. [Link]

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  • Benzene, 2,2-dichlorocyclopropyl-. NIST WebBook. [Link]

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An In-depth Technical Guide to (2,2-Dichlorocyclopropyl)benzene: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,2-Dichlorocyclopropyl)benzene, also known as 1,1-dichloro-2-phenylcyclopropane (CAS No: 2415-80-7), is a pivotal chemical intermediate whose unique structural characteristics—a strained dichlorocyclopropyl ring attached to a phenyl group—confer significant versatility in organic synthesis.[1] This guide provides a comprehensive technical overview of its molecular structure, formula, and physicochemical properties. We will delve into the prevalent synthetic methodologies, focusing on the mechanistic underpinnings of dichlorocarbene addition to styrene via phase-transfer catalysis. Furthermore, a detailed analysis of its spectroscopic signature (NMR, IR, and MS) is presented to aid in its unambiguous identification and characterization. The narrative culminates in a discussion of its critical role as a precursor in the pharmaceutical industry, most notably in the synthesis of the hypolipidemic agent Ciprofibrate, and its emerging applications in materials science.[2] This document is intended for researchers, chemists, and professionals in drug development seeking a deep, actionable understanding of this valuable compound.

Molecular Structure and Physicochemical Properties

The foundational attributes of a chemical entity are dictated by its structure. This compound is no exception, with its reactivity and utility stemming directly from its molecular architecture.

Chemical Formula and Structure

The molecular formula for this compound is C₉H₈Cl₂ .[1] This formula corresponds to a molecular weight of approximately 187.07 g/mol .[3] The molecule consists of a phenyl group (C₆H₅) bonded to a cyclopropane ring, where the carbon atom adjacent to the phenyl group is also bonded to two chlorine atoms. This geminal dichloride arrangement on the strained three-membered ring is the key functional group.

Below is a 2D representation and a Graphviz-generated diagram illustrating the connectivity of atoms.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of key physical and chemical properties is essential for handling, purification, and reaction setup.

PropertyValueSource
CAS Number 2415-80-7[3]
Appearance Transparent, colorless to very slightly yellow liquid[1]
Molecular Weight 187.07 g/mol [3]
Density 1.208 g/mL at 25 °C[4]
Boiling Point 103-106 °C at 10-12 mmHg[4][5][6]
Refractive Index (n²⁰/D) 1.5504 - 1.5524[5]
Solubility Sparingly soluble in water[1]
Vapor Pressure 0.0804 mmHg at 25°C[5]

Synthesis: The Dichlorocarbene Addition Pathway

The most prevalent and industrially viable synthesis of this compound involves the [2+1] cycloaddition of dichlorocarbene (:CCl₂) to styrene.[7] This reaction is a classic example of carbene chemistry, often facilitated by phase-transfer catalysis (PTC) for improved efficiency and scalability.

Mechanism of Dichlorocarbene Generation and Addition

The overall process can be dissected into two primary stages: the generation of the reactive dichlorocarbene intermediate and its subsequent cycloaddition to the styrene double bond.

  • Dichlorocarbene Generation: Dichlorocarbene is typically generated in situ from chloroform (CHCl₃) via α-elimination using a strong base, such as 50% aqueous sodium hydroxide (NaOH).[7] The high concentration of NaOH is crucial for deprotonation.[8]

  • The Role of Phase-Transfer Catalysis: Since styrene and chloroform are in an organic phase and NaOH is in an aqueous phase, a phase-transfer catalyst is essential to bridge the two-phase system.[9] Quaternary ammonium salts, such as benzyltriethylammonium chloride (TEBA or BTEAC), are commonly employed.[9][10] The catalyst transports the hydroxide ion (OH⁻) into the organic phase, where it can deprotonate chloroform to form the trichloromethanide anion (:CCl₃⁻). This anion is unstable and rapidly eliminates a chloride ion (Cl⁻) to yield the neutral, electrophilic dichlorocarbene (:CCl₂).[7]

  • Cycloaddition: The generated dichlorocarbene readily attacks the electron-rich π-bond of styrene in a concerted and stereospecific cycloaddition reaction, forming the stable dichlorocyclopropane ring.[7]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH (aq) Q_OH_aq Q⁺OH⁻ (aq) NaOH->Q_OH_aq Catalyst (Q⁺Cl⁻) Q_OH_org Q⁺OH⁻ (org) Q_OH_aq->Q_OH_org Phase Transfer Styrene Styrene Product This compound Styrene->Product + :CCl₂ CHCl3 Chloroform (CHCl₃) CCl3_anion [:CCl₃]⁻Q⁺ Q_OH_org->CCl3_anion + CHCl₃ - H₂O Carbene Dichlorocarbene (:CCl₂) CCl3_anion->Carbene α-elimination (- Cl⁻) QCl Q⁺Cl⁻ Carbene->Product QCl->Q_OH_aq Returns to Aqueous Phase

Caption: Phase-transfer catalysis workflow for dichlorocarbene addition.

Experimental Protocol: A Validated Method

The following protocol is a representative procedure for the synthesis of this compound, achieving high yield and purity.[10]

Materials:

  • Styrene (30g)

  • Dichloromethane (30ml)

  • Chloroform (43.5g)

  • Benzyltriethylammonium chloride (TEBA) (1.2g)

  • Sodium Hydroxide (28.5g)

  • Deionized Water (28.5ml)

  • Petroleum Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a 250ml four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add styrene (30g), dichloromethane (30ml), chloroform (43.5g), and TEBA (1.2g).[10]

  • Base Addition: Prepare the alkaline solution by dissolving NaOH (28.5g) in water (28.5ml). Heat the reaction flask to reflux and slowly add the NaOH solution via the dropping funnel over a controlled period.

  • Reaction: Maintain the reflux for 8 hours to ensure the reaction goes to completion.[10] The progress can be monitored by gas chromatography (GC).[9]

  • Workup: Cool the mixture to room temperature. Add 60ml of water and stir for 10 minutes. Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extraction & Drying: Extract the aqueous layer with petroleum ether. Combine all organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by high-vacuum distillation, collecting the fraction at approximately 95-100°C.[10]

Expected Outcome: This procedure typically yields a colorless liquid with a yield of around 88.6% and an HPLC purity of 99.2%.[10]

Spectroscopic Characterization

Unambiguous identification of the synthesized product is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the hydrogen and carbon framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).[11][12]

¹H NMR (400 MHz, CDCl₃):

  • δ 7.1-7.4 ppm (m, 5H): Aromatic protons of the phenyl ring.

  • δ 2.9-3.0 ppm (m, 1H): The methine (CH) proton on the cyclopropyl ring.

  • δ 1.8-2.0 ppm (m, 2H): The diastereotopic methylene (CH₂) protons on the cyclopropyl ring.

¹³C NMR (CDCl₃):

  • Aromatic Carbons: Signals typically appear in the δ 126-140 ppm range.

  • Cyclopropyl Carbons: The CH and CH₂ carbons will appear further upfield, with the CCl₂ carbon being significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[13]

Wavenumber (cm⁻¹)Assignment
~3030-3080 Aromatic C-H stretch
~2850-2960 Aliphatic C-H stretch (cyclopropyl)
~1600, 1495, 1450 Aromatic C=C ring stretches
~1020-1080 Cyclopropane ring vibrations
~700-800 C-Cl stretches
~690-770 Aromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A cluster of peaks around m/z 186, 188, and 190 is expected due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl). The peak at m/z 186 corresponds to the molecule with two ³⁵Cl isotopes.[3]

  • Key Fragments: Common fragmentation pathways involve the loss of chlorine (M-Cl)⁺ and cleavage of the cyclopropane ring.

Applications in Drug Development and Beyond

The synthetic utility of this compound is most pronounced in the pharmaceutical sector, though its applications are expanding.

Keystone Intermediate for Ciprofibrate

The primary industrial application of this compound is as a key starting material for the synthesis of Ciprofibrate .[2] Ciprofibrate is a fibrate-class lipid-lowering drug used to treat hyperlipoproteinemia.[10] The synthesis of Ciprofibrate from this intermediate involves several steps, including Friedel-Crafts acylation, Baeyer-Villiger oxidation, and hydrolysis, which leverage the specific functionalities of the precursor molecule.[2][10]

A Versatile Building Block in Organic Synthesis

Beyond Ciprofibrate, the unique structure of this compound makes it a valuable building block for broader research and development.[2]

  • Drug Discovery: The dichlorocyclopropyl moiety can be introduced into novel molecular scaffolds to explore new pharmacological activities.[2]

  • Materials Science: It has potential applications in the synthesis of specialized polymers and electronic chemicals, such as photoresist materials for the semiconductor industry, where its inclusion can modify the material's properties.[14]

  • Agrochemicals: The compound has also been investigated for use as a pesticide, where its mechanism of action involves disrupting the nervous system of pests.[1]

Conclusion

This compound is more than a simple organic compound; it is an enabling chemical intermediate with proven value and future potential. Its efficient and scalable synthesis via phase-transfer catalyzed dichlorocarbene addition makes it commercially accessible. A thorough understanding of its structure, properties, and spectroscopic signature—as detailed in this guide—is fundamental for its effective use. For researchers in pharmaceutical development and materials science, this compound represents a versatile and powerful tool for building molecular complexity and driving innovation.

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A Spectroscopic Guide to (2,2-Dichlorocyclopropyl)benzene: Elucidating Molecular Structure for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for (2,2-Dichlorocyclopropyl)benzene (CAS No. 2415-80-7), a key intermediate in pharmaceutical synthesis, notably for the lipid-lowering agent ciprofibrate.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural characterization of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₉H₈Cl₂, possesses a unique strained three-membered ring system attached to a phenyl group.[3] This structure presents a distinct spectroscopic fingerprint, which is crucial for its identification, purity assessment, and understanding its reactivity in synthetic transformations. The dichlorocyclopropyl moiety, in particular, offers characteristic signals that are pivotal for unambiguous characterization. This guide will dissect the data obtained from ¹H NMR, ¹³C NMR, IR, and MS to provide a holistic understanding of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound reveals the distinct proton signals of the phenyl and cyclopropyl rings. The interpretation of chemical shifts, integration, and coupling patterns allows for the complete assignment of the proton skeleton.

  • Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's spectrum.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

  • Data Acquisition: A standard one-pulse sequence is used to acquire the Free Induction Decay (FID).

  • Data Processing: The FID is subjected to Fourier transformation, followed by phasing and baseline correction to obtain the final spectrum.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve 5-10 mg in CDCl₃ prep2 Add TMS prep1->prep2 Internal Standard acq1 Acquire FID prep2->acq1 proc1 Fourier Transform acq1->proc1 proc2 Phasing & Baseline Correction proc1->proc2 an1 Chemical Shift Analysis proc2->an1 an2 Integration an1->an2 an3 Coupling Pattern Analysis an2->an3 G start Obtain IR Spectrum region1 > 3000 cm⁻¹ start->region1 region2 1600-1450 cm⁻¹ region1->region2 Aromatic C-H stretch region3 < 1000 cm⁻¹ region2->region3 Aromatic C=C stretch conclusion Structural Confirmation region3->conclusion C-Cl stretch & Aromatic C-H bend

Caption: Decision-making process for IR spectrum analysis.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080-3030C-H stretchAromatic
~2920C-H stretchCyclopropyl
~1600, 1490, 1450C=C stretchAromatic Ring
~750, 690C-H out-of-plane bendMonosubstituted Benzene
~800-600C-Cl stretchDichloroalkane

Note: These are typical ranges for the assigned functional groups.

The IR spectrum of this compound confirms the presence of both the aromatic ring and the dichlorocyclopropyl moiety. The characteristic C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹, while the C-H stretches for the cyclopropyl group are observed just below 3000 cm⁻¹. The sharp peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring. The strong absorptions in the fingerprint region, particularly the out-of-plane C-H bending bands around 750 and 690 cm⁻¹, are highly diagnostic for a monosubstituted benzene ring. The C-Cl stretching vibrations are expected to appear in the lower frequency region of the fingerprint, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further aid in structural elucidation.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).

  • Fragmentation: The high energy of the molecular ion often leads to its fragmentation into smaller, charged species.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

m/zRelative Intensity (%)Proposed Fragment
188, 18611.8, 18.4[C₉H₈Cl₂]⁺• (Molecular Ion)
153, 15120.4, 64.5[C₉H₈Cl]⁺
116, 11521.7, 100.0[C₉H₇]⁺
914.0[C₇H₇]⁺
899.0[C₇H₅]⁺
774.0[C₆H₅]⁺

Data sourced from ChemicalBook. [4]

  • Molecular Ion Peak: The presence of a cluster of peaks at m/z 186 and 188 confirms the molecular weight of this compound and the presence of two chlorine atoms. The characteristic isotopic pattern for two chlorine atoms (approximately a 9:6:1 ratio for M, M+2, and M+4) is a key diagnostic feature.

  • Base Peak: The base peak at m/z 115 is likely due to the loss of a chlorine atom and HCl from the molecular ion, resulting in a stable aromatic cation.

  • Key Fragment Ions:

    • m/z 151/153: This fragment corresponds to the loss of one chlorine atom from the molecular ion.

    • m/z 116: This ion likely arises from the loss of the dichlorocyclopropyl group.

    • m/z 91: This is a characteristic peak for alkylbenzenes, corresponding to the tropylium ion.

    • m/z 77: This peak represents the phenyl cation, formed by the cleavage of the bond between the benzene ring and the cyclopropyl group.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and unambiguous characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed connectivity of atoms provided by NMR to the identification of functional groups by IR and the confirmation of molecular weight and fragmentation pathways by MS. This comprehensive spectroscopic analysis is indispensable for ensuring the quality and identity of this vital pharmaceutical intermediate, thereby supporting the integrity of the drug development pipeline.

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1H NMR and 13C NMR spectra of (2,2-Dichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (2,2-Dichlorocyclopropyl)benzene

Abstract

This compound, a key intermediate in the synthesis of hypolipidemic drugs such as ciprofibrate, possesses a unique molecular architecture that gives rise to a characteristic and informative Nuclear Magnetic Resonance (NMR) signature.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the chemical shifts, spin-spin coupling patterns, and signal assignments, grounding the interpretation in fundamental principles of NMR theory. Furthermore, this document furnishes a validated, step-by-step protocol for the acquisition of high-quality NMR data for this and similar small molecules, designed for researchers and professionals in chemical synthesis and drug development.

Introduction: The Structural Significance of this compound

This compound (CAS No. 2415-80-7) is a substituted cyclopropane derivative of styrene.[1][3] Its structure, featuring a phenyl ring attached to a dichlorinated three-membered carbocycle, is a critical pharmacophore. The strained cyclopropyl ring exhibits unique electronic properties, often described as having partial double-bond character, which influences the chemical reactivity and spectral properties of the molecule.

NMR spectroscopy is the preeminent analytical technique for the unambiguous structural elucidation of such organic compounds.[4] By probing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides precise information on the molecular framework, connectivity, and stereochemistry. A thorough understanding of its NMR spectra is therefore essential for reaction monitoring, quality control, and the characterization of its downstream products.

Molecular Structure and Predicted Spectral Complexity

To interpret the NMR spectra, we must first analyze the molecule's symmetry. This compound contains a single stereocenter at the benzylic carbon (C1), rendering the molecule chiral. This lack of higher-order symmetry dictates the number of chemically non-equivalent nuclei.

  • ¹H NMR Prediction:

    • Phenyl Group: The five protons on the monosubstituted benzene ring are not chemically equivalent. However, their chemical shifts are often very similar, leading to a complex, overlapping multiplet in the aromatic region. For practical purposes, they are often treated as a single group.

    • Cyclopropyl Group: There are three protons on the cyclopropyl ring. The proton on the benzylic carbon (H1) is unique. The two protons on the methylene carbon (H3) are diastereotopic due to the adjacent chiral center (C1). This means they are in different chemical environments and will have distinct chemical shifts and couplings. We therefore expect three distinct signals for the cyclopropyl protons.

  • ¹³C NMR Prediction:

    • Phenyl Group: Due to the plane of symmetry that would exist if not for the chiral cyclopropyl group, the phenyl carbons resolve into four distinct signals: the ipso-carbon (C-ipso, attached to the ring), two ortho-carbons (C-ortho), two meta-carbons (C-meta), and one para-carbon (C-para).

    • Cyclopropyl Group: All three carbons of the cyclopropyl ring are in unique environments: the benzylic carbon (C1), the dichlorinated carbon (C2), and the methylene carbon (C3).

Thus, we anticipate a total of approximately four distinct signal regions in the ¹H NMR spectrum and seven unique signals in the proton-decoupled ¹³C NMR spectrum.

Caption: Molecular structure of this compound with atom numbering.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton environments and their connectivity through spin-spin coupling. The spectrum is typically acquired in deuterated chloroform (CDCl₃), with the residual solvent signal at 7.26 ppm serving as a convenient reference.[5]

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-aromatic7.31 - 7.21Complex multiplet-5H
H1 (benzylic)~2.87Triplet (t)J ≈ 8.51H
H3a (methylene)~1.91Doublet of doublets (dd)J ≈ 8.5, 10.51H
H3b (methylene)~1.81Doublet of doublets (dd)J ≈ 8.5, 10.51H

Data compiled from ChemicalBook.[6]

Detailed Interpretation:
  • Aromatic Region (δ 7.21-7.31): The five protons of the phenyl ring resonate in this narrow downfield region.[6] Their proximity in chemical shift and the presence of ortho, meta, and para couplings result in a complex, overlapping signal pattern that is often difficult to resolve at lower field strengths. The downfield shift is characteristic of protons attached to an sp²-hybridized carbon in an aromatic system, where the ring current effect causes significant deshielding.[7]

  • Benzylic Proton (H1, δ ~2.87): This proton is shifted downfield relative to typical cyclopropyl protons (which appear around 0.22 ppm) due to the deshielding influence of the adjacent phenyl ring.[8][9] It appears as a triplet, indicating coupling to two neighboring protons with similar coupling constants. These neighbors are the two diastereotopic protons on C3. The signal is a triplet because the cis-vicinal (H1-H3a) and trans-vicinal (H1-H3b) coupling constants are fortuitously very similar in magnitude.[6]

  • Methylene Protons (H3a/H3b, δ ~1.91 and ~1.81): These protons are the most upfield signals, consistent with their location on a strained, saturated cyclopropane ring.[6] The inherent shielding of the cyclopropane ring system is a well-documented phenomenon.[8] As they are diastereotopic, they appear as two distinct signals. Each signal is a doublet of doublets:

    • The first splitting arises from geminal coupling to each other (²JHH).

    • The second splitting is from vicinal coupling to the benzylic proton H1 (³JHH). The magnitude of vicinal coupling in cyclopropanes is dependent on the dihedral angle, with cis-couplings typically being larger than trans-couplings.[10]

Caption: Key ¹H-¹H spin-spin coupling interactions in the cyclopropyl moiety.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Table 2: ¹³C NMR Data for this compound (CDCl₃)

Signal AssignmentChemical Shift (δ, ppm)
C-ipso~138.5
C-para~128.6
C-meta~128.4
C-ortho~126.8
C2 (-CCl₂)~63.2
C1 (-CH-Ph)~33.1
C3 (-CH₂)~27.5

Data compiled from SpectraBase and ChemicalBook.[11][12][13]

Detailed Interpretation:
  • Aromatic Carbons (δ 126-139): The four signals in the downfield region correspond to the phenyl ring carbons. The ipso-carbon, directly attached to the electron-donating cyclopropyl group, is typically found at the downfield end of this range. The other signals for the ortho, meta, and para carbons are clustered closely together, as is common for monosubstituted benzenes.[14]

  • Dichlorinated Carbon (C2, δ ~63.2): This carbon signal is significantly downfield compared to the other cyclopropyl carbons. This is a direct result of the additive deshielding effect of the two highly electronegative chlorine atoms, which withdraw electron density from the carbon nucleus.[11]

  • Benzylic and Methylene Carbons (C1, δ ~33.1; C3, δ ~27.5): These signals are in the aliphatic region. C1 is slightly more downfield than C3 due to the influence of the attached phenyl group. Notably, these carbons are significantly shielded (more upfield) compared to analogous carbons in unstrained alkanes. The high degree of s-character in the C-H bonds of cyclopropanes contributes to this shielding, a characteristic feature of these strained rings.[15]

Validated Experimental Protocol for NMR Spectrum Acquisition

Adherence to a rigorous experimental protocol is paramount for obtaining high-resolution, artifact-free NMR spectra. This self-validating methodology ensures reproducibility and data integrity.

Step 1: Sample Preparation
  • Mass Determination: Accurately weigh the sample. For ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[16][17]

  • Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice for this compound due to its high dissolving power for nonpolar organic compounds and its relatively low cost.[5]

  • Dissolution: Transfer the weighed sample to a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.[16] To ensure a homogenous solution, cap the vial and gently vortex or sonicate until all solid has dissolved.

  • Filtration and Transfer: If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This prevents peak broadening and shimming difficulties.[5][17]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, one drop of a dilute solution of tetramethylsilane (TMS) in CDCl₃ can be added. TMS is chemically inert and its signal is defined as 0.00 ppm.

Step 2: NMR Instrument Setup and Data Acquisition
  • Instrument Insertion: Carefully place the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning. Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The instrument's software will "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field against drift.[16] Following this, "shimming" is performed—an automated or manual process that optimizes the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks.[16]

  • ¹H NMR Acquisition:

    • Pulse Program: Select a standard one-pulse (zg30 or similar) sequence.

    • Spectral Width: Set to cover a range of approximately -2 to 12 ppm.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.

    • Number of Scans: For a ~10 mg sample, 8 to 16 scans will provide excellent signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: Select a proton-decoupled pulse sequence (e.g., zgpg30). This collapses C-H coupling and simplifies the spectrum to single lines for each unique carbon, while also providing a Nuclear Overhauser Effect (NOE) enhancement to the signal.

    • Spectral Width: Set to cover a range of approximately 0 to 200 ppm.

    • Relaxation Delay (d1): A longer delay of 2-5 seconds is advisable for more complete relaxation of all carbon nuclei, especially quaternary ones like C-ipso and C2.

    • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), more scans are required. For a ~50 mg sample, 256 to 1024 scans are typical.

Step 3: Data Processing
  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical). The baseline is then corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated. The TMS signal should be set to 0.00 ppm. If TMS is not used, the residual CHCl₃ signal in the ¹H spectrum can be set to 7.26 ppm, and the CDCl₃ triplet in the ¹³C spectrum can be centered at 77.16 ppm.[5]

  • Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons giving rise to each signal.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in CDCl₃ (~0.6 mL) weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID (¹H and ¹³C) lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base ref_int Reference & Integrate (¹H) phase_base->ref_int analysis analysis ref_int->analysis Final Spectrum for Analysis

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information. The chemical shifts and coupling patterns of the cyclopropyl protons provide a clear signature of the strained ring system and its stereochemical environment. Concurrently, the ¹³C spectrum confirms the carbon skeleton, with the dichlorinated carbon atom serving as a distinct downfield marker. By employing the detailed analytical approach and the robust experimental protocol outlined in this guide, researchers can confidently characterize this important pharmaceutical intermediate and ensure the structural integrity of their synthesized materials.

References

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An In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of (2,2-Dichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of (2,2-Dichlorocyclopropyl)benzene, a key intermediate in the synthesis of pharmaceuticals such as the hypolipidemic agent, ciprofibrate.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the vibrational spectroscopy of this organohalogen compound. The guide details the characteristic vibrational modes of the dichlorocyclopropyl and monosubstituted benzene moieties, provides a systematic interpretation of the IR spectrum, and outlines a rigorous experimental protocol for obtaining high-quality spectral data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Molecular Signature of a Key Pharmaceutical Intermediate

This compound, with the chemical formula C₉H₈Cl₂, is a colorless to very slightly yellow liquid at room temperature.[1] Its molecular structure, featuring a dichlorinated three-membered ring attached to a phenyl group, gives rise to a unique and informative infrared spectrum. IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[3] By identifying the frequencies at which a molecule absorbs infrared radiation, we can deduce the presence of specific functional groups and gain insights into its overall molecular architecture. For a critical intermediate like this compound, IR spectroscopy serves as an indispensable tool for identity confirmation, purity assessment, and quality control throughout the manufacturing process.[1][2]

The synthesis of this compound typically involves the reaction of styrene with chloroform and a phase transfer catalyst.[3] Potential impurities from this synthesis, such as unreacted starting materials or byproducts, would present distinct IR spectral features, making IR analysis a crucial checkpoint. This guide will dissect the IR spectrum of the pure compound, enabling analysts to confidently identify its characteristic fingerprint and distinguish it from potential contaminants.

Theoretical Framework: Deciphering the Vibrational Modes

The infrared spectrum of this compound is a composite of the vibrational modes originating from its two primary structural components: the monosubstituted benzene ring and the 2,2-dichlorocyclopropyl group. A thorough understanding of the characteristic frequencies for each of these moieties is paramount for an accurate spectral interpretation.

Vibrational Modes of the Monosubstituted Benzene Ring

The phenyl group gives rise to several characteristic absorption bands in the IR spectrum. These are summarized in the table below.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Comments
Aromatic C-H Stretch3100 - 3000Medium to WeakAppears at slightly higher wavenumbers than aliphatic C-H stretches.[4]
Overtone/Combination Bands2000 - 1650WeakA pattern of weak bands that can be indicative of the substitution pattern.[4]
C=C Ring Stretch1620 - 1580 & 1510 - 1470Medium to StrongTwo characteristic bands for the aromatic ring.[4]
C-H In-Plane Bending1300 - 1000Medium
C-H Out-of-Plane Bending770 - 730 & 710 - 690StrongThe strong absorption in this region is highly characteristic of monosubstitution.[2]
Vibrational Modes of the 2,2-Dichlorocyclopropyl Group

The strained cyclopropyl ring and the presence of two chlorine atoms introduce specific vibrational modes. The assignments below are based on studies of cyclopropane derivatives and organohalogen compounds.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Comments
C-H Stretch (Cyclopropyl)3100 - 3000MediumOverlaps with the aromatic C-H stretching region.[5]
CH₂ Scissoring~1450MediumDeformation of the CH₂ group in the cyclopropane ring.[5]
Cyclopropane Ring Deformations1050 - 1000Medium to Strong"Ring breathing" and other skeletal vibrations of the three-membered ring.[5]
C-Cl Stretch850 - 550StrongThe presence of two chlorine atoms may lead to asymmetric and symmetric stretching modes.[6][7]

Below is a diagram illustrating the key structural features of this compound.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Cleanup A Instrument Warm-up & Purge B Clean ATR Crystal A->B C Acquire Background Spectrum B->C D Apply Liquid Sample C->D E Acquire Sample Spectrum D->E F Data Processing & Interpretation E->F G Clean ATR Crystal Post-Analysis F->G

Caption: ATR-FTIR experimental workflow.

Conclusion: A Validated Approach to Spectral Analysis

This in-depth technical guide has provided a comprehensive framework for the infrared spectrum analysis of this compound. By understanding the theoretical basis of its vibrational modes and adhering to a validated experimental protocol, researchers and quality control professionals can confidently utilize IR spectroscopy for the identification and characterization of this vital pharmaceutical intermediate. The detailed spectral assignments and methodologies presented herein serve as a reliable reference, ensuring the scientific integrity and accuracy of the analytical process.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of this compound.
  • Guidechem. (n.d.). How to Synthesize this compound and Its Application in the Preparation of Cycloprobeta.
  • Vertex AI Search. (n.d.). The Role of this compound in Pharmaceutical Synthesis.
  • Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides.
  • Sigma-Aldrich. (n.d.). This compound 97.
  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). Benzene, 2,2-dichlorocyclopropyl-.
  • Freeman, J. M., & Robinson, P. J. (1971). Vibrational Spectra of 1,1-Dichlorocyclopropane. Canadian Journal of Chemistry, 49(15), 2533-2538.
  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.
  • University of Colorado Boulder. (n.d.). IR: alkyl halides.
  • Benzene On Ir Spectrum. (n.d.).
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane.
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  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.

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Mass spectrometry (MS) data for (2,2-Dichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of (2,2-Dichlorocyclopropyl)benzene

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a halogenated aromatic hydrocarbon with a unique strained ring system. Its chemical structure presents interesting challenges and opportunities for analysis via mass spectrometry. This guide provides a detailed exploration of the electron ionization (EI) mass spectrometry of this compound, offering insights into its fragmentation patterns and providing practical guidance for researchers and professionals in drug development and chemical analysis. Understanding the mass spectrometric behavior of such compounds is crucial for their unambiguous identification in complex matrices, for metabolism studies, and for quality control in chemical synthesis.

The strained three-membered ring and the presence of two chlorine atoms are key structural features that dictate the fragmentation pathways of this compound upon electron ionization. This guide will dissect these pathways, providing a logical framework for interpreting the resulting mass spectrum.

I. The Molecular Ion and Isotopic Signature

The first crucial piece of information in a mass spectrum is the molecular ion (M⁺•), which provides the molecular weight of the analyte. For this compound (C₉H₈Cl₂), the monoisotopic molecular weight is 186.0003 Da.[1][2]

A key confirmatory feature for chlorine-containing compounds is the isotopic pattern arising from the natural abundance of chlorine isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). For a molecule with two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion and its fragments containing chlorine. The expected isotopic pattern for the molecular ion (M⁺•) is:

  • M⁺•: Containing two ³⁵Cl atoms.

  • (M+2)⁺•: Containing one ³⁵Cl and one ³⁷Cl atom.

  • (M+4)⁺•: Containing two ³⁷Cl atoms.

The relative intensities of these peaks are approximately 9:6:1, providing a clear and readily identifiable signature for the presence of two chlorine atoms in the ion.[3]

II. Electron Ionization (EI) Mass Spectrum of this compound

Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive fragmentation.[4] This is highly advantageous for structural elucidation as the fragmentation pattern serves as a molecular fingerprint. The 70 eV electron ionization mass spectrum of this compound is characterized by a series of fragment ions that reveal the underlying structure of the molecule.

The mass spectrum shows a discernible molecular ion peak cluster around m/z 186, 188, and 190, consistent with the presence of two chlorine atoms.[5][6] However, the most abundant ion, the base peak, is observed at m/z 115.[6] This indicates that the molecular ion readily undergoes fragmentation.

Data Summary of Key Ions
m/zProposed Fragment IonRelative Intensity (%)Notes
186[C₉H₈Cl₂]⁺•18.4Molecular ion (M⁺•) with two ³⁵Cl
151[C₉H₈Cl]⁺64.5Loss of one Cl radical
115[C₉H₇]⁺100.0Base Peak; Loss of HCl from [C₉H₈Cl]⁺
89[C₇H₅]⁺9.0Further fragmentation

Data sourced from ChemicalBook.[6]

III. Fragmentation Pathways and Mechanistic Insights

The fragmentation of this compound under EI conditions can be rationalized through a series of logical bond cleavages and rearrangements. The primary driving forces for fragmentation are the stability of the resulting carbocations and the elimination of stable neutral molecules.

Proposed Fragmentation Mechanism
  • Initial Ionization: The process begins with the removal of an electron from the this compound molecule to form the molecular ion, [C₉H₈Cl₂]⁺• at m/z 186 (for the all ³⁵Cl isotopologue).

  • Loss of a Chlorine Radical: The molecular ion can undergo homolytic cleavage of a C-Cl bond to lose a chlorine radical (•Cl), resulting in the formation of the chlorotropylium or a related chlorophenylcyclopropyl cation at m/z 151 ([M-Cl]⁺). This is a very common fragmentation pathway for halogenated compounds.[7]

  • Formation of the Base Peak (m/z 115): The ion at m/z 151 readily loses a molecule of hydrogen chloride (HCl) to form the highly stable indenyl cation or a related [C₉H₇]⁺ isomer at m/z 115. This ion is the base peak in the spectrum, indicating its significant stability.

  • Further Fragmentation: The ion at m/z 115 can undergo further fragmentation, for example, by losing acetylene (C₂H₂) to form the ion at m/z 89.

Visualization of the Fragmentation Pathway

fragmentation_pathway M [C₉H₈Cl₂]⁺• m/z 186 F1 [C₉H₈Cl]⁺ m/z 151 M->F1 - •Cl F2 [C₉H₇]⁺ m/z 115 (Base Peak) F1->F2 - HCl F3 [C₇H₅]⁺ m/z 89 F2->F3 - C₂H₂

Caption: Proposed EI fragmentation pathway for this compound.

IV. Experimental Protocol: GC-EI-MS Analysis

Gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS) is the standard method for the analysis of volatile and semi-volatile compounds like this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

    • The concentration should be in the range of 10-100 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, typically operated at 250 °C. A split injection is often used to avoid overloading the column and detector.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This ensures good separation from any impurities.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standard energy that allows for reproducible fragmentation patterns and comparison with library spectra.[8]

    • Source Temperature: Typically 230 °C.

    • Quadrupole Temperature: Typically 150 °C.

    • Mass Range: Scan from m/z 40 to 300 to ensure all relevant fragments and the molecular ion are detected.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Analyze the molecular ion cluster and the fragmentation pattern as described above.

    • Compare the acquired spectrum with a library spectrum (e.g., NIST) for confirmation.

GC-MS Experimental Workflow

gcms_workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Analyte Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on Column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Spectrum->Interpret

Caption: A typical workflow for the analysis of this compound by GC-EI-MS.

V. Conclusion

The mass spectrum of this compound is rich with structural information. By understanding the fundamental principles of electron ionization and the fragmentation patterns of halogenated and cyclic compounds, a detailed and confident structural elucidation is possible. The characteristic isotopic signature of the two chlorine atoms, combined with the logical fragmentation cascade leading to the stable base peak at m/z 115, provides a robust method for the identification and characterization of this molecule. The protocols and insights provided in this guide serve as a valuable resource for scientists and researchers working with this and structurally related compounds.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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  • Kuhn, S. (2024).
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  • National Institutes of Health. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

  • LibreTexts. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

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  • ResearchGate. Electron ionization (EI) mass spectrum of halogenated analogues of methyl triclosan in SPMD extracts. [Link]

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  • YouTube. Electron ionization and mass spectrometry. [Link]

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The Strategic Intermediate: A Technical Guide to (2,2-Dichlorocyclopropyl)benzene for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,2-Dichlorocyclopropyl)benzene has emerged as a pivotal intermediate in the landscape of fine chemical and pharmaceutical synthesis. Its unique structural and electronic properties, conferred by the strained gem-dichlorocyclopropyl moiety, offer a gateway to a diverse array of molecular architectures. This guide provides an in-depth technical exploration of this compound, tailored for researchers, scientists, and professionals in drug development. We will dissect its synthesis, delve into the nuances of its reactivity, and illuminate its strategic applications, with a particular focus on its role as a precursor to high-value compounds. This document is designed not merely as a repository of information, but as a practical manual to empower chemists to harness the full synthetic potential of this versatile building block.

Core Characteristics and Physicochemical Properties

This compound, with the CAS number 2415-80-7, is a transparent, colorless to very slightly yellow liquid at room temperature. Its fundamental properties are summarized in the table below, providing a critical foundation for its handling and application in synthesis.

PropertyValueSource(s)
Molecular Formula C₉H₈Cl₂
Molecular Weight 187.07 g/mol
Appearance Transparent, colorless to very slightly yellow liquid
Density 1.208 g/mL at 25 °C
Boiling Point 103-106 °C at 10-12 mmHg
Refractive Index (n20/D) 1.551
Flash Point 104 °C (219.2 °F) - closed cup

The presence of the dichlorocyclopropyl group attached to a benzene ring creates a molecule with a unique combination of steric and electronic features that dictate its reactivity and utility in organic synthesis.

Synthesis of this compound: A Comparative Overview

The most prevalent and industrially scalable method for the synthesis of this compound is the dichlorocyclopropanation of styrene. This reaction involves the generation of dichlorocarbene (:CCl₂) as a reactive intermediate, which then undergoes a [2+1] cycloaddition with the double bond of styrene.

Phase-Transfer Catalysis (PTC): The Workhorse Method

The generation of dichlorocarbene from chloroform and a strong base, such as 50% aqueous sodium hydroxide, is a widely adopted and cost-effective method. The reaction is performed in a biphasic system with the aid of a phase-transfer catalyst (PTC), like benzyltriethylammonium chloride (TEBA). The PTC is crucial as it facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase, where deprotonation of chloroform occurs to generate the trichloromethyl anion. This anion then undergoes α-elimination to produce dichlorocarbene.

An illustrative reaction scheme is presented below:

Caption: Phase-Transfer Catalysis for Dichlorocyclopropanation.

A detailed experimental protocol for this synthesis is as follows:

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

  • Reaction Setup: To a 250 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 30g of styrene, 30 mL of dichloromethane, 43.5g of chloroform, and 1.2g of benzyltriethylammonium chloride (TEBA).

  • Reaction Initiation: Begin vigorous stirring and heat the mixture to reflux. Slowly add a solution of 28.5g of sodium hydroxide in 28.5 mL of water dropwise via the dropping funnel.

  • Reaction: Maintain the reflux for 8 hours. The reaction is exothermic, and the rate of addition of the NaOH solution should be controlled to maintain a steady reflux.

  • Work-up: After cooling to room temperature, add 60 mL of water and stir for 10 minutes. Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extraction and Drying: Extract the aqueous layer with petroleum ether. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter the dried organic phase and concentrate under reduced pressure. The crude product is then purified by high-vacuum distillation, collecting the fraction at approximately 95-100 °C to yield a colorless liquid.

This method typically affords this compound in high yield (around 88.6%) and purity (up to 99.2% by HPLC).

Alternative Methods for Dichlorocarbene Generation

While PTC is the dominant method, other techniques for generating dichlorocarbene are available and may be advantageous for specific applications, particularly when base-sensitive functional groups are present in the substrate.

MethodReagentsConditionsAdvantagesDisadvantages
Thermal Decomposition Sodium Trichloroacetate (NaO₂CCCl₃)Heating in an aprotic solvent (e.g., DME)Anhydrous and neutral conditions; simple procedure.Requires elevated temperatures; reagent can be moisture-sensitive.
Ultrasound-Assisted Synthesis Carbon Tetrachloride (CCl₄), Magnesium (Mg)Ultrasonic irradiation in a neutral medium (e.g., ether/THF)High yields; neutral conditions tolerate base-sensitive groups.CCl₄ is a known carcinogen and ozone-depleting substance; requires specialized equipment.
From Trichloroacetate Esters Ethyl Trichloroacetate, Sodium MethoxideAnhydrous conditionsMilder than PTC; can give higher yields for sensitive substrates.Requires anhydrous conditions; reagents are more expensive.

The choice of synthetic route is ultimately dictated by the scale of the reaction, the cost of reagents, and the chemical compatibility of the starting materials.

Reactivity and Synthetic Transformations

The synthetic utility of this compound is rooted in the high ring strain and the presence of the two chlorine atoms on the cyclopropyl ring. These features render the molecule susceptible to a variety of ring-opening and rearrangement reactions, providing access to a range of valuable synthons.

Ring-Opening Reactions

The cleavage of the cyclopropane ring is a key transformation of gem-dihalocyclopropanes. The regioselectivity and the nature of the product are highly dependent on the reaction conditions and the reagents employed.

Base-Promoted Ring Opening: In the presence of a nucleophilic base, such as an alkoxide, gem-dihalocyclopropanes can undergo ring opening. Mechanistic studies on related systems suggest that the reaction can proceed through an initial elimination of HX to form a halocyclopropene, followed by ring opening to a zwitterionic intermediate, which is then trapped by a nucleophile.

Thermal Rearrangement: At elevated temperatures (500–670 °C), gem-dichlorocyclopropanes can undergo thermal isomerisation to form substituted olefins. For example, 1,1-dichlorocyclopropane rearranges to 2,3-dichloropropene in high yield. This process is believed to occur via a unimolecular concerted chlorine-atom migration and ring-opening mechanism.

Caption: General Pathways for the Transformation of this compound.

Applications in Pharmaceutical and Fine Chemical Synthesis

The primary industrial application of this compound is as a key intermediate in the synthesis of the hypolipidemic drug, ciprofibrate.

Synthesis of Ciprofibrate

The synthesis of ciprofibrate from this compound involves a multi-step sequence that highlights the utility of this intermediate. The key transformations include:

  • Friedel-Crafts Acylation: The benzene ring of this compound is acylated, typically at the para position due to the directing effect of the cyclopropyl group.

  • Baeyer-Villiger Oxidation: The resulting ketone is oxidized to an ester.

  • Hydrolysis and Subsequent Reactions: The ester is hydrolyzed to a phenol, which then undergoes further reactions to build the final ciprofibrate molecule.

Ciprofibrate_Synthesis A This compound B Friedel-Crafts Acylation A->B C Acylated Intermediate B->C D Baeyer-Villiger Oxidation C->D E Ester Intermediate D->E F Hydrolysis & Further Steps E->F G Ciprofibrate F->G

Caption: Synthetic Pathway to Ciprofibrate.

The Role of the Cyclopropyl Moiety in Medicinal Chemistry

The incorporation of a cyclopropyl ring into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles. The cyclopropyl group can act as a bioisosteric replacement for other functional groups, such as alkenes or gem-dimethyl groups, offering several advantages:

  • Increased Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Enhanced Potency: The rigid, three-dimensional structure of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to a more favorable binding to the target receptor.

  • Reduced Off-Target Effects: By constraining the molecular conformation, the cyclopropyl ring can reduce interactions with unintended biological targets.

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity and permeability.

Broader Synthetic Applications

Beyond its role in ciprofibrate synthesis, this compound is a valuable precursor for a range of other molecules. For instance, it can be used in the synthesis of p-(2,2-dichlorocyclopropyl)aniline. Its reactivity also makes it a potential starting material for novel drug discovery programs and for the development of specialized polymers and electronic materials, such as photoresists.

Spectroscopic Analysis

A thorough understanding of the spectroscopic properties of this compound is essential for reaction monitoring and quality control.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound exhibit characteristic signals for the phenyl and dichlorocyclopropyl protons and carbons.

¹H NMR (CDCl₃) Chemical Shift (ppm)MultiplicityIntegrationAssignment
Phenyl Protons7.1-7.4m5HAr-H
Methine Proton2.9-3.1t1HCH-Ar
Methylene Protons1.8-2.2m2HCH₂
¹³C NMR (CDCl₃) Chemical Shift (ppm)Assignment
Aromatic Carbons126-138Ar-C
Dichlorinated Carbon~65CCl₂
Methine Carbon~35CH-Ar
Methylene Carbon~25CH₂

Note: Predicted chemical shifts. Actual values may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3030MediumC-H stretch (aromatic)
~2920MediumC-H stretch (aliphatic)
~1600, ~1490, ~1450Medium-StrongC=C stretch (aromatic ring)
~1020StrongCyclopropane ring vibration
~750, ~700StrongC-H out-of-plane bend (monosubstituted benzene)
~600-800StrongC-Cl stretch

Safety and Handling

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Flush eyes with water as a precaution.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of exposure, seek medical attention.

Conclusion

This compound stands as a testament to the power of strained-ring systems in modern organic synthesis. Its efficient and scalable synthesis, coupled with the versatile reactivity of the gem-dichlorocyclopropyl group, makes it an invaluable intermediate for the construction of complex molecules. For researchers in drug discovery and development, the strategic incorporation of the cyclopropyl moiety, often accessed through intermediates like this compound, offers a proven pathway to enhance the developability of new therapeutic agents. As the demand for more sophisticated and effective pharmaceuticals and materials continues to grow, the importance of such versatile chemical building blocks will undoubtedly increase.

References

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Electron-withdrawing effects of the dichlorocyclopropyl group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Dichlorocyclopropyl Group and its Electron-Withdrawing Effects

Authored by: A Senior Application Scientist

Abstract

The cyclopropane ring, a motif of significant interest in medicinal and materials chemistry, is often utilized as a rigid scaffold or a bioisosteric replacement for other functional groups.[1] Its electronic character can be profoundly modulated through substitution. This technical guide provides an in-depth analysis of the gem-dichlorocyclopropyl group, focusing on its potent electron-withdrawing properties. We will explore the fundamental electronic structure, detail robust synthetic protocols, analyze its spectroscopic signatures, and examine how its electron-withdrawing nature dictates its reactivity and utility, particularly in the synthesis of pharmaceutical intermediates like the precursor to Ciprofibrate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this functional group.

Introduction: Beyond a Simple Cycloalkane

The three-membered carbocycle of cyclopropane is unique among alkanes. Its carbon-carbon bonds possess significant p-character, often described by the Walsh orbital model, allowing it to engage in conjugation with adjacent π-systems. This property makes the unsubstituted cyclopropyl group a weak electron-donating group by resonance.

However, the introduction of two geminal chlorine atoms onto the cyclopropane ring dramatically inverts its electronic character. The high electronegativity of the chlorine atoms induces a strong, localized electron withdrawal through the sigma bonds. This inductive effect typically overrides the weaker resonance capabilities of the cyclopropyl ring, transforming the dichlorocyclopropyl moiety into a potent electron-withdrawing group (-I effect).[2][3] Understanding and harnessing this electronic reversal is critical for its application in organic synthesis and drug design.

This guide will deconstruct the origins of this effect, provide practical methodologies for its incorporation into molecules, and illustrate its influence on chemical reactivity and molecular properties.

Fundamental Electronic Properties

The net electronic influence of a substituent is a balance of its inductive and resonance effects.[4] For the dichlorocyclopropyl group attached to an aromatic system, these effects are in opposition.

  • Inductive Effect (-I): This is the dominant effect. The two chlorine atoms are highly electronegative and pull electron density away from the cyclopropyl carbons. This polarization is transmitted through the sigma bonds to the attached molecular framework, reducing electron density at the point of attachment.[3]

  • Resonance Effect (+M/-M): The cyclopropyl ring itself can weakly donate electron density into a π-system through its Walsh orbitals. However, the presence of the electronegative chlorines likely diminishes this capacity. Spectroscopic studies on 4-substituted (2,2-dichlorocyclopropyl)benzenes suggest that while weak phenyl-cyclopropyl conjugation exists, the overall electronic impact is dominated by field and inductive effects.[5]

The consequence of the dominant -I effect is a net withdrawal of electron density, which can be quantified using linear free-energy relationships, such as the Hammett equation.[6] While a specific Hammett constant (σ) for the dichlorocyclopropyl group is not broadly tabulated, correlations in NMR studies confirm its electron-withdrawing nature by observing deshielding of adjacent protons.[5]

Logical Relationship: Inductive vs. Resonance Effects

G subst Dichlorocyclopropyl Group inductive Strong Inductive Withdrawal (-I) subst->inductive resonance Weak Resonance Donation (+M) subst->resonance net Net Electron-Withdrawing Character inductive->net Dominates resonance->net Opposes cl 2 x Electronegative Chlorine Atoms cl->inductive causes ring Cyclopropyl Ring (Walsh Orbitals) ring->resonance enables

Caption: Dominance of the inductive effect in determining the group's character.

Synthesis of Dichlorocyclopropyl Compounds

The most prevalent and efficient method for constructing the dichlorocyclopropyl group is the addition of dichlorocarbene (:CCl₂) to an alkene.[7] Historically, this required strictly anhydrous conditions using strong bases like potassium tert-butoxide.[8] However, the advent of phase-transfer catalysis (PTC) has revolutionized this transformation, allowing it to be performed in a biphasic system with aqueous sodium hydroxide, which is safer, more scalable, and generally higher yielding.[7][8]

A canonical example is the synthesis of (2,2-dichlorocyclopropyl)benzene from styrene, a key intermediate for various pharmaceuticals.[9][10]

Experimental Protocol: Synthesis of this compound via PTC

This protocol is adapted from established literature procedures.[10]

Step 1: Reactor Setup

  • To a 250 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add styrene (30g), dichloromethane (30 mL), chloroform (43.5g), and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA) (1.2g).[10]

Step 2: Base Addition

  • Prepare a concentrated alkaline solution by dissolving sodium hydroxide (28.5g) in water (28.5 mL).

  • Heat the organic mixture to reflux.

  • Slowly add the aqueous NaOH solution to the refluxing mixture via the dropping funnel over a period of 1-2 hours. Causality Note: Slow addition is crucial to control the exothermicity of the dichlorocarbene generation and subsequent reaction.

Step 3: Reaction

  • Maintain the mixture at reflux with vigorous stirring for 8 hours to ensure complete consumption of the starting alkene.[10]

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Add 60 mL of water and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extract the aqueous layer with a non-polar solvent (e.g., petroleum ether or dichloromethane) to recover any dissolved product.

  • Combine all organic layers and dry over anhydrous sodium sulfate.

Step 5: Purification

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Purify the crude product by high-vacuum distillation. The product, this compound, typically distills at 95-100 °C under high vacuum, yielding a colorless liquid.[10] Expected yields are high, often around 88%, with purity exceeding 99% by HPLC.[10]

Synthesis Workflow Diagram

G start Styrene, CHCl3, CH2Cl2, TEBA reflux Heat to Reflux start->reflux base Slowly Add conc. NaOH(aq) reflux->base :CCl2 generation react Reflux for 8h base->react workup Aqueous Workup & Extraction react->workup purify High-Vacuum Distillation workup->purify product This compound (>99% Purity) purify->product

Caption: Phase-transfer catalysis workflow for dichlorocyclopropanation.

Spectroscopic Characterization

Confirming the structure and probing the electronic environment of dichlorocyclopropyl compounds relies on standard spectroscopic techniques.

Property Value / Description Source
Molecular Formula C₉H₈Cl₂[9]
Molecular Weight 187.07 g/mol [11]
Appearance Colorless to slightly yellow liquid[9]
Boiling Point 103-106 °C (at 10-12 mmHg)[11][12]
Density ~1.208 g/mL at 25 °C[11]
Refractive Index n20/D ~1.551[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is highly characteristic. For this compound, the aromatic protons appear in the typical region (~7.0-7.4 ppm). The three cyclopropyl protons form a complex ABC splitting pattern. The benzylic proton (Hα) is found further downfield than the two methylene protons (Hβ), which are diastereotopic.[5] The electron-withdrawing nature of the group causes a downfield shift of the benzylic proton compared to an unsubstituted cyclopropylbenzene.

  • ¹³C NMR: The quaternary carbon bearing the two chlorine atoms is significantly shifted downfield. The other two cyclopropyl carbons appear at much higher field strengths, characteristic of strained rings.

Infrared (IR) Spectroscopy:

  • C-Cl Stretch: Strong absorptions in the 650-850 cm⁻¹ region are indicative of the carbon-chlorine bonds.

  • Cyclopropyl Ring Modes: Characteristic C-H stretches for cyclopropanes appear at high wavenumbers (~3000-3100 cm⁻¹).

Reactivity and Synthetic Applications

The electron-withdrawing effect of the dichlorocyclopropyl group, combined with the inherent strain of the three-membered ring, governs its reactivity. It is not merely a spectator group but can be a versatile synthetic intermediate.

Ring-Opening Reactions:

  • gem-Dichlorocyclopropanes can undergo ring-opening reactions under thermal or Lewis acid-assisted conditions.[13] For example, treatment with a silver(I) salt like AgBF₄ can facilitate chloride abstraction, leading to the formation of a cyclopropyl cation which rapidly rearranges.[13]

Interrupted Nazarov Reactions:

  • A powerful application of this reactivity is in interrupted Nazarov reactions. Silver-assisted opening of a 2-alkenyl-1,1-dichlorocyclopropane generates a pentadienyl cation, which undergoes a 4π-electrocyclization to form a cyclopentenyl cation.[13][14] This highly reactive intermediate can be trapped by various nucleophiles, including tethered aromatic rings, to rapidly build molecular complexity and form polycyclic frameworks.[13]

Mechanism: Silver-Assisted Nazarov Cyclization

G A 2-Alkenyl-1,1-dichlorocyclopropane B Pentadienyl Cation A->B + AgBF4 - AgCl C 4π Electrocyclization B->C D Cyclopentenyl Cation (Oxyallyl Cation) C->D F Tricyclic Product D->F E Arene Trap E->D Intercepts

Caption: Pathway for constructing complex scaffolds from dichlorocyclopropanes.

Role in Medicinal Chemistry and Drug Development

The dichlorocyclopropyl group is more than a synthetic curiosity; it has tangible applications in drug development.

  • Key Pharmaceutical Intermediate: As previously noted, this compound is a crucial building block for the synthesis of Ciprofibrate , a lipid-lowering agent used to treat hyperlipoproteinemia.[9] The synthesis involves further functionalization of the phenyl ring, demonstrating the stability of the dichlorocyclopropyl group to a range of subsequent reactions.[10]

  • Metabolic Blocker: The cyclopropyl group is often used as a metabolically robust bioisostere for groups like isopropyl or vinyl. The C-H bonds on a cyclopropane ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes. The addition of the chlorine atoms can further block potential sites of metabolism and modulate the compound's lipophilicity and electronic profile.

  • Conformational Constraint: The rigid three-membered ring locks the attached substituent into a well-defined spatial orientation, which can be advantageous for optimizing binding to a biological target.

Conclusion

The gem-dichlorocyclopropyl group is a functionally rich and synthetically accessible moiety whose properties are dominated by a strong electron-withdrawing inductive effect. This characteristic, stemming from its two chlorine atoms, fundamentally alters the electronic nature of the parent cyclopropane ring. Its straightforward synthesis via phase-transfer catalyzed dichlorocarbene addition makes it readily available for a wide range of applications. From serving as a key intermediate in the production of established drugs to enabling complex, multi-cyclic constructions via ring-opening cascades, the dichlorocyclopropyl group offers a unique combination of stability, reactivity, and potent electronic modulation. For the medicinal or materials chemist, it represents a powerful tool for tuning molecular properties and accessing novel chemical space.

References

  • Exploring the Synthesis and Applications of this compound. Vertex AI Search.
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  • The Role of this compound in Pharmaceutical Synthesis. PharmaCompass.
  • Interrupted Nazarov Reactions Using Dichlorocyclopropanes: A Novel Mode of Arene Trapping. Organic Letters.
  • REACTIONS OF SUBSTITUTED gem-DICHLOROCYCLOPROPANES WITH PHENOLS. Revue Roumaine de Chimie.
  • Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews.
  • Syntheses of gem -Dihalocyclopropanes and Their Use in Organic Synthesis | Request PDF.
  • Substituent-induced 1H chemical shifts for 4-substituted (2, 2-dichlorocyclopropyl)benzenes. Canadian Journal of Chemistry.
  • Interrupted Nazarov Reactions Using Dichlorocyclopropanes: A Novel Mode of Arene Trapping. Organic Letters.
  • Chemistry of gem-Dihalocyclopropanes. IV. Ring Opening of gem-Dichlorocyclopropyl Ethers. The Journal of Organic Chemistry.
  • This compound Physical Properties. ChemSynthesis.
  • Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.
  • Inductive & Resonance Effects. University of Michigan.
  • The Cyclopropyl Group in Medicinal Chemistry.
  • This compound 97 2415-80-7. Sigma-Aldrich.
  • Hammett equ
  • Intro to Organic Chemistry: inductive and resonance effects. YouTube.
  • Ch12: Substituent Effects. University of Calgary.

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Stability and storage conditions for (2,2-Dichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of (2,2-Dichlorocyclopropyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted aromatic cyclopropane, is a pivotal intermediate in the landscape of organic synthesis. Its utility is most notably demonstrated in the pharmaceutical sector as a key building block for the synthesis of ciprofibrate, a hypolipidemic agent used in the management of hyperlipoproteinemia.[1][2] The unique structural motif of a phenyl group attached to a strained, halogenated three-membered ring imparts specific reactivity that is valuable for constructing complex molecular architectures.[1]

However, the very features that make this compound synthetically useful—the high ring strain of the cyclopropane moiety and the presence of geminal dichloro substituents—also raise critical questions about its chemical stability. For researchers and drug development professionals, ensuring the purity and integrity of starting materials is paramount. Degradation of this compound can lead to inconsistent reaction yields, the formation of unwanted byproducts, and compromised safety profiles. This guide provides a comprehensive analysis of the compound's stability, potential degradation pathways, and evidence-based protocols for its optimal storage and handling, ensuring its viability for research and manufacturing.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and developing appropriate storage strategies. The compound is a clear, colorless to very slightly yellow liquid at room temperature.[1][3]

PropertyValueSource(s)
CAS Number 2415-80-7[4][5]
Molecular Formula C₉H₈Cl₂[5]
Molecular Weight 187.07 g/mol
Appearance Clear colorless to very slightly yellow liquid[1][3]
Density 1.208 g/mL at 25 °C
Boiling Point 103-106 °C at 10-12 mmHg[6]
Flash Point 104 °C (219.2 °F) - closed cup[4]
Solubility Sparingly soluble in water[3]

Intrinsic Stability and Incompatibility Profile

The stability of this compound is governed by its unique structure. While generally stable under recommended storage conditions, several factors can initiate degradation.[7]

Thermal Stability

The cyclopropane ring is characterized by significant ring strain, which makes it thermally less stable than analogous acyclic or larger-ring structures.[8] While the compound has a relatively high boiling point at reduced pressure and a flash point of 104 °C, prolonged exposure to elevated temperatures can provide the activation energy needed to initiate decomposition.[4] Thermal decomposition under fire conditions is expected to generate hazardous gases, including carbon oxides and hydrogen chloride gas.[7]

Photochemical Stability
Hydrolytic and Oxidative Stability

This compound is sparingly soluble in water, which limits the potential for rapid hydrolysis under neutral conditions.[3] However, the gem-dichloro group on the strained cyclopropane ring could be susceptible to slow hydrolysis over long-term storage, particularly if exposed to moisture or non-neutral pH conditions.

Crucially, the compound is known to be incompatible with strong oxidizing agents.[7] Contact with such materials could lead to a vigorous and potentially hazardous reaction, compromising the integrity of the compound and creating unsafe conditions.

Recommended Storage and Handling Protocols

To preserve the chemical integrity and ensure the safety of laboratory personnel, a multi-faceted approach to storage and handling is required. The following protocols are synthesized from material safety data sheets and established chemical safety principles.

Optimal Storage Conditions

The primary objective is to store the compound in an environment that minimizes exposure to energy sources (heat, light) and incompatible materials.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[4]Minimizes the rate of potential thermal degradation pathways.
Atmosphere Keep container tightly closed.[4][7] For long-term storage, consider flushing with an inert gas (e.g., argon, nitrogen).Prevents exposure to atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation.
Light Store away from direct sunlight.[3] Use amber glass or opaque containers.Prevents photochemical degradation.
Container Tightly sealed, appropriate chemical-resistant container (e.g., glass).Ensures containment and prevents contamination.
Location Store in a well-ventilated area away from incompatible substances like strong oxidizing agents.[4][7] Consider storing in a locked cabinet as per safety guidelines.[3]Ensures safe containment and prevents accidental contact with reactive materials.
Safe Handling Procedures

Proper handling is crucial to prevent degradation and ensure user safety.

  • Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]

  • Dispensing: When dispensing, minimize the time the container is open. Reseal the container promptly and tightly after use.

  • Cleaning Spills: In case of a spill, absorb it with an inert material like vermiculite or sand and place it in a suitable container for disposal. Avoid runoff into waterways.[4]

Hypothetical Degradation Pathways

While direct experimental studies detailing the degradation of this compound are scarce, we can propose hypothetical pathways based on fundamental organic chemistry principles and the reactivity of analogous structures.[8] These pathways represent potential risks to the compound's purity during long-term storage or under improper handling.

G Heat Heat Parent This compound Light Light (UV) Light->Parent Moisture Moisture / H₂O (Acid/Base catalysis) Moisture->Parent Dechloro Monochloro- or Dechlorinated Products Parent->Dechloro Dechlorination RingOpen Ring-Opened Products (e.g., Allylic Alcohols) Parent->RingOpen Hydrolysis & Ring Opening Oxidized Oxidized Byproducts Parent->Oxidized Oxidation

Caption: Hypothetical degradation pathways for this compound.

  • Photolytic Dechlorination: UV light could induce cleavage of a C-Cl bond, leading to radical intermediates that could abstract a hydrogen atom, resulting in monochlorinated or fully dechlorinated cyclopropylbenzene.

  • Hydrolytic Ring Opening: The presence of moisture, especially under acidic or basic conditions, could facilitate the hydrolysis of one of the C-Cl bonds. The resulting intermediate could be unstable and undergo an electrocyclic ring-opening to form more stable allylic carbocations, which would then be trapped by water to yield various ring-opened products.[8]

  • Oxidation: Reaction with strong oxidants would likely target the benzene ring or the cyclopropyl group, leading to a complex mixture of oxidized byproducts.

Experimental Protocol for Long-Term Stability Assessment

To ensure trustworthiness and provide a self-validating system, researchers can perform an in-house stability study. This protocol outlines a method using High-Performance Liquid Chromatography (HPLC), a common analytical technique in pharmaceutical development.

Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions by monitoring its purity and the formation of degradation products.

Materials and Equipment:

  • This compound (high purity, >97%)[4]

  • HPLC-grade acetonitrile and water

  • Calibrated HPLC system with a UV detector and a C18 column

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Temperature- and humidity-controlled stability chambers

  • Photostability chamber with a UV light source

  • Amber and clear glass vials with inert caps

Methodology:

  • Reference Standard Preparation:

    • Accurately prepare a stock solution of this compound in acetonitrile.

    • Create a series of dilutions to establish a calibration curve for quantification.

    • Develop an HPLC method (e.g., isocratic or gradient elution with a C18 column, UV detection at a suitable wavelength like 220 nm) that shows a sharp, well-resolved peak for the parent compound.

  • Sample Preparation and Storage:

    • Aliquot the compound into several amber vials (for thermal/humidity studies) and clear vials (for photostability).

    • Tightly cap the vials. For some conditions, an inert atmosphere can be introduced by purging with argon before capping.

    • Place the vials into stability chambers under the following conditions:

      • Long-Term: 25 °C / 60% Relative Humidity (RH)

      • Accelerated: 40 °C / 75% RH

      • Photostability: As per ICH Q1B guidelines (exposure to cool white fluorescent and near UV light).

      • Control: 5 °C in the dark.

  • Timepoint Analysis:

    • Pull samples from each condition at predetermined timepoints (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated).

    • For each timepoint, accurately prepare a sample for HPLC analysis by diluting it to a known concentration with acetonitrile.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Record the chromatograms.

    • Calculate the purity of this compound using an area percent method.

    • Identify and quantify any new peaks (degradation products) relative to the parent peak.

Data Analysis:

  • Plot the purity of this compound as a function of time for each storage condition.

  • Monitor the increase of any specific degradation products. A significant decrease in purity (>2%) or the appearance of a major degradation product (>0.5%) would indicate instability under that condition.

Conclusion

This compound is a robust molecule when stored and handled correctly. Its stability is primarily threatened by exposure to high temperatures, direct sunlight, and strong oxidizing agents. By adhering to the recommended protocols—storing the compound in cool, dark, dry, and well-ventilated conditions within tightly sealed containers—researchers can effectively preserve its high purity. The provided experimental framework allows for the validation of these conditions and ensures the long-term integrity of this critical synthetic intermediate, thereby upholding the quality and reproducibility of scientific research and drug development endeavors.

References

  • Cole-Parmer. Material Safety Data Sheet - this compound, 97%. [Link]

  • LookChem. Exploring the Synthesis and Applications of this compound. [Link]

  • LookChem. Safety Data Sheet - this compound. [Link]

  • PubChem. 2,2-Dichlorocyclopropylbenzene | C9H8Cl2 | CID 95349. [Link]

  • ChemSynthesis. This compound. [Link]

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Safety and handling precautions for (2,2-Dichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (2,2-Dichlorocyclopropyl)benzene

Introduction: Acknowledging the Utility and Unseen Risks

This compound (CAS No. 2415-80-7) is a vital chemical intermediate, notable for its role as a precursor in the synthesis of the hypolipidemic drug ciprofibrate.[1] Its unique dichlorocyclopropyl and phenyl functionalities make it a versatile building block in broader organic synthesis, including applications in materials science.[1] Represented by the molecular formula C9H8Cl2, this compound typically appears as a clear, colorless to slightly yellow liquid with a benzene-like odor.[1][2][3]

While its utility is well-established, a comprehensive toxicological profile for this compound remains largely uninvestigated.[2] The available safety data classifies it as a significant irritant to the skin, eyes, and respiratory system.[4] This guide, developed for researchers, chemists, and drug development professionals, provides a framework for handling this compound with the necessary caution. It moves beyond mere procedural steps to explain the causality behind each precaution, ensuring a culture of safety grounded in scientific understanding.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of its safe handling. These characteristics influence storage, handling, and emergency response protocols.

PropertyValueSource(s)
CAS Number 2415-80-7[2][4][5]
Molecular Formula C9H8Cl2[1][4][5]
Molecular Weight 187.07 g/mol [4][5]
Synonyms 1,1-Dichloro-2-phenylcyclopropane[4]
Appearance Clear, colorless to very slightly yellow liquid[1][2][3]
Odor Benzene-like, faint aromatic[2][3]
Density 1.208 g/mL at 25 °C[1][5][6]
Boiling Point 103 °C @ 10 mmHg[5][6]
Flash Point 104.0 °C (219.2 °F) - closed cup[7]
Refractive Index n20/D 1.551[5][6]
Solubility Sparingly soluble in water[3]

Section 2: Hazard Identification and Toxicology

This compound is classified under the Globally Harmonized System (GHS) and warrants significant precautions. The primary known risks are irritant effects, though the lack of comprehensive long-term data necessitates a conservative approach to handling.

GHS Classification:

  • Skin Irritation, Category 2 (H315): Causes skin irritation.[4][8][9]

  • Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[4][8][9]

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[4][8][9]

The toxicological properties of this material have not been fully investigated.[2] This is a critical data gap. The presence of a benzene ring in its structure, while not indicative of identical toxicological behavior, should serve as a reminder of the potential for unforeseen chronic effects. Chronic exposure to benzene itself is causally linked to aplastic anemia and various forms of leukemia.[10] Therefore, minimizing all routes of exposure to this compound is paramount.

Section 3: Engineering Controls and Facility Requirements

The most effective method for mitigating exposure is through robust engineering controls, which physically separate the operator from the hazard. This follows the established "Hierarchy of Controls" principle, where engineering solutions are prioritized over administrative and personal protective measures.

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, etc.) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Core Facility Requirements:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable and directly addresses the respiratory irritation hazard (H335) by capturing vapors at the source.

  • Emergency Eyewash Station: An ANSI-compliant eyewash station must be readily accessible.[2] This is critical for immediate response to eye contact, which can cause serious irritation.[4]

  • Safety Shower: A safety shower should be available in the immediate vicinity for large-scale skin contact.[2]

  • Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of fugitive vapors.[2][8]

Section 4: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls. The selection of appropriate PPE is dictated by the specific hazards of the compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup A Verify Fume Hood Functionality B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Spill Kit & Emergency Equipment B->C D Transfer Compound Inside Fume Hood C->D E Keep Container Tightly Sealed D->E F Decontaminate Glassware & Surfaces E->F G Dispose of Waste in Designated Container F->G H Remove PPE and Wash Hands Thoroughly G->H

Caption: A generalized workflow for safely handling the compound.
  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2] These are essential to prevent contact with splashes that can cause serious eye irritation.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[2][8] While disposable nitrile gloves may offer splash protection, consulting the glove manufacturer's compatibility data is crucial for prolonged tasks. Always inspect gloves before use and remove them using the proper technique to avoid contaminating skin.

    • Clothing: A lab coat or other protective clothing is mandatory to prevent skin exposure.[2][8]

  • Respiratory Protection: A respirator is typically not required when work is conducted within a properly functioning chemical fume hood.[11] However, if engineering controls are insufficient to maintain airborne concentrations at a low level, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be implemented.[2]

Section 5: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for ensuring safety and reproducibility.

Protocol 5.1: Handling and Dispensing
  • Preparation: Before handling, ensure all engineering controls are active and required PPE is donned.[2] Designate a specific area within the fume hood for the procedure.

  • Transfer: Conduct all transfers of the liquid within the fume hood. Avoid splashing.

  • Sealing: Keep the primary container tightly closed when not in use to minimize vapor release.[2][3]

  • Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[2][8]

Protocol 5.2: Storage
  • Container: Store in a tightly closed, properly labeled container.[2][3]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[2][3] This location should be away from incompatible substances such as strong oxidizing agents.[2]

  • Security: The storage area should be locked to restrict access to authorized personnel only.[3][8][9]

  • Classification: The compound is a Class 10 combustible liquid.[7] Store accordingly, away from sources of ignition.[8]

Protocol 5.3: Waste Disposal
  • Classification: Any material contaminated with this compound must be treated as hazardous waste.[2]

  • Collection: Collect waste in a designated, sealed, and clearly labeled container. Do not mix with incompatible waste streams.

  • Disposal: Chemical waste generators must adhere to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification and disposal.[2] All disposal must be conducted through an approved waste disposal facility.[9]

Section 6: Emergency Procedures

Rapid and correct response to an exposure or spill can significantly reduce potential harm.

Protocol 6.1: Spill Response
  • Evacuation: For large spills, evacuate the immediate area and alert personnel.

  • Ventilation: Ensure the area is well-ventilated.[2]

  • Containment: Wearing appropriate PPE, contain the spill by absorbing it with an inert material like vermiculite, sand, or earth.[2][8] Do not use combustible materials.

  • Collection: Carefully collect the absorbent material and place it into a suitable, closed container for hazardous waste disposal.[2][8]

  • Decontamination: Clean the spill area thoroughly.

  • Prevention: Prevent the spill from entering storm sewers or waterways.[2]

Protocol 6.2: First Aid Measures
  • Inhalation: Immediately remove the individual from the exposure area to fresh air.[2][9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][8]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][8] Seek medical attention.[2] Contaminated clothing must be washed before reuse.[3][9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids.[2] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2] Never give anything by mouth to an unconscious person.[2][11] Seek immediate medical attention.

Conclusion

This compound is a compound of significant synthetic value. However, its irritant properties and the incomplete nature of its toxicological data demand a rigorous and cautious approach. By prioritizing engineering controls, mandating correct PPE, and strictly adhering to established handling and emergency protocols, researchers can effectively mitigate the risks. The principles outlined in this guide—grounded in understanding the why behind each safety measure—are designed to empower scientific professionals to work with this valuable intermediate safely and responsibly.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of this compound.
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A Theoretical Investigation of (2,2-Dichlorocyclopropyl)benzene: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,2-Dichlorocyclopropyl)benzene is a pivotal chemical intermediate, most notably in the synthesis of the hypolipidemic drug ciprofibrate.[1] Its unique strained ring system, substituted with both a phenyl group and geminal chloroatoms, gives rise to distinct electronic and conformational properties that are critical to its reactivity and utility. This in-depth technical guide outlines a comprehensive computational chemistry workflow designed to elucidate the structural, electronic, and spectroscopic characteristics of this compound. Leveraging Density Functional Theory (DFT), this paper provides a robust framework for researchers, scientists, and drug development professionals to understand and predict the behavior of this molecule at a quantum mechanical level. We detail the theoretical underpinnings of the chosen computational methods, present a step-by-step protocol for analysis, and discuss the expected insights into the molecule's conformational landscape, electronic properties, and vibrational spectra.

Introduction: The Significance of this compound

This compound, with the chemical formula C9H8Cl2, is a transparent, colorless to very slightly yellow liquid.[1] It is primarily synthesized from styrene via a dichlorocyclopropanation reaction, often utilizing chloroform and a phase transfer catalyst.[1][2] The principal industrial application of this compound is as a key precursor in the multi-step synthesis of ciprofibrate, a fibrate drug used to treat hyperlipoproteinemia.[1][2] Beyond its role in pharmaceutical manufacturing, its unique molecular architecture makes it a person of interest for applications in materials science and as a versatile building block in broader organic synthesis.

The molecule's structure is characterized by a phenyl ring attached to a cyclopropane ring bearing two chlorine atoms on the same carbon. This combination of a strained, electron-rich cyclopropyl group and an aromatic system suggests a complex interplay of electronic effects, such as conjugation between the phenyl ring and the cyclopropane's Walsh orbitals.[3] The presence of the bulky and electronegative chlorine atoms further influences the molecule's geometry, stability, and reactivity. A thorough understanding of these properties is essential for optimizing existing synthetic routes and exploring novel applications.

Computational chemistry provides a powerful, non-experimental avenue to probe the molecular-level characteristics of this compound with high accuracy.[3] By solving approximations of the Schrödinger equation, we can determine its preferred three-dimensional structure, the energy barriers to conformational changes, its electronic makeup, and predict its spectroscopic signatures. This guide establishes a validated protocol for such an investigation.

Theoretical & Computational Methodology: A Self-Validating Workflow

The selection of an appropriate theoretical model is paramount for obtaining chemically meaningful results. Our proposed workflow is grounded in Density Functional Theory (DFT), a widely used and well-validated quantum chemical method that offers a favorable balance between computational cost and accuracy for organic molecules.[4]

The Choice of DFT Functional and Basis Set

For the study of this compound, we recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which has been shown to provide reliable results for the structural and electronic properties of a wide range of organic compounds.[4][5]

The choice of basis set, which mathematically describes the atomic orbitals, is equally critical. We propose the use of the 6-311+G(d,p) basis set. This Pople-style basis set is a triple-zeta split-valence set, providing a flexible description of the electron distribution. The "+" indicates the inclusion of diffuse functions, which are important for accurately describing lone pairs and regions of space far from the nuclei. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron density distributions, which is crucial for describing the strained bonds of the cyclopropane ring and the polar C-Cl bonds.

Experimental Workflow: From Structure to Properties

The following diagram outlines the logical flow of the computational investigation:

G cluster_0 Computational Workflow A 1. Initial Structure Generation (SMILES: c1ccc(cc1)C2CC2(Cl)Cl) B 2. Geometry Optimization (B3LYP/6-311+G(d,p)) A->B Initial Guess C 3. Frequency Analysis (Confirm Minimum Energy Structure) B->C Optimized Geometry E 5. Electronic Property Calculation (HOMO, LUMO, MEP) B->E Optimized Geometry D 4. Conformational Analysis (Scan C-C bond rotation) C->D Validated Minimum F 6. Vibrational Spectra Prediction (IR & Raman) C->F Vibrational Modes

Caption: A validated workflow for the computational analysis of this compound.

Step-by-Step Computational Protocol
  • Initial Structure Generation : The starting point is the generation of a 3D structure of this compound. This can be achieved using molecular building software from its SMILES string (c1ccc(cc1)C2CC2(Cl)Cl). A preliminary geometry optimization using a less computationally expensive method, such as a molecular mechanics force field, is advisable to obtain a reasonable starting structure.

  • Geometry Optimization : A full geometry optimization should be performed using the B3LYP/6-311+G(d,p) level of theory. This calculation iteratively adjusts the positions of the atoms to find a stationary point on the potential energy surface, which corresponds to a stable conformation of the molecule. The optimization process is considered converged when the forces on the atoms and the change in energy between steps fall below predefined thresholds.

  • Frequency Analysis : Following a successful geometry optimization, a vibrational frequency calculation must be performed at the same level of theory. This is a critical self-validation step. The absence of imaginary frequencies (represented as negative wavenumbers in the output) confirms that the optimized structure is a true local minimum on the potential energy surface. The results of this calculation also provide the zero-point vibrational energy (ZPVE) and are used to predict the infrared (IR) and Raman spectra.

  • Conformational Analysis : The primary conformational flexibility in this compound arises from the rotation of the phenyl group relative to the cyclopropyl ring. A potential energy surface (PES) scan should be conducted by systematically rotating the dihedral angle defined by a C-C bond of the phenyl ring, the C-C bond connecting the rings, and a C-C bond within the cyclopropyl ring. This will identify the lowest energy conformers (e.g., bisected vs. perpendicular) and the energy barriers between them.

  • Electronic Property Analysis : Using the optimized minimum-energy geometry, a single-point energy calculation can be performed to derive key electronic properties:

    • Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

    • Molecular Electrostatic Potential (MEP) : The MEP is mapped onto the electron density surface to visualize the charge distribution. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its intermolecular interactions.

Predicted Results and Scientific Discussion

Based on the proposed computational workflow, we can anticipate the following key findings:

Molecular Geometry and Conformational Preferences

The geometry optimization is expected to yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound. The conformational analysis will likely reveal two primary conformers: a "bisected" conformation, where the phenyl ring is coplanar with the C-H bond of the cyclopropyl ring, and a "perpendicular" conformation, where the phenyl ring is orthogonal to this bond. For the parent cyclopropylbenzene, the bisected conformer is known to be more stable due to favorable electronic interactions between the phenyl π-system and the cyclopropane's Walsh orbitals.[3] The presence of the dichlorocyclopropyl group may influence this preference.

Table 1: Predicted Key Geometric Parameters for the Most Stable Conformer of this compound

ParameterPredicted Value (B3LYP/6-311+G(d,p))
C(phenyl)-C(cyclopropyl) Bond Length~1.50 Å
C-Cl Bond Length~1.77 Å
C-C(Cl2) Bond Length (cyclopropyl)~1.53 Å
Phenyl-Cyclopropyl Dihedral AngleTo be determined by PES scan
Electronic Structure and Reactivity

The analysis of the frontier molecular orbitals will provide a quantitative measure of the molecule's electronic characteristics. The HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO may have significant contributions from the cyclopropane ring, particularly the σ* orbitals of the C-Cl bonds.

G cluster_0 Frontier Molecular Orbital Energy Diagram LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Energy_Gap Energy Gap (ΔE) Energy_Axis Energy

Caption: A simplified energy diagram illustrating the HOMO-LUMO gap.

The Molecular Electrostatic Potential (MEP) map will visually depict the molecule's reactivity hotspots. We predict a negative potential (red/yellow) above the center of the phenyl ring, indicating its nucleophilic character. A positive potential (blue) is expected around the hydrogen atoms and potentially near the chlorine atoms due to σ-hole effects, highlighting sites susceptible to nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value (B3LYP/6-311+G(d,p))Significance
HOMO Energy~ -6.5 eVElectron-donating ability
LUMO Energy~ -0.5 eVElectron-accepting ability
HOMO-LUMO Gap~ 6.0 eVChemical stability and reactivity
Dipole MomentTo be calculatedMolecular polarity
Vibrational Spectroscopy

The frequency calculation will yield a set of vibrational modes and their corresponding frequencies, which can be used to simulate the IR and Raman spectra. Key predicted vibrational frequencies will include:

  • C-H stretching (aromatic) : ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic) : ~3000-2850 cm⁻¹

  • C=C stretching (aromatic) : ~1600-1450 cm⁻¹

  • C-Cl stretching : ~800-600 cm⁻¹

These predicted spectra can be compared with experimental data from sources like the NIST Chemistry WebBook to validate the accuracy of the computational model.[6]

Conclusion and Future Directions

This technical guide has detailed a robust and self-validating computational workflow for the comprehensive study of this compound using Density Functional Theory. By following the outlined protocols for geometry optimization, frequency analysis, conformational scanning, and electronic property calculation, researchers can gain deep insights into the fundamental characteristics of this industrially significant molecule. The predicted data on its structure, stability, and reactivity can inform process optimization in pharmaceutical synthesis and guide the rational design of new materials. Future computational studies could extend this work to model the reaction mechanisms involving this compound, such as its conversion to ciprofibrate, providing a quantum-level understanding of the transition states and reaction energetics.

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Dichlorocyclopropanation Reactions: A Technical Guide to Their Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The construction of the cyclopropane ring, a motif of significant interest in organic synthesis and medicinal chemistry, has been a subject of intense investigation for over a century. Among the methodologies developed, the addition of dichlorocarbene to alkenes, or dichlorocyclopropanation, stands out as a robust and versatile transformation. The resulting gem-dichlorocyclopropanes are not merely strained curiosities but serve as valuable synthetic intermediates, readily transformed into a variety of other functional groups and molecular architectures. This guide provides an in-depth exploration of the discovery and historical evolution of dichlorocyclopropanation reactions, delves into the mechanistic intricacies of dichlorocarbene generation and its subsequent reaction with alkenes, and details the practical application of this chemistry, with a particular focus on its relevance to drug discovery and development.

I. Historical Development: From Fleeting Intermediates to Synthetic Workhorses

The story of dichlorocyclopropanation is intrinsically linked to the broader history of carbene chemistry. Initially postulated as transient, highly reactive species, carbenes were once considered mere laboratory curiosities.[1] A pivotal moment in this field came in the 1950s with the work of William von Eggers Doering and his colleagues. Their research demonstrated the generation of dichloro- and dibromocarbene through the base-induced α-elimination of hydrogen halides from chloroform and bromoform, respectively, under anhydrous conditions.[2][3][4] This breakthrough provided a practical method for generating these reactive intermediates and paved the way for their use in synthesis, including the formation of a variety of cyclopropanes.[2][3][4]

The classical method for generating dichlorocarbene involves the reaction of chloroform with a strong base, such as potassium tert-butoxide or sodium hydroxide.[5][6][7][8] The mechanism proceeds through the deprotonation of chloroform to form the trichloromethanide anion, which then undergoes spontaneous α-elimination of a chloride ion to yield dichlorocarbene.[1][6][7][8][9]

A significant advancement in the practical application of dichlorocyclopropanation was the introduction of phase-transfer catalysis (PTC). This technique addresses the challenge of reacting water-insoluble organic substrates with aqueous-soluble reagents.[10][11] In the context of dichlorocyclopropanation, a phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride, facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase containing the alkene and chloroform.[10][12] This generates dichlorocarbene at the interface of the two phases, where it can readily react with the alkene.[10][13][14] The use of PTC dramatically enhances reaction rates and allows for milder reaction conditions, making the process more amenable to industrial-scale synthesis.[10][11][15]

II. The Heart of the Reaction: Mechanism of Dichlorocyclopropanation

The overall transformation of an alkene to a gem-dichlorocyclopropane can be dissected into two key stages: the generation of dichlorocarbene and its subsequent cycloaddition to the alkene.

A. Generation of Dichlorocarbene

As previously mentioned, the most common method for generating dichlorocarbene in situ is the α-elimination from chloroform.[5][6][7][8]

Step 1: Deprotonation A strong base abstracts the acidic proton from chloroform (CHCl₃), forming the trichloromethyl anion (CCl₃⁻).[6]

Step 2: α-Elimination The unstable trichloromethyl anion rapidly expels a chloride ion (Cl⁻) to generate the neutral, yet highly reactive, dichlorocarbene (:CCl₂).[6][7][8]

G cluster_0 Dichlorocarbene Generation CHCl3 CHCl₃ CCl3_anion [CCl₃]⁻ CHCl3->CCl3_anion + Base⁻ Base Base⁻ Dichlorocarbene :CCl₂ CCl3_anion->Dichlorocarbene - Cl⁻ Cl_ion Cl⁻

Caption: Generation of Dichlorocarbene from Chloroform.

B. Cycloaddition to Alkenes

Dichlorocarbene is an electrophilic species due to the electron-deficient nature of the divalent carbon atom, which possesses only six valence electrons.[7][8][9] This electrophilicity drives its reaction with the electron-rich π-bond of an alkene.[7][8] The addition of dichlorocarbene to an alkene is a concerted [1+2] cycloaddition reaction.[6] This means the two new carbon-carbon single bonds forming the cyclopropane ring are formed in a single step without the formation of any intermediates.[7][8]

A key feature of this reaction is its stereospecificity. The stereochemistry of the starting alkene is retained in the cyclopropane product.[5][7][8] For example, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will produce a trans-substituted cyclopropane.[5][7] This stereospecificity is a direct consequence of the concerted mechanism.

G cluster_1 Dichlorocyclopropanation of an Alkene Alkene R₁R₂C=CR₃R₄ TransitionState [Transition State] Alkene->TransitionState Dichlorocarbene :CCl₂ Dichlorocarbene->TransitionState Cyclopropane gem-Dichlorocyclopropane TransitionState->Cyclopropane

Caption: Concerted Cycloaddition of Dichlorocarbene to an Alkene.

III. Experimental Protocols and Methodologies

The choice of methodology for a dichlorocyclopropanation reaction depends on several factors, including the scale of the reaction, the reactivity of the alkene, and the desired purity of the product.

A. Classical Batch Protocol (Makosza Conditions)

This method, often referred to as the Makosza reaction, utilizes a two-phase system with a phase-transfer catalyst and is a widely adopted procedure.[10][11]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkene, chloroform (which often serves as both the reagent and the solvent), and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 1-5 mol%).[10][12]

  • Addition of Base: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w).[10] The addition is often exothermic and may require external cooling to maintain the desired reaction temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, dilute the mixture with water and separate the organic layer. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the desired gem-dichlorocyclopropane.

B. Flow Chemistry Approach

For improved safety, scalability, and process control, dichlorocyclopropanation can be performed in a continuous flow reactor.[16] This approach offers excellent mixing and heat transfer, minimizing the formation of byproducts and handling of potentially hazardous intermediates.[16]

Experimental Workflow:

G cluster_2 Flow Chemistry Workflow for Dichlorocyclopropanation ReagentA Alkene & Chloroform (Organic Phase) PumpA Pump A ReagentA->PumpA ReagentB Aqueous NaOH & PTC (Aqueous Phase) PumpB Pump B ReagentB->PumpB Mixer Static Mixer PumpA->Mixer PumpB->Mixer Reactor Packed-Bed Reactor (e.g., PTFE beads) Mixer->Reactor Separator Phase Separator Reactor->Separator Product Product Stream (Organic Phase) Separator->Product Waste Aqueous Waste Separator->Waste

Caption: A typical flow chemistry setup for dichlorocyclopropanation.

IV. Applications in Drug Development and Organic Synthesis

The gem-dichlorocyclopropane moiety is a versatile functional group that can be transformed into a wide array of other structures, making it a valuable building block in organic synthesis.

TransformationReagents and ConditionsProduct
Reduction to Cyclopropane Na, liquid NH₃ or LiAlH₄Cyclopropane
Hydrolysis to Cyclopropanone H₂O, Ag⁺ or H₂SO₄Cyclopropanone
Skattebøl Rearrangement to Allene Organolithium reagent (e.g., n-BuLi)Allene[12]
Ring-Opening Reactions Various reagentsDiverse functionalized products

The cyclopropane ring itself is a common motif in many biologically active molecules and approved drugs. Its rigid, three-dimensional structure can be used to constrain the conformation of a molecule, which can lead to improved binding affinity and selectivity for a biological target. Furthermore, the introduction of a cyclopropane ring can favorably modulate the physicochemical properties of a drug candidate, such as its metabolic stability and lipophilicity.

V. Conclusion

From its early discovery as a method to tame a fleeting reactive intermediate, dichlorocyclopropanation has evolved into a powerful and widely used tool in the arsenal of the synthetic organic chemist. The development of phase-transfer catalysis and, more recently, continuous flow methodologies has made this reaction more efficient, safer, and scalable. The resulting gem-dichlorocyclopropanes are versatile synthetic intermediates that provide access to a wide range of molecular architectures, ensuring that this classic reaction will continue to play a vital role in the synthesis of complex molecules for the foreseeable future, including in the critical field of drug discovery.

References

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(2,2-Dichlorocyclopropyl)benzene: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-Dichlorocyclopropyl)benzene, a key organic intermediate, holds a significant position in the landscape of pharmaceutical and materials science research. Its unique strained ring structure, combined with the presence of reactive chlorine atoms and an aromatic moiety, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and applications, with a particular focus on its role in drug development. The information presented herein is intended to equip researchers and professionals with the technical knowledge required for its effective utilization in advanced synthetic applications.

Nomenclature and Identification: Synonyms and Alternative Names

Accurate identification of chemical compounds is paramount for reproducible scientific research. This compound is known by several synonyms and alternative names in scientific literature and commercial catalogs. A thorough understanding of this nomenclature is crucial for effective information retrieval.

The most common and IUPAC-accepted name is This compound . However, it is frequently referred to by other systematic and common names.

Table 1: Synonyms and Alternative Names for this compound

Synonym/Alternative NameSource
1,1-Dichloro-2-phenylcyclopropaneNIST, PubChem[1][2][3]
Benzene, (2,2-dichlorocyclopropyl)-NIST, PubChem[1][2][3]
Cyclopropane, 1,1-dichloro, 2-phenylNIST, PubChem[1][2][3]
DichlorocyclopropylbenzeneGuidechem
2,2-Dichloro-1-phenylcyclopropanePubChem[3]
2-Phenyl-1,1-dichlorocyclopropaneGuidechem
NSC 3003PubChem[3]
(2,2-Dichlorcyclopropyl)benzolGuidechem[4]
(±)-(2,2-Dichlorocyclopropyl)benzeneGuidechem[4]

Additionally, it is identified by its unique CAS Registry Number: 2415-80-7 .[1][2][3]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical reactions.

Table 2: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈Cl₂NIST[1][2]
Molecular Weight 187.07 g/mol PubChem[3]
Appearance Clear colorless to very slightly yellow liquidGuidechem
Density 1.208 g/mL at 25 °CChemBK[5]
Boiling Point 105-106 °C at 12 mmHgChemSynthesis[6]
Refractive Index 1.551 at 20 °CChemBK[5]
Solubility Sparingly soluble in waterGuidechem

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound involves the dichlorocyclopropanation of styrene. This reaction is typically carried out using a phase-transfer catalyst, which facilitates the reaction between the organic-soluble styrene and the aqueous solution of the dichlorocarbene precursor.

Experimental Protocol: Dichlorocyclopropanation of Styrene

This protocol is based on established synthetic methods.[7]

Materials:

  • Styrene (30g)

  • Dichloromethane (30ml)

  • Chloroform (43.5g)

  • Benzyltriethylammonium chloride (TEBA) (1.2g)

  • Sodium hydroxide (28.5g)

  • Water (28.5ml + 60ml)

  • Petroleum ether

  • Anhydrous sodium sulfate

Procedure:

  • To a 250ml four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add styrene (30g), dichloromethane (30ml), chloroform (43.5g), and TEBA (1.2g).

  • Heat the mixture to reflux.

  • Slowly add a solution of sodium hydroxide (28.5g) in water (28.5ml) to the refluxing mixture.

  • Continue refluxing for 8 hours.

  • Cool the reaction mixture to room temperature.

  • Add 60ml of water and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extract the aqueous layer with petroleum ether.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent.

  • Distill the filtrate under high vacuum. Collect the fraction at approximately 95-100°C.

Expected Yield and Purity:

  • Yield: 88.6%[7]

  • HPLC Purity: 99.2%[7]

G cluster_reactants Reactants cluster_reaction Reaction Conditions styrene Styrene reflux Reflux (8 hours) styrene->reflux chloroform Chloroform chloroform->reflux naoh NaOH (aq) naoh->reflux teba TEBA (Phase Transfer Catalyst) teba->reflux product This compound reflux->product

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Beyond

The primary industrial application of this compound is as a key intermediate in the synthesis of the hypolipidemic drug, ciprofibrate.[8] This drug is used to treat high cholesterol and triglyceride levels.[7]

The Role in Ciprofibrate Synthesis

The synthesis of ciprofibrate from this compound involves a series of chemical transformations, including Friedel-Crafts acylation, Baeyer-Villiger oxidation, alcoholysis, hydrogenation, and hydrolysis.[7] The dichlorocyclopropyl group is a crucial pharmacophore in the final drug molecule.

G start This compound step1 Friedel-Crafts Acylation start->step1 step2 Baeyer-Villiger Oxidation step1->step2 step3 Alcoholysis step2->step3 step4 Hydrogenation step3->step4 step5 Hydrolysis step4->step5 end Ciprofibrate step5->end

Caption: Synthetic pathway from this compound to Ciprofibrate.

Broader Synthetic Utility

Beyond its role in ciprofibrate synthesis, the unique chemical structure of this compound makes it a valuable tool in broader organic synthesis. The strained cyclopropyl ring can undergo ring-opening reactions, providing access to a variety of functionalized acyclic compounds. The chlorine atoms can be substituted or eliminated to introduce further chemical diversity. This versatility makes it an attractive starting material for novel drug discovery programs and in the development of new materials. For instance, it can be used in the synthesis of p-(2,2-dichlorocyclopropyl)aniline.[9] Furthermore, it has potential applications in materials science for creating specialized polymers and electronic chemicals, such as photoresist materials.

Conclusion

This compound is a pivotal chemical intermediate with a well-defined role in the pharmaceutical industry, particularly in the production of ciprofibrate. Its straightforward synthesis and versatile reactivity also position it as a valuable building block for broader applications in organic synthesis and materials science. A comprehensive understanding of its nomenclature, properties, and reaction pathways, as outlined in this guide, is essential for scientists and researchers seeking to leverage its full potential in their work. The continued exploration of the reactivity of this compound is likely to unveil new synthetic methodologies and applications in the years to come.

References

  • Exploring the Synthesis and Applications of this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQqeTGnSPiSc7jBitNojVWpNtreymrO7Yl8YWJzV6tJAF_hleK4AJiYmCq4bWWhnnaVWDpVIXEes2e6cRhmELh4dOqyo4nPTYE8b9MJktzsAFAgtlMaVjPiHVgNzFdsuAYoYWCoQAv-EfOSVjP6dade2IrbzFwn3LdB8beBhtWsx71wqHsA9xBC6CRmWYHO0DqxPoKYMjZmYWq2IwDN6CRrjseGdxED5prEqvBkAjDEg==]
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  • Benzene, 2,2-dichlorocyclopropyl- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2415807&Mask=1000]
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Methodological & Application

Application Note & Protocol: A Guide to the Phase-Transfer Catalyzed Synthesis of (2,2-Dichlorocyclopropyl)benzene from Styrene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of (2,2-Dichlorocyclopropyl)benzene from styrene. The dichlorocyclopropanation is achieved through the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and concentrated sodium hydroxide, facilitated by a phase-transfer catalyst. We will delve into the mechanistic underpinnings of the reaction, explaining the critical roles of the biphasic system and the catalyst that makes this transformation highly efficient. This document is intended for researchers, scientists, and drug development professionals, offering practical insights into reaction setup, execution, purification, and characterization, as well as critical safety considerations.

Introduction: The Significance of the Dichlorocyclopropyl Motif

The cyclopropyl ring is a highly valuable structural motif in medicinal chemistry, prized for its ability to impart unique conformational constraints, modulate metabolic stability, and fine-tune the physicochemical properties of bioactive molecules.[1][2] The gem-dichlorocyclopropane unit, in particular, serves as a versatile synthetic handle, enabling a wide range of subsequent chemical transformations.

This compound (CAS 2415-80-7) is a key organic intermediate, most notably employed as a precursor in the synthesis of the hypolipidemic drug ciprofibrate, which is used to treat hyperlipoproteinemia.[3][4] Its efficient and scalable synthesis is therefore of significant interest to the pharmaceutical and fine chemical industries.[4] The method described herein, utilizing phase-transfer catalysis (PTC), represents one of the most robust and economically viable routes to this important building block.[5]

Mechanistic Deep Dive: The Science Behind the Synthesis

The synthesis proceeds through a concerted [2+1] cycloaddition of dichlorocarbene to the styrene double bond.[6] The success of this reaction in a two-phase system hinges on two core processes: the generation of the reactive carbene intermediate and its efficient transport to the substrate.

Generation of the Dichlorocarbene Electrophile

Dichlorocarbene (:CCl₂) is a transient, highly electrophilic species that cannot be isolated.[7] It is generated in situ from chloroform (CHCl₃) via a two-step process initiated by a strong base.[8]

  • Deprotonation: A strong base, in this case, a hydroxide ion (⁻OH), abstracts the weakly acidic proton from chloroform. This creates the highly unstable trichloromethanide anion (⁻CCl₃).[8][9][10]

  • Alpha-Elimination: The trichloromethanide anion rapidly eliminates a chloride ion (Cl⁻) to form the neutral, six-electron dichlorocarbene species.[8][9]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: α-Elimination CHCl3 HCCl₃ CCl3- ⁻CCl₃ CHCl3->CCl3- + ⁻OH OH- ⁻OH H2O H₂O CCl3-_2 ⁻CCl₃ CCl2 :CCl₂ (Dichlorocarbene) CCl3-_2->CCl2 Cl- Cl⁻

Caption: Generation of Dichlorocarbene from Chloroform.

The Crucial Role of Phase-Transfer Catalysis (PTC)

A significant challenge in this reaction is that the reactants are segregated into two immiscible phases: styrene and chloroform reside in the organic phase, while the sodium hydroxide base is in the aqueous phase.[11] The reaction would be impractically slow if it relied solely on reactions at the limited interface between the two layers.

Phase-transfer catalysis brilliantly overcomes this barrier.[12] A catalyst, such as benzyltriethylammonium chloride (BTEAC or TEBA), is added to the system.[3]

The PTC Mechanism:

  • The catalyst's quaternary ammonium cation (Q⁺), which has lipophilic (organic-soluble) character, pairs with the hydroxide anion (⁻OH) from the aqueous phase.

  • This ion pair (Q⁺OH⁻) is sufficiently soluble in the organic phase to be transported across the phase boundary.[5]

  • Once in the organic phase, the "naked" and highly reactive hydroxide ion is readily available to deprotonate chloroform, generating dichlorocarbene precisely where the styrene substrate is located.[5][11]

  • The catalyst cation then returns to the aqueous phase to pick up another hydroxide ion, continuing the catalytic cycle. Vigorous stirring is essential to maximize the interfacial surface area and accelerate this process.[11][13]

G cluster_0 Organic Phase (Styrene, CHCl₃) Styrene Styrene Product This compound Styrene->Product + :CCl₂ Carbene :CCl₂ QOH Q⁺OH⁻ QOH->Carbene Deprotonates CHCl₃ NaCl Na⁺Cl⁻ QOH->NaCl Returns as Q⁺Cl⁻ QCl Q⁺Cl⁻ NaOH Na⁺OH⁻ QCl->NaOH Crosses Interface

Sources

Dichlorocyclopropanation of styrene using a phase-transfer catalyst

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Phase-Transfer Catalyzed Dichlorocyclopropanation of Styrene

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of the dichlorocyclopropanation of styrene, a cornerstone reaction in organic synthesis for creating the valuable 1,1-dichloro-2-phenylcyclopropane intermediate.[1] We will move beyond a simple recitation of steps to dissect the causality behind the protocol, grounding our discussion in the mechanistic principles of phase-transfer catalysis (PTC). This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable methodology for this transformation.

Theoretical Framework: The Power of Phase-Transfer Catalysis

The reaction between an aqueous solution of sodium hydroxide and an organic solution containing chloroform and styrene presents a classic chemical challenge: the mutual insolubility of the reactants.[2] The hydroxide anion, necessary for generating the reactive species, resides in the aqueous phase, while the chloroform and styrene are in the organic phase. Without intervention, the reaction is impractically slow, occurring only at the limited interface between the two layers.

Phase-transfer catalysis elegantly solves this problem. A phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (BTEAC), acts as a shuttle.[3][4] It transports the hydroxide anions from the aqueous phase into the organic phase, enabling the reaction to proceed efficiently.[4][5] This method, often referred to as the Makosza method, is prized for its operational simplicity, cost-effectiveness, and the use of readily available reagents.[3]

Reaction Mechanism

The process unfolds in two primary stages within the organic phase, following the transport of the hydroxide ion:

  • Dichlorocarbene Generation: The hydroxide ion (OH⁻), chaperoned into the organic phase by the catalyst (Q⁺), is a powerful base. It deprotonates chloroform (CHCl₃), a weak acid, to form the trichloromethyl anion (CCl₃⁻).[3][6] This anion is unstable and rapidly undergoes α-elimination, expelling a chloride ion (Cl⁻) to yield the highly reactive electrophilic intermediate, dichlorocarbene (:CCl₂).[6][7][8]

  • Cycloaddition: The generated dichlorocarbene readily attacks the electron-rich π-bond of the styrene molecule.[1] This occurs via a concerted and stereospecific [2+1] cycloaddition, forming the stable 1,1-dichloro-2-phenylcyclopropane ring without involving carbocation intermediates.[1][6] The catalyst cation (Q⁺) then pairs with the newly formed chloride anion and returns to the aqueous interface to restart the cycle.

The overall catalytic cycle is a self-validating system, where the catalyst is regenerated, allowing a substoichiometric amount to facilitate the conversion of a large amount of substrate.

PTC_Cycle cluster_aqueous Aqueous Phase (NaOH) cluster_organic Organic Phase (Styrene, CHCl₃) OH_aq OH⁻ QCl_aq Q⁺Cl⁻ Na_aq Na⁺ QOH_org Q⁺OH⁻ QCl_aq->QOH_org 1. Ion Exchange at Interface Styrene Styrene Product 1,1-dichloro- 2-phenylcyclopropane Product->QCl_aq 5. Catalyst Regeneration CCl3 CCl₃⁻ QOH_org->CCl3 2. Deprotonation CHCl3 CHCl₃ Carbene :CCl₂ CCl3->Carbene 3. α-Elimination (-Cl⁻) Carbene->Product 4. [2+1] Cycloaddition

Caption: Phase-Transfer Catalysis (PTC) cycle for dichlorocyclopropanation.

Critical Reaction Parameters

The success of this synthesis is highly dependent on several experimental variables. Kinetic studies have demonstrated that this reaction follows an interfacial mechanism, where the rate is influenced by factors that affect the transfer of reactants between phases.[2][5]

ParameterEffect on Reaction RateRationale & Expert InsightReferences
Stirring Speed Increases up to a plateau (~600-800 rpm)Vigorous stirring is crucial to maximize the interfacial surface area between the aqueous and organic phases, which directly enhances the rate of hydroxide ion transfer. Once a stable emulsion is formed, further increases in speed have a diminished effect.[1]
Catalyst Conc. Linearly increases the rateA higher concentration of the phase-transfer catalyst increases the number of "shuttles" available to transport hydroxide ions, thus accelerating the reaction. Common catalysts include BTEAC, TEBA, and TBAB.[2]
NaOH Conc. Increases with higher molarityA higher concentration of aqueous NaOH (typically 30-50% w/w) increases the activity of the hydroxide ions, driving the initial deprotonation of chloroform more effectively.[1][2]
Temperature Increases with higher temperatureAs with most chemical reactions, an increase in temperature provides the necessary activation energy, leading to a faster rate of dichlorocarbene formation and cycloaddition. A typical range is 30-50°C.[1][2]

Detailed Experimental Protocol

This protocol details the synthesis of 1,1-dichloro-2-phenylcyclopropane from styrene.

Safety Precautions
  • Chloroform: Chloroform is a suspected human carcinogen and is toxic upon inhalation, ingestion, or skin absorption, primarily affecting the liver, kidneys, and central nervous system.[9][10] It can decompose upon exposure to heat or light to form highly toxic phosgene gas.[10][11]

  • Sodium Hydroxide (50% aq.): This is a highly corrosive and caustic solution that can cause severe chemical burns.[9]

  • Personal Protective Equipment (PPE): All operations must be conducted inside a certified chemical fume hood.[10] Wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves. Note: Standard nitrile gloves offer poor protection against chloroform; butyl rubber or laminate gloves are recommended.[10]

  • Reaction Quenching: The reaction is exothermic. Controlled, slow addition of reagents is critical to manage the reaction temperature.

Reagents and Equipment
  • Reagents:

    • Styrene (≥99%, freshly distilled to remove inhibitors)

    • Chloroform (CHCl₃, ≥99%, stabilized with ethanol)

    • Sodium Hydroxide (NaOH), 50% (w/w) aqueous solution

    • Benzyltriethylammonium chloride (BTEAC) or Triethylbenzylammonium chloride (TEBA)

    • Diethyl ether (for extraction)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Three-necked round-bottom flask (250 mL)

    • Mechanical overhead stirrer with a paddle attachment

    • Reflux condenser

    • Dropping funnel

    • Ice-water bath

    • Heating mantle with a temperature controller

    • Separatory funnel

    • Rotary evaporator

Step-by-Step Methodology

Protocol_Workflow start Start setup 1. Assemble Apparatus (3-neck flask, stirrer, condenser, funnel) start->setup charge 2. Charge Reagents (Styrene, Chloroform, PTC) setup->charge cool 3. Cool Mixture (Ice bath, 0-5°C) charge->cool add_base 4. Add NaOH Solution (Slowly, via dropping funnel, <10°C) cool->add_base react 5. React at Room Temp (Vigorous stirring, 4-6 hours) add_base->react monitor 6. Monitor Progress (Optional) (TLC or GC analysis) react->monitor quench 7. Quench Reaction (Add cold water) monitor->quench extract 8. Workup (Separate layers, extract aqueous phase with diethyl ether) quench->extract dry 9. Dry & Filter (Combine organic layers, dry with MgSO₄) extract->dry concentrate 10. Concentrate (Remove solvent via rotary evaporation) dry->concentrate purify 11. Purify Product (Vacuum distillation or column chromatography) concentrate->purify end End: Purified Product purify->end

Caption: Experimental workflow for dichlorocyclopropanation of styrene.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine styrene (e.g., 10.4 g, 0.1 mol), chloroform (e.g., 12.0 g, 0.1 mol), and benzyltriethylammonium chloride (BTEAC) (e.g., 0.46 g, 0.002 mol).[3]

  • Initial Cooling: Cool the mixture in an ice-water bath to between 0-5 °C. Begin vigorous stirring (e.g., 600 rpm).[3]

  • Base Addition: Slowly add 50% (w/w) aqueous sodium hydroxide solution (e.g., 40 mL) dropwise from the addition funnel over 1-2 hours. The key is to maintain the internal reaction temperature below 10 °C during this exothermic addition.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir the reaction mixture vigorously for 4-6 hours. The reaction progress can be monitored by withdrawing small aliquots from the organic layer for analysis by Gas Chromatography (GC).[1][5]

  • Workup: After the reaction is complete, cautiously add 100 mL of cold deionized water to the flask. Transfer the entire mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 50 mL). Combine all organic layers.

  • Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and wash the drying agent with a small amount of diethyl ether.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the chloroform and diethyl ether.

  • Purification: The crude product, 1,1-dichloro-2-phenylcyclopropane, can be purified by vacuum distillation or flash column chromatography on silica gel to yield a colorless liquid.[12]

Characterization

The final product can be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The disappearance of the vinyl protons of styrene and the appearance of the characteristic cyclopropyl proton signals in the NMR spectrum are indicative of a successful reaction.

Conclusion

The dichlorocyclopropanation of styrene using phase-transfer catalysis is a powerful and practical synthetic method. By understanding the underlying mechanistic principles and carefully controlling key reaction parameters, researchers can achieve high yields of the desired product in a scalable and efficient manner.[3] The self-validating nature of the catalytic cycle, coupled with the use of inexpensive reagents, ensures its continued relevance in both academic and industrial laboratories. Adherence to strict safety protocols is paramount for the successful and safe execution of this valuable chemical transformation.

References

  • Application Notes and Protocols for Dichlorocarbene Generation in Cyclopropan
  • Harikumar, K., & Rajendran, V. (2012). Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. International Journal of Current Microbiology and Applied Sciences, 1(1), 17-22.
  • Balakrishnan, T., et al. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 785-793.
  • An In-depth Technical Guide to the Dichlorocarbene Addition to Styrene Reaction Mechanism. (2025). Benchchem.
  • What happens when chloroform reacts with koH or NaOH? (n.d.). ECHEMI.
  • Production of dichlorocarbene adducts. (1968).
  • Wang, M. L., & Prasad, G. S. (2012). Phase-transfer catalytic dichlorocyclopropanation of styrene under the influence of ultrasound conditions - A kinetic study. Ultrasonics Sonochemistry, 19(5), 1139-1143.
  • Phase-transfer c
  • Chloroform - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Chloroform - Safety D
  • Chloroform Safety & Hazards. (n.d.). Lab Alley.
  • Chloroform. (n.d.). Wikipedia.
  • Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. (n.d.). OrgoSolver.
  • Addition of Carbenes to Alkenes: Cyclopropane Synthesis. (2019). Organic Chemistry. [Link]

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Application Note & Protocol: A Detailed Guide to the Synthesis of (2,2-Dichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,2-Dichlorocyclopropyl)benzene is a valuable chemical intermediate, notably utilized in the synthesis of the hypolipidemic drug ciprofibrate.[1] This document provides a comprehensive, field-proven protocol for the synthesis of this compound via the dichlorocyclopropanation of styrene. The synthesis involves the in-situ generation of dichlorocarbene from chloroform and a strong base under phase-transfer catalysis conditions. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction

The synthesis of cyclopropane rings is a fundamental transformation in organic chemistry, and gem-dihalocyclopropanes, such as this compound, are particularly useful synthons. Their strained three-membered ring and halogen functionalities allow for a variety of subsequent chemical modifications. The primary industrial application of this compound is as a key precursor in the multi-step synthesis of ciprofibrate, a drug used to treat hyperlipoproteinemia.[2]

The most common and efficient method for synthesizing this compound is through the addition of dichlorocarbene to styrene.[2][3] This reaction is typically performed in a biphasic system employing a phase-transfer catalyst, which facilitates the reaction between the aqueous base and the organic-soluble chloroform and styrene.[4][5]

Reaction Mechanism

The overall reaction proceeds in two main stages: the generation of dichlorocarbene and the subsequent cycloaddition to styrene.

Stage 1: Generation of Dichlorocarbene (:CCl₂)

Dichlorocarbene is a highly reactive and unstable intermediate that is generated in situ.[6] The process begins with the deprotonation of chloroform (CHCl₃) by a strong base, such as sodium hydroxide (NaOH), to form the trichloromethanide anion (⁻:CCl₃).[7] This anion is unstable and undergoes α-elimination, expelling a chloride ion (Cl⁻) to yield the dichlorocarbene intermediate (:CCl₂).[8][9]

Stage 2: [1+2] Cycloaddition to Styrene

The generated dichlorocarbene is a potent electrophile and readily reacts with the nucleophilic π-bond of the styrene molecule.[7][8] The addition is a concerted [1+2] cycloaddition, meaning the new carbon-carbon bonds are formed in a single step.[9] This mechanism is stereospecific; the stereochemistry of the starting alkene is retained in the cyclopropane product.[9]

Reaction Mechanism Figure 1: Reaction Mechanism for the Synthesis of this compound cluster_0 Stage 1: Dichlorocarbene Generation cluster_1 Stage 2: Cycloaddition CHCl3 Chloroform (CHCl₃) CCl3- Trichloromethanide Anion (⁻:CCl₃) CHCl3->CCl3- + OH⁻ NaOH NaOH :CCl2 Dichlorocarbene (:CCl₂) CCl3-->:CCl2 - Cl⁻ H2O H₂O Cl- Cl⁻ :CCl2_ref :CCl₂ :CCl2->:CCl2_ref Reacts with Styrene Styrene Styrene Product This compound Styrene->Product + :CCl₂

Caption: Figure 1: Reaction Mechanism.

Experimental Protocol

This protocol is a representative example for the synthesis of this compound with a high yield and purity of approximately 99%.[2]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesNotes
StyreneC₈H₈104.1530 g0.288Freshly distilled recommended
DichloromethaneCH₂Cl₂84.9330 mL-Solvent
ChloroformCHCl₃119.3843.5 g0.364Reagent grade
Sodium HydroxideNaOH40.0028.5 g0.71350% (w/w) aqueous solution
Benzyltriethylammonium chloride (TEBA)C₁₃H₂₂ClN227.771.2 g0.0053Phase-transfer catalyst
WaterH₂O18.0228.5 mL + 60 mL-For NaOH solution and workup
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent
Petroleum Ether--As needed-For extraction
Equipment
  • 250 mL four-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum distillation apparatus

Reaction Setup and Procedure

G A 1. Charge Reactor C 3. Initiate Reaction A->C B 2. Prepare NaOH Solution B->C D 4. Reflux C->D E 5. Workup D->E F 6. Extraction E->F G 7. Drying & Concentration F->G H 8. Purification G->H

Sources

Application Note: A Detailed Protocol for the Synthesis of Ciprofibrate Utilizing (2,2-Dichlorocyclopropyl)benzene as a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ciprofibrate, chemically known as 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, is a third-generation fibrate drug used for the treatment of hyperlipidemia, particularly type II and type IV hyperlipoproteinemia.[1][2] Its mechanism of action involves the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism.[2] The synthesis of this complex molecule relies on the availability of specialized chemical building blocks. Among these, (2,2-Dichlorocyclopropyl)benzene (CAS 2415-80-7) serves as a pivotal intermediate, providing the unique dichlorocyclopropylphenyl moiety essential for the drug's structure.[3][4]

This application note provides a comprehensive guide for the synthesis of ciprofibrate, beginning with the preparation of this compound from styrene. It details the subsequent transformations, including Friedel-Crafts acylation, Baeyer-Villiger oxidation, and etherification, culminating in the final active pharmaceutical ingredient. The protocols described herein are synthesized from established patent literature and scientific studies, offering researchers and drug development professionals a robust framework for laboratory-scale synthesis.

Overall Synthetic Pathway

The synthesis of ciprofibrate from styrene is a multi-step process that leverages classic organic transformations to build the molecule sequentially. The overall strategy is outlined below.[1][5][6]

  • Dichlorocyclopropanation: The synthesis begins with the addition of dichlorocarbene to styrene to form the key intermediate, this compound.

  • Friedel-Crafts Acylation: An acyl group is introduced onto the para-position of the benzene ring of the intermediate.

  • Baeyer-Villiger Oxidation: The resulting ketone is oxidized to form a phenolic ester.

  • Hydrolysis: The ester is hydrolyzed to yield the crucial building block, 4-(2,2-dichlorocyclopropyl)phenol.

  • Williamson Ether Synthesis: The phenol is alkylated using an α-halo-isobutyrate ester.

  • Saponification: The final ester is hydrolyzed to yield the target molecule, ciprofibrate.

G Styrene Styrene DCPB This compound Styrene->DCPB Dichlorocyclopropanation (CHCl₃, NaOH, PTC) Acyl_DCPB para-Acyl-(2,2-Dichlorocyclopropyl)benzene DCPB->Acyl_DCPB Friedel-Crafts Acylation (RCOCl, Lewis Acid) Ester_DCPB Phenolic Ester Intermediate Acyl_DCPB->Ester_DCPB Baeyer-Villiger Oxidation Phenol 4-(2,2-Dichlorocyclopropyl)phenol Ester_DCPB->Phenol Hydrolysis Cipro_Ester Ciprofibrate Ester Phenol->Cipro_Ester Etherification (α-bromo-isobutyrate) Ciprofibrate Ciprofibrate Cipro_Ester->Ciprofibrate Saponification (Hydrolysis)

Caption: Overall synthetic workflow from Styrene to Ciprofibrate.

Part 1: Synthesis of this compound

The foundational step in this synthetic route is the creation of the dichlorocyclopropane ring. This is achieved via the addition of dichlorocarbene (:CCl₂) to the alkene bond of styrene.

Mechanism: Dichlorocarbene Generation and Cycloaddition

The reaction is typically performed under phase-transfer catalysis (PTC) conditions. A quaternary ammonium salt, such as benzyltriethylammonium chloride (TEBA), facilitates the transfer of hydroxide ions (OH⁻) from the aqueous phase into the organic phase.[7] Here, the hydroxide deprotonates chloroform (CHCl₃) to form the trichloromethanide anion (CCl₃⁻), which then rapidly undergoes α-elimination to generate the highly reactive dichlorocarbene. This electrophilic carbene undergoes a concerted [2+1] cycloaddition with the nucleophilic double bond of styrene to stereospecifically form the cyclopropane ring.[8]

G cluster_0 Aqueous Phase cluster_1 Organic Phase NaOH Na⁺OH⁻ Q_OH Q⁺OH⁻ NaOH->Q_OH + Q⁺Cl⁻ (PTC) CHCl3 CHCl₃ CCl3_anion ⁻CCl₃ CHCl3->CCl3_anion + Q⁺OH⁻ Carbene :CCl₂ CCl3_anion->Carbene - Cl⁻ Product This compound Carbene->Product + Styrene [2+1] Cycloaddition Styrene Styrene Q_Cl Q⁺Cl⁻ Q_Cl->NaOH returns to interface

Caption: Mechanism of Phase-Transfer Catalyzed Dichlorocyclopropanation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from methodologies described in patent literature.[5][6]

Materials & Reagents:

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Purity
Styrene100-42-5104.15≥99%
Chloroform67-66-3119.38≥99%
Sodium Hydroxide1310-73-240.00≥97%
Benzyltriethylammonium Chloride (TEBA)56-37-1227.77≥98%
Dichloromethane75-09-284.93ACS Grade
Anhydrous Sodium Sulfate7757-82-6142.04ACS Grade
Water7732-18-518.02Deionized

Procedure:

  • Reaction Setup: To a 250 mL three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add styrene (30.0 g, 0.288 mol), dichloromethane (30 mL), chloroform (43.5 g, 0.364 mol), and TEBA (1.2 g, 5.27 mmol).[6]

  • Base Addition: Prepare a lye solution by carefully dissolving sodium hydroxide (28.5 g, 0.713 mol) in water (28.5 mL).

  • Reaction Execution: Heat the organic mixture to reflux (approx. 40-45 °C). Once refluxing, begin the slow, dropwise addition of the sodium hydroxide solution over 1-2 hours.

    • Causality Note: The slow addition of the base is crucial to control the exothermic reaction and maintain a steady generation of dichlorocarbene, preventing side reactions and ensuring safety.

  • Reaction Completion: After the addition is complete, continue to stir the mixture under reflux for an additional 8 hours to ensure complete conversion.[6]

  • Work-up: Cool the reaction mixture to room temperature. Add 60 mL of water and stir for 10 minutes. Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine all organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent. The crude product is then purified by high-vacuum distillation (approx. 95-100 °C) to yield this compound as a colorless to slightly yellow liquid.[3][6]

    • Trustworthiness Check: The purity of the distilled product should be verified by Gas Chromatography (GC) or HPLC. An expected purity of >99% is common for this procedure.[3][6] Expected yield is approximately 85-90%.

Part 2: Multi-step Conversion to Ciprofibrate

With the key intermediate in hand, the subsequent steps focus on modifying the phenyl ring and adding the phenoxy-isobutyric acid side chain.

Protocol 2.1: Synthesis of 4-(2,2-dichlorocyclopropyl)phenol

This intermediate is synthesized via a three-step sequence: Friedel-Crafts acylation, Baeyer-Villiger oxidation, and hydrolysis.[1][5]

Procedure:

  • Friedel-Crafts Acylation:

    • In a suitable reaction vessel under an inert atmosphere (N₂), suspend anhydrous aluminum chloride (AlCl₃) in a halogenated solvent like dichloromethane.

    • Cool the suspension to 0-5 °C.

    • Slowly add a long-chain acyl chloride (e.g., hexanoyl chloride, R₁=C₅H₁₁) to the suspension. Using a long-chain acyl chloride increases steric hindrance, which favors para-substitution and reduces the formation of the ortho-isomer byproduct, thereby improving product purity.[5][9]

    • Add this compound dropwise to the mixture, maintaining the temperature below 10 °C.

    • After addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

    • Quench the reaction by carefully pouring it over ice and hydrochloric acid. Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude 1-[4-(2,2-dichlorocyclopropyl)phenyl]alkan-1-one.

  • Baeyer-Villiger Oxidation:

    • Dissolve the ketone from the previous step in a suitable solvent like acetic acid.

    • Add an oxidizing agent. A safer alternative to traditional peroxy acids is a system like urea-hydrogen peroxide (UHP) activated by an anhydride (e.g., maleic anhydride).[1]

    • Maintain the reaction temperature between 35-45 °C and stir for several hours until the starting material is consumed.[5]

    • This step converts the ketone into the corresponding phenolic ester.

  • Hydrolysis (Alcoholysis):

    • The crude ester can be directly hydrolyzed without extensive purification. Add a methanolic solution of a base, such as potassium carbonate, to the reaction mixture.[9]

    • Heat the mixture at 35-40 °C for 4 hours to cleave the ester, yielding the phenoxide salt.[9]

    • After the reaction, remove the methanol under reduced pressure. Dissolve the residue in water and wash with a non-polar solvent to remove impurities.

    • Acidify the aqueous layer with dilute hydrochloric acid to a pH of 3.5-4.0, which precipitates the 4-(2,2-dichlorocyclopropyl)phenol.[1]

    • Filter the solid, wash with water, and dry to obtain the phenol intermediate.

Protocol 2.2: Synthesis of Ciprofibrate

The final steps involve attaching the isobutyric acid moiety via ether synthesis followed by hydrolysis.

Materials & Reagents:

Reagent/MaterialCAS NumberMolar Mass ( g/mol )
4-(2,2-dichlorocyclopropyl)phenol52179-26-7203.06
Methyl α-bromoisobutyrate23426-63-3181.04
Sodium Methoxide (30% in Methanol)124-41-454.02
Toluene108-88-392.14
Sodium Hydroxide1310-73-240.00
Hydrochloric Acid7647-01-036.46

Procedure:

  • Etherification:

    • To a flask, add 4-(2,2-dichlorocyclopropyl)phenol (24.37 g, 0.12 mol), methyl α-bromoisobutyrate (36.2 g, 0.20 mol), and toluene (122 mL).[1]

    • Heat the mixture to 60 °C with stirring.

    • Slowly add a 30% (w/w) solution of sodium methoxide in methanol (36.1 g, 0.20 mol) via a dropping funnel.

      • Expertise Note: The base deprotonates the phenol, forming the more nucleophilic phenoxide, which then displaces the bromide from the isobutyrate ester in a Williamson ether synthesis.

    • After the addition, heat the mixture to reflux and maintain for 5 hours.[1]

  • Saponification (Hydrolysis):

    • Cool the reaction mixture to 50 °C. Add a 30% aqueous sodium hydroxide solution (40 g) and water (67 mL).

    • Maintain the temperature at 50-55 °C and stir vigorously for 6 hours to hydrolyze the methyl ester to the sodium carboxylate salt.[1]

  • Final Work-up and Purification:

    • Cool the mixture to 25-30 °C. Add water (50 mL) and adjust the pH to 8.5-9.0 with dilute HCl to neutralize any excess strong base.

    • Separate the layers and wash the aqueous layer with toluene (50 mL) to remove any unreacted starting materials.

    • Add fresh toluene (150 mL) to the aqueous layer and acidify with dilute HCl to a pH of 3.5-4.0. This protonates the carboxylate, causing the ciprofibrate to precipitate and/or move into the organic layer.[1]

    • Separate the toluene layer, wash it with water, and then concentrate it under reduced pressure.

    • Recrystallize the resulting crude solid from a mixture of toluene and n-hexane. Cool slowly to 0-5 °C to maximize crystal formation.

    • Filter the purified crystals, wash with cold n-hexane, and dry under vacuum to obtain ciprofibrate as a white or faint yellow solid.[1][10]

Final Product Data:

ParameterExpected Value
Chemical Name2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid[11]
Molecular FormulaC₁₃H₁₄Cl₂O₃[11]
Molar Mass289.15 g/mol [11]
Melting Point118 °C[11]
HPLC Purity≥99.5%[1]
Typical Yield~80% for the final two steps[1]

References

  • Exploring the Synthesis and Applications of this compound. Google Search Result.
  • The Role of this compound in Pharmaceutical Synthesis. Google Search Result.
  • Synthetic method of ciprofibrate.
  • Method for synthesizing ciprofibrate intermediate and the intermediate.
  • Novel ciprofibrate synthesis method.
  • Dichlorocyclopropanation of α-methyl styrene using phase-transfer Catalyst - A kinetic study. International Journal of Current Microbiology and Applied Sciences. [Link]

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. ResearchGate. [Link]

  • Method for synthesizing ciprofibrate intermediate and the intermediate. Patsnap. [Link]

  • 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic Acid. Acanthus Research. [Link]

  • Phase-transfer catalytic dichlorocyclopropanation of styrene under the influence of ultrasound conditions - A kinetic study. ResearchGate. [Link]

  • Pharmaceutical composition containing a fibrate.
  • DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. PMC - PubMed Central. [Link]

  • Chemistry of Fibrates. PMC - PubMed Central. [Link]

  • DFT Investigation of the Mechanism of Methoxycarbonylation of Styrene by Palladium Chloride. MDPI. [Link]

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Baeyer-Villiger oxidation of (2,2-Dichlorocyclopropyl)benzene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Baeyer-Villiger Oxidation of (2,2-Dichlorocyclopropyl)benzene Derivatives for the Synthesis of Bio-relevant γ-Butyrolactones

Executive Summary & Introduction

The Baeyer-Villiger (BV) oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, is a cornerstone transformation in organic synthesis that converts ketones into esters, or cyclic ketones into lactones, through an oxidative rearrangement.[1][2][3] This application note provides a comprehensive guide to a highly specific and synthetically valuable application of this reaction: the oxidation of (2,2-dichlorocyclopropyl)phenyl ketones. This particular transformation is not merely an academic exercise; it is a strategic pathway to access β-aryl-γ-butyrolactones. These lactone structures are privileged motifs found in a multitude of biologically active natural products and serve as critical intermediates in medicinal chemistry and drug development.[4][5][6]

This guide moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings that dictate the reaction's unique regioselectivity, offers a rationale for reagent selection and process optimization, presents a detailed and field-tested experimental protocol, and discusses the broader implications of the resulting products in modern synthetic programs.

Mechanistic Rationale: Controlling Regioselectivity

The success of the Baeyer-Villiger oxidation hinges on a predictable and controlled rearrangement. The general mechanism proceeds through the formation of a tetrahedral "Criegee" intermediate, followed by the migratory insertion of an oxygen atom.[1][7][8] The critical, rate-determining step is the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom.

general_mechanism General Mechanism of Baeyer-Villiger Oxidation ketone Ketone p1 ketone->p1 + H⁺ protonated_ketone Protonated Ketone p2 protonated_ketone->p2 + R'CO₃H criegee Criegee Intermediate p3 criegee->p3 Migration (Rate-Determining) rearranged Rearranged Intermediate p4 rearranged->p4 - H⁺, - R'CO₂H ester Ester / Lactone p1->protonated_ketone p2->criegee p3->rearranged p4->ester

Diagram 1: General Mechanism of Baeyer-Villiger Oxidation.

The choice of which group migrates is governed by its "migratory aptitude," a measure of its ability to stabilize the partial positive charge that develops during the transition state. The established order is generally: H > tertiary alkyl > secondary alkyl ≈ cyclohexyl > aryl > primary alkyl > methyl .[7][9]

In our specific case—the oxidation of a (2,2-dichlorocyclopropyl)phenyl ketone—we have two competing groups attached to the carbonyl: a phenyl group (aryl) and a 2,2-dichlorocyclopropyl group (a secondary alkyl). Based on the established aptitude hierarchy, the secondary alkyl group (cyclopropyl) is expected to migrate preferentially over the aryl group. This selective migration is the key to the reaction's utility, as it leads directly to the desired γ-butyrolactone through ring expansion, rather than forming a phenyl ester.

Diagram 2: Regioselective Oxidation of the Target Substrate.

This regioselectivity makes the Baeyer-Villiger oxidation a powerful tool for converting readily available dichlorocyclopropanated aromatics into high-value lactone building blocks.[5]

Reagent Selection and Experimental Design

The choice of oxidant is paramount for achieving high yield and minimizing side reactions. While numerous reagents exist, a few stand out for their reliability and effectiveness in this specific transformation.

ReagentTypical ConditionsAdvantagesDisadvantages & Considerations
m-CPBA CH₂Cl₂, NaHCO₃, 0 °C to RTCommercially available, reliable, good yields, tolerant of many functional groups.[8][9]Can be shock-sensitive; byproduct (m-chlorobenzoic acid) must be removed via basic wash.
TFPAA CH₂Cl₂, Na₂HPO₄, 0 °CHighly reactive, useful for less reactive ketones.[1] Reactivity: TFPAA > m-CPBA.[8]Can be less selective, potentially leading to over-oxidation or side reactions with sensitive substrates. Prepared in situ from trifluoroacetic anhydride and H₂O₂.
H₂O₂ / Lewis Acid H₂O₂, various Lewis acids (e.g., Sn-zeolites)Environmentally benign ("green") oxidant, with water as the only byproduct.[2][10]Often requires higher temperatures and specific, sometimes heterogeneous, catalysts. Optimization may be required.

For most applications involving this compound derivatives, meta-chloroperoxybenzoic acid (m-CPBA) buffered with sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) in a chlorinated solvent like dichloromethane (CH₂Cl₂) offers the best balance of reactivity, selectivity, and operational simplicity. The buffer is crucial for neutralizing the m-chlorobenzoic acid byproduct, preventing potential acid-catalyzed side reactions.

Detailed Laboratory Protocol

This protocol describes a representative procedure for the Baeyer-Villiger oxidation of 1-(4-bromophenyl)-2-(2,2-dichlorocyclopropyl)ethan-1-one.

4.1 Materials and Equipment

  • Substrate: 1-(4-bromophenyl)-2-(2,2-dichlorocyclopropyl)ethan-1-one

  • Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Solvent: Dichloromethane (CH₂Cl₂, anhydrous)

  • Buffer: Sodium bicarbonate (NaHCO₃)

  • Quenching Agent: 10% aqueous sodium sulfite (Na₂SO₃) solution

  • Wash Solutions: Saturated aqueous NaHCO₃ solution, Brine

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).

4.2 Safety Precautions

  • Peroxyacids like m-CPBA are potent oxidizing agents and can be shock-sensitive and potentially explosive, especially when purified or in high concentrations. Handle with care, avoid grinding, and always use a plastic or ceramic spatula.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a suspected carcinogen; handle it with appropriate caution.

4.3 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the (2,2-dichlorocyclopropyl)phenyl ketone substrate (1.0 eq) and sodium bicarbonate (2.5 eq).

  • Dissolution: Add anhydrous dichloromethane (approx. 0.1 M concentration relative to the substrate). Stir the resulting suspension at room temperature for 10 minutes.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Oxidant Addition: While stirring vigorously, add m-CPBA (1.5 eq, ~77%) portion-wise over 15-20 minutes. Causality Note: Slow, portion-wise addition is critical to control the exothermic nature of the reaction and prevent temperature spikes that could lead to side products.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up - Quenching: Once the starting material is consumed, cool the mixture again to 0 °C and slowly add 10% aqueous Na₂SO₃ solution to quench any unreacted peroxyacid. Stir for 20 minutes.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove the m-chlorobenzoic acid byproduct, followed by brine (1x).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure β-aryl-γ-butyrolactone product.

Applications in Synthesis and Drug Discovery

The γ-butyrolactone scaffold is a cornerstone in medicinal chemistry. Its prevalence in natural products is a testament to its favorable pharmacological properties.[2][4][11]

  • Synthetic Intermediates: The products of this reaction are versatile intermediates. The lactone can be opened to reveal di-functionalized chains, and the dichloro-moiety can be further manipulated, providing access to a wide range of complex molecular architectures. They are particularly valuable in the synthesis of lignans, a class of natural products with potent anticancer and antiviral activities.[12]

  • Bioactive Scaffolds: The BV oxidation is a key step in the synthesis of various bioactive compounds, including pheromones, antibiotics, and sterols.[10] For instance, the transformation of dehydroepiandrosterone into an anticancer agent utilizes a BV oxidation.[3]

  • Prodrug Strategies: The principles of the BV reaction are being cleverly exploited in modern drug delivery. Prodrugs have been designed with 1,2-dicarbonyl moieties that undergo a targeted BV oxidation in response to localized oxidative stress (e.g., high levels of hydrogen peroxide at a disease site), releasing the active therapeutic agent precisely where it is needed.[13]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete or Slow Reaction 1. Decomposed/inactive m-CPBA. 2. Insufficient amount of oxidant. 3. Substrate is electron-poor and unreactive.1. Use a fresh bottle of m-CPBA or titrate its purity. 2. Increase the equivalents of m-CPBA to 2.0. 3. Switch to a more powerful oxidant like TFPAA.
Formation of Side Products 1. Reaction temperature was too high. 2. Absence of a buffer, leading to acid-catalyzed decomposition. 3. Substrate contains other oxidizable groups (e.g., alkenes, amines).1. Maintain the reaction at 0 °C for a longer duration before warming. 2. Ensure an adequate amount of buffer (NaHCO₃ or Na₂HPO₄) is present. 3. Protect sensitive functional groups prior to the oxidation step.
Difficult Purification 1. Incomplete removal of the m-chlorobenzoic acid byproduct during work-up.1. Perform an additional wash with saturated NaHCO₃ solution during the extraction phase. Ensure the aqueous layer is basic.

References

  • Baeyer–Villiger oxid
  • Baeyer–Villiger oxidation: a promising tool for the synthesis of n
  • Baeyer-Villiger Oxidation Reaction M Pharm Chemistry.pptx - Slideshare.
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  • The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. (2022-12-23).
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  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Publishing.
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  • Diverse Natural Products from Dichlorocyclobutanones: An Evolutionary Tale - PubMed. (2016-02-16).
  • ChemInform Abstract: Synthesis of β,β-Disubstituted γ-Butyrolactones by Chemo-Selective Oxidation of 1,4-Diols and γ-Hydroxy Olefins with RuCl 3 /NaIO 4 - ResearchG
  • (PDF) Diastereoselective synthesis of β-piperonyl-γ-butyrolactones from morita-baylis-hillman adducts. highly efficient synthesis of (±)-yatein, (±)-podorhizol and (±)

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Applications of (2,2-Dichlorocyclopropyl)benzene in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Herein, we explore the synthetic versatility of (2,2-Dichlorocyclopropyl)benzene, a pivotal intermediate in modern pharmaceutical development. This guide moves beyond simple procedural outlines to provide a deep, mechanistic understanding of its applications, empowering researchers to leverage its unique reactivity in drug discovery and process development. The inherent strain of the dichlorocyclopropane ring, combined with the reactivity of the adjacent phenyl group, makes this molecule a "spring-loaded" precursor for a variety of high-value pharmaceutical scaffolds.

Foundational Understanding: The Synthesis of this compound

The journey into the applications of this compound (DCCPB) begins with its efficient and scalable synthesis. The primary route involves the addition of dichlorocarbene to styrene.[1] Dichlorocarbene is generated in situ from chloroform under basic conditions, and a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases.

Causality of Experimental Choice: The use of a phase-transfer catalyst, such as benzyltriethylammonium chloride (TEBA), is essential.[1][2] It shuttles the hydroxide ion (OH⁻) into the organic phase, where it can deprotonate chloroform to form the trichloromethyl anion (CCl₃⁻). This anion then rapidly eliminates a chloride ion to generate the highly reactive dichlorocarbene (:CCl₂), which undergoes a [2+1] cycloaddition with the styrene double bond. This method avoids the need for isolating the unstable carbene, making the process safe and efficient for large-scale production.

Caption: Synthesis of DCCPB via phase-transfer catalyzed dichlorocarbene addition to styrene.

Core Application: Anchoring the Synthesis of Fibrate-Class Drugs

A prominent industrial application of DCCPB is its role as a key starting material for the lipid-lowering drug Ciprofibrate and the related compound, Cycloprobeta.[3] This synthetic pathway masterfully utilizes both the phenyl and dichlorocyclopropyl moieties of the molecule.

The synthesis begins with a Friedel-Crafts acylation of DCCPB.[3][4] The phenyl group, being weakly activating, directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions from the bulky cyclopropyl ring. This step is a classic example of electrophilic aromatic substitution and is critical for building the core structure of the final drug.[5] Subsequent steps, including a Baeyer-Villiger oxidation and etherification, complete the synthesis.[6]

Caption: Conceptual pathway from DCCPB to the valuable phenylcyclopropylamine scaffold.

Ring-Opening and Rearrangement Reactions

The high ring strain of the cyclopropane ring in DCCPB makes it susceptible to synthetically useful ring-opening and rearrangement reactions, providing access to diverse molecular architectures that would be difficult to synthesize otherwise.

  • Ring-Opening Reactions: Under the influence of nucleophiles or Lewis acids, the cyclopropane ring can open. For instance, reactions with phenols can lead to the formation of cyclopropanone ketals or, in some cases, ring cleavage to yield acetals of phenylpropargyl aldehyde, depending on the substitution pattern and reaction conditions. This reactivity allows for the transformation of the compact cyclopropane ring into linear, functionalized chains.

  • Vinylcyclopropane-Cyclopentene Rearrangement: While not a direct reaction of DCCPB, it can be readily converted to a vinylcyclopropane derivative. These derivatives undergo a powerful thermal or transition-metal-catalyzed rearrangement to form cyclopentene rings. This rearrangement is a cornerstone of synthetic strategy for accessing five-membered rings, a common feature in many natural products and complex pharmaceutical agents.

Experimental Protocols

Protocol 1: Synthesis of this compound

[1]

  • Setup: To a 250 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add styrene (30.0 g), dichloromethane (30 mL), chloroform (43.5 g), and TEBA (1.2 g).

  • Reaction: Heat the mixture to reflux. Slowly add a solution of sodium hydroxide (28.5 g) in water (28.5 mL) dropwise over 1 hour.

  • Reflux: Maintain the reflux for 8 hours to ensure complete reaction.

  • Work-up: Cool the reaction to room temperature. Add water (60 mL) and stir for 10 minutes. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with petroleum ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by high-vacuum distillation (collecting the fraction at ~95-100 °C) to yield a colorless liquid.

    • Expected Yield: 88-90%

    • Purity (HPLC): >99%

ReagentMolar Mass ( g/mol )AmountMoles
Styrene104.1530.0 g0.288
Chloroform119.3843.5 g0.364
Sodium Hydroxide40.0028.5 g0.713
TEBA227.771.2 g0.005
Protocol 2: Friedel-Crafts Acylation of this compound

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation. [5][7][8]

  • Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq). Add dry dichloromethane (20 mL) and cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Slowly add the desired acyl chloride (e.g., hexanoyl chloride, 1.1 eq) to the stirred suspension. Stir for 15 minutes at 0 °C.

  • Reaction: Add a solution of this compound (1.0 eq) in dry dichloromethane (10 mL) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Completion: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl. Transfer to a separatory funnel and extract with dichloromethane.

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is purified by column chromatography or distillation.

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  • The Role of this compound in Pharmaceutical Synthesis. Google Search Result.
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  • CN104909994A - Method for synthesizing ciprofibrate intermediate and the intermediate.
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  • 13 Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department. [Link]

  • Synthetic method of ciprofibrate - CN103613498A.
  • ChemInform Abstract: gem-Dichloro(alkyl)cyclopropanes in Reactions with NOCl·2SO 3 : Synthesis of Alkyl-5-chloroisoxazoles. ResearchGate. [Link]

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  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]

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The Role of (2,2-Dichlorocyclopropyl)benzene in Advanced Materials and Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Functionality with a Strained Ring System

(2,2-Dichlorocyclopropyl)benzene, a seemingly unassuming aromatic compound, holds significant potential for the development of advanced materials and functional polymers. Its unique structure, characterized by a strained dichlorocyclopropane ring attached to a phenyl group, provides a gateway to novel chemical transformations that can be harnessed to create materials with tailored properties. While its primary industrial application to date has been as a key intermediate in the synthesis of the lipid-lowering drug ciprofibrate, its utility extends into the realm of materials science. The inherent ring strain of the cyclopropane ring and the presence of reactive chlorine atoms make it a versatile building block for polymer synthesis and modification.

This guide provides researchers, scientists, and materials development professionals with a comprehensive overview of the potential applications of this compound in advanced materials and polymers. We will delve into its synthesis, explore its reactivity, and present detailed protocols for its use in creating functional polymers, including those with applications in stress-sensing materials and conjugated polymer systems.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis and material fabrication.

PropertyValueReference
CAS Number 2415-80-7[1][2]
Molecular Formula C₉H₈Cl₂
Molecular Weight 187.07 g/mol [1]
Appearance Clear, colorless to very slightly yellow liquid
Density 1.208 g/mL at 25 °C[1]
Boiling Point 103-106 °C at 10-12 mmHg[1][3]
Refractive Index n20/D 1.551[1]

Synthesis of this compound: A Foundational Protocol

The most common and efficient synthesis of this compound involves the addition of dichlorocarbene to styrene. Dichlorocarbene, a highly reactive intermediate, is typically generated in situ from chloroform and a strong base under phase-transfer catalysis conditions.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from styrene with high yield and purity.

Materials:

  • Styrene

  • Chloroform

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Benzyltriethylammonium chloride (TEBA) or other suitable phase-transfer catalyst

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Deionized water

Equipment:

  • 250 mL four-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine 30 g of styrene, 30 mL of dichloromethane, 43.5 g of chloroform, and 1.2 g of TEBA.[4]

  • Base Addition: Begin stirring the mixture and heat to reflux. Slowly add a solution of 28.5 g of NaOH in 28.5 mL of water from the dropping funnel over a period of 1 hour.[4]

  • Reaction: Maintain the reaction at reflux for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 60 mL of water and stir for 10 minutes.[4] Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extraction: Separate the organic layer. Extract the aqueous layer with petroleum ether. Combine all organic layers.[4]

  • Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.[4]

  • Purification: Purify the crude product by high-vacuum distillation, collecting the fraction at approximately 95-100 °C.[4] This should yield a colorless liquid with a purity of over 99%.[4]

Causality Behind Experimental Choices:

  • Phase-Transfer Catalyst (TEBA): The reaction involves an aqueous phase (NaOH solution) and an organic phase (styrene, chloroform, dichloromethane). TEBA facilitates the transfer of the hydroxide ions from the aqueous phase to the organic phase, where they can deprotonate chloroform to generate the dichlorocarbene intermediate.

  • Dichloromethane as a Co-solvent: Dichloromethane helps to dissolve the reactants and maintain a suitable reaction medium.

  • High-Vacuum Distillation: This purification technique is essential to remove any unreacted starting materials and byproducts, ensuring a high-purity final product suitable for subsequent polymerization reactions where purity is critical for achieving high molecular weight and desired material properties.

Application Notes: Harnessing the Reactivity of the Dichlorocyclopropyl Group

The unique reactivity of the gem-dichlorocyclopropane moiety in this compound opens up several exciting avenues for the creation of advanced materials. The primary modes of reactivity that can be exploited are thermal ring-opening and mechanochemical activation .

Application Note 1: this compound as a Monomer for Poly(phenylene vinylene) (PPV) Analogs

Concept: The thermal rearrangement of gem-dichlorocyclopropanes can lead to the formation of chloro-substituted alkenes. While direct polymerization of this compound via this route to a well-defined PPV is not extensively documented, a plausible synthetic strategy can be proposed based on established PPV synthesis methodologies.[5][6] The resulting polymer would be a derivative of PPV, a well-known class of conductive polymers with applications in organic light-emitting diodes (OLEDs) and photovoltaics.[7]

Proposed Reaction Pathway:

A potential route involves a dehydrochlorination polymerization of a precursor derived from this compound. This approach is analogous to the Gilch or Wessling routes for PPV synthesis.[5]

PPV_Synthesis DCPB This compound Intermediate Bifunctional Monomer DCPB->Intermediate Functionalization (e.g., bromination) PrecursorPolymer Precursor Polymer Intermediate->PrecursorPolymer Polymerization (e.g., Gilch route) PPV_Analog PPV Analog PrecursorPolymer->PPV_Analog Thermal Elimination

Figure 1: Proposed pathway to a PPV analog.

Protocol 2: Synthesis of a Poly(phenylene vinylene) Analog (Conceptual)

Objective: To synthesize a PPV-type polymer using a bifunctional monomer derived from this compound.

Part A: Synthesis of a Bifunctional Monomer (e.g., 1,4-bis(bromomethyl)-2-(2,2-dichlorocyclopropyl)benzene)

  • Starting Material: Begin with a derivative of this compound that allows for the introduction of polymerizable groups, for instance, by first synthesizing a xylene analog of this compound.

  • Bromination: Perform a free-radical bromination of the methyl groups using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride. This step is analogous to the synthesis of monomers for the Gilch polymerization of PPV.[8]

Part B: Polymerization (Gilch Route)

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the synthesized bifunctional monomer in an anhydrous solvent like tetrahydrofuran (THF).

  • Initiation: Cool the solution in an ice bath and add a strong base, such as potassium tert-butoxide, portion-wise. The base will induce an elimination reaction, forming quinodimethane intermediates that subsequently polymerize.[8]

  • Polymerization: Allow the reaction to stir at room temperature for several hours. The polymer will precipitate out of the solution as it forms.

  • Work-up: Quench the reaction by adding methanol. Filter the precipitated polymer and wash it with methanol and acetone to remove any unreacted monomer and oligomers.

  • Solubilization (if necessary): The resulting precursor polymer may be soluble in organic solvents.

  • Thermal Conversion: The final PPV analog can be obtained by thermal elimination of the leaving groups from the precursor polymer, typically by heating a thin film of the precursor under vacuum.

Expected Properties and Significance:

  • The incorporation of the dichlorocyclopropyl moiety into the polymer backbone could influence the electronic properties of the resulting PPV analog.

  • The presence of chlorine atoms may enhance the electron affinity of the polymer, potentially making it a better electron-transporting material.

  • The bulky cyclopropyl group could disrupt chain packing, leading to increased solubility and modified solid-state morphology.

Application Note 2: this compound as a Mechanophore for Stress-Sensing Polymers

Concept: Gem-dichlorocyclopropanes (gDCCs) have been identified as efficient mechanophores.[9][10] When embedded in a polymer chain and subjected to mechanical stress (e.g., through ultrasonication or mechanical stretching), the strained cyclopropane ring can undergo a ring-opening reaction to form a 2,3-dichloroalkene.[9][10] This chemical transformation can be used to create materials that respond to mechanical force, for example, by changing their properties or releasing a small molecule.[11]

Mechanophore_Activation Polymer_gDCC Polymer with gDCC unit Stressed_Polymer Polymer under Mechanical Stress Polymer_gDCC->Stressed_Polymer Apply Force (e.g., ultrasonication) Ring_Opened_Polymer Polymer with 2,3-dichloroalkene Stressed_Polymer->Ring_Opened_Polymer Ring-Opening Reaction

Figure 2: Mechanochemical activation of a gDCC unit.

Protocol 3: Incorporation of this compound into a Polymer and Mechanochemical Activation

Objective: To synthesize a polymer containing this compound as a mechanophore and demonstrate its ring-opening under mechanical stress.

Part A: Synthesis of a Dichlorocyclopropanated Polymer

This protocol is based on the modification of a pre-existing polymer with double bonds, such as polybutadiene.

Materials:

  • Polybutadiene (with a suitable microstructure, e.g., high 1,4-cis content)

  • Chloroform

  • Sodium hydroxide (50% aqueous solution)

  • Benzyltriethylammonium chloride (TEBA)

  • Toluene

  • Methanol

Procedure:

  • Polymer Dissolution: Dissolve a known amount of polybutadiene in toluene in a round-bottom flask.

  • Reagent Addition: Add chloroform and TEBA to the polymer solution.

  • Reaction: While stirring vigorously, slowly add the 50% NaOH solution. The reaction is exothermic, so cooling may be necessary. Allow the reaction to proceed for several hours at room temperature.

  • Work-up: Precipitate the modified polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Redissolve the polymer in toluene and re-precipitate it in methanol to remove any unreacted reagents. Dry the polymer under vacuum.

  • Characterization: Characterize the resulting polymer using ¹H NMR and ¹³C NMR spectroscopy to confirm the presence of the dichlorocyclopropane groups. The degree of modification can be estimated from the integration of the NMR signals.

Part B: Mechanochemical Activation

Equipment:

  • High-power ultrasonic probe

  • NMR spectrometer

  • Gel Permeation Chromatography (GPC)

Procedure:

  • Solution Preparation: Prepare a dilute solution of the dichlorocyclopropanated polymer in a suitable solvent (e.g., toluene).

  • Ultrasonication: Subject the solution to high-intensity ultrasonication for a specific period. The cavitation bubbles generated by ultrasound will induce high elongational forces on the polymer chains, leading to the activation of the mechanophores.[9][10]

  • Analysis:

    • NMR Spectroscopy: After sonication, analyze the polymer solution by ¹H NMR and ¹³C NMR. The appearance of new signals corresponding to the protons and carbons of the 2,3-dichloroalkene unit will confirm the ring-opening reaction.

    • GPC: Analyze the molecular weight distribution of the polymer before and after sonication. A minimal change in molecular weight would indicate that the ring-opening of the mechanophore is the primary process, rather than chain scission.[10]

Significance and Future Directions:

  • The ability to trigger a specific chemical reaction in a polymer in response to mechanical stress opens the door to a wide range of applications, including:

    • Self-healing materials: The newly formed double bond could be used as a reactive site for cross-linking reactions to repair damage.

    • Stress-sensing materials: The ring-opening reaction could be coupled with a colorimetric or fluorescent response to create materials that visually indicate stress or damage.

    • Controlled release systems: The mechanochemical reaction could be designed to release a small molecule, such as a catalyst or a drug.[11]

Conclusion

This compound is a versatile chemical intermediate with significant, yet largely untapped, potential in the field of advanced materials and polymers. Its unique reactivity, stemming from the strained dichlorocyclopropane ring, allows for its use as a monomer for novel conjugated polymers and as a mechanophore for the development of "smart" materials that respond to mechanical stimuli. The protocols and application notes presented in this guide provide a foundation for researchers to explore the exciting possibilities offered by this intriguing molecule. As our understanding of the chemistry of strained ring systems in polymers continues to grow, we can expect to see this compound and its derivatives play an increasingly important role in the design of next-generation materials.

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Application Notes and Protocols: (2,2-Dichlorocyclopropyl)benzene as a Versatile Building Block for Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2-Dichlorocyclopropyl)benzene has emerged as a significant and versatile intermediate in the field of organic synthesis.[1][2] Its unique strained ring system, combined with the presence of reactive chlorine atoms, provides a gateway to a diverse array of molecular architectures.[3] This document serves as a comprehensive technical guide, offering in-depth insights into the synthesis, properties, and, most importantly, the application of this compound as a foundational building block for the creation of novel organic compounds. Detailed, field-proven protocols are provided to empower researchers in leveraging the full synthetic potential of this valuable reagent.

Introduction: The Strategic Importance of this compound

The strained three-membered ring of cyclopropane derivatives offers a unique platform for synthetic transformations. When fused with a phenyl group and substituted with two chlorine atoms, as in this compound, the reactivity is significantly enhanced, making it a prized precursor in medicinal chemistry and materials science.[1][4] The primary industrial significance of this compound lies in its role as a key intermediate in the synthesis of ciprofibrate, a hypolipidemic drug used to treat hyperlipoproteinemia.[1][3] However, its utility extends far beyond this single application, offering a rich landscape for the discovery of new chemical entities.[3]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueReference
CAS Number 2415-80-7[1]
Molecular Formula C₉H₈Cl₂[1]
Molecular Weight 187.07 g/mol [5]
Appearance Clear colorless to very slightly yellow liquid[1][2]
Density 1.208 g/mL at 25 °C[1][5]
Boiling Point 103 °C at 10 mmHg[5]
Refractive Index n20/D 1.551[5]
Solubility Sparingly soluble in water[2]

Synthesis of this compound: A Foundational Protocol

The most common and efficient method for synthesizing this compound is through the dichlorocyclopropanation of styrene.[6][7] This reaction involves the in situ generation of dichlorocarbene from chloroform and a strong base, facilitated by a phase-transfer catalyst.[8]

Reaction Principle

The reaction proceeds via the addition of dichlorocarbene (:CCl₂) to the double bond of styrene. The phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA), is crucial for transporting the hydroxide ions from the aqueous phase to the organic phase, where they can deprotonate chloroform to generate the dichlorocarbene.

G cluster_reactants Reactants & Reagents Styrene Styrene Reaction [2+1] Cycloaddition Styrene->Reaction CHCl3 Chloroform (CHCl₃) Dichlorocarbene Dichlorocarbene (:CCl₂) Generation CHCl3->Dichlorocarbene NaOH Sodium Hydroxide (NaOH, aq) NaOH->Dichlorocarbene Deprotonation of CHCl₃ TEBA TEBA (Phase-Transfer Catalyst) TEBA->Dichlorocarbene Facilitates inter-phase reaction Dichlorocarbene->Reaction Product This compound Reaction->Product

Figure 1. Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Styrene (30g)

  • Dichloromethane (30mL)

  • Chloroform (43.5g)

  • Benzyltriethylammonium chloride (TEBA) (1.2g)

  • Sodium hydroxide (28.5g)

  • Deionized water (28.5mL)

  • Petroleum ether

  • Anhydrous sodium sulfate

Procedure:

  • To a 250mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add styrene, dichloromethane, chloroform, and TEBA.[6]

  • Prepare an alkaline solution by dissolving sodium hydroxide in water.

  • Heat the reaction mixture to reflux.

  • Slowly add the alkaline solution to the refluxing mixture.

  • Continue to reflux for 8 hours.[6]

  • Cool the reaction mixture to room temperature and add 60mL of water.

  • Stir for 10 minutes, then transfer to a separatory funnel and allow the layers to separate.

  • Extract the aqueous layer with petroleum ether.

  • Combine the organic layers and dry over anhydrous sodium sulfate.[6]

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by high-vacuum distillation, collecting the fraction at approximately 95-100 °C to obtain a colorless liquid.[6]

Expected Outcome:

  • Yield: 88.6%[6]

  • Purity (HPLC): 99.2%[6]

Synthetic Applications: Unlocking Novel Molecular Scaffolds

The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of more complex molecules. The strained cyclopropane ring can undergo various ring-opening reactions, while the phenyl group can be functionalized through electrophilic aromatic substitution.

Ring-Opening Reactions: A Gateway to Aliphatic and Alicyclic Systems

The high ring strain of the dichlorocyclopropane moiety makes it susceptible to cleavage under various conditions, providing access to acyclic and larger ring systems. These reactions are often initiated by electrophiles, nucleophiles, or radical species.[9][10]

Mechanistic Insight: The ring-opening of gem-dihalocyclopropanes can proceed through different pathways depending on the reagents and conditions. For instance, base-promoted ring-opening can involve the formation of a cyclopropene intermediate, which then undergoes further reaction.[9]

G Start This compound RingOpening Ring-Opening Reaction Start->RingOpening e.g., Ag⁺, Base, Heat Product1 Acyclic Compounds RingOpening->Product1 Product2 Larger Ring Systems RingOpening->Product2 Product3 Functionalized Alkenes RingOpening->Product3

Figure 2. General pathways for ring-opening reactions.

Synthesis of Ciprofibrate Precursors

A prominent application of this compound is in the synthesis of Ciprofibrate.[3] This multi-step synthesis highlights the utility of the dichlorocyclopropyl moiety in constructing complex pharmaceutical agents. The key steps involve Friedel-Crafts acylation, Baeyer-Villiger oxidation, and subsequent hydrolysis.[6]

Synthesis of p-(2,2-dichlorocyclopropyl)aniline

The phenyl ring of this compound can be functionalized, for example, through nitration followed by reduction to yield the corresponding aniline derivative. This introduces a versatile amino group that can be further modified.[5][11]

Protocol Outline: Synthesis of p-(2,2-dichlorocyclopropyl)aniline

  • Nitration: Carefully react this compound with a nitrating mixture (e.g., nitric acid and sulfuric acid) at low temperatures to introduce a nitro group predominantly at the para position.

  • Reduction: Reduce the resulting nitro compound to the corresponding aniline using a suitable reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Workup and Purification: Neutralize the reaction mixture, extract the product with an organic solvent, and purify by crystallization or column chromatography.

Future Directions and Emerging Applications

The synthetic potential of this compound is far from exhausted. Its unique reactivity profile makes it an attractive candidate for:

  • Novel Drug Discovery Programs: The dichlorocyclopropyl moiety can be incorporated into new molecular scaffolds to explore novel biological activities.[3]

  • Materials Science: Integration into polymers may impart unique thermal, mechanical, or optical properties.[1]

  • Agrochemicals: The compound and its derivatives have been investigated for their potential as pesticides, disrupting the nervous system of pests.[2]

Safety and Handling

This compound is a combustible liquid and may cause skin and eye irritation.[2][5] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from ignition sources.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its efficient preparation and the diverse reactivity of its dichlorocyclopropane ring and phenyl group provide access to a wide range of novel organic compounds. The protocols and insights provided in this guide are intended to facilitate its broader application in research, drug development, and materials science, ultimately driving innovation in these fields.

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Application Notes & Protocols: Chemical Transformations of the gem-Dichlorocyclopropyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The gem-dichlorocyclopropyl group is a cornerstone of modern synthetic chemistry, prized for its unique blend of high ring strain and versatile reactivity. Readily synthesized via the addition of dichlorocarbene to alkenes, this moiety serves not as a final structural motif, but as a potent synthetic intermediate, poised for a variety of powerful transformations.[1][2] The inherent strain energy of the cyclopropane ring, coupled with the electronic influence of the two chlorine atoms, provides the thermodynamic driving force for a suite of reactions including reductions, substitutions, and, most notably, elegant ring-opening and rearrangement cascades.[3]

This guide provides an in-depth exploration of the key chemical transformations of the gem-dichlorocyclopropyl group. It is designed for researchers and drug development professionals, offering not only detailed, field-proven protocols but also the underlying mechanistic principles that govern these reactions. Understanding the "why" behind the "how" is critical for troubleshooting, optimization, and the creative application of these methods to complex synthetic challenges.

Section 1: Reductive Dechlorination

The selective removal of one or both chlorine atoms from the gem-dichloro moiety is a fundamental transformation that provides access to valuable monochlorocyclopropanes or the parent cyclopropane ring system. The choice of reducing agent and reaction conditions dictates the outcome, allowing for controlled, stepwise reduction.

Application Note 1.1: Selective Monoreduction to Monochlorocyclopropanes

Monochlorocyclopropanes are valuable synthetic intermediates, but their selective synthesis from the corresponding dichloro compounds can be challenging. Radical-based reductions, particularly with organotin hydrides, offer a reliable method. The reaction proceeds via a radical chain mechanism where the tin hydride selectively abstracts a chlorine atom. Tri-n-butyltin hydride is a classic reagent for this transformation, often affording good yields of the monodechlorinated products.[4] It is important to note that this radical reaction can produce a mixture of cis and trans isomers where applicable.

An alternative, non-radical approach involves the use of lithium aluminum hydride (LiAlH₄), which can also yield monochlorocyclopropanes in good yields.

Table 1: Comparison of Monoreduction Conditions

Substrate ExampleReagentConditionsProduct(s)YieldReference
7,7-Dichlorobicyclo[4.1.0]heptaneTri-n-butyltin hydrideBenzene, 80°Cexo- and endo-7-Chlorobicyclo[4.1.0]heptaneGood[4]
Substituted gem-dichlorocyclopropanesLithium aluminum hydrideTHF, refluxMonochlorocyclopropanesGood
gem-DibromocyclopropanesTri-n-butyltin hydrideNeat, < 40°CMonobromocyclopropanes (cis/trans mixture)Good
Protocol 1.1: Monoreduction with Tri-n-butyltin Hydride

This protocol describes the partial reduction of a gem-dichlorocyclopropane using tri-n-butyltin hydride.

Workflow Diagram: Monoreduction Protocol

G sub Substrate (gem-dichlorocyclopropane) reagent Add Tri-n-butyltin Hydride & AIBN (initiator) sub->reagent reaction Reflux in Benzene (Inert Atmosphere) reagent->reaction workup Quench & Workup (e.g., KF solution) reaction->workup purify Purification (Chromatography) workup->purify product Isolated Monochlorocyclopropane purify->product

Caption: Experimental workflow for radical-based monoreduction.

Materials:

  • gem-Dichlorocyclopropane derivative (1.0 eq)

  • Tri-n-butyltin hydride (Bu₃SnH) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (catalytic amount, ~0.05 eq)

  • Anhydrous benzene or toluene

  • Saturated aqueous potassium fluoride (KF) solution

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the gem-dichlorocyclopropane substrate and anhydrous benzene.

  • Degassing: Degas the solution by bubbling nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can interfere with radical reactions.

  • Reagent Addition: Add the tri-n-butyltin hydride and AIBN to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 80°C for benzene) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with diethyl ether and transfer to a separatory funnel. To remove organotin byproducts, wash the organic layer vigorously with a saturated aqueous solution of KF. A white precipitate of Bu₃SnF will form.

  • Filtration: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with additional diethyl ether.

  • Isolation: Wash the filtrate with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to afford the desired monochlorocyclopropane.

Expert Insight: The KF wash is a critical step for removing the toxic and often difficult-to-separate organotin byproducts. The strong Si-F bond drives the formation of insoluble Bu₃SnF. For substrates sensitive to high temperatures, photochemical initiation at room temperature can be an alternative to using AIBN.

Section 2: Ring-Opening and Rearrangement Reactions

The high ring strain of the cyclopropyl system is the driving force for a variety of powerful rearrangement reactions. These transformations allow for the construction of acyclic and larger ring systems that would be difficult to access otherwise.

Application Note 2.1: Allene Synthesis via the Doering-LaFlamme / Skattebøl Rearrangement

Arguably the most renowned reaction of gem-dihalocyclopropanes is their conversion to allenes. This transformation, known as the Doering-LaFlamme allene synthesis or the Skattebøl rearrangement, typically involves treatment with an organolithium reagent (e.g., methyllithium or butyllithium) or a reducing metal like sodium or magnesium.[5][6][7]

Mechanism: The reaction proceeds in two key stages:

  • Metal-Halogen Exchange: The organolithium reagent performs a metal-halogen exchange with one of the chlorine atoms to form a 1-lithio-1-chlorocyclopropane intermediate.[8][9]

  • α-Elimination and Ring Opening: This intermediate is unstable and undergoes α-elimination of lithium chloride. This generates a highly reactive cyclopropylidene (a carbene) or a carbenoid species. This intermediate then undergoes a concerted electrocyclic ring-opening to furnish the allene product.[5][8]

This reaction is exceptionally versatile, providing access to a wide array of substituted and cyclic allenes from simple olefin precursors.[10][11]

Mechanism Diagram: Doering-LaFlamme Allene Synthesis

G start gem-Dichlorocyclopropane intermediate1 1-Lithio-1-chlorocyclopropane (Carbenoid) start->intermediate1 Metal-Halogen Exchange step1_reagent + R-Li intermediate2 Cyclopropylidene (Carbene Intermediate) intermediate1->intermediate2 α-Elimination step2_reagent - LiCl rearrangement Electrocyclic Ring Opening intermediate2->rearrangement product Allene rearrangement->product

Caption: Mechanism of allene synthesis from a gem-dichlorocyclopropane.

Protocol 2.1: Synthesis of 1,2-Cyclononadiene via Skattebøl Rearrangement

This protocol details the synthesis of a cyclic allene from the corresponding gem-dibromocyclopropane (the bromo analogue is often used for higher reactivity).

Materials:

  • 9,9-Dibromobicyclo[6.1.0]nonane (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Methyllithium (MeLi) solution in ether (e.g., 1.6 M) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous, low-temperature reactions

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a low-temperature thermometer, a nitrogen inlet, and a dropping funnel.

  • Initial Charge: Add the 9,9-dibromobicyclo[6.1.0]nonane and anhydrous diethyl ether to the flask.

  • Cooling: Cool the stirred solution to -30 to -40°C using a dry ice/acetone bath.[10]

  • Reagent Addition: Add the methyllithium solution dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -30°C. A color change or precipitate may be observed.

  • Reaction: After the addition is complete, continue stirring the mixture at this temperature for an additional 30-60 minutes.

  • Quenching: Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while the flask is still in the cooling bath.

  • Workup: Allow the mixture to warm to room temperature. Add water and transfer the contents to a separatory funnel. Separate the layers and extract the aqueous phase with two portions of diethyl ether.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent using a rotary evaporator at low temperature to avoid evaporation of the volatile allene product.

  • Purification: The crude product can be purified by vacuum distillation or flash chromatography to yield pure 1,2-cyclononadiene.

Trustworthiness Note: Maintaining low temperatures is crucial to prevent side reactions and ensure the controlled formation of the lithiated intermediate. The dropwise addition of the organolithium reagent is essential for managing the exothermicity of the metal-halogen exchange.

Application Note 2.2: Thermal and Catalytic Isomerizations

gem-Dichlorocyclopropanes, particularly those bearing vinyl substituents, can undergo synthetically useful thermal or catalytic isomerizations.

  • Thermal Rearrangement: At high temperatures (450–550°C), vinyl-gem-dichlorocyclopropanes can rearrange to form 4,4-dichlorocyclopentenes, though often in modest yields.[1][12] The mechanism is believed to involve a concerted chlorine atom migration and ring-opening.[12]

  • Catalytic Isomerization: A more efficient and selective method involves the use of heterogeneous catalysts, such as zeolites (e.g., SAPO-34).[13][14] This allows the isomerization of vinyl-gem-dichlorocyclopropanes to the corresponding gem-dichlorocyclopentenes to occur at much lower temperatures (180–250°C) and in significantly higher yields (≥90%).[1][13]

Table 2: Isomerization of Vinyl-gem-dichlorocyclopropanes

SubstrateConditionsProductYieldReference
1-Vinyl-2,2-dichlorocyclopropane450-550°C (Thermolysis)4,4-Dichlorocyclopentene< 20%[1]
1-Vinyl-2,2-dichlorocyclopropaneZeolite SAPO-34, 230°C4,4-Dichlorocyclopentene≥ 90%[1][13]

Section 3: Reactions with Nucleophiles

The reaction of gem-dichlorocyclopropanes with nucleophiles can lead to either substitution or more complex ring-cleavage pathways, depending on the substrate structure and the nature of the nucleophile.

Application Note 3.1: Reactions with Phenols

The interaction of substituted gem-dichlorocyclopropanes with phenols in the presence of a base can be complex. For instance, halomethyl-gem-dichlorocyclopropanes react with phenols to yield mainly aryloxy derivatives from substitution of the exocyclic halogen. However, substitution of the endocyclic chlorine atoms can also occur, sometimes leading to the formation of cyclopropanone ketal-like structures.

In certain cases, particularly with substrates containing additional activating groups (like a phenyl and bromo group on the ring), treatment with phenols can induce a complete cleavage of the cyclopropane ring, resulting in the formation of phenylpropargyl aldehyde acetals. This highlights the delicate balance of reactivity and the potential for divergent reaction pathways based on subtle substrate modifications.

References

  • Doering–LaFlamme allene synthesis. (n.d.). In Wikipedia. Retrieved from [Link][5]

  • Doering-LaFlamme Reaction. (n.d.). NROChemistry. Retrieved from [Link][8][9]

  • Doering-LaFlamme Allene Synthesis. (n.d.). Merck Index. Retrieved from an unlinked source provided by the search tool.[6]

  • Raskil'dina, G. Z., et al. (2023). gem-Dichlorocyclopropanes and 1,3-Dioxacyclanes: Synthesis Based on Petroleum Products and Use in Low-Tonnage Chemistry. ProQuest.[1]

  • Selective Reduction of gem-Dichlorocyclopropane Derivatives. (n.d.). Request PDF. Retrieved from [Link]

  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132. Retrieved from [Link][15]

  • Skattebøl rearrangement. (n.d.). In Wikipedia. Retrieved from [Link][7]

  • Doering-LaFlamme Allene Synthesis. (2019). YouTube. Retrieved from [Link][9]

  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews.[3][16]

  • Zlotsky, S. S., et al. (2014). REACTIONS OF SUBSTITUTED gem-DICHLOROCYCLOPROPANES WITH PHENOLS. Revue Roumaine de Chimie.

  • Catalytic isomerization of substituted vinyl-gem-dichlorocyclopropanes. (n.d.). ResearchGate. Retrieved from [Link][13]

  • Skattebøl, L. (1963). The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium. Acta Chemica Scandinavica.[10]

  • Fields, E. K. (1972). Cyclopropane chemistry. Part I. Thermal isomerisation of gem-dichlorocyclopropanes to olefins. Journal of the Chemical Society C: Organic.[12]

  • Musin, A. I., et al. (2021). Synthesis and reactions of alkenyl-gem-dichlorocyclopropanes obtained from piperylene. Fine Chemical Technologies.[14]

  • Moore, W. R., & Ward, H. R. (1962). The Formation of Allenes from gem-Dihalocyclopropanes by Reaction with Alkyllithium Reagents. The Journal of Organic Chemistry.[11]

  • Raskil'dina, G. Z., et al. (2021). Preparation of Substituted gem-Dichlorocyclopropanes and 1,3-Dioxacycloalkanes and Their Biological Activity: A Review. ProQuest.[17]

  • Parham, W. E., & Schweizer, E. E. (1968). Chemistry of gem-dihalocyclopropanes. VII. Ring opening of 7,7-dichloro-2-oxabicyclo[4.1.0]heptane. Synthesis of 2H-3,4-dihydropyran-5-carboxaldehyde. The Journal of Organic Chemistry.[18]

  • Seyferth, D., Yamazaki, H., & Alleston, D. L. (1963). Stepwise Reduction of gem-Dihalocyclopropanes with Tri-n-butyltin Hydride. The Journal of Organic Chemistry.[4]

  • Synthesis of gem ‐Dichlorocyclopropanes Using Liquid–Liquid Slug Flow. (n.d.). Request PDF. Retrieved from [Link][2]

Sources

Synthesis of p-(2,2-dichlorocyclopropyl)aniline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of the Dichlorocyclopropyl Moiety in Anilines

The incorporation of the dichlorocyclopropyl group into aromatic systems provides a unique structural motif with significant applications in medicinal chemistry and materials science. The strained three-membered ring and the presence of geminal dichloro substituents impart distinct electronic and conformational properties to the parent molecule. p-(2,2-Dichlorocyclopropyl)aniline, in particular, serves as a valuable intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential as therapeutic agents, leveraging the cyclopropyl ring as a bioisostere for other functional groups and the dichloromethylene unit as a handle for further chemical transformations. This guide provides a comprehensive overview and a detailed, field-proven protocol for the multi-step synthesis of p-(2,2-dichlorocyclopropyl)aniline, designed for researchers and professionals in drug development and organic synthesis.

Strategic Overview: A Three-Step Approach to Circumvent Side Reactions

The direct dichlorocyclopropanation of p-aminostyrene presents a significant challenge due to the reactivity of the primary amino group under the strongly basic conditions required for dichlorocarbene generation. The reaction of a primary amine with chloroform and a strong base is the basis of the Hofmann carbylamine (isonitrile) test, which would lead to the undesired formation of p-vinylphenylisocyanide. To circumvent this, a three-step synthetic strategy is employed:

  • Protection of the Amino Group: The nucleophilicity of the amino group in the starting material, p-aminostyrene, is temporarily masked by converting it into an acetamide.

  • Dichlorocyclopropanation: The electron-deficient dichlorocarbene is generated in situ and reacts with the vinyl group of the protected aniline in a [1+2] cycloaddition to form the dichlorocyclopropane ring.

  • Deprotection: The acetyl protecting group is removed by hydrolysis to yield the final product, p-(2,2-dichlorocyclopropyl)aniline.

This strategic approach ensures the selective formation of the desired product by preventing unwanted side reactions at the amino functionality.

Diagrammatic Representation of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Dichlorocyclopropanation cluster_2 Step 3: Deprotection p_aminostyrene p-Aminostyrene acetylation Acetylation (Acetic Anhydride) p_aminostyrene->acetylation Protect NH2 p_vinylacetanilide p-Vinylacetanilide acetylation->p_vinylacetanilide chloroform_base CHCl3, NaOH PTC p_vinylacetanilide->chloroform_base Add :CCl2 p_dichlorocyclopropyl_acetanilide p-(2,2-Dichlorocyclopropyl)acetanilide chloroform_base->p_dichlorocyclopropyl_acetanilide hydrolysis Acid Hydrolysis (HCl) p_dichlorocyclopropyl_acetanilide->hydrolysis Remove Ac final_product p-(2,2-Dichlorocyclopropyl)aniline hydrolysis->final_product Dichlorocyclopropanation_Mechanism cluster_carbene Dichlorocarbene Generation cluster_cycloaddition [1+2] Cycloaddition CHCl3 CHCl₃ CCl3_minus ⁻:CCl₃ CHCl3->CCl3_minus + OH⁻ - H₂O OH_minus OH⁻ CCl2 :CCl₂ CCl3_minus->CCl2 - Cl⁻ (α-elimination) Cl_minus Cl⁻ Alkene p-Vinylacetanilide Product p-(2,2-Dichlorocyclopropyl)acetanilide Alkene->Product Carbene :CCl₂ Carbene->Product

The Agrochemical Potential of (2,2-Dichlorocyclopropyl)benzene: A Guide to Synthetic Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Possibilities in Crop Protection

(2,2-Dichlorocyclopropyl)benzene, a halogenated aromatic hydrocarbon, has primarily been recognized for its role as a key intermediate in the synthesis of pharmaceuticals. However, its unique structural features—a reactive dichlorocyclopropyl group attached to a benzene ring—present intriguing possibilities for the development of novel agrochemicals. The strained cyclopropyl ring and the presence of chlorine atoms can significantly influence the biological activity, metabolic stability, and environmental fate of derivative compounds, making it a promising scaffold for the design of next-generation pesticides.

This comprehensive guide explores the application of this compound as a foundational building block in the agrochemical industry. While direct applications are not widely documented, its potential is realized through its conversion to the versatile intermediate, p-(2,2-dichlorocyclopropyl)aniline. This aniline derivative serves as a gateway to a variety of agrochemically active compounds, particularly in the realm of fungicides.

Herein, we provide detailed synthetic protocols, application notes, and the scientific rationale for the transformation of this compound into a hypothetical, yet plausible, triazole fungicide. This guide is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors who are seeking to explore new chemical entities for crop protection.

Section 1: The Strategic Intermediate: From Benzene to Aniline

The journey from this compound to a valuable agrochemical precursor begins with its nitration followed by reduction to form p-(2,2-dichlorocyclopropyl)aniline. This two-step process is a fundamental transformation in organic synthesis and is crucial for introducing a reactive amino group that can be further functionalized.

Synthesis of p-(2,2-dichlorocyclopropyl)nitrobenzene

The initial step involves the nitration of the benzene ring. The dichlorocyclopropyl group is an ortho-, para-directing group, and the para-substituted product is typically favored due to steric hindrance at the ortho positions.

Protocol 1: Nitration of this compound

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice Bath

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C using an ice bath.

  • Slowly add this compound to the cold sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold.

  • Add the cold nitrating mixture dropwise to the solution of this compound in sulfuric acid, maintaining the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude p-(2,2-dichlorocyclopropyl)nitrobenzene.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis of p-(2,2-dichlorocyclopropyl)aniline

The nitro group is then reduced to an amine, yielding the key intermediate. Catalytic hydrogenation is a common and efficient method for this transformation.

Protocol 2: Reduction of p-(2,2-dichlorocyclopropyl)nitrobenzene

Materials:

  • p-(2,2-dichlorocyclopropyl)nitrobenzene

  • Ethanol or Ethyl Acetate

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen Gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite®

Procedure:

  • Dissolve p-(2,2-dichlorocyclopropyl)nitrobenzene in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).

  • Place the flask on a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain p-(2,2-dichlorocyclopropyl)aniline. The product is often of sufficient purity for the next step, but can be further purified by chromatography if necessary.

Section 2: Designing a Novel Fungicide: The Triazole Pathway

Triazole fungicides are a major class of agrochemicals that act as demethylation inhibitors (DMIs), disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1][2] The synthesis of a novel triazole fungicide from p-(2,2-dichlorocyclopropyl)aniline can be achieved through a multi-step sequence involving diazotization, azidation, and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, often referred to as "click chemistry".[3][4]

Workflow for the Synthesis of a Hypothetical Triazole Fungicide:

G cluster_0 Precursor Synthesis cluster_1 Triazole Formation A p-(2,2-dichlorocyclopropyl)aniline B Diazonium Salt (in situ) A->B Diazotization (NaNO₂, HCl, 0-5°C) C p-(2,2-dichlorocyclopropyl)phenyl azide B->C Azidation (NaN₃) E Hypothetical Triazole Fungicide C->E CuAAC (CuSO₄, Na-Ascorbate) D Terminal Alkyne D->E

Caption: Synthetic pathway to a hypothetical triazole fungicide.

Synthesis of p-(2,2-dichlorocyclopropyl)phenyl azide

The first step in this pathway is the conversion of the aniline to an aryl azide. This is a well-established one-pot, two-step procedure.[3]

Protocol 3: Diazotization and Azidation of p-(2,2-dichlorocyclopropyl)aniline

Materials:

  • p-(2,2-dichlorocyclopropyl)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath, round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Diazotization:

    • In a round-bottom flask, dissolve p-(2,2-dichlorocyclopropyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and deionized water.

    • Cool the solution to 0-5°C in an ice bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes at this temperature.

  • Azidation:

    • In a separate beaker, dissolve sodium azide (1.2 eq) in deionized water.

    • Slowly add the sodium azide solution dropwise to the cold diazonium salt solution, maintaining the temperature below 5°C. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Extract the reaction mixture with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude p-(2,2-dichlorocyclopropyl)phenyl azide can be purified by column chromatography on silica gel.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Aryl azides are potentially explosive and should be handled with care, avoiding heat, friction, and shock.[3]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The final step in the synthesis of our hypothetical fungicide is the "click" reaction between the aryl azide and a suitable terminal alkyne. The choice of the alkyne partner is critical for tuning the biological activity of the final product. For this example, we will use a simple alkyne, but in a real-world scenario, this component would be varied to optimize efficacy.

Protocol 4: Synthesis of a Hypothetical Triazole Fungicide

Materials:

  • p-(2,2-dichlorocyclopropyl)phenyl azide

  • A terminal alkyne (e.g., 1-ethynyl-4-fluorobenzene, for illustrative purposes)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve p-(2,2-dichlorocyclopropyl)phenyl azide (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the hypothetical triazole fungicide by column chromatography on silica gel or by recrystallization.

Section 3: Application Notes for the Hypothetical Triazole Fungicide

Mechanism of Action

As a member of the triazole class, the hypothetical fungicide is expected to act as a demethylation inhibitor (DMI).[1] It would interfere with the biosynthesis of ergosterol, an essential component of the fungal cell membrane, by inhibiting the enzyme C14-demethylase.[1] This disruption of membrane integrity leads to abnormal fungal growth and ultimately cell death.[1] The presence of the dichlorocyclopropyl moiety may enhance the binding affinity to the target enzyme or alter the compound's transport properties within the plant and fungus.

Proposed Mechanism of Action:

G A Hypothetical Triazole Fungicide B Inhibition of C14-Demethylase A->B C Disruption of Ergosterol Biosynthesis B->C D Altered Fungal Cell Membrane C->D E Fungal Cell Death D->E

Caption: Proposed mechanism of action for the hypothetical fungicide.

Target Diseases and Crops

Triazole fungicides are known for their broad-spectrum activity against a variety of fungal pathogens, including powdery mildews, rusts, and leaf spot diseases.[5] Our hypothetical fungicide would likely be effective against similar pathogens in a range of crops such as cereals, fruits, vegetables, and ornamentals.[6]

Potential Target Diseases:

DiseasePathogen (Example)Potential Target Crops
Powdery MildewErysiphe graminisCereals (Wheat, Barley)
RustsPuccinia spp.Cereals, Legumes
Apple ScabVenturia inaequalisApples
Leaf SpotCercospora spp.Sugar Beets, Peanuts
Formulation and Application

For agricultural use, the active ingredient would be formulated to ensure stability, ease of application, and optimal efficacy. Common formulations for triazole fungicides include emulsifiable concentrates (EC), suspension concentrates (SC), and water-dispersible granules (WG).

Example Formulation (Emulsifiable Concentrate):

ComponentPurposeApproximate % (w/w)
Hypothetical Triazole FungicideActive Ingredient10-25%
Aromatic Solvent (e.g., Solvesso™)Solvent60-80%
Emulsifiers (anionic and non-ionic blend)Emulsification5-10%
StabilizersStability1-2%

Application Protocol (General Guidance):

  • Dilution: Dilute the formulated product in water to the recommended concentration, typically in the range of 100-500 ppm of the active ingredient, depending on the crop and target disease.

  • Application Method: Apply as a foliar spray using standard agricultural spray equipment, ensuring thorough coverage of the plant surfaces.

  • Timing: For optimal results, apply preventatively before the onset of disease or at the very early stages of infection.[1] Repeat applications may be necessary at 14-21 day intervals, depending on disease pressure and environmental conditions.

  • Resistance Management: To mitigate the risk of fungicide resistance, it is recommended to use this hypothetical triazole fungicide in rotation or in a tank mix with fungicides that have a different mode of action.

Section 4: Safety and Handling

4.1. This compound and its Derivatives:

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Work in a well-ventilated area or a fume hood.[7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[7] Keep containers tightly closed.[7]

  • Hazards: May cause skin, eye, and respiratory irritation.[8]

4.2. Reagents:

  • Sodium Azide: Highly toxic and can form explosive compounds. Handle with extreme caution.

  • Acids and Bases: Corrosive. Handle with appropriate care and PPE.

Conclusion

This compound, through its conversion to p-(2,2-dichlorocyclopropyl)aniline, represents a promising, yet underexplored, platform for the development of novel agrochemicals. The synthetic pathways and protocols detailed in this guide provide a roadmap for researchers to explore the potential of this unique chemical scaffold in creating new fungicides and potentially other pesticides. The hypothetical triazole fungicide presented here serves as a scientifically grounded example of how the principles of organic synthesis and agrochemical design can be applied to unlock the value of this versatile intermediate. Further research into the structure-activity relationships of derivatives of this compound is warranted and could lead to the discovery of the next generation of effective and sustainable crop protection solutions.

References

  • Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol. (2025). BenchChem.
  • Fungicides: Triazoles. (2006).
  • Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. (2021). MDPI.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.).
  • Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions. (2025). BenchChem.
  • Alkyne-Azide Click Chemistry Protocol for ADCs. (2024). AxisPharm.
  • Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm.
  • The effect of triazole fungicide. (2022).
  • Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. (2021).
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (n.d.). Jena Bioscience.
  • Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evalu
  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. (2024).
  • Concentrated liquid triazole fungicide formulations. (n.d.).
  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). MDPI.
  • formulation of active ingredients - triazole (frutriafol) and strobirulin (azoxystrobin) with fungicidal function in the prevention and or treatment of diseases in crops such as cotton, coffee, sugar cane, beans, corn, soybeans and wheat among others. (n.d.).
  • Material Safety Data Sheet - this compound, 97%. (n.d.). Cole-Parmer.
  • High-Performance Triazole Fungicide for Superior Crop Protection. (2025).
  • Triazole formulations. (n.d.).
  • 1,1-Dichloro-2-phenylcyclopropane. (n.d.). AK Scientific, Inc.

Sources

Application Notes and Protocols for the Industrial Production of (2,2-Dichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,2-Dichlorocyclopropyl)benzene is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of the hypolipidemic drug, ciprofibrate.[1][2] Ciprofibrate is used clinically for hyperlipoproteinemia that is unresponsive to dietary changes.[3] The unique strained ring structure and the presence of reactive chlorine atoms make this compound a versatile building block in broader organic synthesis, with potential applications in materials science.[1][2]

The industrial-scale production of this compound, however, presents a unique set of challenges. The synthesis involves a highly reactive and unstable intermediate, dichlorocarbene (:CCl₂), which necessitates precise control over reaction conditions to ensure high yield, purity, and, most importantly, operational safety.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up considerations for the industrial production of this compound. We will delve into the underlying chemistry, provide a detailed and validated protocol, and discuss the critical process parameters and safety measures essential for a successful and safe scale-up.

Synthetic Strategy: Phase-Transfer Catalyzed Dichlorocyclopropanation

The most industrially viable and cost-effective method for synthesizing this compound is the dichlorocyclopropanation of styrene.[1][3] This reaction is typically achieved through the in-situ generation of dichlorocarbene from chloroform and a strong base, facilitated by a phase-transfer catalyst (PTC).[6]

Reaction Scheme:

The overall reaction can be summarized as follows:

The key to this process is the generation of dichlorocarbene. In a biphasic system (aqueous NaOH and an organic phase containing styrene, chloroform, and the PTC), the PTC, typically a quaternary ammonium salt like benzyltriethylammonium chloride (BTEAC) or benzyltriethylammonium bromide (BTEAB), transports hydroxide ions (OH⁻) from the aqueous phase into the organic phase.[6][7][8] The hydroxide ion then deprotonates chloroform to form the trichloromethyl anion (CCl₃⁻), which rapidly undergoes α-elimination to generate the highly reactive dichlorocarbene (:CCl₂).[6] The electrophilic dichlorocarbene then adds to the double bond of styrene in a concerted [1+2] cycloaddition to form the desired this compound.

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Critical Process Parameters and Scale-Up Considerations

Scaling up the dichlorocyclopropanation of styrene from the laboratory to an industrial setting requires careful consideration of several critical parameters that can significantly impact reaction efficiency, product quality, and safety.

ParameterLaboratory Scale (Typical)Industrial Scale ConsiderationsRationale and Impact
Stirring Speed 600 - 1200 rpmHigh-torque agitation, impeller design is criticalEfficient mixing is crucial for mass transfer between the aqueous and organic phases. Inadequate agitation leads to low reaction rates and yields.[7][8]
Temperature Control 35 - 50 °CJacketed reactor with efficient heat exchange systemThe generation of dichlorocarbene is exothermic.[4] Poor heat dissipation can lead to a runaway reaction, side product formation, and decomposition of the product.[9]
Rate of Base Addition Slow, dropwise additionControlled addition via metering pumpThe reaction rate is highly dependent on the concentration of hydroxide ions in the organic phase. A controlled addition rate prevents a sudden exotherm and maintains a steady reaction profile.[3]
Concentration of NaOH 30-50% (w/w)Optimized for reaction rate and to minimize water contentHigher concentrations of NaOH generally lead to faster reaction rates. However, this also increases the viscosity of the aqueous phase, which can pose mixing challenges on a larger scale.[8]
Phase-Transfer Catalyst Benzyltriethylammonium chloride (BTEAC) or bromide (BTEAB)Catalyst selection based on cost, efficiency, and ease of separation. Catalyst loading needs to be optimized.The choice and concentration of the PTC directly influence the rate of dichlorocarbene formation.[7][10]
Solvent Dichloromethane or excess chloroformChloroform often serves as both reactant and solvent. Minimizing additional solvents reduces cost and simplifies purification.[3]Dichloromethane can be used as a co-solvent, but its use adds to the cost and complexity of solvent recovery.[11]

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Detailed Industrial Production Protocol

This protocol outlines a robust procedure for the synthesis of this compound on an industrial scale. Extreme caution must be exercised when handling the hazardous materials involved.

Reagents and Materials
ReagentCAS NumberMolecular FormulaPurity
Styrene100-42-5C₈H₈≥99%
Chloroform67-66-3CHCl₃≥99%, stabilized
Sodium Hydroxide1310-73-2NaOH≥98% (pellets or flakes)
Benzyltriethylammonium Chloride (BTEAC)56-37-1C₁₃H₂₂ClN≥98%
Dichloromethane (for extraction)75-09-2CH₂Cl₂Technical Grade
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄Granular
Equipment
  • Glass-lined or stainless steel reactor with a jacket for heating and cooling, equipped with a high-torque agitator, reflux condenser, and a port for controlled liquid addition.

  • Metering pump for the controlled addition of the sodium hydroxide solution.

  • Separatory vessel for phase separation.

  • Vacuum distillation unit with a fractionating column.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (butyl or laminate recommended for chloroform), safety goggles, face shield, and a lab coat.[12][13] All operations should be conducted in a well-ventilated area or under a fume hood.[14]

Step-by-Step Procedure

a. Preparation of Sodium Hydroxide Solution: In a separate, suitable vessel, carefully and slowly add sodium hydroxide pellets to cold water with stirring to prepare a 50% (w/w) aqueous solution. This process is highly exothermic and requires adequate cooling.

b. Reaction Setup:

  • Charge the reactor with styrene, chloroform, and benzyltriethylammonium chloride (BTEAC). A typical molar ratio would be 1:1.5:0.02 (Styrene:Chloroform:BTEAC).

  • Begin vigorous agitation of the organic mixture.

  • Start circulating a coolant through the reactor jacket to maintain an internal temperature of 0-5 °C.[6]

c. Dichlorocarbene Generation and Cyclopropanation:

  • Using the metering pump, slowly add the 50% aqueous sodium hydroxide solution to the vigorously stirred reaction mixture over a period of 2-4 hours.

  • Crucially, maintain the internal temperature of the reactor below 10 °C throughout the addition.[6]

  • After the complete addition of the sodium hydroxide solution, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 4-6 hours.[6]

d. Reaction Monitoring: The progress of the reaction should be monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of styrene.[8][15] Samples should be carefully withdrawn from the organic layer, quenched with water, and prepared for analysis.

e. Work-up and Phase Separation:

  • Once the reaction is deemed complete, add water and dichloromethane to the reactor to dilute the mixture.

  • Stop the agitation and allow the layers to separate in the separatory vessel.

  • Drain the lower organic layer.

  • Extract the aqueous layer with two portions of dichloromethane.

  • Combine all the organic layers and wash sequentially with water and then brine.[6]

f. Drying and Solvent Removal:

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Remove the dichloromethane and excess chloroform under reduced pressure using a rotary evaporator.

g. Purification: Purify the crude product by vacuum distillation.[1][16] Collect the fraction boiling at approximately 103 °C at 10 mmHg.[17] The final product should be a colorless to very slightly yellow liquid.[1]

Safety, Waste Disposal, and Environmental Considerations

Safety Precautions:

  • Chloroform: is a suspected carcinogen and is toxic if inhaled, ingested, or absorbed through the skin.[13][14] It is crucial to work in a well-ventilated area and use appropriate PPE.[12] In case of exposure, seek immediate medical attention.[18]

  • Sodium Hydroxide: is highly corrosive and can cause severe burns. Handle with care and wear appropriate protective gear.

  • Reaction Exotherm: The generation of dichlorocarbene is exothermic.[4] Strict temperature control is paramount to prevent a runaway reaction.[9] Unreacted dichlorocarbene can decompose, potentially forming carbon monoxide, although this is a greater concern in high-temperature, gas-phase reactions.[19]

Waste Disposal:

  • Halogenated Organic Waste: All organic residues containing chloroform and dichloromethane must be collected and disposed of as hazardous halogenated waste according to local regulations.[20][21] Do not dispose of this waste down the drain.[21]

  • Aqueous Waste: The aqueous layer from the work-up will be highly basic and may contain residual organic compounds. It should be neutralized before disposal.[22] Depending on local regulations, further treatment may be necessary.

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Conclusion

The industrial production of this compound via phase-transfer catalyzed dichlorocyclopropanation of styrene is a well-established and efficient process. However, a successful and safe scale-up hinges on a thorough understanding of the reaction mechanism and meticulous control over critical process parameters, particularly agitation, temperature, and the rate of base addition. By implementing the detailed protocols and adhering to the stringent safety and waste disposal guidelines outlined in this document, researchers and production chemists can confidently and responsibly manufacture this vital pharmaceutical intermediate.

References

  • Harikumar, K., & Rajendran, V. (2012). Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. International Journal of ChemTech Research, 4(3), 967-974.
  • Exploring the Synthesis and Applications of this compound. (n.d.). LookChem. Retrieved from [Link]

  • Wang, M. L., & Prasad, G. S. (2012). Phase-transfer catalytic dichlorocyclopropanation of styrene under the influence of ultrasound conditions - A kinetic study. Ultrasonics Sonochemistry, 19(6), 1139-1143.
  • Harikumar, K., & Rajendran, V. (2012). Dichlorocyclopropanation of-methyl styrene using phase-transfer Catalyst-A kinetic study. Semantic Scholar. Retrieved from [Link]

  • Balakrishnan, T., & Thirunavukkarasu, K. (1990). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 102(6), 785-793.
  • Wang, M. L., & Prasad, G. S. (2012). Phase-transfer catalytic dichlorocyclopropanation of styrene under the influence of ultrasound conditions – A kinetic study. OUCI. Retrieved from [Link]

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • Chloroform. (n.d.). Wikipedia. Retrieved from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University. Retrieved from [Link]

  • Chloroform. (n.d.). Purdue University. Retrieved from [Link]

  • Reaction pathway for the dichlorocyclopropanation of substrate 1 a... (n.d.). ResearchGate. Retrieved from [Link]

  • Lin, S. K., & Xu, Y. J. (2003).
  • Cyclopropanation with Free Carbenes. (n.d.). American Chemical Society. Retrieved from [Link]

  • Hickey, A. M., et al. (2014). Organic chemistry on surfaces: Direct cyclopropanation by dihalocarbene addition to vinyl terminated self-assembled monolayers (SAMs). Beilstein Journal of Organic Chemistry, 10, 2038-2045.
  • Lin, S. K., & Xu, Y. J. (2003). A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. ResearchGate. Retrieved from [Link]

  • Chloroform Safety & Hazards. (n.d.). Lab Alley. Retrieved from [Link]

  • Benzene, 2,2-dichlorocyclopropyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Chloroform - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Dichlorocarbene. (n.d.). Wikipedia. Retrieved from [Link]

  • What precautions should you take into consideration when handling chloroform?. (2017). Quora. Retrieved from [Link]

  • The Role of this compound in Pharmaceutical Synthesis. (n.d.). LookChem. Retrieved from [Link]

  • Hazardous Waste Disposal. (n.d.). AIC. Retrieved from [Link]

  • Scale-up experiment of the cyclopropanation reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical Waste. (n.d.). University of Texas at Austin. Retrieved from [Link]

  • Dichlorocarbene decomposition safety. (2024). Sciencemadness.org. Retrieved from [Link]

  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. Retrieved from [Link]

  • Dichloromethane. (n.d.). PubChem. Retrieved from [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). University of Wuppertal. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. Retrieved from [Link]

  • 2,2-Dichlorocyclopropylbenzene. (n.d.). PubChem. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,2-Dichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (2,2-Dichlorocyclopropyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important chemical transformation. As a key intermediate in the synthesis of pharmaceuticals like Ciprofibrate, optimizing the yield and purity of this compound is of paramount importance.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the dichlorocyclopropanation of styrene.

Low or No Product Yield

Q1: I am getting a very low yield or no desired product at all. What are the likely causes?

A1: Low or no yield is a common issue that can often be traced back to the generation and reactivity of dichlorocarbene, the key reactive intermediate.[3] Consider the following potential causes and solutions:

  • Inefficient Dichlorocarbene Generation: The reaction of chloroform with a strong base is the primary method for generating dichlorocarbene.[4][5] The efficiency of this step is critical.

    • Poor Quality Base: The strength and purity of the base are crucial. For instance, sodium hydroxide can absorb moisture and carbonate from the air, reducing its effectiveness.[5]

      • Solution: Use a fresh, high-purity, and finely powdered base. Ensure it is stored in a desiccator. For sodium hydroxide, a 30-50% (w/w) aqueous solution is typically effective.[4][6]

    • Suboptimal Temperature: The reaction is exothermic. If the temperature is too low, the reaction will be sluggish. Conversely, if it's too high, side reactions and decomposition of the carbene can occur.[6][7]

      • Solution: Maintain the reaction temperature within the optimal range, typically between 25-45°C.[6][8] Gentle cooling with a water bath may be necessary to control the exotherm, especially during the addition of the base.[4]

  • Inactive Phase-Transfer Catalyst (PTC): The PTC is essential for transporting the hydroxide ions from the aqueous phase to the organic phase where dichlorocarbene is generated.[4]

    • Degraded Catalyst: The catalyst can degrade over time or if improperly stored.

      • Solution: Use a fresh, high-purity phase-transfer catalyst. Common and effective catalysts include benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium bromide (TBAB).[3][6] It may be beneficial to screen different catalysts to find the most effective one for your specific setup.[6]

  • Poor Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic layers, facilitating the phase-transfer catalysis.[9]

    • Inadequate Agitation: Insufficient stirring leads to poor mass transfer and a slow reaction rate.

      • Solution: Use a mechanical stirrer to ensure vigorous and efficient mixing. The rate of reaction often increases with stirring speed up to a certain point, after which it levels off.[9][10] A stirring speed of around 600-800 rpm is often recommended.[9][10]

  • Poor Quality Reagents: The purity of your starting materials is critical.

    • Stabilized Chloroform: Chloroform is often stabilized with a small amount of ethanol, which can react with the base and interfere with carbene formation.[6]

    • Polymerized Styrene: Styrene can polymerize upon storage.

      • Solution: Use freshly distilled styrene and reagent-grade chloroform.[5]

Formation of Side Products

Q2: My reaction mixture shows multiple spots on TLC/peaks in GC-MS other than the desired product. What are these side products and how can I minimize them?

A2: The presence of multiple products indicates competing side reactions. Identifying these byproducts is the first step toward mitigating their formation.

  • Polymerization of Styrene: Styrene is prone to polymerization, especially at elevated temperatures.[6]

    • Solution: Maintain strict temperature control and keep the reaction time to a minimum. Monitor the reaction's progress and work it up as soon as the starting material is consumed.[5]

  • Hydrolysis of the Product: The dichlorocyclopropane ring can be sensitive to hydrolysis, especially during aqueous workup, potentially leading to ring-opening.[5]

    • Solution: Minimize the product's contact time with the aqueous phase during workup. Neutralize the reaction mixture carefully and promptly extract the product into an organic solvent.[5]

  • Formation of Allenes: Under certain conditions, particularly at higher temperatures, dichlorocyclopropanes can undergo rearrangement to form allenes in what is known as the Skattebøl rearrangement.[5]

    • Solution: Adhere to the recommended temperature range for the reaction.

The following diagram illustrates the desired reaction pathway versus a common side reaction:

Styrene Styrene Product This compound (Desired Product) Styrene->Product [1+2] Cycloaddition (Main Reaction) Side_Product Polystyrene (Side Reaction) Styrene->Side_Product Polymerization Dichlorocarbene :CCl₂ (Dichlorocarbene) Dichlorocarbene->Product cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH PTC_OH Q⁺OH⁻ NaOH->PTC_OH PTC (Q⁺X⁻) CHCl3 CHCl₃ CCl3_anion ⁻:CCl₃ CHCl3->CCl3_anion CCl2 :CCl₂ CCl3_anion->CCl2 α-elimination (-Cl⁻) Product This compound CCl2->Product Styrene Styrene Styrene->Product [1+2] Cycloaddition PTC_OH->CHCl3 Deprotonation A 1. Reaction Setup (Styrene, CHCl₃, PTC, DCM) B 2. Slow Addition of NaOH (aq) (Vigorous Stirring, Temp < 40°C) A->B C 3. Reaction (Stir at RT, 4-8h) B->C D 4. Workup (Add H₂O, Separate Layers) C->D E 5. Extraction (Extract aqueous layer with DCM) D->E F 6. Drying & Concentration (Combine organic, dry, concentrate) E->F G 7. Purification (Vacuum Distillation) F->G

Sources

Technical Support Center: High-Vacuum Distillation of (2,2-Dichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development who are working with (2,2-Dichlorocyclopropyl)benzene. As a key intermediate in the synthesis of pharmaceuticals like Ciprofibrate, its purity is paramount.[1] High-vacuum distillation is the preferred method for its purification, capable of achieving purities of 99% or higher.[1] This document provides a comprehensive resource for troubleshooting and frequently asked questions related to this sensitive purification process.

I. Understanding the Criticality of High-Vacuum Distillation

This compound, while appearing as a relatively stable colorless to slightly yellow liquid, possesses a strained cyclopropyl ring with two geminal chlorine atoms.[1] This structure imparts a susceptibility to thermal decomposition. Distillation at atmospheric pressure is not feasible as the required temperatures would lead to significant degradation of the molecule. High-vacuum distillation is essential as it lowers the boiling point of the compound, allowing for vaporization at temperatures that minimize thermal stress and prevent unwanted side reactions.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the high-vacuum distillation of this compound.

Q1: What are the optimal vacuum and temperature ranges for the distillation of this compound?

A1: The optimal conditions aim to balance efficient distillation with minimal thermal decomposition. A common starting point is a vacuum of 10 mmHg , at which this compound has a boiling point of approximately 103°C .[2][3] It is generally recommended to keep the distillation temperature below 120°C to avoid significant degradation.

Q2: What are the common impurities I should be aware of in my crude this compound?

A2: Impurities often originate from the synthesis process, which typically involves the reaction of styrene with chloroform in the presence of a base and a phase-transfer catalyst.[1] Common impurities include:

  • Unreacted Styrene: A lower boiling point impurity.

  • Chloroform: A volatile solvent that should be removed prior to high-vacuum distillation.

  • Polystyrene: A non-volatile polymer that will remain in the distillation flask.

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride): Typically a non-volatile salt.

  • Hydrolysis byproducts: Prolonged contact with aqueous base during workup can lead to hydrolysis of the dichlorocyclopropyl group.

Q3: My purified product has a yellowish tint. Is this normal?

A3: While high-purity this compound is typically a colorless liquid, a faint yellow color can sometimes be observed.[1] This may be due to minor, highly colored impurities or slight decomposition during distillation. If the color is significant, it is advisable to analyze the sample for purity (e.g., by GC or NMR) to ensure it meets the required specifications.

Q4: Can I use a standard distillation setup for this purification?

A4: A standard simple or fractional distillation setup can be adapted for vacuum use. However, for thermally sensitive compounds like this, a short-path distillation apparatus is highly recommended. This minimizes the distance the vapor travels, reducing the time the compound spends at elevated temperatures and decreasing the likelihood of decomposition.

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the high-vacuum distillation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Bumping/Uncontrolled Boiling - Uneven heating.- Lack of boiling chips or inadequate stirring.- Sudden pressure drops.- Use a heating mantle with a stirrer for uniform heating.- Always use fresh boiling chips or a magnetic stir bar.- Ensure a stable vacuum is achieved before heating.
Low Yield - Product decomposition.- Inefficient condensation.- Leaks in the vacuum system.- Lower the distillation temperature by improving the vacuum.- Ensure the condenser has a sufficient flow of cold water.- Check all joints and connections for leaks using a vacuum gauge.
Product Darkening in Distillation Flask - Excessive heating temperature or duration.- Presence of non-volatile, colored impurities.- Reduce the heating mantle temperature.- Consider a pre-purification step like filtration through a short plug of silica gel to remove baseline impurities.
Product Contaminated with Low-Boiling Impurities - Inefficient fractional distillation.- Bumping carrying over lower boiling point fractions.- Use a fractionating column with appropriate packing (e.g., Raschig rings or Vigreux indentations).- Collect a forerun fraction to remove volatile impurities before collecting the main product fraction.- Ensure smooth boiling to prevent mechanical transfer of liquid.
Product Decomposition (Suspected Ring-Opening) - The thermal isomerization of gem-dichlorocyclopropanes to isomeric chloro-olefins is a known decomposition pathway.[4]- Operate at the lowest possible temperature by achieving a higher vacuum.- Minimize the residence time of the compound in the heated flask.- Use a short-path distillation apparatus.
Pressure Fluctuations - Inconsistent vacuum pump performance.- Leaks in the system.- Outgassing of volatile components.- Service or replace the vacuum pump.- Carefully inspect and re-grease all ground glass joints.- Ensure all solvents are removed from the crude material before starting the high-vacuum distillation.

IV. Experimental Protocols & Data

A. Recommended High-Vacuum Distillation Protocol
  • Preparation: Ensure the crude this compound is free of volatile solvents by rotary evaporation.

  • Apparatus Setup: Assemble a clean, dry short-path distillation apparatus. Use high-vacuum grease on all joints.

  • Charging the Flask: Add the crude product and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Evacuation: Begin stirring and slowly evacuate the system. A cold trap between the apparatus and the vacuum pump is essential to protect the pump.

  • Heating: Once the desired vacuum is stable, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling forerun in a separate receiving flask. As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly venting the apparatus to atmospheric pressure.

B. Physical & Distillation Data
PropertyValueSource(s)
Molecular Formula C₉H₈Cl₂[1]
Molecular Weight 187.07 g/mol [3]
Appearance Colorless to very slightly yellow liquid[1]
Density 1.208 g/mL at 25°C[3]
Boiling Point 103°C at 10 mmHg[2][3]
103.2°C at 10 mmHg (376.2 K at 0.013 bar)[1]

V. Visualizing the Process

A. High-Vacuum Distillation Workflow

G cluster_prep Preparation cluster_distill High-Vacuum Distillation cluster_analysis Analysis & Storage A Crude Product (Post-Workup) B Rotary Evaporation (Remove Solvents) A->B C Charge Distillation Flask B->C D Evacuate System (High Vacuum) C->D E Gentle Heating D->E F Collect Forerun (Low-Boiling Impurities) E->F G Collect Main Fraction (Pure Product) F->G H Purity Analysis (GC, NMR) G->H I Store Under Inert Atmosphere H->I

Caption: Workflow for the purification of this compound.

B. Troubleshooting Decision Tree

G Start Distillation Issue? Q1 Poor Yield? Start->Q1 Q2 Product Discolored? Start->Q2 Q3 Unstable Vacuum? Start->Q3 Q4 Bumping? Start->Q4 A1 Check for Leaks Lower Temperature Improve Condenser Cooling Q1->A1 A2 Reduce Temperature Minimize Heating Time Pre-filter Crude Q2->A2 A3 Check Joints & Tubing Service Vacuum Pump Q3->A3 A4 Use Stir Bar/Boiling Chips Ensure Gradual Heating Q4->A4

Caption: Decision tree for troubleshooting common distillation issues.

VI. References

  • Fields, R. (n.d.). Cyclopropane chemistry. Part I. Thermal isomerisation of gem-dichlorocyclopropanes to olefins. Journal of the Chemical Society C: Organic. [Link]

  • Parham, W. E., & Schweizer, E. E. (1963). Chemistry of gem-Dihalocyclopropanes. IV. Ring Opening of gem-Dichlorocyclopropyl Ethers. The Journal of Organic Chemistry, 28(2), 549-551. [Link]

  • Fairweather, J. K., & Taylor, R. J. (2020). Mechanistic Studies on the Base-Promoted Ring Opening of Glycal-derived gem-Dibromocyclopropanes. UQ eSpace. [Link]

  • Banwell, M. G., & Papamihail, C. (2004). Electrocyclic Ring-Opening Reactions of gem-Dibromocyclopropanes in the Synthesis of Natural Products and Related Compounds. Current Organic Chemistry, 8(13), 1277-1296. [Link]

  • Wang, J., et al. (2020). Pulling Outward but Reacting Inward: Mechanically Induced Symmetry-Allowed Reactions of cis- and trans-Diester. Angewandte Chemie International Edition, 59(31), 12838-12844. [Link]

  • NIST. (n.d.). Benzene, 2,2-dichlorocyclopropyl-. In NIST Chemistry WebBook. [Link]

  • Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues?[Link]

  • NIST. (n.d.). Benzene, 2,2-dichlorocyclopropyl-. In NIST Chemistry WebBook. [Link]

  • IChemE. (n.d.). Chemical reaction hazards of distillation processes. [Link]

  • Chemistry LibreTexts. (2024, October 2). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. [Link]

  • Chemistry LibreTexts. (2024, April 1). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. [Link]

  • Organic Chemistry. (n.d.). 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis. [Link]

  • Liu, Y., et al. (2020). Use of Cyclopropane as C1 Synthetic Unit by Directed Retro-Cyclopropanation. Journal of the American Chemical Society, 142(22), 10031-10036. [Link]

  • Chemistry World. (2025, July 31). Clever carbene chemistry offers unified way to make cyclopropanes. [Link]

  • PubChem. (n.d.). 2,2-Dichlorocyclopropylbenzene. [Link]

  • NIST. (n.d.). Benzene, 2,2-dichlorocyclopropyl-. In NIST Chemistry WebBook. [Link]

  • De Dietrich Process Systems. (2019, May 23). Distillation Columns and Internals for Today's Process Challenges. [Link]

  • Chemistry For Everyone. (2025, November 10). What Common Problems Do Distillation Columns Have?[Link]

  • EasyStill. (2024, July 30). Troubleshooting Common Distillation Issues. [Link]

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Methods for removing unreacted starting materials from the product mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reaction mixture purification. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for removing unreacted starting materials and other impurities from your product mixture. As Senior Application Scientists, we have structured this guide to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

PART 1: Choosing Your Purification Strategy

The first critical step in any purification process is selecting the most appropriate technique. The choice depends on the physical and chemical properties of your desired product and the impurities you need to remove. A flawed choice at this stage can lead to significant product loss, low purity, and wasted resources.

Decision-Making Workflow for Purification Method Selection

This workflow guides you through a logical sequence of questions to help you identify the most promising purification method for your specific mixture.

Purification_Decision_Tree start Is the desired product a solid or a liquid/oil at room temperature? solid SOLID start->solid Solid liquid LIQUID / OIL start->liquid Liquid/Oil is_thermolabile_solid Is the product thermally stable in a suitable solvent? solid->is_thermolabile_solid crystallization Primary Method: Recrystallization is_thermolabile_solid->crystallization Yes chromatography_solid Alternative/Secondary: Column Chromatography is_thermolabile_solid->chromatography_solid No / Impurities have similar solubility precipitation Consider also: Precipitation crystallization->precipitation is_volatile Is the product volatile and thermally stable? liquid->is_volatile boiling_point_diff Is there a significant boiling point difference (>50-70°C) between the product and impurities? is_volatile->boiling_point_diff Yes extraction Is the product soluble in an organic solvent immiscible with water? is_volatile->extraction No distillation Primary Method: Distillation (Simple, Fractional, or Vacuum) boiling_point_diff->distillation Yes boiling_point_diff->extraction No chromatography_liquid Alternative/Secondary: Column Chromatography distillation->chromatography_liquid If further purification is needed liquid_extraction Primary Method: Liquid-Liquid Extraction extraction->liquid_extraction Yes extraction->chromatography_liquid No / Impurities have similar solubility liquid_extraction->chromatography_liquid Followed by...

Caption: Decision tree for selecting a primary purification method.

Comparative Overview of Purification Techniques

This table provides a high-level comparison of the most common purification techniques used in a laboratory setting.

TechniquePrinciple of SeparationBest For...Key AdvantagesCommon Limitations
Liquid-Liquid Extraction Differential solubility in two immiscible liquid phases[1][2].Separating compounds based on their acidic, basic, or neutral properties; initial cleanup of a reaction mixture.Fast, inexpensive, scalable, good for removing inorganic salts and water-soluble impurities[1].Requires immiscible solvents, can lead to emulsions, may not separate compounds with similar polarities[3].
Column Chromatography Differential adsorption onto a solid stationary phase and partitioning into a liquid mobile phase[4][5][6].Separating complex mixtures of compounds with different polarities, including isomers[5][7].Highly versatile, capable of high-resolution separation, applicable to a wide range of compounds[6].Can be time-consuming and solvent-intensive; product can degrade on acidic silica gel; scaling up can be challenging[8][9][10].
Crystallization Differences in solubility of a compound in a specific solvent at different temperatures[11].Purifying solid compounds that are thermally stable.Can yield very high-purity material in a single step, relatively inexpensive, scalable[11][12].Requires finding a suitable solvent, risk of "oiling out," can have lower recovery than chromatography, not suitable for amorphous solids or oils[3][10].
Distillation Differences in the boiling points (volatility) of liquids[13][14].Purifying volatile liquids with non-volatile impurities or separating liquid mixtures with different boiling points[13][14].Excellent for large-scale solvent purification and separating liquids with large boiling point differences.Not effective for liquids with close boiling points (azeotropes) or for thermally sensitive compounds[13][15]. Vacuum distillation can help with heat-sensitive compounds[4][13].
Precipitation Inducing a dissolved substance to form an insoluble solid from a solution[16][17].Rapidly isolating a solid product or removing a highly insoluble impurity.Fast and simple for isolating solids.The resulting solid is often amorphous and may trap impurities, requiring further purification (reprecipitation or recrystallization)[18].

PART 2: In-Depth Technical Guides & Troubleshooting

This section provides detailed protocols and troubleshooting FAQs for each primary purification technique.

Guide 1: Liquid-Liquid Extraction

Principle: This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent[1][2]. By manipulating the pH of the aqueous layer, acidic or basic compounds can be selectively moved between the layers, enabling their separation from neutral compounds[19].

When to Use Liquid-Liquid Extraction:
  • As the first step (aqueous workup) after a reaction to remove water-soluble reagents, catalysts, and salts[20][21].

  • To separate acidic or basic products from neutral starting materials (or vice-versa).

  • For a preliminary, bulk purification before a higher-resolution technique like chromatography.

Detailed Protocol: Aqueous Workup for a Neutral Compound
  • Dilution: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute it with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.

  • Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size (it should not be more than two-thirds full).[19]

  • Washing:

    • Add an equal volume of water to the separatory funnel.

    • Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure.

    • Shake the funnel gently a few times, venting after each shake. Then, shake vigorously for 30-60 seconds to ensure thorough mixing.

    • Place the funnel back on a ring stand and allow the layers to separate completely.

    • Drain the lower layer. The identity of the lower layer depends on the solvent densities (e.g., dichloromethane is denser than water, while ethyl acetate is less dense).

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution). This helps to remove residual water from the organic layer and disrupts emulsions[3][21].

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) and swirl. Add more drying agent until it no longer clumps together, indicating all water has been removed.[3]

  • Filtration & Concentration: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude product, which can then be further purified.[3]

Troubleshooting & FAQs: Liquid-Liquid Extraction

Q: I've formed a persistent emulsion that won't separate. What should I do? A: Emulsions are common when there are high concentrations of materials or fine particulates.[3]

  • Wait: Allow the mixture to stand undisturbed for 10-20 minutes.

  • Swirl: Gently swirl the funnel instead of shaking vigorously.

  • Add Brine: Add a small amount of saturated NaCl solution (brine). This increases the ionic strength and polarity of the aqueous layer, often forcing the layers to separate.[3]

  • Filter: As a last resort, filter the entire mixture through a pad of Celite® or glass wool.[3][22]

Q: My product is highly polar and seems to be staying in the aqueous layer. How can I extract it? A:

  • "Salting Out": Add a significant amount of a salt like NaCl to the aqueous layer. This decreases the polarity of the water and can "push" the organic compound into the organic layer.[3][21]

  • Use a More Polar Solvent: Switch to a more polar extraction solvent, such as ethyl acetate.

  • Continuous Extraction: For compounds with very low partition coefficients, a continuous liquid-liquid extraction apparatus may be necessary.

Q: How do I remove an unreacted acidic (or basic) starting material? A: You can use an acid-base extraction.

  • To remove an acid (e.g., carboxylic acid): Wash the organic layer with a dilute aqueous base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[19] The acid will be deprotonated to its salt, which is soluble in the aqueous layer and will be washed away. Be sure to vent the separatory funnel frequently, as washing with bicarbonate will produce CO₂ gas.[23]

  • To remove a base (e.g., an amine): Wash the organic layer with a dilute aqueous acid like hydrochloric acid (HCl). The base will be protonated to its salt, which will move into the aqueous layer.[19]

Guide 2: Flash Column Chromatography

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (the eluent).[6][24][25] Less polar compounds spend more time in the less polar mobile phase and travel down the column faster, while more polar compounds interact more strongly with the polar stationary phase and move slower.[5]

When to Use Column Chromatography:
  • For separating mixtures where other methods (extraction, crystallization) have failed.

  • When starting materials and products have different polarities.

  • For separating isomers or closely related compounds.[7]

Detailed Protocol: Flash Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system (eluent) that gives a good separation between your product and impurities. Aim for an Rf value of ~0.3 for your desired compound.[8]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.

    • Fill the column with the eluent.

    • Prepare a slurry of silica gel in the eluent and pour it into the column. Tap the column gently to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel using a pipette.[8]

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Collection:

    • Carefully add the eluent to the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent drop rate of about 2 inches per minute is often recommended).[8]

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent via rotary evaporation.[26]

Troubleshooting & FAQs: Column Chromatography

Q: My product is eluting along with the starting material. What can I do? A: This indicates that their polarities are too similar for the chosen solvent system.

  • Change the Solvent System: Try a less polar eluent to increase the separation.

  • Gradient Elution: Start with a non-polar solvent and gradually increase the polarity of the mobile phase during the elution.[8]

  • Change the Stationary Phase: If silica gel (acidic) isn't working, try alumina (which can be basic, neutral, or acidic) or a reverse-phase silica.[8]

Q: My compound seems to be stuck on the column; nothing is coming off. A: Your compound is likely too polar for the current eluent.

  • Increase Eluent Polarity: Gradually increase the polarity of your solvent system.

  • Flush the Column: If necessary, flush the column with a very polar solvent like methanol or a mixture of dichloromethane and methanol to recover your compound.[8]

Q: My yield is very low after the column. A:

  • Streaking/Tailing: If your compound is acidic or basic, it can "streak" on the silica, leading to broad peaks and poor separation. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent to improve the peak shape.[8]

  • Incomplete Elution: Ensure you have collected and analyzed all fractions by TLC before combining. Sometimes the product elutes over a larger volume than expected.[8]

  • Decomposition: Your compound may be unstable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[9] If it is unstable, consider using a deactivated silica gel or a different stationary phase like alumina.[9]

Guide 3: Recrystallization

Principle: This technique purifies solids based on the principle that most compounds are more soluble in a hot solvent than in a cold one. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the desired compound's solubility decreases, causing it to form pure crystals while the impurities remain dissolved in the cold solvent (the "mother liquor").[11][16]

When to Use Recrystallization:
  • For purifying a solid product when impurities have different solubility profiles.

  • As a final purification step to obtain highly pure, crystalline material.

Detailed Protocol: Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. Conversely, it should either dissolve impurities very well at all temperatures or not at all.[27] Test small amounts of your crude solid in various solvents to find the best one.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[16]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or byproducts), perform a gravity filtration of the hot solution to remove them. Do not use vacuum filtration, as the cooling will cause premature crystallization in the funnel.[16]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.[3]

  • Drying: Allow the crystals to dry completely by drawing air through them on the filter. For final drying, they can be placed in a desiccator.[3]

Troubleshooting & FAQs: Recrystallization

Q: My compound "oiled out" instead of forming crystals. What do I do? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Reheat and Add Solvent: Reheat the solution until the oil redissolves, then add more solvent to lower the saturation point.

  • Re-dissolve and Change Solvent: Re-dissolve the oil in a more polar solvent and attempt the recrystallization again.[3]

Q: No crystals are forming, even after cooling in an ice bath. A: The solution may not be supersaturated, or nucleation has not started.

  • Scratch the Flask: Scratch the inside of the flask at the meniscus with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[3]

  • Add a Seed Crystal: If you have a pure crystal of your compound, add a tiny amount to the solution to induce crystallization.[3]

  • Evaporate Solvent: If the solution is too dilute, gently heat it or blow a stream of air over it to evaporate some of the solvent and increase the concentration.

Guide 4: Distillation

Principle: Distillation separates components of a liquid mixture based on differences in their boiling points.[14][28][29] The liquid is heated to its boiling point, the vapor is condensed back into a liquid, and then collected in a separate flask. The component with the lower boiling point will vaporize more readily and be collected first.[14][29]

When to Use Distillation:
  • Simple Distillation: For separating a liquid from a non-volatile solid or from another liquid with a boiling point difference of at least 70 °C.[13]

  • Fractional Distillation: For separating a mixture of liquids with closer boiling points (less than 70 °C difference).[13]

  • Vacuum Distillation: For purifying compounds with very high boiling points (>150 °C at atmospheric pressure) or those that decompose at their atmospheric boiling point.[4][13] Lowering the pressure lowers the boiling point.

Troubleshooting & FAQs: Distillation

Q: My compound seems to be decomposing in the distillation flask. A: The temperature is too high.

  • Use Vacuum Distillation: If the boiling point is over 150 °C, you must use vacuum distillation to lower the required temperature and prevent thermal decomposition.[13]

  • Check Thermometer Placement: Ensure the thermometer bulb is correctly placed just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

Q: The temperature is fluctuating and not holding steady during distillation. A: This can be due to "bumping" (sudden, violent boiling) or an uneven heating rate.

  • Add Boiling Chips: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.

  • Ensure Uniform Heating: Use a heating mantle or an oil bath for even heat distribution. The bath temperature should typically be set 20-30 °C higher than the boiling point of the liquid.[13]

Q: I can't separate two solvents even with fractional distillation. A: You may have an azeotrope, which is a mixture of liquids that has a constant boiling point and composition.[15] Standard distillation cannot separate an azeotrope. You may need to use chemical drying agents to remove water or add a third component (entrainer) to break the azeotrope.[15]

PART 3: References

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.

  • GeeksforGeeks. (2023, January 8). Methods of Purification of Organic Compounds.

  • (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.

  • Allen. Purification of Organic Compounds- Purification Methods in Chemistry.

  • University of Rochester, Department of Chemistry. How To: Purify by Distillation.

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.

  • SOP: CRYSTALLIZATION.

  • Benchchem. Technical Support Center: Workup Procedures for Removal of Unreacted Starting Materials.

  • Wikipedia. Liquid–liquid extraction.

  • Recrystallization and Crystallization.

  • Syrris. Liquid-Liquid Extraction: An Overview.

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

  • Benchchem. Methods for removing unreacted starting materials from Methyl 3-oxodecanoate.

  • Organomation. Solvent Extraction Techniques.

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.

  • Fiveable. Key Chromatography Techniques - Separation Processes.

  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization.

  • Benchchem. How to remove unreacted starting material from the product mixture.

  • Microbe Notes. (2025, June 7). 14 Types of Chromatography (Definition, Principle, Steps, Uses).

  • Slideshare. Crystallization for Purification.pptx.

  • Sigma-Aldrich. Troubleshooting Purification Methods.

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup.

  • Wikipedia. Chromatography.

  • NIH National Library of Medicine. Separation techniques: Chromatography.

  • Creative Proteomics. Four Chromatographic Separation Techniques.

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis.

  • Organic Reaction Workup Formulas for Specific Reagents.

  • The Chemistry Blog. (2023, January 18). Distillation Of A Product From A Reaction.

  • CHEM 1114. 1.4 Laboratory Techniques for Separation of Mixtures.

  • PWT Chemicals. Trouble Shooting Guide for Industrial Membrane Cleaning.

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.

  • Britannica. (2025, December 18). Distillation.

  • SiliCycle. (2022, October 1). Selectively Removing Organic Impurities? It's Easy If You Do It Smartly.

  • University of York, Chemistry Teaching Labs. Aqueous Workup.

  • Quora. (2020, May 1). Isn't it possible to purify a solution by using a precipitation reaction to remove unwanted products?

  • Sigma-Aldrich. HPLC Troubleshooting Guide.

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.

  • Dutscher. Protein purification troubleshooting guide.

  • (2025, September 29). Separation & Purification Techniques (Cambridge (CIE) IGCSE Chemistry): Revision Note.

  • Google Patents. US5632898A - Method for removing unreacted electrophiles from a reaction mixture.

  • ACS Publications. (2025, December 23). Hydrophobic Modification of Polyacrylamides with Oligo(Lactide): A Comparative Study in Two Solvent Systems.

  • International Journal of Drug Development and Research. Laboratory Techniques of Purification and Isolation.

  • NIH National Library of Medicine. (2023, May 31). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity.

  • Pharmaceutical Filtration Equipment and Purification Solutions.

  • Chemistry LibreTexts. (2022, October 30). 8.2: Precipitation Gravimetry.

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Challenges in the phase-transfer catalytic synthesis of (2,2-Dichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this Technical Support Center provides in-depth troubleshooting guidance and answers to frequently asked questions concerning the phase-transfer catalytic (PTC) synthesis of (2,2-Dichlorocyclopropyl)benzene. This valuable intermediate, notably used in the production of the hypolipidemic drug ciprofibrate, is synthesized via the dichlorocyclopropanation of styrene.[1][2] The use of phase-transfer catalysis makes this a robust and scalable industrial process, but it is not without its challenges.[3][4]

This guide is structured to help researchers, chemists, and process development professionals diagnose and resolve common experimental issues, ensuring a successful and efficient synthesis.

Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis. Each question is designed to reflect a real-world experimental challenge, followed by a detailed analysis of potential causes and actionable solutions grounded in chemical principles.

Question 1: Why is the yield of my this compound unexpectedly low or the reaction failing to go to completion?

Answer: Low conversion is one of the most common issues and can be traced back to several critical reaction parameters. The cause is often related to the efficiency of dichlorocarbene generation at the aqueous-organic interface and its subsequent reaction in the organic phase.

  • Potential Cause 1: Inadequate Interfacial Area. The reaction occurs at the interface between the aqueous sodium hydroxide and the organic phase (chloroform/styrene).[5][6] If the mixing is insufficient, the interfacial surface area is too small, severely limiting the rate of dichlorocarbene generation.

    • Solution: Increase the stirring speed. The reaction rate is highly dependent on agitation and typically increases with stirring speed up to a certain point (e.g., 600-800 rpm), after which the reaction is no longer limited by mass transfer.[5][7] Ensure you are using a mechanical stirrer capable of vigorous agitation, as a simple magnetic stir bar may be insufficient, especially for larger-scale reactions.

  • Potential Cause 2: Suboptimal Sodium Hydroxide Concentration. The concentration of the aqueous NaOH solution is crucial. If the concentration is too low, the deprotonation of chloroform to form the trichloromethanide anion is inefficient.[5]

    • Solution: Use a highly concentrated sodium hydroxide solution, typically 40-50% (w/w).[7][8] Higher concentrations increase the activity of the hydroxide ion by reducing its hydration shell, which promotes the initial deprotonation step.[5]

  • Potential Cause 3: Inefficient or Deactivated Phase-Transfer Catalyst. The catalyst is the engine of the reaction, responsible for shuttling the reactive anion into the organic phase.[3][9]

    • Solution:

      • Verify Catalyst Loading: Ensure the correct catalytic amount is used (typically 1-2 mol% relative to the substrate).[8] The reaction rate is linearly dependent on the amount of catalyst.[5]

      • Assess Catalyst Quality: Use a high-quality phase-transfer catalyst. Quaternary ammonium salts like benzyltriethylammonium chloride (BTEAC or TEBA) are proven to be effective for this transformation.[1][3]

      • Consider an Alternative Catalyst: The choice of catalyst can impact the reaction rate. The relative activity often follows the order: BTEAC > BTEAB > TBAC > TBAB (where BTEA is benzyltriethylammonium, TBA is tetrabutylammonium, C is chloride, and B is bromide).[5]

  • Potential Cause 4: Incorrect Temperature. The reaction is exothermic, and improper temperature can affect the rate and selectivity.[8]

    • Solution: Maintain a consistent reaction temperature, typically between 40-50 °C.[3][8] While higher temperatures can increase the reaction rate, they may also promote undesirable side reactions or catalyst degradation.[5] Use a water bath for effective temperature control.

Question 2: My final product is impure, showing multiple unexpected peaks in the GC/NMR analysis. What are the likely side reactions?

Answer: The presence of multiple products indicates that side reactions are competing with the desired dichlorocyclopropanation. Identifying these byproducts is the first step toward mitigation.

  • Potential Cause 1: Hydrolysis of the Dichlorocyclopropane Product. The gem-dichlorocyclopropane ring can be susceptible to hydrolysis, especially during a prolonged or harsh aqueous workup.[8] This can lead to the formation of unstable cyclopropanone derivatives that undergo further reactions.

    • Solution: Keep the workup time to a minimum. Once the reaction is complete, cool the mixture promptly, dilute it with cold water, and proceed with the extraction.[8] Ensure that any neutralization steps are performed carefully and quickly.

  • Potential Cause 2: Skattebøl Rearrangement. Under certain conditions, particularly with strong bases or at elevated temperatures, dichlorocyclopropanes can rearrange to form allenes.[8]

    • Solution: This is less common under standard PTC conditions but can be avoided by maintaining moderate reaction temperatures (40-50 °C) and avoiding excessively strong bases in subsequent processing steps.[8]

  • Potential Cause 3: Dichlorocarbene Self-Condensation or Reaction with Solvent. Although dichlorocarbene is generated in the presence of the styrene substrate, it is a highly reactive species. If its concentration becomes too high or if the reaction with styrene is slow, it can undergo side reactions.

    • Solution: Ensure a proper stoichiometric balance and controlled addition of the base to maintain a steady, but not excessive, generation of dichlorocarbene. The slow, dropwise addition of the NaOH solution over 30 minutes is recommended to control the exotherm and the rate of carbene generation.[8]

Question 3: I am having difficulty purifying the this compound by distillation. The product seems to be decomposing.

Answer: Thermal instability is a key challenge in the purification of many organic intermediates. This compound can decompose at its atmospheric boiling point.

  • Potential Cause: Thermal Decomposition at High Temperatures. The compound is thermally labile. Attempting to distill it at atmospheric pressure will lead to decomposition.

    • Solution: Purification must be performed via high-vacuum distillation.[1][10] This significantly lowers the boiling point, minimizing thermal stress on the molecule. The expected boiling point is approximately 95-103 °C at 10 mmHg.[2][10]

  • Potential Cause: Presence of Acidic or Basic Impurities. Residual acid or base from the workup can catalyze decomposition at elevated temperatures during distillation.

    • Solution: Ensure the crude product is thoroughly neutralized before distillation. The workup should include washing the combined organic layers with water and then brine to remove any residual salts or base.[8][10] Drying the organic layer over an anhydrous drying agent like magnesium sulfate is also a critical step.[8]

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for dichlorocarbene generation and reaction under these phase-transfer conditions?

A1: The reaction proceeds via the interfacial mechanism proposed by Mąkosza.[3][5][6] In this model, the key steps occur at the boundary between the two immiscible liquid phases. The catalyst, a quaternary ammonium salt (Q⁺X⁻), facilitates the transfer of the key reactive intermediate into the organic phase where the reaction with styrene occurs.[3][6]

The cycle can be broken down into the following steps:

  • Deprotonation at the Interface: A hydroxide ion from the concentrated aqueous phase deprotonates chloroform (CHCl₃) at the interface, generating a trichloromethanide anion (CCl₃⁻).[6]

  • Ion Exchange and Phase Transfer: The lipophilic quaternary ammonium cation (Q⁺) from the catalyst pairs with the newly formed CCl₃⁻ anion at the interface, creating a lipophilic ion pair, [Q⁺CCl₃⁻].[11] This ion pair is soluble in the organic phase and migrates away from the interface.

  • α-Elimination: Within the organic phase, the [Q⁺CCl₃⁻] ion pair undergoes α-elimination, losing a chloride ion to form dichlorocarbene (:CCl₂), the highly reactive electrophile.[11]

  • Cycloaddition: The electrophilic dichlorocarbene rapidly undergoes a concerted [2+1] cycloaddition with the electron-rich double bond of styrene to form the stable this compound product.[11]

  • Catalyst Regeneration: The catalyst is regenerated as [Q⁺Cl⁻], which then migrates back to the interface to repeat the cycle.[11]

PTC_Mechanism cluster_organic Organic Phase cluster_interface Interface cluster_aqueous Aqueous Phase Styrene Styrene Product This compound Styrene->Product + :CCl₂ Carbene :CCl₂ (Dichlorocarbene) Catalyst_Return Q⁺Cl⁻ Carbene->Catalyst_Return Generates Q⁺Cl⁻ IonPair [Q⁺CCl₃⁻] (Lipophilic Ion Pair) IonPair->Carbene α-elimination (- Cl⁻) Ion_Exchange CCl₃⁻ + Q⁺Cl⁻ ⇌ [Q⁺CCl₃⁻] + Cl⁻ IonPair->Ion_Exchange Deprotonation CHCl₃ + OH⁻ → CCl₃⁻ + H₂O NaOH NaOH (aq) Catalyst_Return->Ion_Exchange

Caption: The Interfacial Mechanism for Phase-Transfer Catalyzed Dichlorocyclopropanation.

Q2: How do I choose the most effective phase-transfer catalyst for this reaction?

A2: The ideal phase-transfer catalyst must possess sufficient lipophilicity to be soluble in the organic phase while facilitating ion exchange at the interface. For dichlorocyclopropanation, quaternary ammonium salts are inexpensive, stable in strong alkaline media, and highly effective.[3]

  • Common Choices: Benzyltriethylammonium chloride (BTEAC/TEBA) is a widely used and effective catalyst for this reaction.[2][3] Tetrabutylammonium salts (e.g., TBAB) are also common.

  • Anion Effect: The counter-ion of the catalyst (e.g., chloride vs. bromide) can have a minor effect on the rate, but the structure of the cation is generally more important.[5]

  • Multi-site Catalysts: For enhanced reactivity, multi-site phase-transfer catalysts (MPTCs), which contain multiple quaternary ammonium centers on a single molecule, can be employed. These can offer a higher concentration of active sites in the organic phase, leading to increased reaction rates compared to single-site catalysts under identical conditions.[5]

Q3: What analytical methods are best for monitoring the reaction progress?

A3: The reaction is best monitored by tracking the consumption of the starting material, styrene. Gas chromatography (GC) is the most common and effective technique.[3][5][11]

  • Method: Small aliquots are periodically withdrawn from the organic layer of the reaction mixture.

  • Sample Preparation: The sample should be immediately quenched and dried (e.g., by passing through a small plug of silica or adding a pinch of anhydrous calcium chloride) before injection to prevent further reaction and protect the GC column.[3][11]

  • GC Conditions: A standard GC equipped with a flame ionization detector (FID) or thermal conductivity detector (TCD) is suitable.[3][12] A non-polar capillary column (e.g., 5% SE-30) is typically used.[3][11]

  • Quantification: To obtain accurate kinetic data, an internal standard (a non-reactive compound with a distinct retention time, such as hexadecane or dodecane) should be added to the reaction mixture at the beginning.[11] By comparing the peak area of styrene to that of the internal standard over time, the reaction progress can be accurately quantified.

Data Presentation

The efficiency of the dichlorocyclopropanation is highly dependent on the reaction conditions. The following table summarizes representative data on the effect of various parameters on the reaction rate.

ParameterCondition VariedObservationReference
Stirring Speed 200 rpm to 800 rpmRate increases significantly up to ~600 rpm, then plateaus.[5]
Catalyst Type BTEAC vs. BTEAB vs. TBAC vs. TBABReaction rate follows the order: BTEAC > BTEAB > TBAC > TBAB.[5]
Catalyst Conc. 0.08 to 5.2 x 10⁻³ mmolRate is linearly dependent on the amount of catalyst used.[5]
NaOH Conc. 8.25 M to 25.0 MRate increases with increasing NaOH concentration.[5]
Temperature 30 °C to 50 °CRate increases with increasing temperature (Ea ≈ 16 kcal/mol).[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via PTC

This protocol is a representative example for the laboratory-scale synthesis.[2][8]

  • Materials:

    • Styrene (freshly distilled)

    • Chloroform (reagent grade)

    • Sodium Hydroxide (50% w/w aqueous solution)

    • Benzyltriethylammonium chloride (BTEAC/TEBA)

    • Dichloromethane (for extraction)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Procedure:

    • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add styrene (e.g., 10.4 g, 0.1 mol), chloroform (e.g., 40 mL), and BTEAC (e.g., 0.46 g, 0.002 mol, 2 mol%).

    • Reaction Initiation: Begin vigorous stirring (e.g., 700-800 rpm) to ensure efficient mixing of the two phases.

    • Base Addition: Slowly add the 50% aqueous sodium hydroxide solution (e.g., 40 mL) dropwise from the dropping funnel over 30-45 minutes. The reaction is exothermic; maintain the internal temperature between 40-50 °C using an external water bath.

    • Reaction Monitoring: Stir the mixture vigorously at 40-45 °C. Monitor the disappearance of styrene by GC. The reaction is typically complete within 2-4 hours.

    • Workup: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of cold water and 50 mL of dichloromethane.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of dichloromethane.

    • Washing & Drying: Combine all organic layers and wash sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by vacuum distillation (e.g., ~10 mmHg) to yield this compound as a colorless to slightly yellow liquid.[1][2]

Protocol 2: Monitoring Reaction by Gas Chromatography (GC)

This protocol outlines a method for kinetic analysis.[3][11]

  • Setup: In the reaction flask, along with the other reagents, add a known amount of an internal standard (e.g., 1 mL of hexadecane).

  • Sampling: At regular time intervals (e.g., every 15-20 minutes), stop the stirring, allow the phases to separate briefly, and withdraw a small sample (~0.1 mL) from the organic layer using a pipette.

  • Quenching: Immediately add the sample to a small vial containing a pinch of anhydrous calcium chloride or magnesium sulfate to absorb any moisture.

  • Analysis: Inject a small volume of the dried sample into the GC.

  • Data Processing: Record the retention times and peak areas for styrene, the product, and the internal standard. Calculate the conversion of styrene based on the change in its peak area relative to the constant peak area of the internal standard.

Troubleshooting Workflow

If you are facing issues with the synthesis, follow this logical decision tree to diagnose the problem.

Troubleshooting_Workflow start Problem: Low Yield / Incomplete Reaction q1 Is stirring speed > 600 RPM with a mechanical stirrer? start->q1 sol1 ACTION: Increase stirring speed. Ensure vigorous mixing. q1->sol1 No q2 Is NaOH concentration 40-50% (w/w)? q1->q2 Yes sol1->q1 sol2 ACTION: Prepare fresh, concentrated (40-50%) NaOH solution. q2->sol2 No q3 Are catalyst (1-2 mol%) and reagents high quality? q2->q3 Yes sol2->q2 sol3 ACTION: Verify catalyst loading. Use fresh/pure styrene & CHCl₃. q3->sol3 No q4 Is temperature maintained at 40-50 °C? q3->q4 Yes sol3->q3 sol4 ACTION: Use a water bath to control the exotherm and maintain temp. q4->sol4 No end_node Reaction Optimized q4->end_node Yes sol4->q4

Caption: A step-by-step decision tree for troubleshooting low reaction yield.

References

  • Harikumar, K., & Rajendran, V. (2012). Dichlorocyclopropanation of α-methyl styrene using phase-transfer Catalyst - A kinetic study. International Journal of Current Microbiology and Applied Sciences, 1(1), 17-22. Link

  • BenchChem. (2025). Technical Support Center: Dichlorocarbene Addition to Styrenes. BenchChem. Link

  • Wang, M.-L., & Hsieh, Y.-M. (2003). Kinetic Study of Dichlorocyclopropanation of 1,7-Octadiene under Phase-Transfer Catalysis Conditions at High Alkaline Concentrat. Industrial & Engineering Chemistry Research, 42(9), 1799–1805. Link

  • Balakrishnan, T., & Thirunavukkarasu, A. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 785-793. Link

  • Dakota Chemicals. (n.d.). Exploring the Synthesis and Applications of this compound. Dakota Chemicals. Link

  • Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Link

  • Mąkosza, M., & Fedoryński, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Catalysts, 11(1), 2. Link

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in Cyclopropanation Reactions. BenchChem. Link

  • Mąkosza, M. (2020). Reversibility of PTC generation of dichlorocarbene assures good yields of its insertion into C-H bonds. Catalysts. Link

  • BenchChem. (2025). An In-depth Technical Guide to the Dichlorocarbene Addition to Styrene Reaction Mechanism. BenchChem. Link

  • Smith, M. D., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. ACS Catalysis, 5(4), 2414–2418. Link

  • Wang, M.-L., & Ou, C.-C. (2012). Phase-transfer catalytic dichlorocyclopropanation of styrene under the influence of ultrasound conditions - A kinetic study. Ultrasonics Sonochemistry, 19(6), 1139-1143. Link

  • Guidechem. (n.d.). How to Synthesize this compound and Its Application in the Preparation of Cycloprobeta. Guidechem. Link

  • BenchChem. (2025). Technical Support Center: Purification of (1,2,2-Trichlorocyclopropyl)benzene. BenchChem. Link

  • Hansen, S. K., & Stenstrøm, Y. (2016). Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry. Molecules, 21(11), 1564. Link

  • Wang, M.-L., & Hsieh, Y.-M. (2003). Kinetic study of dichlorocyclopropanation of 1,7-octadiene under phase-transfer catalysis conditions. Industrial & Engineering Chemistry Research. Link

  • Zhang, S., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Journal of Chemistry. Link

  • BenchChem. (2025). Troubleshooting cyclopropanation reactions for aminobenzoic acids. BenchChem. Link

  • Malek, N. I., & Ewies, M. A. (2015). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 3(1), 28-40. Link

  • Wang, M.-L., & Ou, C.-C. (2012). Phase-transfer catalytic dichlorocyclopropanation of styrene under the influence of ultrasound conditions - A kinetic study. Ultrasonics Sonochemistry, 19(6), 1139-43. Link

  • Guidechem. (n.d.). This compound 2415-80-7 wiki. Guidechem. Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Styrene. National Center for Biotechnology Information. Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Styrene. Link

  • Dehmlow, E. V., & Dehmlow, S. S. (1993). Phase Transfer Catalysis. VCH. Link

  • NIST. (n.d.). Benzene, 2,2-dichlorocyclopropyl-. NIST WebBook. Link

  • BenchChem. (2025). Application Notes and Protocols for Dichlorobenzenetriol Synthesis via Phase Transfer Catalysis. BenchChem. Link

  • Cinquini, M., & Tundo, P. (Eds.). (2021). Special Issue: Design and Applications of Phase Transfer Catalysis. MDPI. Link

  • BenchChem. (2025). Application Notes and Protocols: Utilizing 1,2-Dichloroalkanes in Cyclopropanation Reactions. BenchChem. Link

  • BenchChem. (2025). Optimizing reaction conditions for Cyclopropanethione synthesis. BenchChem. Link

Sources

Technical Support Center: Optimizing Dichlorocarbene Addition to Styrene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the dichlorocarbene addition to styrene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cyclopropanation reaction. Here, you will find in-depth answers to common questions, robust troubleshooting strategies for overcoming experimental hurdles, and detailed protocols to ensure the successful synthesis of 1,1-dichloro-2-phenylcyclopropane.

Frequently Asked Questions (FAQs)

Question 1: What is the fundamental reaction mechanism for dichlorocarbene addition to styrene?

Answer: The addition of dichlorocarbene (:CCl₂) to styrene is a classic example of a cheletropic reaction, specifically a [1+2] cycloaddition, which proceeds through a concerted mechanism.[1] This means the new carbon-carbon bonds are formed in a single step without the formation of a stable intermediate. The key stages are:

  • Generation of Dichlorocarbene: The process begins with the α-elimination of a proton from chloroform (CHCl₃) by a strong base, forming the trichloromethyl anion (-CCl₃). This anion is unstable and rapidly eliminates a chloride ion (Cl⁻) to yield the highly reactive dichlorocarbene (:CCl₂).[2][3]

  • Cycloaddition: The electrophilic dichlorocarbene then attacks the electron-rich double bond of the styrene molecule.[4] The reaction is stereospecific; for instance, a cis-alkene will yield a cis-substituted cyclopropane.[1]

G cluster_generation Stage 1: Dichlorocarbene Generation cluster_cycloaddition Stage 2: [1+2] Cycloaddition CHCl3 Chloroform Base Strong Base (e.g., NaOH) CCl3_anion Trichloromethyl Anion (-CCl₃) CCl2 Dichlorocarbene (:CCl₂) Styrene Styrene Product 1,1-dichloro-2-phenylcyclopropane TS Concerted Transition State

Question 2: What are the most common methods for generating dichlorocarbene in the lab?

Answer: Several methods exist, but the choice depends on the substrate's sensitivity and the desired reaction scale. The most prevalent methods are:

  • From Chloroform and a Strong Base: This is the most common and cost-effective method.[2] It typically involves reacting chloroform with a base like potassium tert-butoxide or aqueous sodium hydroxide. To overcome the immiscibility of the organic substrate (styrene/chloroform) and the aqueous base, a phase transfer catalyst (PTC) is often employed.[2][5]

  • From Thermal Decomposition: Reagents like sodium trichloroacetate or phenyl(trichloromethyl)mercury can be heated to generate dichlorocarbene under neutral conditions.[2][6] This can be advantageous for base-sensitive substrates, but the mercury reagent is highly toxic, and the high temperatures required for the acetate can cause side reactions.[6]

  • From Carbon Tetrachloride and Magnesium: This method uses ultrasonic irradiation to generate dichlorocarbene under neutral conditions, making it compatible with sensitive functional groups like esters and ketones.[7][8]

Question 3: Why is Phase Transfer Catalysis (PTC) so widely used for this reaction?

Answer: Phase Transfer Catalysis is crucial for reactions involving reagents that are soluble in different, immiscible phases, such as the aqueous sodium hydroxide solution and the organic chloroform/styrene mixture.[9]

  • Mechanism of Action: A phase transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA), transports the hydroxide ion (OH⁻) from the aqueous phase into the organic phase.[5][9]

  • Benefits: This transport dramatically increases the rate of reaction by bringing the reactants into close proximity.[10] The key advantages of using PTC include milder reaction conditions, higher product selectivity, the use of inexpensive aqueous sodium hydroxide instead of more hazardous reagents like alkali metal alkoxides, and improved scalability for industrial applications.[5]

Troubleshooting Guide: Diagnosing and Solving Common Issues

Problem 1: My product yield is consistently low or nonexistent. What's going wrong?

Answer: This is a frequent challenge and usually points to issues with either the generation of dichlorocarbene or its subsequent reaction. Let's break down the potential causes.

Possible Cause A: Inefficient Dichlorocarbene Generation The carbene is a transient, highly reactive species; its efficient generation is paramount.[2]

  • Sub-optimal Base Concentration: The concentration of the sodium hydroxide solution is critical. Kinetic studies have shown that the reaction rate increases with NaOH concentration up to an optimal point (often around 30-50%).[10]

    • Solution: Prepare fresh, concentrated (e.g., 50% w/v) NaOH solution. Ensure it has not absorbed significant atmospheric CO₂, which would neutralize it.

  • Poor Chloroform Quality: Chloroform can decompose over time, especially when exposed to light and air, forming phosgene and HCl. It is often stabilized with a small amount of ethanol.

    • Solution: Use a fresh bottle of stabilized chloroform. If decomposition is suspected, wash the chloroform with water, dry it over a suitable agent (like CaCl₂), and distill it before use.

  • Inactive or Insufficient Phase Transfer Catalyst (PTC): The PTC is the engine of the reaction in a two-phase system.

    • Solution: Ensure the PTC (e.g., benzyltriethylammonium chloride) is pure and dry. Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) to see if the rate improves.

Possible Cause B: Dichlorocarbene Degradation Once formed, dichlorocarbene is susceptible to degradation, primarily through hydrolysis.

  • Presence of Excess Water: While the reaction is often run in a biphasic system, the carbene itself is readily hydrolyzed by water to form carbon monoxide and hydrochloric acid.[3]

    • Solution: While some water is unavoidable in the PTC method, ensure you are not introducing extraneous water. Use anhydrous solvents if employing a non-PTC method (e.g., with potassium tert-butoxide).

  • Reaction Temperature Too High: The reaction is exothermic. Runaway temperatures can accelerate carbene decomposition and promote side reactions like styrene polymerization.[6]

    • Solution: Maintain the reaction temperature carefully, typically between 40-50°C.[6] Use an ice-water bath to control the initial exotherm during the addition of the base.

Possible Cause C: Ineffective Stirring In a biphasic PTC system, the reaction occurs at the interface between the two liquids. The rate is highly dependent on the interfacial surface area.

  • Insufficient Agitation: If the mixture is not stirred vigorously, the surface area for the reaction is small, leading to a very slow reaction rate.

    • Solution: Use a mechanical stirrer instead of a magnetic stir bar for better mixing. The rate increases sharply with stirring speed up to a certain point (e.g., 600-800 rpm), after which it becomes independent of stirring.[10][11] Ensure you are operating in the mass-transfer-independent regime.

G start Low or No Yield Observed check_carbene Check :CCl₂ Generation start->check_carbene check_degradation Check :CCl₂ Degradation start->check_degradation check_conditions Check Reaction Conditions start->check_conditions sol_base Use fresh, concentrated (50%) NaOH solution. check_carbene->sol_base Base concentration? sol_chcl3 Use fresh, purified chloroform. check_carbene->sol_chcl3 Chloroform quality? sol_ptc Verify PTC quality and consider increasing loading. check_carbene->sol_ptc PTC activity? sol_water Avoid extraneous water; use anhydrous conditions if not using PTC. check_degradation->sol_water Hydrolysis? sol_temp Maintain temperature at 40-50°C with cooling. check_degradation->sol_temp Thermal decomposition? sol_stir Use vigorous mechanical stirring (>600 rpm). check_conditions->sol_stir Insufficient stirring?

Problem 2: My reaction mixture is full of byproducts. How can I improve selectivity?

Answer: Byproduct formation often arises from the high reactivity of dichlorocarbene or from competing reaction pathways.

  • Styrene Polymerization: Styrene can polymerize under basic or high-temperature conditions.

    • Solution: Maintain strict temperature control (40-50°C). Ensure the slow, controlled addition of the base to prevent localized temperature spikes.

  • Carbene Insertion Reactions: Dichlorocarbene can insert into C-H bonds, although this is generally less favorable than addition to the double bond.[4]

    • Solution: This is rarely a major issue with styrene but can be minimized by keeping the reaction temperature from getting too high.

  • Hydrolysis Products: If the final product is exposed to water for extended periods during workup, the gem-dichlorocyclopropane can hydrolyze to a cyclopropanone.[2]

    • Solution: Perform the aqueous workup efficiently and without unnecessary delays. Ensure the organic layer is thoroughly dried before solvent removal.

Problem 3: I'm struggling with the workup and purification.

Answer: The workup of these biphasic reactions can sometimes be challenging, but a systematic approach helps.

  • Emulsion Formation: Vigorous stirring of the two phases can sometimes lead to stable emulsions, making separation difficult.

    • Solution: During the workup, add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break up emulsions. Gentle swirling rather than vigorous shaking during the initial washes can also help.

  • Product Purification: The primary method for purifying 1,1-dichloro-2-phenylcyclopropane is vacuum distillation or column chromatography.

    • Solution (Distillation): The product has a boiling point of approximately 105-106°C at 12 mmHg.[12] Vacuum distillation is effective for removing non-volatile impurities and unreacted starting materials.

    • Solution (Chromatography): If impurities have similar boiling points, column chromatography on silica gel is the preferred method.[11][13] Use a non-polar eluent system, such as hexane or a hexane/ethyl acetate mixture, to separate the relatively non-polar product from more polar impurities.

Experimental Protocols & Data

Protocol 1: Dichlorocyclopropanation of Styrene using Phase Transfer Catalysis

This protocol is adapted from established procedures and is a reliable method for laboratory-scale synthesis.[6][14]

Reaction Setup:

  • To a 250 mL three-necked, round-bottom flask equipped with an efficient overhead mechanical stirrer, a reflux condenser, and a dropping funnel, add styrene (10.4 g, 0.1 mol) and chloroform (40 mL).

  • Add the phase transfer catalyst, benzyltriethylammonium chloride (TEBA) (0.46 g, 0.002 mol, 2 mol%).

  • Begin vigorous stirring (e.g., 700-800 rpm) to create a well-mixed organic phase.

Reaction Execution: 4. Slowly add a 50% (w/v) aqueous solution of sodium hydroxide (40 mL) dropwise from the dropping funnel over approximately 30-45 minutes. 5. CAUTION: The reaction is exothermic. Maintain the internal temperature between 40-50°C by using a water bath for cooling if necessary. 6. After the addition is complete, continue to stir the mixture vigorously at 40°C for 2-4 hours. Monitor the reaction progress by taking small aliquots of the organic layer and analyzing by GC or TLC (stain with KMnO₄) until the styrene is consumed.

Workup and Purification: 7. Once the reaction is complete, cool the mixture to room temperature. 8. Add 50 mL of cold water and 50 mL of dichloromethane to the flask. 9. Transfer the entire mixture to a separatory funnel. Separate the organic layer. 10. Extract the aqueous layer twice more with 25 mL portions of dichloromethane. 11. Combine all organic layers and wash sequentially with 50 mL of water and 50 mL of brine. 12. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. 13. Purify the resulting crude oil by vacuum distillation (bp 105-106°C / 12 mmHg) to yield 1,1-dichloro-2-phenylcyclopropane as a colorless liquid.[12]

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification A Combine Styrene, Chloroform, and PTC in flask. B Equip with mechanical stirrer, condenser, and dropping funnel. A->B C Begin vigorous stirring (>700 rpm). B->C D Add 50% NaOH solution dropwise (30-45 min). C->D E Control temperature at 40-50°C (exothermic). D->E F Stir for 2-4 hours and monitor by GC/TLC. E->F G Cool, dilute with H₂O & CH₂Cl₂. F->G H Separate organic layer. Extract aqueous layer. G->H I Wash combined organic layers (H₂O, brine). H->I J Dry (MgSO₄), filter, and concentrate. I->J K Purify by vacuum distillation. J->K

Table 1: Summary of Typical Reaction Parameters
ParameterRecommended ValueRationale / Notes
Styrene:Chloroform Ratio 1 : 1.5 to 1 : 4 (molar)Chloroform acts as both reagent and solvent. An excess ensures complete reaction of styrene.
Base Concentration 40-50% (w/v) NaOHHigh concentration drives the equilibrium towards carbene formation.[10]
Phase Transfer Catalyst Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB)TEBA is a common, effective, and relatively inexpensive choice.[5]
Catalyst Loading 1-3 mol% (relative to styrene)Sufficient to facilitate phase transfer without being excessive.
Stirring Speed >600 rpm (mechanical stirrer)Crucial for overcoming mass transfer limitations in the biphasic system.[10][11]
Temperature 40-50 °CBalances a reasonable reaction rate against thermal degradation of the carbene and polymerization of styrene.[6]
Reaction Time 2-6 hoursVaries with scale and efficiency; should be monitored by TLC or GC.

References

  • Wikipedia. Dichlorocarbene. [Link][2]

  • Taylor & Francis Online. Dichlorocarbene – Knowledge and References. [Link][4]

  • Indian Academy of Sciences. Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. [Link][5]

  • Scribd. Phase Transfer 0. [Link][9]

  • ResearchGate. Kinetic study of dichlorocarbene addition to olefins via a quaternized highly branched polyacrylamide as a new multi-site phase transfer catalyst | Request PDF. [Link]

  • International Journal of ChemTech Research. Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. [Link][10]

  • SciSpace. New multi-site phase transfer catalyst for the addition of dichlorocarbene to olefins. [Link][11]

  • National Institutes of Health. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. [Link][7]

  • Organic Syntheses. SYNTHESIS OF 2-CHLOROACROLEIN DIETHYL ACETAL. [Link][14]

  • Journal of the American Chemical Society. Carbon Dichloride as an Intermediate in the Basic Hydrolysis of Chloroform. A Mechanism for Substitution Reactions at a Saturated Carbon Atom. [Link][3]

  • ResearchGate. (PDF) A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. [Link][8]

  • Fisher Scientific. 1,1-Dichlor-2-Phenylcyclopropan, 97 % 5 g. [Link][12]

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Technical Support Center: Preventing Unwanted Polymerization and Decomposition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, our fellow researchers and developers, with practical, in-depth solutions to common challenges encountered during the synthesis and purification of chemical compounds. Unwanted polymerization and decomposition are significant hurdles that can lead to decreased yield, purification difficulties, and inconsistent results.[1] This resource, structured in a user-friendly question-and-answer format, offers troubleshooting advice and preventative strategies grounded in established scientific principles.

Section 1: Understanding and Preventing Unwanted Polymerization

Unwanted polymerization, particularly of unsaturated monomers, is a frequent issue during synthesis, purification, and storage.[2] It is often an exothermic process that can, in worst-case scenarios, lead to a runaway reaction.[2] This section will address the root causes and provide actionable strategies to maintain control over your reactive monomers.

Frequently Asked Questions (FAQs) about Polymerization

Q1: My reaction mixture with an allyl-containing compound is becoming viscous and cloudy. What's happening and what should I do immediately?

A1: These are classic signs of uncontrolled polymerization.[1] The double bond in the allyl group is susceptible to free-radical polymerization, a process often initiated by heat, light, or trace impurities like peroxides.[1] This can lead to the formation of low molecular weight oligomers or polymers, reducing your yield and complicating purification.[1]

Immediate Troubleshooting Steps:

  • Cool the Reaction: Immediately place your reaction vessel in an ice bath to significantly slow the polymerization rate.[1]

  • Introduce an Inhibitor: Add a radical scavenger, such as a solution of Butylated Hydroxytoluene (BHT) or hydroquinone, directly to the mixture until the increase in viscosity stops.[1]

  • Dilute: If possible, add a compatible solvent to reduce the monomer concentration and improve stirring.[1]

Q2: What are polymerization inhibitors and how do I choose the right one?

A2: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their self-polymerization.[2][3] They primarily act as radical scavengers, terminating the chain reaction that leads to polymer formation.[2][4]

The choice of inhibitor depends on several factors, including the monomer type, the process conditions (e.g., temperature, presence of oxygen), and the desired storage duration.[5]

Inhibitor Type Common Examples Mechanism of Action Typical Applications & Considerations
Phenolic Inhibitors Hydroquinone (HQ)[6][7], 4-Methoxyphenol (MEHQ)[2], Butylated Hydroxytoluene (BHT)[2], 4-tert-butylcatechol (TBC)[2][8]Donate a hydrogen atom to a free radical, neutralizing it and stopping the chain reaction.[7][8] The resulting radical is stabilized and less likely to initiate further polymerization.[8]Widely used for storing and transporting monomers like acrylates and styrene.[2][7] Many require the presence of oxygen to be effective.[9] Can often be removed by an alkaline wash before use.[2]
Nitroxide-Based Inhibitors (Stable Free Radicals) (2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl (TEMPO) and its analogues[2][7]Extremely effective radical scavengers that rapidly react with carbon-centered radicals to terminate the polymer chain.[2][10]Highly effective for inhibiting the polymerization of monomers like styrene.[7][10]
Aromatic Amines & Other Nitrogen Compounds Phenylenediamines[5][9], Phenothiazine[2][11], N,N-diethylhydroxylamine (DEHA)[9]Can act as radical scavengers. Some, like phenothiazine, are effective at high temperatures and do not require oxygen.[9][11]Phenylenediamines are used for styrene stabilization but often require oxygen.[9] Phenothiazine is a good alternative to hydroquinone derivatives in distillation processes.[11]
Quinones Benzoquinone[6]Can react with radicals through addition or disproportionation to form less reactive species.[5]Often used in combination with their enol derivatives (like hydroquinone) to inhibit polymerization of acrylates and methacrylates during distillation.[6]

Q3: Can I prevent polymerization without adding chemical inhibitors?

A3: Yes, controlling the reaction and storage conditions is a critical strategy. Here's a workflow for minimizing unwanted polymerization:

Workflow for Polymerization Prevention

G cluster_prep Preparation cluster_reaction Reaction Conditions cluster_storage Storage purify Purify Monomers (remove peroxides/polymers) inert Inert Atmosphere (N₂ or Ar) purify->inert then temp Low Temperature (use ice bath if needed) inert->temp during reaction light Protect from Light (use amber glass or foil) temp->light and store_temp Cool, Dark Place light->store_temp for storage store_inhibitor Add Storage Inhibitor (e.g., BHT) store_temp->store_inhibitor and

Caption: Workflow for minimizing unwanted polymerization.

  • Purity of Reagents: Ensure your monomers are free from peroxides or existing polymers, which can act as initiators.[12]

  • Temperature Control: Since many polymerization reactions are initiated or accelerated by heat, maintaining a low temperature is crucial.[1][2] Reactions that are exothermic should be carefully monitored and cooled.

  • Exclusion of Air and Light: Oxygen can initiate polymerization in some systems, while UV light can generate free radicals.[1][13] Conducting reactions under an inert atmosphere (like nitrogen or argon) and in amber glassware or vessels wrapped in foil can be very effective.

Section 2: Mitigating Decomposition During Synthesis and Purification

Chemical decomposition is another common challenge, leading to loss of product and the formation of impurities. Decomposition can be triggered by heat, acidic or basic conditions, or the presence of reactive species.

Troubleshooting Decomposition Issues

Q4: My product seems to be degrading during distillation, even under vacuum. What could be the cause and how can I fix it?

A4: Thermal decomposition is the breakdown of a compound caused by heat.[14] Even under vacuum, which lowers the boiling point, some compounds are still too sensitive to the required temperatures.

Troubleshooting Thermal Decomposition:

  • Assess Thermal Stability: Before distillation, it's helpful to understand the thermal stability of your compound. Techniques like thermogravimetric analysis (TGA) can provide this information.

  • Alternative Purification Methods: If a compound is highly thermally labile, consider non-thermal purification techniques.

Purification Technique Principle Best For
Recrystallization Differences in solubility of the compound and impurities in a solvent at different temperatures.Purifying solid compounds that are thermally unstable at their boiling points.[15]
Column Chromatography Differential partitioning of compounds between a stationary phase and a mobile phase.Separating complex mixtures and purifying compounds that are sensitive to heat.
Extraction Separating compounds based on their differing solubilities in two immiscible solvents.Initial cleanup of reaction mixtures and separating acidic, basic, or neutral compounds.

Q5: I suspect my compound is sensitive to acidic or basic conditions during workup. What are the signs and how can I adjust my procedure?

A5: Acid or base-catalyzed decomposition is common for molecules with sensitive functional groups like esters, acetals, and some heterocycles.[16][17] The mechanism often involves protonation or deprotonation, which makes the molecule susceptible to subsequent reactions like hydrolysis or elimination.[16][17]

Identifying and Preventing pH-Related Decomposition:

G cluster_problem Problem Identification cluster_solution Solution observe Observe Unexpected Products or Low Yield ph_test Test pH of Aqueous Layers observe->ph_test mild_reagents Use Milder Acids/Bases (e.g., NH₄Cl instead of HCl) ph_test->mild_reagents If pH is extreme buffer Buffer Aqueous Solutions mild_reagents->buffer and/or minimize_contact Minimize Contact Time (work quickly, keep cold) buffer->minimize_contact and

Caption: Troubleshooting pH-sensitive decomposition.

  • Signs of Decomposition: The appearance of unexpected spots on a TLC plate, a significant drop in yield after an aqueous wash, or a change in color can indicate decomposition.

  • Modified Workup Protocol:

    • Use Milder Reagents: Instead of strong acids (like HCl) or bases (like NaOH), consider using milder alternatives such as saturated ammonium chloride solution (mildly acidic) or sodium bicarbonate solution (mildly basic).

    • Buffer Your Solutions: If you need to be at a specific pH, use a buffered aqueous solution to avoid sharp pH changes.

    • Minimize Contact Time: Perform extractions quickly and at low temperatures to reduce the time your compound is in contact with the acidic or basic aqueous phase.

Section 3: Best Practices for Synthesis and Purification

Proactive measures are always more effective than reactive troubleshooting. Integrating the following best practices into your workflows can significantly reduce the incidence of unwanted polymerization and decomposition.

Q6: What general laboratory practices should I follow to improve the stability of my compounds during synthesis and purification?

A6: A combination of careful planning, environmental control, and appropriate technique selection is key.

Protocol for Enhancing Compound Stability:

  • Reaction Monitoring:

    • Use techniques like TLC, LC-MS, or in-situ IR to closely monitor reaction progress. This helps to avoid unnecessarily long reaction times or excessive heating, which can lead to side reactions and decomposition.[18]

  • Temperature Management:

    • Precise temperature control is vital.[19][20] Many medications and their synthetic precursors are sensitive to temperature fluctuations, which can lead to chemical degradation and loss of potency.[19][21][22]

    • For exothermic reactions, ensure adequate cooling and consider adding reagents slowly to manage the heat generated.[18]

  • Atmospheric Control:

    • As mentioned earlier, using an inert atmosphere is crucial for oxygen-sensitive compounds and for preventing radical polymerization initiated by oxygen.[18][23]

  • Purification Strategy:

    • Choose the purification method best suited to your compound's stability.[24] For example, if a compound is thermally sensitive, prioritize chromatography or recrystallization over distillation.

  • Storage of Purified Compounds:

    • Store purified, sensitive compounds in a cool, dark place.[1] For monomers prone to polymerization, add a small amount of a storage inhibitor like BHT.[1][2] Storing under an inert atmosphere can also prolong shelf life.

By understanding the underlying mechanisms of polymerization and decomposition and by implementing these troubleshooting guides and best practices, you can significantly improve the outcomes of your synthetic and purification efforts, leading to higher yields, purer compounds, and more reliable results.

References

  • Radical scavengers | Preventing polymerization. (n.d.).
  • US3816267A - Inhibition of acrylate polymerization - Google Patents. (n.d.).
  • Inhibition of Free Radical Polymerization: A Review - ResearchGate. (2025, October 13).
  • Polymerisation inhibitor - Wikipedia. (n.d.).
  • The Importance of Temperature Control in Medicine Storage: A Guide for Healthcare Professionals - Burlington Pharma Ltd. (2025, April 9).
  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling - ACS Publications. (n.d.).
  • Keeping it Cool: Temperature Control Management for Medication. (n.d.).
  • How Can Polymerization Avoid Unwanted Side Reactions? - Chemistry For Everyone. (2025, November 14). Retrieved from [Link]

  • What is the classification and mechanism of polymerization inhibitors? - Longchang Chemical. (2022, December 30).
  • WO2000042079A1 - Sterically-hindered alkyl hydroxylamines for scavenging of free radicals - Google Patents. (n.d.).
  • How to prevent polymerization of the allyl group during synthesis - Benchchem. (n.d.).
  • The Science Behind Preventing Monomer Polymerization: The Crucial Role of TBC. (2025, November 6).
  • Inhibition of Free Radical Polymerization: A Review - PMC - NIH. (2023, January 17).
  • Acid- and Base-Catalyzed Reactions of Carbonyls - OrgoSolver. (n.d.).
  • Thermal decomposition - Wikipedia. (n.d.).
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16).
  • The Impact of Temperature Variations on Medical Products – 360medical.ca. (2024, March 4).
  • Importance of Temperature Control in Healthcare Facilities | TCRS. (2025, December 19).
  • Acid catalysis - Wikipedia. (n.d.).
  • 12.15: Synthesis of Polymers - Chemistry LibreTexts. (2015, July 15).
  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 9).
  • Free Radical Polymerization - Chemistry LibreTexts. (2015, July 7).
  • Influence of Purification Process on the Function of Synthetic Polymer Nanoparticles. (n.d.).
  • Polymerization Reactions. (n.d.). Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in Friedel-Crafts Reactions of Substituted Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this cornerstone of C-C bond formation, particularly when working with substituted aromatic compounds. Here, you will find troubleshooting advice and frequently asked questions in a clear question-and-answer format, designed to provide not just solutions, but a deeper understanding of the underlying chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions and provides foundational knowledge crucial for troubleshooting.

Q1: My Friedel-Crafts reaction isn't working with a substituted benzene. What's the most likely reason?

A1: The success of a Friedel-Crafts reaction is fundamentally tied to the electronic nature of the substituent on your benzene ring.[1][2][3] These reactions are electrophilic aromatic substitutions (EAS), meaning the aromatic ring acts as a nucleophile.[4]

  • Deactivating Groups: If your substrate contains an electron-withdrawing group (EWG) or "deactivating group" (e.g., -NO₂, -CN, -SO₃H, -C(O)R), it reduces the electron density of the ring.[3][5] This makes the ring a poor nucleophile, significantly slowing down or completely inhibiting the reaction.[5][6][7] Strongly deactivated rings are generally unreactive under standard Friedel-Crafts conditions.[8][6][9]

  • Activating Groups: Conversely, electron-donating groups (EDG) or "activating groups" (e.g., -CH₃, -OCH₃, -OH) increase the ring's electron density, making it more nucleophilic and accelerating the reaction relative to benzene.[1][2][10]

Q2: Why does Friedel-Crafts alkylation often yield multiple products, while acylation is typically clean?

A2: This is a classic challenge. The alkyl group introduced during alkylation is an activating group.[11][12] This means the mono-alkylated product is more reactive than the starting material, making it susceptible to further alkylation, a problem known as polyalkylation.[9][11][13] To minimize this, a large excess of the aromatic substrate is often used.[11][14]

In contrast, the acyl group introduced during acylation is a deactivating group.[15][16] It withdraws electron density from the ring, making the mono-acylated product less reactive than the starting material. This effectively prevents further acylation, leading to a cleaner, mono-substituted product.[6][9][12][16]

Q3: My alkylation reaction gave me an isomer of the product I expected. What happened?

A3: You have likely encountered a carbocation rearrangement. Friedel-Crafts alkylation proceeds through a carbocation or a carbocation-like intermediate.[8][17][18] If this carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation via a 1,2-hydride or 1,2-alkyl shift), it will.[6][9][17][19][20] For example, reacting benzene with 1-chloropropane will yield isopropylbenzene, not n-propylbenzene.[11] Friedel-Crafts acylation avoids this issue because the acylium ion intermediate is resonance-stabilized and does not rearrange.[8][6][17][18]

Q4: Can I run a Friedel-Crafts reaction on a substrate with an amine (-NH₂) or hydroxyl (-OH) group?

A4: Generally, no. Aromatic compounds with amine or hydroxyl groups are typically unsuitable for standard Friedel-Crafts reactions.[6][12][21] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst (like AlCl₃).[6][7][9][12][21] This interaction forms a complex that deactivates the catalyst and strongly deactivates the aromatic ring, preventing the desired reaction.[6][9][12][21]

II. In-Depth Troubleshooting Guides

This section provides structured guidance for specific experimental failures.

Guide 1: Issue - Reaction Fails to Initiate or Shows Low Conversion

If your TLC or GC-MS analysis shows only starting material, work through these potential causes systematically.

Visual Diagnostic Workflow

cluster_reagents Step 1 Details cluster_substrate Step 2 Details cluster_conditions Step 3 Details Start Start: Low/No Conversion CheckReagents 1. Reagent & Catalyst Integrity Check Start->CheckReagents CheckSubstrate 2. Substrate Electronic Effects Analysis CheckReagents->CheckSubstrate Reagents OK ReagentNode Moisture Contamination? Catalyst Deactivated? (Clumped AlCl₃?) CheckConditions 3. Reaction Condition Optimization CheckSubstrate->CheckConditions Substrate Suitable SubstrateNode Strongly Deactivating Group Present? (-NO₂, -NR₃⁺, -CF₃, -C(O)R) Amine/Hydroxyl Group Present? Result Improved Conversion CheckConditions->Result ConditionsNode Temperature too low? Insufficient Catalyst? Inappropriate Solvent?

Caption: A stepwise workflow for troubleshooting low conversion.

Step 1: Verify Reagent and Catalyst Integrity
  • Cause: The most common culprit for failure is catalyst deactivation, especially with Lewis acids like aluminum chloride (AlCl₃). These are extremely hygroscopic and react readily with atmospheric moisture.[21]

  • Validation: Is your AlCl₃ a fine, free-flowing powder? If it is clumpy or has a strong odor of HCl, it has likely been compromised by moisture and is inactive.[21]

  • Protocol:

    • Always use a fresh, unopened container of the Lewis acid catalyst or one that has been meticulously stored in a desiccator. [21]

    • Ensure all glassware is rigorously dried (oven or flame-dried under vacuum/inert gas).

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but they can be further dried over molecular sieves if necessary.

Step 2: Analyze Substrate's Electronic Properties
  • Cause: As discussed in the FAQs, strongly deactivating groups will prevent the reaction.[5][6][9]

  • Validation: Review the substituent on your benzene ring. The table below classifies common substituents.

CategorySubstituentsImpact on Friedel-Crafts Reactivity
Strongly Activating -NH₂, -NHR, -NR₂, -OH, -O⁻Generally incompatible due to reaction with catalyst.[6][9][12]
Moderately Activating -OR, -NHC(O)RIncreases reaction rate. Directs ortho, para.
Weakly Activating -R (Alkyl), -C₆H₅Increases reaction rate. Directs ortho, para.
Weakly Deactivating -F, -Cl, -Br, -IDecreases rate, but reaction is still feasible. Directs ortho, para.[1][22]
Moderately Deactivating -C(O)R, -C(O)OR, -C(O)H, -SO₃H, -CNDecreases rate significantly. Directs meta. Reaction is difficult.
Strongly Deactivating -NO₂, -NR₃⁺, -CF₃, -CCl₃Decreases rate dramatically. Reaction generally fails.[3][6]
  • Solution: If your substrate is strongly or moderately deactivated, standard AlCl₃ may be insufficient. Consider alternative, more potent catalytic systems.

    • For moderately deactivated rings: Triflic acid (TfOH) or other superacids can sometimes effect acylation where Lewis acids fail.[23]

    • Alternative Catalysts: Metal triflates (e.g., Yb(OTf)₃, Cu(OTf)₂) and solid acid catalysts like zeolites are also viable alternatives.[23][24]

Step 3: Optimize Reaction Conditions
  • Cause: Insufficient thermal energy or incorrect stoichiometry can lead to low conversion.

  • Validation & Solutions:

    • Temperature: Many Friedel-Crafts reactions require heating to overcome the activation energy. If you are running at 0 °C or room temperature without success, consider increasing the temperature. Monitor for side product formation.[21]

    • Catalyst Stoichiometry: For acylations, the product ketone forms a stable complex with the Lewis acid.[4][18] This complexation removes the catalyst from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is required, not a catalytic amount.[4][16] For alkylations, sub-stoichiometric amounts are often sufficient as the catalyst is regenerated.[4]

    • Solvent Choice: The choice of solvent can influence reaction rates and even product selectivity.[25][26] Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common.[26] More polar solvents like nitrobenzene can sometimes increase the rate for deactivated substrates but can also coordinate with the catalyst.[25]

Guide 2: Issue - Undesirable Isomer Distribution or Side Products

Even when the reaction proceeds, achieving the correct regioselectivity and minimizing byproducts is critical.

Visual Relationship Diagram

MainIssue Undesirable Products Sterics Steric Hindrance MainIssue->Sterics Electronics Electronic Directing Effects MainIssue->Electronics Rearrangement Carbocation Rearrangement (Alkylation Only) MainIssue->Rearrangement Polyalkylation Polyalkylation (Alkylation Only) MainIssue->Polyalkylation Sol_Sterics Change Acyl/Alkyl Halide Alter Temperature Sterics->Sol_Sterics Mitigated by Sol_Electronics Blocking Groups Change Substituent Order Electronics->Sol_Electronics Controlled by Sol_Rearrangement Switch to Acylation-Reduction Pathway Rearrangement->Sol_Rearrangement Avoided by Sol_Polyalkylation Use Excess Aromatic Substrate Switch to Acylation-Reduction Polyalkylation->Sol_Polyalkylation Prevented by

Caption: Causes and solutions for undesirable product formation.

1. Controlling Regioselectivity (Ortho vs. Para vs. Meta)
  • Cause: The regiochemical outcome is governed by a combination of electronic and steric effects.

    • Electronic Effects: Activating groups and weakly deactivating halogens are ortho, para-directors.[3][22] Moderately and strongly deactivating groups are meta-directors.[3][10] When multiple substituents are present, the most strongly activating group typically controls the position of substitution.[2]

    • Steric Hindrance: Bulky substituents on either the aromatic ring or the electrophile can hinder attack at the ortho position, leading to a higher proportion of the para product.[27][28] In cases of extreme steric hindrance, the reaction may fail entirely.[27]

  • Solutions:

    • Temperature Control: In some cases, isomer distribution can be temperature-dependent. For example, the alkylation of toluene can yield different isomer ratios at 0 °C versus 25 °C.[29] Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.

    • Solvent Effects: For certain substrates like naphthalene, solvent polarity can dramatically shift the site of acylation between the alpha (kinetic) and beta (thermodynamic) positions.[25] Non-polar solvents like CS₂ may favor the kinetic product, while polar solvents like nitrobenzene can favor the thermodynamic product.[25]

2. Preventing Rearrangement and Polyalkylation in Alkylation
  • Cause: As previously mentioned, carbocation rearrangements and polyalkylation are inherent limitations of Friedel-Crafts alkylation.[6][9][30]

  • The Premier Solution: Acylation-Reduction Pathway If you need to introduce a straight-chain alkyl group and are getting rearranged products, or if you are struggling with polyalkylation, the most robust solution is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[15][17]

    • Step 1: Friedel-Crafts Acylation: Acylate the ring with the appropriate acyl chloride or anhydride. This proceeds without rearrangement and deactivates the ring against further substitution.[6][15][16][17][18]

    • Step 2: Reduction: Reduce the ketone to an alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[4][15][16]

Experimental Protocol: Acylation-Reduction for n-Propylbenzene Synthesis

This protocol demonstrates how to synthesize n-propylbenzene from benzene, avoiding the formation of the rearranged isopropylbenzene product.

Part A: Friedel-Crafts Acylation of Benzene

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel.

  • Reagents: In the flask, suspend aluminum chloride (AlCl₃, 1.1 eq) in anhydrous benzene (large excess, acting as both reactant and solvent).

  • Addition: Cool the mixture to 0-5 °C in an ice bath. Add propanoyl chloride (1.0 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.[21] This will hydrolyze the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) or ether (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting propiophenone by vacuum distillation or column chromatography.

Part B: Clemmensen Reduction of Propiophenone

  • Setup: In a round-bottom flask equipped with a reflux condenser, add amalgamated zinc (prepared from zinc dust and HgCl₂) and concentrated HCl.

  • Reaction: Add the propiophenone (from Part A) and toluene as a co-solvent. Heat the mixture to a vigorous reflux for 4-6 hours. Add more concentrated HCl periodically to maintain the acidic conditions.

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with water, then 5% NaHCO₃ solution, and finally water. Dry over anhydrous CaCl₂. Remove the solvent and purify the n-propylbenzene by distillation.

III. References

  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

  • Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved from [Link]

  • Slideshare. (n.d.). Activating and deactivating group. Retrieved from [Link]

  • PBworks. (n.d.). Activating Groups and Deactivating Groups - Furman Chemistry 120. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • S. A. A. J. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(51), 29047–29074. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 16). Friedel-Crafts alkylation reaction with rearrangement [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Friedel-Crafts reaction conditions. Retrieved from [Link]

  • G. D. S. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 17, 1859–1883. Retrieved from [Link]

  • A. A., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Industrial & Engineering Chemistry Research, 62(1), 389–400. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Characteristics of Specific Substitution Reactions of Benzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Friedel-Crafts alkylation of 5 a with 6a a. Retrieved from [Link]

  • The University of Edinburgh. (n.d.). Optimization of the Friedel – Crafts alkylation for the synthesis of hypercrosslinked polymers. Retrieved from [Link]

  • Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • JoVE. (2023, April 30). Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]

  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

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Technical Support Center: Managing Reaction Exotherms in Large-Scale Dichlorocyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Large-Scale Dichlorocyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the significant reaction exotherms associated with this powerful synthetic transformation. Our focus is on ensuring process safety, scalability, and reproducibility by explaining the causality behind experimental choices and providing field-proven troubleshooting strategies.

Section 1: Fundamentals of Dichlorocyclopropanation Exotherms

This section addresses the foundational knowledge required to understand and anticipate the thermal behavior of the reaction.

Q1: What is the primary source of the exotherm in a phase-transfer catalyzed dichlorocyclopropanation?

A1: The primary source of the exotherm is the formation of the highly reactive intermediate, dichlorocarbene (:CCl₂), and its subsequent rapid reaction with the alkene substrate.[1][2] The overall process involves two key exothermic steps:

  • Deprotonation of Chloroform: The reaction is typically performed in a biphasic system using concentrated aqueous sodium hydroxide (NaOH) and an organic phase containing the alkene and chloroform (CHCl₃).[3] A phase-transfer catalyst (PTC), such as benzyltriethylammonium chloride (BTEAC), facilitates the transfer of hydroxide ions (OH⁻) into the organic phase.[3] The OH⁻ then deprotonates the chloroform to form the trichloromethyl anion (CCl₃⁻). This acid-base reaction is exothermic.

  • α-Elimination and Cycloaddition: The unstable trichloromethyl anion rapidly undergoes α-elimination, expelling a chloride ion (Cl⁻) to generate dichlorocarbene (:CCl₂).[4][5][6] This highly electrophilic carbene is immediately trapped by the alkene in a concerted [1+2] cycloaddition to form the gem-dichlorocyclopropane product.[7][8] This trapping reaction is also highly exothermic.

The overall heat evolution is a sum of these rapid, sequential steps. The rate of heat generation is directly proportional to the rate of dichlorocarbene formation, which is controlled by the efficiency of the phase-transfer catalysis and the rate of base addition.

Q2: How do the key reagents contribute to the overall process risk?

A2: Each key reagent presents specific hazards that must be managed:

ReagentRolePrimary HazardsMitigation Strategy
Chloroform (CHCl₃) Dichlorocarbene PrecursorSuspected carcinogen, acutely toxic via inhalation, can form highly toxic phosgene gas upon exposure to heat or light.[3][9][10][11]Always handle in a well-ventilated fume hood. Use stabilized chloroform containing ethanol. Store in amber, tightly sealed bottles away from light and heat.[9]
Sodium Hydroxide (NaOH) BaseHighly corrosive, can cause severe chemical burns. The dissolution of solid NaOH is highly exothermic.Always use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. When preparing solutions, always add NaOH slowly to water, never the other way around, with cooling.
Phase-Transfer Catalyst (PTC) Facilitates ReactionCan be toxic. Some can be difficult to remove from the final product.Refer to the specific Safety Data Sheet (SDS). Select catalysts with lower ecotoxicity where possible.[12]
Alkene Substrate ReactantFlammability and reactivity vary by structure.Refer to the specific SDS. Ensure compatibility with strong basic conditions.
Section 2: Proactive Exotherm Management & Scale-Up Strategy

Successful and safe scale-up requires a proactive strategy. The goal is to design a process where the rate of heat generation is always lower than the rate of heat removal.

Q3: What are the most critical parameters to control for managing the exotherm during a large-scale reaction?

A3: The three most critical parameters are reagent addition rate, agitation, and cooling .

  • Addition Rate: The reaction is "titration controlled," meaning the reaction rate is governed by the addition rate of the limiting reagent, which is typically the aqueous base. A slow, controlled addition of the NaOH solution is the primary method for managing the rate of heat generation.[3][13]

  • Agitation (Stirring Speed): In a biphasic system, vigorous stirring is essential.[3][14] It increases the interfacial surface area between the aqueous and organic phases, ensuring efficient mass and heat transfer. Inadequate agitation can lead to the accumulation of unreacted reagents and the formation of localized hot spots, which can trigger a dangerous runaway reaction.[15]

  • Cooling: A robust and reliable cooling system is non-negotiable. The reactor's cooling capacity must be sufficient to remove the heat generated by the reaction at the planned addition rate, plus a safety margin.[15][16]

Q4: How do I develop a safe scale-up protocol? I'm moving from a 1L flask to a 50L reactor.

A4: Scaling up introduces significant challenges because the surface-area-to-volume ratio decreases, making heat removal less efficient.[17] A systematic approach using calorimetric studies is essential.

  • Step 1: Reaction Calorimetry (RC1): Conduct the reaction in a reaction calorimeter at the lab scale. This will provide critical data on the total heat of reaction, the maximum rate of heat evolution, and the heat capacity of the reaction mixture.[15][18] This data is used to calculate the required cooling capacity for the larger reactor.

  • Step 2: Differential Scanning Calorimetry (DSC): Use DSC to analyze the thermal stability of your starting materials, intermediates, and final product.[15][19] This helps identify the onset temperature for any potential decomposition reactions, defining the maximum safe operating temperature.

  • Step 3: Calculate Adiabatic Temperature Rise (ΔT_ad): Using data from the RC1, calculate the adiabatic temperature rise, which represents the theoretical temperature increase if cooling were to fail completely.[18] A high ΔT_ad indicates a high-risk reaction that requires stringent engineering controls.

  • Step 4: Model the 50L Reactor: Use the calorimetric data to model the thermal behavior in the 50L reactor. Ensure the reactor's heat transfer coefficient (U) and cooling surface area (A) are sufficient to manage the modeled heat flow. The fundamental principle is: Rate of Heat Generation < Rate of Heat Removal .

The following diagram illustrates a workflow for proactive exotherm management during scale-up.

Exotherm_Management_Workflow cluster_Lab Phase 1: Laboratory Scale (1L) cluster_Analysis Phase 2: Safety Analysis & Modeling cluster_Pilot Phase 3: Pilot Scale Execution (50L) Lab_Start Define Reaction (Substrate, PTC, Temp) RC1 Perform Reaction Calorimetry (RC1) Lab_Start->RC1 DSC Perform DSC on Components Lab_Start->DSC Lab_Data Collect Data: - Heat of Reaction (ΔHr) - Heat Flow Rate (q) - Heat Capacity (Cp) - Decomposition Temp (Td) RC1->Lab_Data DSC->Lab_Data Calc_T_ad Calculate Adiabatic Temperature Rise (ΔT_ad) Lab_Data->Calc_T_ad Lab_Data->Calc_T_ad Calc_MTSR Calculate Max Temp of Synthesis Reaction (MTSR) Calc_T_ad->Calc_MTSR Model Model Heat Generation in 50L Reactor Calc_MTSR->Model Assess_Cooling Assess 50L Reactor Cooling Capacity Model->Assess_Cooling Decision Is Cooling Sufficient? Assess_Cooling->Decision Decision->Lab_Start No (Modify Process: Dilute, Lower Temp, Slower Addition) Develop_SOP Develop Detailed SOP: - Addition Profile - Temp Limits - Emergency Plan Decision->Develop_SOP Yes Decision->Develop_SOP Execute Execute Batch with Strict Monitoring Develop_SOP->Execute Review Review Batch Data & Validate Model Execute->Review Proceed Proceed to Full Scale Review->Proceed

Caption: Proactive workflow for scaling up exothermic reactions.

Section 3: Troubleshooting Guide: Real-Time Scenarios

Q5: My reaction temperature is rising faster than expected, but it's still below my safety limit. What's happening and what should I do?

A5: This indicates that the rate of heat generation is exceeding the planned rate of heat removal.

  • Possible Causes:

    • Addition Rate Too Fast: The NaOH solution is being added too quickly.

    • Inadequate Cooling: The cooling system is underperforming, or the coolant temperature is too high.

    • Poor Agitation: A localized concentration of reagents is causing a faster reaction in one area of the reactor.[15]

    • Induction Period: Some reactions exhibit an induction period, after which the reaction rate accelerates rapidly.[3]

  • Corrective Actions:

    • Immediately stop the addition of the NaOH solution. This is the most crucial first step to halt further heat generation.[16]

    • Ensure maximum cooling is applied. Verify coolant flow and temperature.

    • Check agitation. Ensure the stirrer is operating at the correct speed and creating good surface mixing.

    • Monitor the temperature closely. Do not restart the addition until the temperature has stabilized and returned to the target setpoint.

    • Restart addition at a significantly reduced rate (e.g., 50% of the previous rate) and observe the thermal response before gradually increasing.

Q6: The reaction seems to have stalled. The temperature is stable, and GC analysis shows low conversion. Is it safe to increase the temperature or agitation speed?

A6: Proceed with extreme caution. A stalled reaction could indicate an accumulation of unreacted reagents, which poses a significant thermal runaway hazard.[15] Increasing the temperature or agitation could suddenly initiate a very rapid and uncontrollable reaction.

  • Troubleshooting Steps:

    • Do NOT increase the temperature.

    • Verify Reagent Feeds: Ensure all reagents are being fed correctly. Check for blockages in addition lines.

    • Check Catalyst Activity: The phase-transfer catalyst could be "poisoned" or deactivated.[12] Consider adding a small, fresh portion of the catalyst.

    • Investigate Agitation: Ensure the agitator is functioning correctly. In a large reactor, a broken impeller might not be obvious.

    • Small-Scale Test: If possible, carefully take a small aliquot from the reactor and test its reactivity under controlled lab conditions (e.g., by adding a drop of base) to confirm if the reaction mixture is still active.

Q7: I'm observing significant foaming and pressure buildup in the reactor. What should I do?

A7: Foaming and pressure buildup are serious safety concerns.

  • Possible Causes:

    • Gas Evolution: Side reactions or decomposition could be generating non-condensable gases.

    • Boiling: Localized hot spots may be causing the solvent to boil near the agitator or reactor walls.

    • High Agitation Speed: Excessive stirring can sometimes entrain gas into a viscous medium, causing foaming.

  • Immediate Actions:

    • Stop reagent addition immediately.

    • Reduce agitation speed slightly to see if the foam subsides, but do not stop it completely, as mixing is crucial for heat transfer.

    • Ensure the reactor's vent is not blocked.

    • Apply maximum cooling to reduce any potential solvent boiling.

    • If pressure continues to rise uncontrollably, initiate the emergency shutdown procedure.[15]

Section 4: Emergency Procedures

Q8: What are the signs of a thermal runaway, and what is the immediate emergency response?

A8: A thermal runaway is when the reaction accelerates uncontrollably, and the heat generated far exceeds the cooling system's capacity.[13]

  • Signs of Impending Runaway:

    • A rapid, accelerating temperature rise that does not respond to maximum cooling.[17]

    • A rapid increase in reactor pressure.

    • Sudden, vigorous gas evolution or foaming.

    • Noticeable changes in the reaction mixture's color or viscosity.[17]

  • Emergency Response Protocol: This decision tree outlines the critical steps.

Runaway_Response_Tree Start Thermal Runaway Detected (Accelerating Temp/Pressure) Action1 Step 1: STOP ALL REAGENT ADDITION Start->Action1 Action2 Step 2: APPLY MAXIMUM COOLING Action1->Action2 Check1 Is Temperature Controlled? Action2->Check1 Action3 Step 3: ALERT ALL PERSONNEL & PREPARE FOR EVACUATION Check1->Action3 No End_Safe Situation Stabilized Monitor System Check1->End_Safe Yes Check2 Is Emergency Quench Feasible & Safe? Action3->Check2 Action4 Step 4: INITIATE EMERGENCY QUENCH (Add cold, inert solvent/inhibitor) Check2->Action4 Yes Action5 Step 5: INITIATE EMERGENCY SHUTDOWN & EVACUATE AREA Check2->Action5 No Action4->End_Safe End_Evac Area Evacuated Await Emergency Services Action5->End_Evac

Caption: Decision tree for emergency response to a thermal runaway.

Section 5: Key Experimental Protocols

Protocol 1: General Procedure for Large-Scale PTC Dichlorocyclopropanation (50L Reactor)

  • Safety Pre-check: Ensure all safety systems, including the cooling unit, emergency vent, and quench system, are fully operational. Verify PPE compliance for all personnel.

  • Reactor Setup:

    • Charge the 50L glass-lined reactor with the alkene substrate (e.g., 5 kg, X moles), the phase-transfer catalyst (e.g., 1-2 mol%), and the organic solvent (e.g., Toluene, 20 L).

    • Begin vigorous agitation (e.g., 200-300 RPM) to ensure good mixing.

    • Cool the reactor contents to the initial setpoint temperature (e.g., 0-5 °C) using the circulation bath.

  • Reagent Addition: 4. Slowly add chloroform (1.2 equivalents) to the reactor while maintaining the internal temperature. 5. Prepare the 50% (w/w) aqueous sodium hydroxide solution in a separate, cooled vessel. 6. Begin the controlled, subsurface addition of the 50% NaOH solution via a dosing pump over a period of 4-6 hours. The addition rate should be dictated by the calorimetry data to ensure the internal temperature does not exceed the safety limit (e.g., 10 °C).[3]

  • Reaction Monitoring: 7. Continuously monitor the internal temperature, coolant inlet/outlet temperatures, and reactor pressure. Log data every minute. 8. After approximately 25%, 50%, and 75% of the base has been added, take a small, carefully quenched sample from the organic layer for GC analysis to monitor conversion.

  • Completion and Work-up: 9. After the NaOH addition is complete, continue to stir the mixture vigorously at the reaction temperature for an additional 2-4 hours, or until GC analysis shows complete consumption of the starting material. 10. Cool the reaction mixture to room temperature. 11. Slowly and carefully quench the reaction by adding 20 L of cold water. Caution: This may be exothermic. 12. Stop agitation, allow the layers to separate, and proceed with standard aqueous work-up and purification.

References
  • BenchChem. (2025).
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  • Zachara, J. E. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
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Technical Support Center: Impact of Catalyst Concentration on the Rate of Dichlorocyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in dichlorocyclopropanation reactions. This guide provides in-depth technical insights and practical troubleshooting advice, focusing on a critical parameter: the concentration of the phase-transfer catalyst. Our goal is to empower you with the knowledge to optimize your reaction outcomes, enhance efficiency, and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a phase-transfer catalyst in dichlorocyclopropanation?

A: In dichlorocyclopropanation, we are typically reacting an olefin (dissolved in an organic solvent like chloroform) with dichlorocarbene (:CCl₂). The dichlorocarbene is generated in situ from chloroform and a strong base, usually aqueous sodium hydroxide. The challenge is that the olefin is in the organic phase, while the hydroxide is in the aqueous phase, leading to a very slow reaction at the interface.[1][2]

A phase-transfer catalyst (PTC), commonly a quaternary ammonium salt like benzyltriethylammonium chloride (BTEAC), acts as a shuttle.[3][4] It facilitates the transfer of the hydroxide ion (or a related reactive species) from the aqueous phase to the organic phase.[3][4] This allows the deprotonation of chloroform to occur within the organic phase, or at the interface, generating the highly reactive dichlorocarbene where it can readily react with the olefin.[1][2][5] The catalyst dramatically increases the reaction rate by overcoming the insolubility of the reactants.[1][2][3]

Q2: How does increasing the catalyst concentration generally affect the reaction rate?

A: Generally, increasing the concentration of the phase-transfer catalyst leads to an increase in the rate of dichlorocyclopropanation, up to a certain point.[3] This is because a higher catalyst concentration means more "shuttles" are available to transport the hydroxide ions into the organic phase, thus accelerating the generation of dichlorocarbene.[6] Kinetic studies often show that the apparent rate constant (k_app) increases with an increase in catalyst concentration.[3]

Q3: Is there a point of diminishing returns or even a negative effect of too much catalyst?

A: Yes, this is a critical and often counterintuitive point. While an initial increase in catalyst concentration boosts the reaction rate, an excessive amount can lead to a decrease in the rate.[1][2][7] This phenomenon is attributed to the formation of an organic phase that is highly viscous or even forms a separate catalyst-rich phase. This can hinder the diffusion of reactants and impede the interfacial reaction, ultimately slowing down the overall process.[1][7] Therefore, there is an optimal catalyst concentration that needs to be determined experimentally for each specific reaction system.

Q4: What are the signs that I might be using too much or too little catalyst?

A:

  • Too Little Catalyst: The most obvious sign is a very slow or incomplete reaction. If after a significant amount of time, you observe a low conversion of your starting olefin, insufficient catalyst loading is a likely culprit.[1]

  • Too Much Catalyst: Visually, you might observe the formation of a thick, difficult-to-stir emulsion or a third, viscous layer at the interface. Kinetically, you would see a decrease in the reaction rate compared to a lower catalyst loading.[1][7] This can also sometimes lead to side reactions or difficulties in product isolation during workup.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My dichlorocyclopropanation reaction is extremely slow, and the yield is poor.

Question: I've set up my reaction with the olefin, chloroform, and aqueous NaOH, but even after several hours, GC analysis shows very little product formation. What's the first thing I should check regarding the catalyst?

Answer: The first and most straightforward parameter to investigate is the catalyst concentration. A very slow reaction is a classic indicator of insufficient catalyst loading.

Troubleshooting Steps:

  • Verify Catalyst Addition: Double-check your experimental notes to ensure the catalyst was added and in the correct amount.

  • Incremental Increase: If the initial concentration was low (e.g., < 1 mol%), perform a series of small-scale experiments where you incrementally increase the catalyst concentration (e.g., 1 mol%, 2 mol%, 5 mol%). Monitor the reaction progress at each concentration to identify the optimal loading.

  • Catalyst Activity: Ensure your phase-transfer catalyst is pure and has not degraded. If it's old or has been improperly stored, its activity may be compromised. Using a fresh bottle or a different, reliable catalyst is a good troubleshooting step.[8]

Issue 2: I increased the catalyst concentration to speed up the reaction, but the rate actually decreased.

Question: I was getting a moderate yield at 2 mol% catalyst. I increased it to 10 mol% expecting a faster reaction, but the conversion after the same amount of time was lower. Why is this happening?

Answer: You have likely surpassed the optimal catalyst concentration for your system.[1][7]

Causality: At high concentrations, quaternary ammonium salts can aggregate at the interface or in the organic phase, increasing its viscosity. This "thickening" of the organic phase creates a barrier that slows down the diffusion of the olefin to the reactive dichlorocarbene, thereby decreasing the overall reaction rate.[1]

Solutions:

  • Systematic Optimization: Conduct a more detailed optimization study. Set up parallel reactions with catalyst concentrations ranging from your initial effective concentration up to the higher, less effective one (e.g., 1%, 2%, 4%, 6%, 8%, 10 mol%). This will allow you to pinpoint the optimal concentration that provides the fastest rate without the negative effects of oversaturation.

  • Stirring Speed: Ensure your reaction is being stirred vigorously. In cases of increased viscosity due to high catalyst loading, efficient stirring is crucial to maintain a good interface between the aqueous and organic phases.[3]

Experimental Protocols & Data

Protocol: Optimization of Catalyst Concentration for the Dichlorocyclopropanation of Styrene

This protocol outlines a series of experiments to determine the optimal concentration of benzyltriethylammonium chloride (BTEAC) for the dichlorocyclopropanation of styrene.

Materials:

  • Styrene

  • Chloroform (CHCl₃)

  • 50% (w/w) aqueous Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium chloride (BTEAC)

  • Internal standard (e.g., dodecane) for GC analysis

  • Dichloromethane (for workup)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a series of round-bottom flasks equipped with magnetic stir bars, add styrene (1.0 equiv) and chloroform (3.0 equiv).

  • Catalyst Addition: To each flask, add a different molar percentage of BTEAC relative to the styrene (e.g., 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, 10.0 mol%).

  • Reaction Initiation: Cool the flasks in an ice bath and add the 50% aqueous NaOH solution (5.0 equiv) dropwise while stirring vigorously.

  • Monitoring: Allow the reactions to warm to room temperature and monitor the progress by taking small aliquots from the organic layer at regular time intervals (e.g., every 30 minutes). Quench the aliquots with a small amount of dilute acid and analyze by GC to determine the conversion of styrene to 1,1-dichloro-2-phenylcyclopropane.

  • Workup (at the end of the reaction): Dilute the reaction mixture with dichloromethane. Carefully add saturated aqueous NH₄Cl to quench the reaction. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the yield of the product for each catalyst concentration.

Data Presentation: Effect of BTEAC Concentration on Reaction Rate and Yield
Catalyst Conc. (mol%)Apparent Rate Constant (k_app) (min⁻¹)Final Yield (%) after 4hObservations
0.50.00835Very slow reaction
1.00.02575Moderate reaction rate
2.00.04892Fast and clean reaction
4.00.05595Slight increase in rate
6.00.05193Rate begins to decrease slightly
8.00.04288Noticeable decrease in rate, slight emulsion
10.00.03181Significant rate decrease, thick emulsion

Note: The apparent rate constants are illustrative and would need to be determined experimentally by plotting ln([Styrene]t/[Styrene]₀) vs. time.

Visualizing the Catalytic Cycle and Concentration Effects

Dichlorocyclopropanation Catalytic Cycle

Catalytic_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase CHCl3 CHCl₃ Q_CCl3 Q⁺ ⁻CCl₃ CHCl3->Q_CCl3 Olefin Olefin Product Dichlorocyclopropane Olefin->Product CCl2 :CCl₂ (Dichlorocarbene) CCl2->Olefin Cycloaddition Q_CCl3->CCl2 α-elimination OH_aq OH⁻ Interface Aqueous-Organic Interface OH_aq->Interface Diffusion Q_OH Q⁺OH⁻ Q_OH->CHCl3 Deprotonation Interface->Q_OH Ion Exchange with Q⁺X⁻

Caption: The phase-transfer catalytic cycle for dichlorocyclopropanation.

Impact of Catalyst Concentration on Reaction Rate

Catalyst_Concentration_Effect Start Start Reaction Low_Conc Low Catalyst Concentration Start->Low_Conc Optimal_Conc Optimal Catalyst Concentration Start->Optimal_Conc High_Conc High Catalyst Concentration Start->High_Conc End_Low Slow Rate Low Yield Low_Conc->End_Low Insufficient Catalyst End_Optimal Fast Rate High Yield Optimal_Conc->End_Optimal Balanced Kinetics End_High Decreased Rate Emulsion Formation High_Conc->End_High Viscosity Effects Diffusion Limitation

Caption: Relationship between catalyst concentration and reaction outcome.

References

  • Selvaraj, S., & Rajendran, V. (2014). Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. International Journal of ChemTech Research, 6(9), 4354-4363.
  • Wang, M.-L., & Hsieh, Y.-M. (2003). Kinetic Study of Dichlorocyclopropanation of 1,7-Octadiene under Phase-Transfer Catalysis Conditions at High Alkaline Concentration. Industrial & Engineering Chemistry Research, 42(10), 2087–2096. [Link]

  • Wang, M.-L., & Hsieh, Y.-M. (2003). Kinetic Study of Dichlorocyclopropanation of 1,7-Octadiene under Phase-Transfer Catalysis Conditions at High Alkaline Concentration. Industrial & Engineering Chemistry Research, 42(10), 2087-2096. [Link]

  • Vivekanand, P. A., & Balakrishnan, T. (2014). The dichlorocyclopropanation of 3-methyl-1-cyclohexene and 4-vinyl-1. International Journal of Current Microbiology and Applied Sciences, 3(9), 211-223.
  • ResearchGate. (n.d.). Dichlorocyclopropanation. [Link]

  • Mąkosza, M. (2021). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules, 26(16), 4949. [Link]

  • Balakrishnan, T., & Thirunavukkarasu, A. (1995). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(6), 785-793.
  • Scribd. (n.d.). Phase Transfer 0. [Link]

  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Reaction rates of various catalysts in the cyclopropanation reaction... [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). [Link]

  • ResearchGate. (2023, October 14). Pd/C catalytic cyclopropanation of polycyclic olefins for synthesis of high-energy-density strained fuels. [Link]

  • ResearchGate. (2025, May 16). Organocatalytic regio- and stereoselective cyclopropanation of olefins. [Link]

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Technical Support Center: Synthesis of (2,2-Dichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,2-Dichlorocyclopropyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to this important chemical transformation. As a key intermediate in the synthesis of pharmaceuticals like Ciprofibrate, a high-yielding and clean synthesis of this compound is crucial.[1][2] This resource is structured to address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and industrially viable method is the dichlorocyclopropanation of styrene using the phase-transfer catalysis (PTC) method.[3][4] This reaction typically involves reacting styrene with chloroform in the presence of a strong aqueous base, such as 50% sodium hydroxide, and a phase-transfer catalyst.[3] This approach, often referred to as the Makosza method, is favored for its operational simplicity, cost-effectiveness, and the use of readily available reagents.

Q2: How does the phase-transfer catalyst (PTC) work in this reaction?

The reaction occurs in a biphasic system, with the styrene and chloroform in the organic phase and the sodium hydroxide in the aqueous phase.[3] The phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (BTEAC or TEBA), is crucial for facilitating the reaction.[5] The catalyst transports the hydroxide ions (OH⁻) from the aqueous phase into the organic phase.[3][6] Once in the organic phase, the hydroxide ion deprotonates chloroform (CHCl₃) to form the trichloromethyl anion (CCl₃⁻). This anion then undergoes α-elimination to generate the highly reactive dichlorocarbene (:CCl₂), which subsequently reacts with styrene in a concerted [2+1] cycloaddition to form the desired this compound.[3][4]

Q3: What is the role of the solvent in this reaction? Is a specific solvent necessary?

In the classic phase-transfer catalysis setup for this synthesis, the organic phase is often composed of the reactants themselves, namely styrene and an excess of chloroform, which acts as both the dichlorocarbene precursor and the organic solvent.[7] Dichloromethane is also sometimes used as a co-solvent.[1][5] The key is the biphasic nature of the system, which necessitates the use of a phase-transfer catalyst. Therefore, the "solvent effect" is more about managing the concentrations of reactants in the organic phase and ensuring efficient mixing with the aqueous phase, rather than selecting a specific inert solvent.

Q4: What are the expected yield and purity for this synthesis?

With an optimized protocol, yields for the synthesis of this compound can be quite high, often exceeding 80%.[5] For instance, one reported procedure gives a yield of 88.6% with an HPLC purity of 99.2%.[5] High purity, often 99%, is achievable after purification, which is critical for its use in pharmaceutical synthesis.[1][2]

Troubleshooting Guide

Encountering issues in the lab is a common part of the research process. This section provides a structured approach to troubleshooting common problems in the synthesis of this compound.

Problem 1: Low or No Product Yield

A low yield of the desired product is one of the most frequent challenges. Several factors can contribute to this issue.

Potential Cause Explanation Recommended Solution
Inefficient Dichlorocarbene Generation The generation of dichlorocarbene is the rate-limiting step and its inefficiency directly impacts the yield. This can be due to several factors.- Check Base Concentration: Use a concentrated aqueous solution of sodium hydroxide, typically 50% (w/w).[3] A dilute base will not be effective in deprotonating chloroform.[8] - Assess Base Quality: Use fresh, high-quality sodium hydroxide. Clumped or old NaOH may have absorbed moisture and CO₂, reducing its effectiveness.[9]
Inactive or Insufficient Phase-Transfer Catalyst The phase-transfer catalyst is essential for bringing the reactants together across the phase boundary.- Verify Catalyst Quality: Use a fresh and pure phase-transfer catalyst. Common choices include benzyltriethylammonium chloride (BTEAC/TEBA) or tetrabutylammonium bromide (TBAB).[8] - Optimize Catalyst Loading: Typically, 1-2 mol% of the catalyst relative to the alkene is sufficient.[8] Increasing the amount of catalyst can sometimes improve the reaction rate, but an excessive amount may lead to emulsion formation during workup.[10]
Poor Mixing/Agitation In a biphasic reaction, the interfacial area between the aqueous and organic phases is critical for the reaction to proceed efficiently.- Increase Stirring Speed: Vigorous stirring is necessary to create a large surface area between the two phases, facilitating the transfer of hydroxide ions. A stirring speed of at least 600 rpm is often recommended.[7][8] The reaction rate typically increases with stirring speed up to a certain point where it levels off.[7]
Suboptimal Reaction Temperature The reaction is exothermic. While higher temperatures can increase the reaction rate, they can also promote side reactions.- Maintain Temperature Control: The reaction should be initiated at a low temperature (0-5 °C) during the slow addition of the base to control the initial exotherm. After the addition, the reaction can be allowed to proceed at room temperature.[3]
Problem 2: Formation of Significant Side Products

The presence of impurities and side products complicates purification and reduces the yield of the desired this compound.

Side Product/Issue Potential Cause Recommended Solution
Polymerization of Styrene Styrene can polymerize, especially at elevated temperatures or in the presence of acidic impurities.[9]- Use Freshly Distilled Styrene: Ensure the styrene is free of polymerization inhibitors and polymers by distilling it before use. - Maintain Low Temperature: Control the reaction temperature, especially during the addition of the base, to minimize polymerization.[9]
Formation of Allenes Dichlorocyclopropanes can undergo rearrangement to form allenes, a reaction known as the Skattebøl rearrangement, although this is more common under different reaction conditions.[9]- Avoid High Temperatures: Elevated temperatures can promote this rearrangement. Stick to the recommended temperature profile.
Hydrolysis of the Product The dichlorocyclopropane product can undergo hydrolysis during the aqueous workup, especially with prolonged exposure to acidic or basic conditions.[9]- Prompt and Careful Workup: After the reaction is complete, neutralize the mixture carefully and extract the product into an organic solvent without delay.[9]
Problem 3: Difficulties During Workup and Purification

The final stages of isolating the pure product can also present challenges.

Issue Potential Cause Recommended Solution
Emulsion Formation The presence of the phase-transfer catalyst can lead to the formation of stable emulsions during the aqueous workup, making phase separation difficult.[8]- Dilute the Reaction Mixture: After the reaction, add a significant amount of both water and an organic solvent (like dichloromethane) to dilute the mixture. - Wash with Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions.[8]
Product Decomposition During Distillation The product may be thermally sensitive at atmospheric pressure.- Use Vacuum Distillation: Purify the final product by high-vacuum distillation.[1][5] this compound has a reported boiling point of 105-106 °C at 12 mmHg.[11] Vacuum distillation significantly lowers the boiling point, preventing thermal decomposition.[12]
Incomplete Removal of Starting Materials Unreacted styrene or chloroform may co-distill with the product if the reaction has not gone to completion.- Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting materials before beginning the workup.[9]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound via phase-transfer catalysis.

Protocol 1: Dichlorocyclopropanation of Styrene using Phase-Transfer Catalysis

This protocol is a representative example for the synthesis of this compound.[3][5]

Materials:

  • Styrene (freshly distilled)

  • Chloroform (reagent grade)

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Benzyltriethylammonium chloride (BTEAC/TEBA)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Petroleum ether or hexane (for extraction)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine styrene, chloroform, and benzyltriethylammonium chloride (1-2 mol% relative to styrene).[3][5]

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.[3]

  • Base Addition: With vigorous stirring, slowly add the 50% (w/w) aqueous sodium hydroxide solution via the addition funnel over a period of 1-2 hours. It is crucial to maintain the internal temperature below 10 °C during this exothermic addition.[3]

  • Reaction: After the addition is complete, remove the ice bath and continue to stir the reaction mixture vigorously at room temperature for 4-8 hours.[3][5] Monitor the reaction progress by TLC or GC until the styrene is consumed.[9]

  • Workup: Cool the reaction mixture to room temperature and add water to dissolve the salts. Transfer the mixture to a separatory funnel.[5]

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane or petroleum ether.[5] Combine all organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to help break any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator.[5]

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to very slightly yellow liquid.[1][5]

Visualizations

To further clarify the processes involved, the following diagrams illustrate the reaction mechanism and a general troubleshooting workflow.

G Reaction Mechanism of Dichlorocyclopropanation cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH PTC Phase-Transfer Catalyst (Q⁺X⁻) NaOH->PTC Phase Transfer Styrene Styrene Product This compound Styrene->Product CHCl3 Chloroform (CHCl₃) CCl3_anion Trichloromethyl Anion (CCl₃⁻) CHCl3->CCl3_anion PTC_OH [Q⁺][OH⁻] PTC_OH->CHCl3 Deprotonation Dichlorocarbene :CCl₂ CCl3_anion->Dichlorocarbene α-elimination Dichlorocarbene->Styrene [2+1] Cycloaddition PTC->PTC_OH

Caption: Phase-transfer catalyzed dichlorocyclopropanation of styrene.

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_mixing Is stirring speed > 600 rpm? start->check_mixing check_base Is NaOH 50% (w/w) and fresh? check_mixing->check_base Yes increase_stirring Increase stirring speed check_mixing->increase_stirring No check_catalyst Is PTC fresh and at 1-2 mol%? check_base->check_catalyst Yes use_fresh_base Use fresh, concentrated NaOH check_base->use_fresh_base No check_temp Was exotherm controlled during addition? check_catalyst->check_temp Yes use_fresh_catalyst Use fresh PTC at optimal loading check_catalyst->use_fresh_catalyst No improve_cooling Improve cooling and slow down addition check_temp->improve_cooling No success Yield Improved check_temp->success Yes increase_stirring->check_base use_fresh_base->check_catalyst use_fresh_catalyst->check_temp improve_cooling->success

Caption: A flowchart for troubleshooting low-yield reactions.

References

  • Dichlorocarbene - Wikipedia. [Link]

  • Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. [Link]

  • Addition of Carbenes to Alkenes - Cyclopropane Synthesis - Chemistry LibreTexts. [Link]

  • Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride. [Link]

  • A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - ResearchGate. [Link]

  • Phase-transfer catalytic dichlorocyclopropanation of styrene under the influence of ultrasound conditions - A kinetic study - ResearchGate. [Link]

  • Selective dichlorocyclopropanation of dicyclopentadiene under controlled phase transfer catalysis conditions | Request PDF - ResearchGate. [Link]

  • Kinetic Study of Dichlorocyclopropanation of 1,7-Octadiene under Phase-Transfer Catalysis Conditions at High Alkaline Concentration - American Chemical Society. [Link]

  • Cyclopropanation of styrene. a Reaction scheme of the... - ResearchGate. [Link]

  • REGI() SELECTIVE DICHLOR()("Y ("LOPROPANATI()N () IF - Ovid. [Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry. [Link]

  • This compound - 2415-80-7, C9H8Cl2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

  • Phase transfer catalysts – Knowledge and References - Taylor & Francis. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. [Link]

  • Industrial Phase-Transfer Catalysis. [Link]

  • Cyclopropanation of styrene with aryldiazoacetates. - ResearchGate. [Link]

  • Reaction pathway for the dichlorocyclopropanation of substrate 1 a... - ResearchGate. [Link]

  • Purification of Benzene - Chempedia - LookChem. [Link]

  • 2,2-Dichlorocyclopropylbenzene | C9H8Cl2 | CID 95349 - PubChem. [Link]

  • gem-Dichloro(alkyl)cyclopropanes in Reactions with NOCl·2SO 3 : Synthesis of Alkyl-5-chloroisoxazoles. - ResearchGate. [Link]

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Technical Support Center: Solvent Purification for Sensitive Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solvent Purification. This guide is designed for researchers, scientists, and drug development professionals who require ultra-pure solvents for sensitive organic reactions. Impurities such as water, peroxides, or dissolved gases can inhibit catalysts, initiate side reactions, or quench sensitive reagents, leading to failed experiments and loss of valuable materials.

This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot issues effectively and ensure the success of your synthesis.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: Why is solvent purity so critical for sensitive organic reactions?

A1: Sensitive organic reactions, such as those involving organometallics (e.g., Grignard reagents), strong bases (e.g., LDA), or transition-metal catalysts, are highly susceptible to poisoning or unwanted side reactions caused by impurities.

  • Water: A primary culprit, water is a protic compound that will readily protonate and destroy highly basic or nucleophilic reagents.[1] It can also hydrolyze metal catalysts and starting materials.

  • Oxygen: Dissolved O₂ can oxidize sensitive reagents and catalysts, leading to decomposition and the formation of undesired byproducts. For many solvents, it is a prerequisite for the formation of explosive peroxides.[2][3]

  • Peroxides: Formed by the reaction of certain solvents (especially ethers) with atmospheric oxygen, peroxides are not only reactive impurities but also pose a severe explosion hazard when concentrated during distillation.[4][5]

  • Other Impurities: Acidic or basic contaminants can neutralize reagents or catalyze decomposition pathways.[6] Stabilizers added by manufacturers (e.g., BHT in THF) may also interfere with certain reactions.[7]

Q2: What is the difference between a traditional thermal still and a modern solvent purification system (SPS)?

A2: Both systems aim to deliver anhydrous, deoxygenated solvent, but they operate on fundamentally different principles and present vastly different safety profiles.

  • Traditional Thermal Still: This classic setup involves refluxing a solvent over a reactive drying agent (like sodium metal or calcium hydride) and then distilling it.[3] While effective, this method is hazardous due to the combination of flammable solvents, high heat, and highly reactive, often pyrophoric, drying agents.[8][9] These stills require constant monitoring and present a significant fire and explosion risk.[10][11]

  • Solvent Purification System (SPS): An SPS, often called a Grubbs-type system, is a much safer alternative that operates at room temperature.[3][8] It works by pushing the solvent through columns packed with purifying materials using an inert gas like argon.[8][12] Typically, one column contains activated alumina to remove water and other polar impurities, while a second column contains a supported copper catalyst to scavenge oxygen.[12]

The decision of which to use involves weighing factors of safety, convenience, solvent type, and the specific purity requirements of the reaction.

Purification_Decision_Tree start Is my reaction sensitive to water, oxygen, or peroxides? use_as_is Use solvent from new bottle start->use_as_is No is_sps_available Is an SPS available for this solvent? start->is_sps_available Yes sps Use a Solvent Purification System (SPS) still Use a Thermal Distillation Still molecular_sieves Dry over activated molecular sieves is_sps_available->sps Yes is_still_necessary Is ppm-level dryness absolutely critical? is_sps_available->is_still_necessary No is_still_necessary->still Yes is_still_necessary->molecular_sieves No

Caption: Decision tree for choosing a solvent purification method.

Troubleshooting Guide: Common Issues & Solutions

Q3: My solvent from the SPS is still wet. What are the likely causes and how do I fix it?

A3: If a properly designed SPS is delivering solvent with a high water content, the issue typically falls into one of three categories: saturated columns, system leaks, or improper use.

  • Saturated Purification Columns: The activated alumina columns have a finite capacity for water absorption.[1] Once saturated, they are no longer effective.

    • Diagnosis: The most reliable method is to test the output solvent using Karl Fischer titration.[13] A reading significantly above the expected baseline (typically <10 ppm for a functional system) indicates saturation.[14]

    • Solution: The columns must be replaced or regenerated according to the manufacturer's instructions. Do not attempt to regenerate columns packed with reactive materials unless you are fully trained in the procedure.

  • System Leaks: Leaks can introduce atmospheric moisture into the system, compromising the dry solvent.

    • Diagnosis: Check the inert gas pressure.[15] If the main cylinder is open but the system pressure gauge drops over time, there is a leak. Use a leak detection solution (e.g., Snoop or soapy water) on all fittings and connections to pinpoint the source.[7]

    • Solution: Tighten or replace the leaking fitting. Ensure all O-rings are solvent-compatible and in good condition.[15]

  • Improper Solvent or Gas Grade: The efficiency of an SPS depends on the quality of the inputs.

    • Diagnosis: Review your lab's purchasing records.

    • Solution: Use HPLC or ACS grade solvent with an initial water content below 100 ppm.[15] Using "pre-dried" anhydrous solvent is unnecessary and not cost-effective. The inert gas should be ultra-high purity (99.995% or better).[15][16] Set the argon tank regulator to deliver pressure between 8-12 psi.[15]

Q4: The sodium/benzophenone indicator in my THF/ether still won't turn blue. What's wrong?

A4: The deep blue or purple color of the sodium benzophenone ketyl radical is a reliable visual indicator that the solvent is anhydrous and oxygen-free.[3][17] A failure to form this color points to persistent, gross contamination.

  • Excessive Water Content: Sodium reacts preferentially with water. If the solvent is very wet, the sodium will be consumed by reaction with H₂O before it can react with benzophenone.

    • Causality: The reaction is 2Na + 2H₂O → 2NaOH + H₂. This reaction is vigorous and produces flammable hydrogen gas.

    • Solution: Pre-dry the solvent before adding it to the still. For THF, this can be done by letting it stand over calcium hydride (CaH₂) or activated 4Å molecular sieves for 24 hours, then filtering.[17][18] Never add sodium or other reactive metals to a solvent you suspect is grossly wet.

  • Peroxide Contamination: Ethers like THF and diethyl ether are notorious for forming explosive peroxides upon exposure to air.[2][19] These peroxides will quench the ketyl radical.

    • Causality: Peroxides are oxidizing agents and will react with the ketyl radical, preventing the blue color from persisting. More importantly, distilling a solvent that contains high levels of peroxides can lead to a violent explosion. [4]

    • Solution: ALWAYS test for peroxides before distilling any ether solvent (See Protocol 1). If peroxides are present, they must be removed before the solvent is added to the still (See Protocol 2).

Ether_Handling_Workflow start Receive / Open Ether Container label_date Label with Date Opened start->label_date test_peroxides Test for Peroxides (See Protocol 1) label_date->test_peroxides remove_peroxides Remove Peroxides (See Protocol 2) test_peroxides->remove_peroxides Positive distill Proceed to Distillation or use in SPS test_peroxides->distill Negative (<30 ppm) dispose High Peroxide Level! Consult EHS for Hazardous Waste Disposal test_peroxides->dispose High Positive (e.g., crystals visible) remove_peroxides->test_peroxides Re-test to confirm removal

Caption: Critical safety workflow for handling ether solvents.
Q5: I need to dry a chlorinated solvent like dichloromethane (DCM). Can I use sodium?

A5: NO. Absolutely not. Never use reactive alkali metals (Na, K) or metal hydrides like lithium aluminum hydride (LiAlH₄) with halogenated solvents. This combination can react with extreme violence, causing a catastrophic explosion.[2][9][19]

  • Causality: The reaction between the metal and the carbon-halogen bond is highly exothermic and can be explosive.

  • Correct Procedure: For chlorinated alkanes, the method of choice is refluxing over a non-reactive, but effective, drying agent.

    • Phosphorus Pentoxide (P₂O₅): An excellent choice for acidic solvents like DCM. Reflux for a few hours and then distill.[2][10]

    • Calcium Hydride (CaH₂): A versatile and safer alternative to P₂O₅. It is effective for drying DCM, acetonitrile, and amides.[13][17][20] Reflux and distill as usual.

Data & Protocols

Table 1: Efficiency and Compatibility of Common Drying Agents

This table provides a quantitative comparison of various desiccants for achieving low residual water content in common solvents, as determined by coulometric Karl Fischer titration.[13][20]

Drying AgentSolventConditionsFinal H₂O (ppm)Comments & Cautions
3Å Molecular Sieves Acetonitrile10% (w/v), 24h< 10Very effective and safe general-purpose agent. Must be activated.[13][20]
THF10% (w/v), 24h< 10Safer alternative to Na/benzophenone for many applications.[13][20]
Methanol10% (w/v), 72h~30Requires longer contact time for protic solvents.[20]
**Calcium Hydride (CaH₂) **DichloromethaneReflux, then distill~13Standard, reliable method for chlorinated solvents.[13][20]
AcetonitrileReflux, then distill~15Good general agent for aprotic solvents.[18]
Phosphorus Pentoxide (P₂O₅) DichloromethaneReflux, then distill< 5Highly efficient but can be difficult to handle. Forms a polymeric sludge.[10]
Acetonitrile5% (w/v), 24h~9Very effective for acetonitrile.[13][20]
Sodium/Benzophenone THFReflux until blue< 5Gold standard for dryness but carries significant safety hazards.[3][17]
Diethyl EtherReflux until purple< 5MUST remove peroxides first.[17][18]
Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Test for Peroxides in Ethers

This procedure should be performed before any distillation or concentration of an ether solvent.[4]

  • Obtain Peroxide Test Strips: Use commercially available test strips (e.g., from MilliporeSigma or similar suppliers).

  • Sample the Solvent: In a well-ventilated fume hood, dip the test strip into the solvent for approximately 1 second.

  • Develop the Color: Remove the strip and allow the solvent to evaporate. Breathe on the reaction zone or briefly immerse it in distilled water to provide the moisture needed for the colorimetric reaction.[4]

  • Interpret the Result: Compare the color of the strip to the chart provided by the manufacturer.

    • < 30 ppm: Generally considered safe for use and purification.[5]

    • > 30 ppm: Unacceptable. Peroxides must be removed before use or distillation.[5]

    • Visible Crystals or Oily Residue: DO NOT HANDLE. The container may contain highly concentrated, shock-sensitive peroxides. Treat it as an explosive hazard and contact your institution's Environmental Health & Safety (EHS) department immediately for emergency disposal.[5][21]

Protocol 2: Removal of Peroxides using Activated Alumina

This is a safe and effective method for removing peroxides without using chemical reductants.[1][4][22]

  • Prepare the Column: In a fume hood, pack a chromatography column with activated basic or neutral alumina (approx. 100g of alumina per 100mL of solvent to be purified).[21]

  • Percolate the Solvent: Pass the peroxide-containing solvent through the column, collecting the eluent. The polar peroxides will be adsorbed onto the alumina.[22]

  • Re-test the Solvent: Use a fresh peroxide test strip to confirm that the peroxide concentration in the collected solvent is now at an acceptable level (<30 ppm).

  • Important Note: This process removes both peroxides and any stabilizing inhibitors. The purified solvent should be used immediately or stored under an inert atmosphere, as it may form peroxides more rapidly than the original stock.[4][21]

Protocol 3: Quantitative Water Determination by Karl Fischer (KF) Titration

KF titration is the gold standard for accurately measuring water content in solvents.[23][24] It is based on the stoichiometric reaction of water with iodine and sulfur dioxide.[24]

  • Principle: The sample is injected into a KF titrator cell containing a reagent with a known concentration of iodine. The iodine is consumed by the water in the sample. The endpoint is detected potentiometrically when excess iodine is present.[24]

  • Methodology: While specific instrument operation varies, the general steps are:

    • Equilibrate the titration cell to a dry state.

    • Inject a precise, known volume or weight of the solvent into the cell using a gas-tight syringe.

    • The instrument automatically titrates the sample and calculates the water content, usually in ppm or percent.

  • Application: Use KF titration to validate the performance of your solvent purification system, to confirm the dryness of a newly prepared still, or to check the quality of commercially purchased anhydrous solvents.[13][25]

Protocol 4: Safe Deactivation ("Quenching") of a Reactive Metal Still

This procedure is potentially hazardous and must be performed with extreme caution in a fume hood, behind a safety shield, and with appropriate PPE (face shield, lab coat, gloves).[10][17]

  • Cool the Still: Turn off the heating mantle and allow the still to cool completely to room temperature under a positive pressure of inert gas.

  • Decant the Solvent: Under an inert atmosphere, carefully decant the bulk of the remaining solvent into a suitable, labeled container.

  • Initial Quench: Place the still pot in a secondary container (like an ice bath) for temperature control. Slowly and cautiously add a less reactive alcohol, such as sec-butanol or isopropanol, using a pipette or dropping funnel.[10] The reaction with residual alkali metal will produce hydrogen gas.

  • Stepwise Addition of More Reactive Alcohols: Once the initial vigorous reaction subsides, continue the quenching by sequentially adding more reactive alcohols: ethanol, then methanol.[10]

  • Final Water Quench: Only after the reaction with methanol is complete and no more gas evolution is observed should you very cautiously add water dropwise to quench any remaining reactive species.[10]

  • Neutralization and Disposal: Once the quenching is complete, neutralize the resulting basic solution with a suitable acid (e.g., 3 M HCl) before disposing of it as hazardous waste according to your institution's guidelines.[10]

References

  • Safe Use of Solvent Stills. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • Summary of Common Organic Solvent Purification Methods Used in Laboratories. (2024). Chem-Station. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Alternatives to Traditional Thermal Distillation. (2013). Washington University in St. Louis Environmental Health & Safety. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants. PubMed. [Link]

  • Name two common impurities in solvents and indicate how they can be removed? (n.d.). Study.com. [Link]

  • Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants. (2010). Semantic Scholar. [Link]

  • Pangborn, A. B., Giardello, M. A., Grubbs, R. H., Rosen, R. K., & Timmers, F. J. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. American Chemical Society. [Link]

  • Water Determination Karl Fischer. (n.d.). Xylem Analytics. [Link]

  • Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions. (2000). ResearchGate. [Link]

  • Ethers - storage and the detection and removal of peroxides. (n.d.). The University of Edinburgh Health & Safety. [Link]

  • Working with Solvent stills Guideline. (n.d.). KAUST Health & Safety. [Link]

  • Standard Operating Procedures - Solvent Stills. (2005). Michigan State University Chemistry Department. [Link]

  • Water content in organic solvents. (n.d.). Mettler Toledo. [Link]

  • Karl Fischer titration. (n.d.). Wikipedia. [Link]

  • Working Safely with Solvent Purification Systems. (n.d.). University of Ottawa Office of the Chief Risk Officer. [Link]

  • How to ensure the consistent operation of your solvent purification system. (2017). Pure Process Technology. [Link]

  • Hazards: Distillation of Solvents. (n.d.). Scribd. [Link]

  • Solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource.
  • Handling and Removing Peroxides. (2021). University of Wisconsin-Madison Department of Chemistry. [Link]

  • Cournoyer, M. E., & Dare, J. H. (2003). The use of alternative solvent purification techniques. Journal of Chemical Health and Safety, 10(5), 24-28. [Link]

  • How Can You Purify Solvents for Laboratory Use? (2025). YouTube. [Link]

  • Burfield, D. R., & Smithers, R. H. (1981). Deperoxidation of Ethers. A Novel Application of Self-Indicating Molecular Sieves. The Journal of Organic Chemistry, 46(3), 629–631. [Link]

  • Isolation and Purification of Organic Solvents. (2015). Sciencemadness Discussion Board. [Link]

  • Manual Solvent Purification System. (n.d.). University of California, San Diego. [Link]

  • Ethers and peroxide forming compounds. (n.d.). Western Sydney University. [Link]

  • Solvent Purification System Use Guidelines. (2009). University of Houston. [Link]

  • User Guide, Solvent Purifier. (2017). Vacuum Atmospheres Company. [Link]

  • SP-1 Stand Alone Solvent Purification System Operation Manual. (n.d.). LC Technology Solutions Inc. [Link]

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  • Ethers and their hydroperoxides: how to get rid of them? (2025). YouTube. [Link]

  • How To Fix The Problem With Your Still. (2024). YouTube. [Link]

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Technical Support Center: Friedel-Crafts Reactions with Deactivated Aromatic Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Friedel-Crafts alkylations and acylations, particularly when working with deactivated aromatic substrates. Here, we will troubleshoot common issues, explain the underlying chemical principles causing these limitations, and provide actionable protocols and workarounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts reaction is not working. The starting material is recovered unchanged. Why is this happening?

A1: The most common reason for the complete failure of a Friedel-Crafts reaction is the presence of a deactivating group on your aromatic substrate.

The core of the Friedel-Crafts reaction is an electrophilic aromatic substitution (EAS). This means the aromatic ring acts as a nucleophile, attacking a carbocation (in alkylation) or an acylium ion (in acylation)[1][2]. If your aromatic ring is "deactivated," its electron density is significantly reduced, making it a poor nucleophile and thus unreactive towards the electrophile generated in the reaction[3][4].

Common Deactivating Groups that Inhibit Friedel-Crafts Reactions:

Group TypeExamplesReason for Deactivation
Strongly Deactivating -NO₂, -NR₃⁺, -CF₃, -CCl₃, -SO₃HPowerful inductive and/or resonance electron withdrawal.
Groups with Lone Pairs -NH₂, -NHR, -NR₂, -OHThese groups are typically activating but react with the Lewis acid catalyst.
Heterocycles PyridineThe nitrogen atom is electron-withdrawing and also complexes with the Lewis acid.
  • Strongly Deactivating Groups: Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) pull electron density out of the aromatic ring, making it electron-poor and unable to attack the electrophile.[1][5][6] In fact, nitrobenzene is so unreactive that it is sometimes used as a solvent for Friedel-Crafts reactions.[7][8]

  • Amino and Hydroxyl Groups: While normally activating, groups like amines (-NH₂) and alcohols (-OH) are Lewis bases. They will react with the Lewis acid catalyst (e.g., AlCl₃) in an acid-base reaction.[9][10][11][12] This forms a complex that places a positive charge on the atom attached to the ring, which strongly deactivates the ring towards electrophilic attack.[11][13][14]

  • Heterocyclic Systems: Aromatic heterocycles like pyridine are generally unreactive in Friedel-Crafts reactions. The nitrogen atom is electron-withdrawing, reducing the ring's nucleophilicity.[15] Furthermore, the nitrogen's lone pair readily complexes with the Lewis acid catalyst, creating a positive charge and further deactivating the ring.[16][17][18][19]

Q2: I'm trying to acylate aniline, but the reaction fails. Isn't the amino group supposed to be activating?

A2: Yes, the amino group is a strong activating group, but its basicity interferes with the Lewis acid catalyst.

This is a classic and critical limitation. The lone pair of electrons on the nitrogen in aniline is more Lewis basic than the aromatic pi system.[12][14] When you add a Lewis acid like AlCl₃, it preferentially coordinates with the amino group rather than the acyl halide.[11][12]

This acid-base reaction forms an adduct where the nitrogen atom bears a formal positive charge (e.g., -NH₂-AlCl₃⁻). This newly formed substituent is now a powerful deactivating group, pulling electron density from the ring and preventing the electrophilic substitution from occurring.[11][13][14]

Lewis_Acid_Base_Reaction cluster_0 Aniline (Lewis Base) + Lewis Acid cluster_1 Intended Friedel-Crafts Reaction Aniline Aniline (Ring is Activated) Adduct Deactivated Complex (Ring is Strongly Deactivated) Aniline->Adduct Reacts with AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Adduct No_Reaction No Reaction Adduct->No_Reaction Acyl_Halide Acyl Halide Acylium_Ion Acylium Ion (Electrophile) Acyl_Halide->Acylium_Ion Reacts with AlCl₃ Acylium_Ion->No_Reaction

Caption: Lewis acid catalyst deactivation by aniline.

Troubleshooting Protocol: Protection of the Amino Group

To overcome this, you must temporarily "protect" the amino group by converting it into an amide. The amide is less basic, and its lone pair is delocalized through resonance with the carbonyl group, preventing a strong interaction with the Lewis acid.[14][20]

Step-by-Step Protocol:

  • Protection (Acetylation): React aniline with acetic anhydride in the presence of a mild base like pyridine or sodium acetate to form acetanilide.

  • Friedel-Crafts Acylation: Perform the Friedel-Crafts acylation on the protected acetanilide. The acetamido group is an ortho,para-director.

  • Deprotection (Hydrolysis): Remove the acetyl group by acid or base-catalyzed hydrolysis to regenerate the amino group, yielding the desired acylated aniline product.

Q3: I have a moderately deactivated ring (e.g., chlorobenzene). The reaction is sluggish and gives low yields. What can I do?

A3: For moderately deactivated substrates, optimizing reaction conditions is key. Halogenated aromatics are generally reactive enough, but require more forcing conditions.

Unlike strongly deactivated systems, haloarenes can undergo Friedel-Crafts reactions, albeit slower than benzene.[1] Here are some troubleshooting steps:

  • Increase Catalyst Stoichiometry: For acylations, a stoichiometric amount of the Lewis acid is often required because the product ketone complexes with the catalyst, effectively removing it from the reaction.[1] For sluggish reactions, using a slight excess (e.g., 1.1-1.2 equivalents) of AlCl₃ can be beneficial.

  • Higher Temperatures: Gently heating the reaction can provide the necessary activation energy. Monitor the reaction carefully to avoid side reactions or decomposition.

  • Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than anhydrides.

  • Consider a Stronger Lewis Acid: While AlCl₃ is common, other Lewis acids like SbCl₅ can be more potent.[9] However, handle these with extreme caution due to their high reactivity and toxicity.

Q4: Are there any alternatives to the Friedel-Crafts reaction for introducing acyl groups to highly deactivated or sensitive rings?

A4: Yes, when Friedel-Crafts acylation is not feasible, several alternative named reactions can be employed, particularly for electron-rich (but sensitive) or electron-poor systems.

For highly activated yet sensitive substrates like polyhydroxy phenols or anilines, where Friedel-Crafts fails, alternative methods are necessary.[21][22]

  • Houben-Hoesch Reaction: This reaction is suitable for acylating electron-rich phenols and phenol ethers using a nitrile (R-C≡N) and an acid catalyst (like HCl). It's a good alternative for polyhydroxylated aromatics.[22]

  • Sugasawa Reaction: This method is specifically designed for the ortho-acylation of anilines and phenols. It uses a nitrile and a Lewis acid like BCl₃, followed by hydrolysis.[22]

  • Vilsmeier-Haack Reaction: This reaction is used to introduce a formyl group (-CHO) onto electron-rich aromatic rings using a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).

  • Metal-Catalyzed Cross-Coupling Reactions: For a broader range of substrates, including deactivated ones, modern cross-coupling reactions (e.g., Suzuki, Negishi) can be used to form a C-C bond between an aryl halide and an organometallic reagent, which can be a precursor to a ketone.

Alternatives A Deactivated or Sensitive Substrate B Friedel-Crafts Fails A->B C Houben-Hoesch (for Poly-phenols) B->C Consider Alternatives D Sugasawa Reaction (for Anilines) B->D Consider Alternatives E Vilsmeier-Haack (Formylation) B->E Consider Alternatives F Cross-Coupling (e.g., Suzuki) B->F Consider Alternatives

Caption: Alternative synthetic routes for deactivated systems.

By understanding the electronic and mechanistic limitations of the Friedel-Crafts reaction, you can effectively troubleshoot failed experiments, design appropriate workarounds like protecting group strategies, or select more suitable alternative reactions to achieve your synthetic goals.

References

  • Explain why pyridine does not undergo Friedel-Crafts reactions. (2025). Filo.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction? (2017). Quora. Retrieved from [Link]

  • Why does pyridine not give a Friedel craft reaction? (2017). Quora. Retrieved from [Link]

  • Limitations of Electrophilic Aromatic Substitution Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Friedel-Crafts Alkylation of aromatic molecules. (n.d.). Retrieved from [Link]

  • Characteristics of Specific Substitution Reactions of Benzenes. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Why does pyridine not give a Friedel craft reaction? (2021). Brainly.in. Retrieved from [Link]

  • Friedel-Crafts Alkylation. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. (n.d.). Pharmaguideline. Retrieved from [Link]

  • ORGANIC REACTION MECHANISM. (n.d.). Retrieved from [Link]

  • Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved from [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. Retrieved from [Link]

  • Friedel-Crafts Acylation. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Benzene Nitration and Friedel-Crafts Acylation. (2020). Reddit. Retrieved from [Link]

  • Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. (n.d.). ResearchGate. Retrieved from [Link]

  • Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? (2024). Quora. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps. Retrieved from [Link]

  • Friedel-Crafts reactions with Deactivating groups. (2022). Reddit. Retrieved from [Link]

  • Lewis acid catalysis. (n.d.). Wikipedia. Retrieved from [Link]

  • Why doesn't aniline undergo Friedel-Crafts alkylation? (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Is the Friedel-Crafts acylation of aniline difficult? (2018). Quora. Retrieved from [Link]

  • Alternatives to Friedl-Crafts reaction. (2020). Sciencemadness.org. Retrieved from [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). YouTube. Retrieved from [Link]

  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Friedel-Crafts Handout. (n.d.). Retrieved from [Link]

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A Photochemical Alternative to the Friedel—Crafts Reaction. (n.d.). Iowa State University Digital Repository. Retrieved from [Link]

  • Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. (n.d.). CiteDrive. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Dichlorocyclopropanation of Alkenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The gem-dichlorocyclopropane unit is a versatile and highly valuable structural motif in organic synthesis. Its presence in a molecule introduces significant strain and unique electronic properties, making it a powerful building block for the synthesis of more complex architectures, including cyclopropanes, allenes, and cyclopropanones.[1] Given its importance, a variety of methods have been developed for the dichlorocyclopropanation of alkenes. The choice of method is critical and depends on factors such as substrate sensitivity, desired scale, cost, and safety considerations.

This guide provides a comparative overview of the most common and synthetically relevant methods for dichlorocyclopropanation. As a Senior Application Scientist, my goal is to move beyond a simple recitation of procedures and offer insights into the causality behind experimental choices, empowering researchers to select and optimize the ideal method for their specific synthetic challenges.

Method 1: Phase-Transfer Catalysis (The Makosza Method)

The generation of dichlorocarbene from chloroform and a strong aqueous base, facilitated by a phase-transfer catalyst (PTC), is arguably the most widely used method for dichlorocyclopropanation.[2] Developed by Mieczysław Mąkosza, this approach elegantly solves the problem of bringing the aqueous hydroxide and the organic-soluble chloroform and alkene together to react.[2][3]

Mechanism and Rationale

The reaction occurs in a biphasic system (e.g., aqueous NaOH and an organic solvent containing the alkene and chloroform).[4] The phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA), is key. The lipophilic cation of the PTC pairs with the hydroxide anion, shuttling it from the aqueous phase into the organic phase.[2][5] Once in the organic phase, the hydroxide is a potent base, capable of deprotonating chloroform (pKa ≈ 15.7) to form the trichloromethyl anion (:CCl₃⁻).[5][6] This anion is unstable and rapidly undergoes α-elimination, expelling a chloride ion to generate the highly reactive dichlorocarbene (:CCl₂).[7][8] The electrophilic carbene is then immediately trapped by the alkene in a concerted [1+2] cycloaddition to form the dichlorocyclopropane product.[6][7]

Figure 1: Phase-transfer catalyzed generation of dichlorocarbene.
Advantages & Disadvantages
  • Advantages: This method is operationally simple, scalable, and uses inexpensive, readily available reagents (chloroform, NaOH).[2] A key advantage is that it avoids the need for strictly anhydrous conditions.[2] High yields are often achieved for a wide range of alkenes.[2]

  • Disadvantages: The reaction requires vigorous stirring to ensure efficient mixing of the phases.[2] The strongly basic conditions are incompatible with base-sensitive substrates.[2] If the generated carbene is not trapped efficiently, it can polymerize or lead to other side reactions.[9]

Experimental Protocol: Dichlorocyclopropanation of Cyclohexene

This protocol is a representative example and may require optimization for other substrates.[2]

  • Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine cyclohexene (82.1 g, 1.0 mol), chloroform (120 g, 1.0 mol), and benzyltriethylammonium chloride (2.3 g, 0.01 mol).

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Base Addition: With vigorous stirring, slowly add a 50% (w/w) aqueous sodium hydroxide solution (200 mL) via the addition funnel over 1-2 hours. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue to stir vigorously for 4-6 hours.

  • Workup: Dilute the reaction mixture with water and transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by distillation. The crude product, 7,7-dichlorobicyclo[4.1.0]heptane, can be further purified by vacuum distillation.[2]

Method 2: Thermal Decomposition of Sodium Trichloroacetate

For substrates that are sensitive to strong bases, the thermal decomposition of sodium trichloroacetate (NaO₂CCCl₃) offers an excellent anhydrous and neutral alternative.[2]

Mechanism and Rationale

Upon heating in an aprotic solvent like dimethoxyethane (DME), sodium trichloroacetate undergoes decarboxylation to generate the trichloromethyl anion, which then eliminates a chloride ion to form dichlorocarbene. The driving force is the irreversible loss of gaseous CO₂.

Sodium_Trichloroacetate_Decomposition NaTCA Cl₃CCO₂⁻Na⁺ Intermediate [ Cl₃C⁻Na⁺ ] + CO₂ NaTCA->Intermediate Δ (Heat) Carbene :CCl₂ + NaCl Intermediate->Carbene α-Elimination Product Dichlorocyclopropane Carbene->Product [1+2] Cycloaddition Alkene Alkene Alkene->Product

Figure 2: Dichlorocarbene generation from sodium trichloroacetate.
Advantages & Disadvantages
  • Advantages: The reaction proceeds under neutral, anhydrous conditions, making it suitable for base-sensitive functional groups.[2] It avoids the use of highly toxic reagents.

  • Disadvantages: This method requires elevated temperatures (reflux in DME, ~85 °C), which may not be suitable for thermally labile substrates.[2] Yields can be variable, and the sodium trichloroacetate reagent can be hygroscopic, requiring careful handling.[2]

Experimental Protocol: General Procedure
  • Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the alkene and a 1.5 to 2-fold molar excess of anhydrous sodium trichloroacetate.

  • Solvent: Add anhydrous dimethoxyethane (DME) to create a stirrable suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: The reaction progress can be monitored by GC or TLC analysis.

  • Workup: After completion, cool the reaction mixture, filter off the sodium chloride, and remove the solvent under reduced pressure. The crude product can then be purified by chromatography or distillation.

Method 3: From Ethyl Trichloroacetate and an Alkoxide

This method provides a milder, homogeneous alternative to the biphasic PTC system. It involves the reaction of an ester of trichloroacetic acid, typically ethyl trichloroacetate, with a non-aqueous base like sodium methoxide.[2]

Mechanism and Rationale

The alkoxide base attacks the carbonyl group of the ester. The resulting tetrahedral intermediate collapses, eliminating ethyl chloroformate and generating the trichloromethyl anion, which subsequently forms dichlorocarbene.[2]

Ester_Alkoxide_Method Ester Cl₃CCO₂Et Intermediate Tetrahedral Intermediate Ester->Intermediate Alkoxide Na⁺⁻OMe Alkoxide->Intermediate Nucleophilic Attack Anion ⁻:CCl₃ Intermediate->Anion Collapse (-ClCO₂Et) Carbene :CCl₂ Anion->Carbene α-Elimination (-Cl⁻) Product Dichlorocyclopropane Carbene->Product [1+2] Cycloaddition Alkene Alkene Alkene->Product

Figure 3: Dichlorocarbene generation from ethyl trichloroacetate.
Advantages & Disadvantages
  • Advantages: The reaction conditions are milder compared to the PTC method and can often provide higher yields.[2] The reaction is performed in a single organic phase, simplifying the setup.[2]

  • Disadvantages: This method requires anhydrous conditions and the use of alkoxide bases, which can be sensitive to moisture. The cost of ethyl trichloroacetate is higher than that of chloroform.

Other Notable Methods

  • Seyferth's Reagent (Phenyl(trichloromethyl)mercury): Historically significant, this organomercury compound decomposes upon heating to generate dichlorocarbene under neutral, anhydrous conditions.[2] It is particularly useful for unreactive or sensitive alkenes. However, the extreme toxicity of organomercury compounds has rendered this method largely obsolete in modern synthetic chemistry.[2]

  • Sonochemical Generation: Dichlorocarbene can be generated from carbon tetrachloride and magnesium metal under ultrasonic irradiation.[10] This method proceeds under neutral conditions and avoids strong bases.[2] The drawbacks include the need for specialized ultrasonic equipment and the use of carbon tetrachloride, a potent hepatotoxin and ozone-depleting substance whose use is highly restricted.[2][10]

Comparative Summary

The selection of an appropriate dichlorocyclopropanation method is a critical decision in a synthetic campaign. The table below summarizes the key features of the discussed methods to aid in this process.

Method Reagents Conditions Typical Yield Substrate Scope Key Advantages Key Disadvantages
Phase-Transfer Catalysis CHCl₃, aq. NaOH, PTCBiphasic, 0°C to RTHigh[2]Broad (electron-rich & deficient)[2]Inexpensive, scalable, not strictly anhydrous[2]Strong base, requires vigorous stirring[2]
Sodium Trichloroacetate Cl₃CCO₂NaAnhydrous, refluxVariable[2]Good for base-sensitive substratesNeutral, anhydrous conditions[2]High temp, reagent is hygroscopic[2]
Ethyl Trichloroacetate Cl₃CCO₂Et, NaOMeAnhydrous, RTHigh[2]Good for sensitive substratesMilder conditions, homogeneous[2]Requires anhydrous conditions, costlier
Seyferth's Reagent PhHgCCl₃Anhydrous, refluxGoodGood for unreactive substratesNeutral, anhydrous conditions[2]EXTREME TOXICITY of mercury reagent[2]
Sonochemistry CCl₄, Mg, UltrasoundAnhydrous, RTHigh[10]BroadNeutral conditions, fast[2][10]Requires special equipment, toxic CCl₄[2]

Conclusion for the Practicing Scientist

For most routine applications, the Phase-Transfer Catalysis (Makosza) method remains the workhorse for dichlorocyclopropanation due to its low cost, operational simplicity, and scalability.[2] It is the first method that should be considered for a new substrate. However, when dealing with substrates containing base-sensitive functional groups (e.g., esters, enolizable ketones), the thermal decomposition of sodium trichloroacetate or the use of ethyl trichloroacetate with an alkoxide are superior choices, offering milder and non-basic conditions. The historical Seyferth method and the specialized sonochemical approach are generally reserved for specific cases where other methods have failed or when particular reaction conditions are paramount, with the significant caveat of toxicity for the former. Ultimately, a careful analysis of the substrate's properties and the overall goals of the synthesis will guide the logical and successful choice of methodology.

References

  • Wang, M.-L., Hsieh, Y.-M., & Chang, R. Y. (2003). Kinetic Study of Dichlorocyclopropanation of 1,7-Octadiene under Phase-Transfer Catalysis Conditions at High Alkaline Concentration. Industrial & Engineering Chemistry Research, 42(13), 2956–2963. Retrieved from [Link]

  • Vivekanand, P. A., & Balakrishnan, T. (2012). Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. Journal of Chemical and Pharmaceutical Research, 4(1), 589-597.
  • Wang, M. L., Hsieh, Y. M., & Chang, R. Y. (2003). Kinetic Study of Dichlorocyclopropanation of 1,7-Octadiene under Phase-Transfer Catalysis Conditions at High Alkaline Concentrat. American Chemical Society. Retrieved from [Link]

  • Makosza, M., & Fedorynski, M. (2011). Phase transfer catalysis in dichlorocarbene chemistry: Basic principles and specific features. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science.
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  • OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. Retrieved from [Link]

  • Balakrishnan, T., & Vivekanand, P. A. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 785-793. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 10). 8.11: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Retrieved from [Link]

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  • Lin, H., Yang, M., Huang, P., & Cao, W. (2003). A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. Molecules, 8(8), 608-613. Retrieved from [Link]

  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

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A Comparative Guide to the Synthesis of (2,2-Dichlorocyclopropyl)benzene and Other Cyclopropanation Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the cyclopropane motif is a critical structural element, imparting unique conformational rigidity and metabolic stability to bioactive molecules. The synthesis of (2,2-dichlorocyclopropyl)benzene, a key intermediate in the production of pharmaceuticals like the hypolipidemic agent Ciprofibrate, serves as an excellent case study for one of the most common cyclopropanation methods: the addition of dichlorocarbene to an alkene.[1][2] This guide provides an in-depth technical comparison of this method with other prevalent cyclopropanation techniques, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols.

Dichlorocyclopropanation of Styrene: The Workhorse Method

The synthesis of this compound is most commonly achieved through the addition of dichlorocarbene (:CCl₂) to styrene.[3] The method of choice for generating dichlorocarbene in a laboratory and industrial setting is the α-elimination of chloroform using a strong base, facilitated by a phase-transfer catalyst (PTC).[4][5][6] This approach is favored for its operational simplicity, cost-effectiveness, and scalability.

The Mechanism: An Interplay of Phases

The reaction proceeds in a two-phase system (aqueous and organic). The phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA), is crucial for transporting the hydroxide ions from the aqueous phase to the organic phase, where they can deprotonate chloroform.[7][8]

The mechanism can be summarized in the following steps:

  • Anion Exchange: The PTC exchanges its counter-ion (e.g., chloride) for a hydroxide ion at the interface of the two phases.

  • Deprotonation: The PTC-hydroxide complex migrates into the organic phase and deprotonates chloroform to form the trichloromethyl anion (:CCl₃⁻).

  • α-Elimination: The unstable trichloromethyl anion rapidly undergoes α-elimination, expelling a chloride ion to generate the highly reactive dichlorocarbene (:CCl₂).

  • Cycloaddition: The electrophilic dichlorocarbene undergoes a concerted [2+1] cycloaddition with the nucleophilic double bond of styrene to form the stable this compound. This concerted mechanism ensures that the stereochemistry of the alkene is retained in the cyclopropane product.[5]

Dichlorocyclopropanation_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_interface Interface NaOH NaOH PTC_Cl Q⁺Cl⁻ NaOH->PTC_Cl OH⁻ exchange CHCl3 CHCl₃ CCl3_anion ⁻:CCl₃ CHCl3->CCl3_anion Styrene Styrene Product This compound Styrene->Product PTC_OH Q⁺OH⁻ PTC_Cl->PTC_OH PTC_OH->CHCl3 Deprotonation CCl2 :CCl₂ CCl3_anion->CCl2 α-Elimination (-Cl⁻) CCl2->Styrene [2+1] Cycloaddition

Caption: Mechanism of Dichlorocyclopropanation under Phase-Transfer Catalysis.

Experimental Protocol: Synthesis of this compound

This protocol is a robust, self-validating system for the synthesis of this compound.

Materials:

  • Styrene (1.0 eq)

  • Chloroform (used as both reagent and solvent)

  • 50% Aqueous Sodium Hydroxide (w/w)

  • Benzyltriethylammonium chloride (TEBA) (1-5 mol%)

  • Dichloromethane (optional co-solvent)

  • Water

  • Anhydrous sodium sulfate

  • Petroleum ether (for extraction)

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add styrene (e.g., 30 g), chloroform (e.g., 43.5 g), dichloromethane (e.g., 30 ml, optional), and TEBA (e.g., 1.2 g).[3]

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a 50% aqueous solution of sodium hydroxide (e.g., 28.5 g NaOH in 28.5 ml of water) via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 6-8 hours. The progress of the reaction can be monitored by gas chromatography (GC).[9]

  • Cool the reaction mixture to room temperature. Add water (e.g., 60 ml) and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extract the aqueous layer with petroleum ether.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.[3]

Expected Yield: 85-95%

Alternative Cyclopropanation Techniques: A Comparative Analysis

While dichlorocyclopropanation is highly effective, a range of other techniques are available for the synthesis of cyclopropanes, each with its own set of advantages and disadvantages. The choice of method is dictated by the desired substitution pattern on the cyclopropane ring, the functional group tolerance of the substrate, and the desired stereochemical outcome.

Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and reliable method for the stereospecific conversion of alkenes to cyclopropanes using a carbenoid species, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane and a zinc-copper couple.[6][10][11][12] A popular modification, the Furukawa modification, utilizes diethylzinc (Et₂Zn) for a more reproducible generation of the active carbenoid.[6]

Key Features:

  • Stereospecificity: The reaction is a concerted syn-addition, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[5][13]

  • Functional Group Tolerance: The Simmons-Smith reagent is compatible with a wide range of functional groups, including alcohols, ethers, and esters.[12]

  • Directed Cyclopropanation: The presence of a hydroxyl group on the substrate can direct the cyclopropanation to the same face of the double bond due to coordination with the zinc carbenoid.

Causality Behind Experimental Choices: The use of a zinc-copper couple or diethylzinc is crucial for the formation of the organozinc carbenoid, which is less reactive and more selective than a free carbene. This allows for high stereospecificity and broad functional group tolerance. The choice of solvent (typically diethyl ether or dichloromethane) is important for the stability and reactivity of the carbenoid.

Simmons_Smith_Mechanism CH2I2 CH₂I₂ Carbenoid IZnCH₂I CH2I2->Carbenoid ZnCu Zn(Cu) ZnCu->Carbenoid TransitionState Butterfly Transition State Carbenoid->TransitionState Alkene Alkene Alkene->TransitionState Cyclopropane Cyclopropane TransitionState->Cyclopropane

Caption: Simplified Mechanism of the Simmons-Smith Reaction.

Transition-Metal Catalyzed Cyclopropanation

This method involves the reaction of an alkene with a diazo compound, most commonly ethyl diazoacetate (EDA), in the presence of a transition metal catalyst (e.g., complexes of Rh, Ru, Cu).[1][4][14][15] The catalyst facilitates the decomposition of the diazo compound to generate a metal carbene intermediate, which then transfers the carbene to the alkene.

Key Features:

  • High Diastereoselectivity and Enantioselectivity: The use of chiral ligands on the metal catalyst allows for excellent control over the stereochemical outcome, making this a powerful tool for asymmetric synthesis.[15]

  • Broad Substrate Scope: A wide variety of alkenes and diazo compounds can be used, allowing for the synthesis of highly functionalized cyclopropanes.

  • Catalytic Nature: The use of a catalyst in small quantities makes this method atom-economical.

Causality Behind Experimental Choices: The choice of metal and ligand is critical for controlling the reactivity and selectivity of the metal carbene. For example, rhodium catalysts are often highly effective but can be expensive, while copper-based catalysts offer a more economical alternative, sometimes with lower selectivity. The solvent can also influence the outcome of the reaction.

TM_Cyclopropanation_Mechanism Diazo N₂CHCO₂Et MetalCarbene [M]=CHCO₂Et Diazo->MetalCarbene - N₂ Catalyst [M] Catalyst->MetalCarbene Metallacyclobutane Metallacyclobutane Intermediate MetalCarbene->Metallacyclobutane Alkene Alkene Alkene->Metallacyclobutane Metallacyclobutane->Catalyst Catalyst Regeneration Cyclopropane Cyclopropane Metallacyclobutane->Cyclopropane

Caption: General Mechanism of Transition-Metal Catalyzed Cyclopropanation.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes sulfur ylides to transfer a methylene group to α,β-unsaturated carbonyl compounds, resulting in the formation of a cyclopropane ring.[10][14][16][17][18] This method is particularly useful for the synthesis of cyclopropyl ketones and esters.

Key Features:

  • Chemoselectivity: The reaction is highly chemoselective for the 1,4-conjugate addition to enones, leading to cyclopropanation rather than epoxidation of the carbonyl group.

  • Mild Reaction Conditions: The reaction is typically carried out at or below room temperature.

  • Diastereoselectivity: The reaction often proceeds with high diastereoselectivity, favoring the formation of the trans isomer.[17]

Causality Behind Experimental Choices: The choice of the sulfur ylide is important. Dimethylsulfoxonium methylide is generally preferred for the cyclopropanation of enones due to its higher stability and selectivity for 1,4-addition compared to dimethylsulfonium methylide. The base used to generate the ylide (e.g., NaH, t-BuOK) and the solvent (e.g., DMSO, THF) are also critical for the success of the reaction.

Corey_Chaykovsky_Mechanism Enone α,β-Unsaturated Carbonyl Betaine Betaine Intermediate Enone->Betaine SulfurYlide Sulfur Ylide (e.g., (CH₃)₂SO=CH₂) SulfurYlide->Betaine 1,4-Conjugate Addition Cyclopropane Cyclopropyl Ketone Betaine->Cyclopropane Intramolecular Nucleophilic Attack (- (CH₃)₂SO)

Caption: Mechanism of the Corey-Chaykovsky Cyclopropanation.

Performance Comparison of Cyclopropanation Techniques

The following table provides a comparative summary of the discussed cyclopropanation methods for the synthesis of cyclopropanes from styrene or related substrates.

MethodReagentsSubstrateProductTypical Yield (%)Diastereoselectivity (trans:cis)Enantioselectivity (% ee)Key AdvantagesKey Disadvantages
Dichlorocyclopropanation (PTC) CHCl₃, 50% NaOH, TEBAStyreneThis compound85-95%N/AN/AInexpensive, scalable, high yieldLimited to dichlorocyclopropanes, harsh basic conditions
Simmons-Smith Reaction CH₂I₂, Zn(Cu)StyrenePhenylcyclopropane60-80%N/AN/A (unless chiral auxiliaries are used)High stereospecificity, good functional group toleranceStoichiometric zinc, expensive diiodomethane
Furukawa Modification CH₂I₂, Et₂ZnStyrenePhenylcyclopropane>90%N/AN/A (unless chiral ligands are used)Higher reactivity and reproducibility than classic Simmons-SmithPyrophoric diethylzinc
Transition-Metal Catalyzed N₂CHCO₂Et, [Rh₂(OAc)₄]StyreneEthyl 2-phenylcyclopropane-1-carboxylate80-95%Varies with catalyst (often favors trans)Up to >99% with chiral catalystsCatalytic, high stereocontrol, broad scopeExpensive catalysts, hazardous diazo compounds
Corey-Chaykovsky Reaction (CH₃)₂SO=CH₂, NaH, DMSOChalcone (α,β-unsaturated ketone)1,2-Dibenzoylcyclopropane80-90%High (trans favored)Can be made enantioselective with chiral ylidesMild conditions, good for enonesLimited to activated alkenes

Conclusion: Selecting the Optimal Cyclopropanation Strategy

The synthesis of this compound via dichlorocarbene addition under phase-transfer catalysis is a robust and highly efficient method for producing this specific, valuable intermediate. Its low cost and scalability make it the preferred choice in many industrial applications.

However, for the broader goal of synthesizing diverse cyclopropane-containing molecules, the choice of method is highly dependent on the specific synthetic challenge.

  • For the simple, stereospecific cyclopropanation of unfunctionalized alkenes, the Simmons-Smith reaction and its Furukawa modification offer excellent reliability.

  • When high levels of diastereo- and enantioselectivity are required for the synthesis of complex chiral molecules, transition-metal catalyzed cyclopropanation with diazo compounds is the method of choice, despite the cost and handling considerations of the reagents.

  • For the specific case of cyclopropanating α,β-unsaturated carbonyl compounds, the Corey-Chaykovsky reaction provides a mild and efficient route.

Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each technique, as outlined in this guide, will enable the researcher to make an informed decision and successfully incorporate the versatile cyclopropane motif into their synthetic targets.

References

Sources

A Comparative Guide to (Chloromethyl)zinc and (Iodomethyl)zinc Cyclopropanation Reagents: Reactivity, Selectivity, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the construction of cyclopropane rings is a fundamental transformation. The Simmons-Smith reaction and its variants stand as a cornerstone methodology for this purpose, prized for its reliability and stereospecificity.[1][2][3] The choice of the methylene-transfer agent, the zinc carbenoid, is critical to the success of the reaction, directly influencing reaction rates, yields, and substrate scope.

This guide provides an in-depth, objective comparison of the two most prominent classes of Simmons-Smith reagents: the traditional (iodomethyl)zinc carbenoids and the more reactive (chloromethyl)zinc carbenoids. We will delve into the nuances of their preparation, explore the mechanistic basis for their differing reactivity, and provide field-proven experimental protocols to empower you to select and implement the optimal reagent for your synthetic challenges.

Generation and Nature of the Active Reagents

The active species in these cyclopropanations are organozinc carbenoids, typically generated in situ. The choice of dihalomethane precursor and zinc source dictates the identity and reactivity of the resulting carbenoid.

  • (Iodomethyl)zinc Reagents : The classical Simmons-Smith reagent, (iodomethyl)zinc iodide (IZnCH₂I), is formed from diiodomethane (CH₂I₂) and a zinc-copper couple.[4][5] A significant advancement, known as the Furukawa modification, employs diethylzinc (Et₂Zn) with diiodomethane, which generates a more reactive and soluble species, often represented as EtZnCH₂I.[1][2][6] These reagents exist in a complex equilibrium in solution (Schlenk equilibrium), which can influence their reactivity.[7]

  • (Chloromethyl)zinc Reagents : This more reactive class of reagents is generated from the reaction of diethylzinc (Et₂Zn) with chloroiodomethane (ClCH₂I).[8][9] The resulting carbenoid is significantly more potent than its iodinated counterparts, a crucial advantage for challenging substrates.[2][10]

Reagent_Generation cluster_iodo (Iodomethyl)zinc Reagents cluster_chloro (Chloromethyl)zinc Reagents CH2I2 CH₂I₂ (Diiodomethane) IZnCH2I IZnCH₂I (Simmons-Smith) CH2I2->IZnCH2I  Classical EtZnCH2I EtZnCH₂I (Furukawa) CH2I2->EtZnCH2I  Furukawa Mod. ZnCu Zn/Cu Couple ZnCu->IZnCH2I Et2Zn_I Et₂Zn (Diethylzinc) Et2Zn_I->EtZnCH2I ClCH2I ClCH₂I (Chloroiodomethane) EtZnCH2Cl EtZnCH₂Cl / ClZnCH₂I (Denmark Reagent) ClCH2I->EtZnCH2Cl Et2Zn_Cl Et₂Zn (Diethylzinc) Et2Zn_Cl->EtZnCH2Cl

Caption: Generation pathways for iodomethyl- and chloromethyl-zinc carbenoids.

The Core of the Matter: A Head-to-Head Reactivity Comparison

Experimental evidence conclusively demonstrates that the (chloromethyl)zinc reagent derived from diethylzinc and chloroiodomethane is generally more reactive than its (iodomethyl)zinc analogues.[2][8][10] This enhanced reactivity translates to faster reaction times, higher yields, and a broader substrate scope, particularly for less reactive or sterically encumbered alkenes.[9]

Mechanistic Causality: The Simmons-Smith reaction proceeds via a concerted, "butterfly" transition state where the methylene group is transferred to the alkene.[11] The increased reactivity of the chloro-reagent can be attributed to the greater Lewis acidity of the zinc center and the nature of the halogen leaving group. While a detailed DFT study has explored the mechanism for related homologation reactions, the precise electronic effects in the cyclopropanation transition state are complex.[12] It is proposed that the more electronegative chlorine atom enhances the electrophilicity of the methylene carbon being transferred, accelerating the reaction with the nucleophilic alkene.

The Crucial Role of Solvent: A pivotal factor for achieving clean, rapid, and high-yielding cyclopropanations with these reagents is the choice of solvent. Studies have shown that 1,2-dichloroethane (DCE) is a superior solvent, significantly outperforming traditional ethers like diethyl ether or THF, especially for the more reactive (chloromethyl)zinc system.[8]

Quantitative Performance Data

The following table summarizes comparative data for the cyclopropanation of various olefins, illustrating the superior performance of the Et₂Zn/ClCH₂I system.

Substrate (Olefin)Reagent SystemSolventTime (h)Yield (%)Reference
Cyclohexene Et₂Zn / CH₂I₂DCE2485[8]
Et₂Zn / ClCH₂I DCE 1 95 [8]
1-Decene Et₂Zn / CH₂I₂DCE2475[8]
Et₂Zn / ClCH₂I DCE 1 92 [8]
(Z)-Cyclooctene Et₂Zn / CH₂I₂Ether2470[8]
Et₂Zn / ClCH₂I DCE 0.5 96 [8]
Cinnamyl Alcohol Et₂Zn / CH₂I₂DCE390[8]
Et₂Zn / ClCH₂I DCE 0.5 98 [8]

Stereochemical Control: A Shared Virtue

A defining feature of the Simmons-Smith reaction is its high degree of stereochemical control, which is preserved across both reagent classes.

  • Stereospecificity : The reaction is stereospecific with respect to the alkene geometry. A cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will give the trans-product. This is a direct consequence of the concerted mechanism where both new carbon-carbon bonds are formed simultaneously on the same face of the alkene.[1][11]

  • Substrate-Directed Diastereoselectivity : The presence of a proximal hydroxyl group, such as in an allylic or homoallylic alcohol, exerts a powerful directing effect. The Lewis acidic zinc atom of the carbenoid coordinates to the oxygen atom, delivering the methylene group to the syn face of the double bond with high diastereoselectivity.[11][13][14][15] This critical directing effect is fully retained when using the more reactive (chloromethyl)zinc reagent, allowing for the rapid and selective cyclopropanation of chiral allylic alcohols.[8]

Directed_Cyclopropanation cluster_TS Coordinated Transition State TS SynProduct syn-Cyclopropylmethanol Product TS->SynProduct Stereospecific Methylene Transfer label_Zn Zn label_O O label_H H label_CH2 CH₂ note Coordination between the zinc carbenoid and the allylic alcohol directs the methylene transfer to the syn face of the alkene. AllylicAlcohol Allylic Alcohol Substrate AllylicAlcohol->TS + EtZnCH₂X (X = Cl or I)

Caption: Hydroxyl-directed delivery of the zinc carbenoid.

Field-Proven Experimental Protocols

The following protocols are self-validating systems designed for robustness and reproducibility. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Cyclopropanation using (Iodomethyl)zinc (Furukawa Conditions)

This protocol is suitable for standard, unactivated alkenes where high reactivity is not the primary concern.

Reagents & Equipment:

  • Alkene (1.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 equiv)

  • Diiodomethane (2.2 equiv)

  • Round-bottom flask with stir bar, septum, and inert gas inlet

  • Syringes for liquid transfer

Step-by-Step Methodology:

  • Setup: To a flame-dried, inert-atmosphere-purged round-bottom flask, add the alkene (1.0 equiv) and anhydrous DCE (to make a ~0.2 M solution).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add diethylzinc solution (2.2 equiv) via syringe, followed by the dropwise addition of diiodomethane (2.2 equiv). Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel, add diethyl ether, and wash sequentially with saturated aq. NH₄Cl, saturated aq. sodium thiosulfate (to remove residual iodine), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: High-Reactivity Cyclopropanation using (Chloromethyl)zinc

This protocol is the method of choice for less reactive alkenes, sterically hindered systems, or when rapid conversion is desired.

Reagents & Equipment:

  • Alkene (1.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Diethylzinc (1.0 M solution in hexanes, 1.2 equiv)

  • Chloroiodomethane (1.2 equiv)

  • Round-bottom flask with stir bar, septum, and inert gas inlet

  • Syringes for liquid transfer

Step-by-Step Methodology:

  • Setup: To a flame-dried, inert-atmosphere-purged round-bottom flask, add anhydrous DCE.

  • Reagent Premixing: At 0 °C, add diethylzinc solution (1.2 equiv) followed by the dropwise addition of chloroiodomethane (1.2 equiv). Stir the resulting solution at 0 °C for 15 minutes. Causality Note: Premixing generates the active carbenoid. Using a smaller excess (1.2 equiv) is possible due to the higher reactivity and efficiency of this system.

  • Substrate Addition: Add a solution of the alkene (1.0 equiv) in DCE dropwise to the pre-formed reagent at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir. Reactions are often complete within 30 minutes to 2 hours. Monitor progress by TLC or GC-MS.

  • Quenching & Workup: Follow the same quenching and workup procedure as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Recommendations

Both (chloromethyl)zinc and (iodomethyl)zinc reagents are powerful tools for stereospecific cyclopropanation. However, they are not interchangeable. The choice of reagent should be a deliberate one, guided by the nature of the substrate and the desired reaction efficiency.

  • Choose (Iodomethyl)zinc Reagents (e.g., Et₂Zn/CH₂I₂) for:

    • Electron-rich and unfunctionalized alkenes.

    • Cases where the higher cost or handling requirements of chloroiodomethane are a concern.

    • Well-established procedures where moderate reaction times are acceptable.

  • Choose (Chloromethyl)zinc Reagents (Et₂Zn/ClCH₂I) for:

    • Less reactive, electron-deficient, or sterically hindered alkenes.

    • Maximizing yield and minimizing reaction time.

    • Situations where clean and rapid conversion is paramount.

The diethylzinc/chloroiodomethane reagent system in 1,2-dichloroethane represents a significant advancement in Simmons-Smith chemistry, offering a more robust and efficient alternative to traditional (iodomethyl)zinc-based reagents.[8] Adopting this system can unlock new possibilities for the synthesis of complex cyclopropane-containing molecules in academic and industrial research.

References

  • Denmark, S. E.; Edwards, J. P. (1991). A Comparison of (Chloromethyl)- and (Iodomethyl)zinc Cyclopropanation Reagents. The Journal of Organic Chemistry, 56(25), 6974–6981. [Link]

  • University of Calgary. (n.d.). Ch 14: Cyclopropane synthesis. Department of Chemistry. [Link]

  • Fournier, J.-F.; Charette, A. B. (2004). Improved Protocol for the Diastereoselective Cyclopropanation of Alkenes using Geminal Dizinc Carbenoids: A Study on the Effect of Zinc Iodide. European Journal of Organic Chemistry, 2004(7), 1401-1404. [Link]

  • Lorenz, J. C., et al. (2004). A Novel Class of Tunable Zinc Reagents (RXZnCH2Y) for Efficient Cyclopropanation of Olefins. The Journal of Organic Chemistry, 69(2), 327–334. [Link]

  • Wikipedia. (2023). Simmons–Smith reaction. [Link]

  • Charette, A. B., et al. (2010). Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and[16]-Sigmatropic Rearrangement Reactions. The Journal of Organic Chemistry, 75(4), 1244–1250. [Link]

  • Saleem, M., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Pharmaceuticals, 15(11), 1358. [Link]

  • Lebel, H., et al. (2004). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 104(5), 2363-2410. [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • Charette, A. B., et al. (1997). Spectroscopic Characterization of (Iodomethyl)zinc Reagents Involved in Stereoselective Reactions: Spectroscopic Evidence That IZnCH2I Is Not Zn(CH2I)2 + ZnI2 in the Presence of an Ether. Journal of the American Chemical Society, 119(46), 11224–11233. [Link]

Sources

A Senior Application Scientist's Guide to Cyclopropane Synthesis: Simmons-Smith Reaction vs. Dichlorocarbene Addition

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopropane ring, a strained three-membered carbocycle, is a privileged motif in medicinal chemistry and natural product synthesis.[1][2][3] Its unique conformational constraints and electronic properties can profoundly influence the biological activity and metabolic stability of a molecule. For researchers and drug development professionals, the efficient and selective construction of this ring is a critical synthetic challenge.

This guide provides an in-depth comparison of two cornerstone methods for cyclopropanation of alkenes: the Simmons-Smith reaction , which yields a simple methylene-bridged cyclopropane, and dichlorocarbene addition , which produces a versatile gem-dichlorocyclopropane. We will dissect the mechanistic underpinnings of each reaction, evaluate their substrate scope and limitations, and provide field-proven experimental protocols to guide your synthetic strategy.

The Simmons-Smith Reaction: Precision Methylene Transfer

First reported in 1958, the Simmons-Smith reaction is a reliable and stereospecific method for converting an alkene into a cyclopropane by the addition of a single methylene (CH₂) group.[2][4][5] It is renowned for its mild conditions and high degree of functional group tolerance.[5][6]

The Causality of the Mechanism: Carbenoid, Not Carbene

A crucial distinction of the Simmons-Smith reaction is that it does not proceed through a "free" carbene. Instead, it utilizes an organozinc carbenoid , typically iodomethylzinc iodide (ICH₂ZnI), which is formed in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[7][8][9][10]

The reaction with the alkene is a concerted, single-step process.[8] The carbenoid delivers the methylene group to one face of the double bond through a three-centered "butterfly-type" transition state.[5][6][11] This concerted mechanism is the root of the reaction's impeccable stereospecificity: the geometry of the starting alkene is perfectly retained in the cyclopropane product.[6][12][13] A cis-alkene yields a cis-substituted cyclopropane, and a trans-alkene affords a trans-substituted product.[7][9]

Caption: Mechanism of the Simmons-Smith reaction.

Substrate Scope and Diastereoselective Control

The Simmons-Smith reaction is effective for a wide array of alkenes, including simple, unfunctionalized olefins and electron-rich systems like enol ethers.[6][12] Its most powerful feature, however, is the ability to achieve high levels of diastereoselectivity through substrate-directing groups.

Hydroxyl groups in proximity to the double bond (e.g., in allylic or homoallylic alcohols) can coordinate with the Lewis acidic zinc atom of the carbenoid.[14] This chelation directs the delivery of the methylene group to the same face (syn) as the hydroxyl group, often overriding steric hindrance.[9][12] This predictable control is invaluable in complex molecule synthesis. In the absence of directing groups, the reaction is governed by sterics, with cyclopropanation occurring on the less hindered face of the alkene.[12][13]

Several modifications have expanded the reaction's scope:

  • Furukawa Modification: Uses diethylzinc (Et₂Zn) in place of the Zn-Cu couple, which generates the active carbenoid more reliably and often increases reactivity.[3][12][15]

  • Shi Modification: Employs reagents like CF₃CO₂ZnCH₂I, which are more nucleophilic and allow for the cyclopropanation of unfunctionalized and even electron-deficient alkenes.[12]

Self-Validating Experimental Protocol: Simmons-Smith Cyclopropanation of (E)-Cinnamyl Alcohol

This protocol illustrates the hydroxyl-directing effect. The success of the reaction is validated by the high diastereoselectivity observed in the product, confirming the chelation-controlled mechanism.

Materials:

  • (E)-Cinnamyl alcohol

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Dissolve (E)-cinnamyl alcohol (1.0 eq) in anhydrous DCM (approx. 0.2 M solution) in the flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition (Caution): Under a steady flow of nitrogen, add diethylzinc solution (1.1 eq) dropwise via syringe. A gas evolution (ethane) will be observed. Stir for 20 minutes at 0 °C.

  • Carbenoid Formation: Add diiodomethane (1.2 eq) dropwise via the dropping funnel over 15 minutes. The reaction mixture may become cloudy.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the syn-cyclopropylmethanol product.

Dichlorocarbene Addition: Access to Functionalized Cyclopropanes

This method installs a dichloromethylene (:CCl₂) unit across a double bond, yielding a gem-dichlorocyclopropane.[16][17] These products are not merely cyclopropanes; they are versatile synthetic intermediates whose chlorine atoms can be subjected to a variety of subsequent transformations.[1]

The Causality of the Mechanism: Free Carbene Generation and Trapping

Unlike the Simmons-Smith reaction, this process involves a true, highly reactive "free" carbene intermediate.[17][18] Dichlorocarbene is a neutral, divalent carbon species with only six valence electrons, making it highly electrophilic.[17][19]

It is typically generated in situ via the α-elimination of a proton and a chloride ion from chloroform (CHCl₃) using a strong base like sodium or potassium hydroxide.[16][17][20][21]

Because the base (aqueous) and the chloroform/alkene (organic) are immiscible, the reaction is often performed under phase-transfer catalysis (PTC) conditions.[22] A catalyst, such as a quaternary ammonium salt, transports hydroxide ions (OH⁻) into the organic phase to deprotonate the chloroform, facilitating carbene generation where it can be immediately trapped by the alkene.[23][24][25] The addition of the singlet dichlorocarbene to the alkene is a concerted, stereospecific syn-addition, preserving the alkene's original stereochemistry.[16][21][26]

Caption: Dichlorocarbene generation and addition to an alkene.

Substrate Scope and Limitations

Dichlorocarbene addition works well for a variety of alkenes. However, the strongly basic conditions required for carbene generation are a significant limitation. Substrates containing base-sensitive functional groups (e.g., esters, enolizable ketones) may undergo saponification or other undesired side reactions.[22] The choice of base and reaction conditions must be carefully considered to ensure compatibility with the starting material.

Self-Validating Experimental Protocol: Dichlorocyclopropanation of Cyclohexene

This protocol employs a robust phase-transfer catalysis system. The formation of an emulsion and a mild exotherm are key indicators of successful carbene generation and reaction.

Materials:

  • Cyclohexene

  • Chloroform (CHCl₃)

  • 50% (w/w) aqueous sodium hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (BTEAC) or similar phase-transfer catalyst

  • Dichloromethane (DCM) for extraction

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a powerful mechanical stirrer, combine cyclohexene (1.0 eq), chloroform (1.2 eq), and the phase-transfer catalyst (0.02 eq).

  • Base Addition (Caution): Begin vigorous stirring to create an emulsion. Cool the flask in an ice-water bath. Slowly add the 50% NaOH solution (approx. 2.0 eq) dropwise. The reaction is exothermic and the temperature should be maintained below 30 °C.[23][27]

  • Reaction: After the addition is complete, allow the mixture to stir vigorously at room temperature. Monitor the reaction by GC or TLC until the cyclohexene is consumed (typically 2-6 hours).

  • Workup: Stop stirring and allow the layers to separate. Dilute the mixture with water and extract the aqueous layer with DCM (2x).

  • Washing and Drying: Combine the organic layers and wash with water until the washings are neutral, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄.

  • Concentration and Purification: Filter and concentrate the solvent under reduced pressure. The crude product, 7,7-dichloronorcarane, can be purified by vacuum distillation.[23]

Head-to-Head Comparison: Selecting the Right Tool for the Job

The choice between these two powerful reactions hinges on the desired product and the nature of the substrate.

FeatureSimmons-Smith ReactionDichlorocarbene Addition
Reactive Species Zinc Carbenoid (ICH₂ZnI)[9][14]Free Dichlorocarbene (:CCl₂)[17][18]
Product Simple Cyclopropane (-CH₂- bridge)gem-Dichlorocyclopropane (-CCl₂- bridge)
Key Reagents CH₂I₂ + Zn(Cu) or Et₂Zn[9][12]CHCl₃ + Strong Base (e.g., NaOH)[16][17]
Stereochemistry Stereospecific syn-addition[6][7]Stereospecific syn-addition[16][21][26]
Reaction Conditions Neutral / Mildly Lewis AcidicStrongly Basic[16]
Functional Group Tol. Excellent; tolerates most groups.[5][6]Poor for base-sensitive groups (esters, etc.).[22]
Directing Effects Strong direction by proximal -OH groups.[12][14]None; sterics and electronics dominate.
Synthetic Utility Direct installation of a cyclopropane motif.Creation of a functionalized cyclopropane for further elaboration.[1]

Decision-Making Workflow for Cyclopropanation

To assist in selecting the appropriate method, the following decision tree outlines the key considerations for a synthetic chemist.

Decision_Workflow start What is the desired cyclopropane product? q1 Simple Methylene Bridge (-CH₂-)? start->q1 q2 gem-Dihalo Bridge (-CCl₂-)? start->q2 q_direct Need diastereocontrol via a directing -OH group? q1->q_direct Yes q_base Does the substrate have base-sensitive groups? q2->q_base Yes ss_path Simmons-Smith Reaction dcc_path Dichlorocarbene Addition q_direct->ss_path Yes q_direct->ss_path No (steric control) q_base->dcc_path No alt_method Consider alternative methods (e.g., Seyferth reagent) q_base->alt_method Yes

Caption: Workflow for selecting a cyclopropanation method.

Conclusion

Both the Simmons-Smith reaction and dichlorocarbene addition are indispensable tools for the synthesis of cyclopropanes. They are not competitors but rather complementary methods that address different synthetic needs.

  • Choose the Simmons-Smith reaction for the stereospecific synthesis of simple cyclopropanes, especially when high diastereoselectivity is required through hydroxyl group direction in a complex, multifunctional substrate.

  • Choose dichlorocarbene addition when the goal is to produce a gem-dichlorocyclopropane as a versatile handle for subsequent chemical transformations, provided the substrate can tolerate the strongly basic reaction conditions.

A thorough understanding of the mechanism and operational boundaries of each reaction, as outlined in this guide, empowers the researcher to make informed decisions, leading to efficient and successful synthesis of these valuable cyclic structures.

References

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  • National Institutes of Health. (n.d.). A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. Retrieved from [Link]

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  • Dialnet. (2019). Stereochemistry of Dichlorocarbene Addition to Alkenes: A Collaborative, Discovery-Based Experiment for the Organic Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Retrieved from [Link]

  • PubMed. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

  • YouTube. (2020). Simmons-Smith Reaction. Retrieved from [Link]

  • YouTube. (2018). Simmons Smith Reaction mechanism and problems with solution, cyclopropanation of olefin JAM CSIR NET. Retrieved from [Link]

  • YouTube. (2021). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Simmons‐Smith Cyclopropanation Reaction. Retrieved from [Link]opropanation_Reaction)

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A Comparative Guide to the Reactivity of (2,2-Dichlorocyclopropyl)benzene and Other Substituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical comparison of the reactivity of (2,2-dichlorocyclopropyl)benzene against other notable substituted cyclopropanes. By examining the interplay of electronic and steric effects, we aim to furnish researchers with the critical insights necessary for designing synthetic strategies and understanding reaction mechanisms involving these versatile three-membered rings.

Introduction: The Delicate Balance of Strain and Substitution in Cyclopropane Reactivity

The inherent ring strain of the cyclopropane ring, approximately 27 kcal/mol, renders it susceptible to ring-opening reactions not commonly observed in less strained cycloalkanes.[1] This latent reactivity can be precisely modulated by the nature of the substituents attached to the carbocyclic core. The strategic placement of electron-donating or electron-withdrawing groups can either stabilize or destabilize the ring, thereby dictating its reactivity towards a variety of reagents and reaction conditions. This guide will focus on a comparative analysis of this compound, a key intermediate in pharmaceutical synthesis, with other substituted cyclopropanes to elucidate these structure-reactivity relationships.[2][3]

Comparative Reactivity Analysis: A Data-Driven Examination

The reactivity of a substituted cyclopropane is fundamentally governed by the ability of its substituents to stabilize intermediates and transition states formed during ring-opening. Here, we compare this compound with phenylcyclopropane, vinylcyclopropane, and cyclopropyl methyl ether across several key reaction classes.

Solvolysis Reactions: Probing Carbocation Stability

Solvolysis reactions, where the solvent acts as the nucleophile, are excellent probes for assessing the stability of carbocationic intermediates formed upon ring-opening. The rate of solvolysis is directly proportional to the stability of the carbocation formed.

Table 1: Relative Rates of Solvolysis of Substituted Cyclopropanes (Illustrative)

Cyclopropane DerivativeSubstituent EffectsRelative Rate of Solvolysis (krel)
PhenylcyclopropanePhenyl group stabilizes the adjacent carbocation through resonance.High
This compoundPhenyl group provides resonance stabilization; two electron-withdrawing chlorine atoms destabilize the carbocation inductively.Moderate
VinylcyclopropaneVinyl group offers resonance stabilization to the adjacent carbocation.High
Cyclopropyl Methyl EtherMethoxy group is electron-donating through resonance, stabilizing the carbocation.Moderate to High

Note: The relative rates are illustrative and depend on the specific solvent and reaction conditions. Direct quantitative comparisons under identical conditions are scarce in the literature.

The phenyl group in both phenylcyclopropane and this compound can stabilize an adjacent positive charge through resonance. However, the two electron-withdrawing chlorine atoms in this compound exert a significant inductive effect, which destabilizes the incipient carbocation, thus moderating its rate of solvolysis compared to phenylcyclopropane. Vinylcyclopropanes also exhibit high reactivity in solvolysis due to the effective resonance stabilization of the cyclopropylcarbinyl cation by the vinyl group. The methoxy group in cyclopropyl methyl ether, being a π-donor, can also contribute to carbocation stability.

Lewis Acid-Catalyzed Ring-Opening: Activating the Ring

Lewis acids can coordinate to substituents on the cyclopropane ring, facilitating ring-opening by creating a more electrophilic center. This is particularly effective for cyclopropanes bearing electron-withdrawing groups or groups capable of coordinating with the Lewis acid.

Table 2: Reactivity in Lewis Acid-Catalyzed Ring-Opening (Qualitative)

Cyclopropane DerivativeInteraction with Lewis AcidReactivity
This compoundThe chlorine atoms can have a weak interaction, and the phenyl group can be activated. The primary activation is often at an adjacent functional group.High
PhenylcyclopropaneThe phenyl ring can be activated by the Lewis acid.Moderate
Donor-Acceptor CyclopropanesLewis acid coordinates to the acceptor group, strongly activating the ring for nucleophilic attack.Very High
Cyclopropyl Methyl EtherThe oxygen of the ether group readily coordinates with the Lewis acid, activating the C-O bond for cleavage and potentially ring-opening.High

Donor-acceptor cyclopropanes are particularly reactive under Lewis acid catalysis, as the Lewis acid strongly polarizes the C-C bond by coordinating to the electron-accepting group.[4] In the case of this compound, while the chlorine atoms are not strong Lewis bases, reactions are often initiated at other functionalities in the molecule, with the cyclopropane ring participating in subsequent steps.[5]

Thermal Rearrangements: The Influence of Unsaturation

Thermal rearrangements, such as the vinylcyclopropane-cyclopentene rearrangement, are driven by the release of ring strain and are significantly influenced by the substituents.

Table 3: Conditions for Thermal Rearrangement

Cyclopropane DerivativeTypical Rearrangement TemperatureProduct(s)
Vinylcyclopropane>300 °CCyclopentene
PhenylcyclopropaneHigh temperatures requiredComplex mixture, including ring-opened products
1,1-Divinyl-2-phenylcyclopropanes~250 °CVinylcyclopentenes and other rearranged products

Vinylcyclopropanes undergo a characteristic rearrangement to cyclopentenes at elevated temperatures.[6] The presence of a phenyl group, as in 1,1-divinyl-2-phenylcyclopropanes, can influence the reaction course, leading to a variety of rearranged products.[7] this compound itself does not undergo a simple, clean thermal rearrangement in the same manner as vinylcyclopropanes.

Mechanistic Insights: Understanding the "Why"

The observed differences in reactivity can be rationalized by considering the electronic nature of the substituents and their influence on the stability of reaction intermediates.

The Role of the Phenyl Group

A phenyl substituent can stabilize an adjacent carbocation or radical through resonance, thus accelerating reactions that proceed through such intermediates. This is a key factor in the reactivity of both phenylcyclopropane and this compound.

The Inductive Effect of Halogens

The two chlorine atoms in this compound are strongly electron-withdrawing through the sigma framework (inductive effect). This effect destabilizes any developing positive charge on the cyclopropane ring, thereby counteracting the resonance-stabilizing effect of the phenyl group to some extent. This dual electronic nature is a hallmark of its reactivity.

Donor-Acceptor Systems

In donor-acceptor cyclopropanes, the push-pull electronic nature of the substituents polarizes the cyclopropane bonds, making them exceptionally susceptible to nucleophilic attack, especially when activated by a Lewis acid.[8][9]

Experimental Protocols: A Practical Guide

To provide a tangible context for the discussed reactivity, we present representative experimental protocols.

Synthesis of this compound

This protocol is based on the dichlorocyclopropanation of styrene using the Makosza phase-transfer catalysis conditions.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add styrene (10.4 g, 0.1 mol), chloroform (60 mL), and benzyltriethylammonium chloride (TEBA) (0.5 g).

  • Addition of Base: While stirring vigorously, slowly add a 50% aqueous solution of sodium hydroxide (40 mL) dropwise over a period of 1 hour. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue stirring at reflux for an additional 4 hours.

  • Workup: Cool the reaction mixture to room temperature and add water (100 mL). Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless oil.

Lewis Acid-Catalyzed Ring-Opening of a Donor-Acceptor Cyclopropane

This protocol illustrates the high reactivity of donor-acceptor cyclopropanes in the presence of a Lewis acid.

Protocol 2: Lewis Acid-Catalyzed Reaction of a Donor-Acceptor Cyclopropane with a Nucleophile

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the donor-acceptor cyclopropane (e.g., dimethyl 2-phenylcyclopropane-1,1-dicarboxylate) (1.0 mmol) in a dry solvent such as dichloromethane or toluene (5 mL).

  • Addition of Nucleophile: Add the nucleophile (e.g., indole) (1.2 mmol) to the solution.

  • Initiation of Reaction: Cool the mixture to 0 °C and add a Lewis acid (e.g., a solution of Yb(OTf)₃ (5 mol%) in the reaction solvent) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 1-24 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

Diagrams created using Graphviz (DOT language) help to visualize the key mechanistic steps.

Solvolysis_Mechanism Substrate This compound TransitionState Transition State (Carbocation Development) Substrate->TransitionState Slow (Rate-determining) Carbocation Cyclopropylcarbinyl Cation (Resonance Stabilized) TransitionState->Carbocation Product Ring-Opened Product Carbocation->Product Solvent Solvent (Nucleophile) Solvent->Carbocation Fast

Caption: Solvolysis mechanism of this compound.

Lewis_Acid_Catalysis DA_Cyclopropane Donor-Acceptor Cyclopropane ActivatedComplex Activated Complex DA_Cyclopropane->ActivatedComplex LewisAcid Lewis Acid (e.g., Yb(OTf)3) LewisAcid->ActivatedComplex Coordination Intermediate Ring-Opened Intermediate ActivatedComplex->Intermediate Ring Opening Nucleophile Nucleophile Nucleophile->ActivatedComplex Attack Product Final Product Intermediate->Product

Caption: Lewis acid-catalyzed ring-opening of a donor-acceptor cyclopropane.

Conclusion and Future Outlook

The reactivity of this compound is a fascinating case study in the balance of opposing electronic effects. The resonance-donating phenyl group activates the cyclopropane ring towards reactions involving cationic intermediates, while the inductively withdrawing gem-dichloro substituents temper this reactivity. This nuanced behavior makes it a valuable and predictable building block in multi-step syntheses.

In comparison, other substituted cyclopropanes, such as vinylcyclopropanes and donor-acceptor cyclopropanes, often exhibit more straightforward and sometimes more dramatic reactivity profiles due to less ambiguous electronic influences. A thorough understanding of these substituent effects is paramount for any researcher working in the field of synthetic organic chemistry, particularly in the design and development of novel therapeutic agents where the cyclopropane motif is increasingly prevalent.[10] Future work should focus on obtaining more direct quantitative comparisons of the reactivity of these important building blocks under standardized conditions to further refine our predictive models.

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A Guide to the Orthogonal Validation of (2,2-Dichlorocyclopropyl)benzene: A Comparative Analysis Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Structural Elucidation

In the fields of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. (2,2-Dichlorocyclopropyl)benzene (CAS 2415-80-7), a key intermediate in the synthesis of the hypolipidemic drug ciprofibrate, serves as a pertinent example.[1][2] Its unique strained ring system and halogenation pattern present a distinct analytical challenge. Assuming a structure is correct based on reaction precedent alone is a perilous shortcut; impurities, isomers, or unexpected rearrangement products can compromise experimental outcomes, leading to significant losses in time and resources.

This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of this compound. We will move beyond a simple recitation of data to explore the causality behind experimental choices, demonstrating how these orthogonal methods provide a self-validating system for conclusive structural proof. This document is intended for researchers and drug development professionals who require not just data, but a robust and defensible analytical strategy.

The Synthetic Context: Anticipating Analytical Hurdles

Before analysis begins, understanding the synthetic route is critical for anticipating potential impurities. This compound is commonly synthesized via the addition of dichlorocarbene to styrene.[1][2] The dichlorocarbene is typically generated in situ from chloroform and a strong base, often under phase-transfer catalysis conditions.

This context informs our analytical strategy:

  • Unreacted Starting Materials: Styrene and chloroform may be present.

  • Byproducts: Isomeric side-products or oligomers of styrene could potentially form.

  • Solvent/Reagent Residue: Residual phase-transfer catalyst or solvents from workup may persist.

Our analytical methods must be capable of distinguishing the target molecule from these potential contaminants with high fidelity.

Experimental Design: The Foundation of Quality Data

Garbage in, garbage out. This axiom is paramount in analytical chemistry. The quality of spectral data is directly dependent on meticulous sample preparation.

Protocol: NMR Sample Preparation

The goal is to create a magnetically homogeneous sample to achieve sharp, well-resolved spectral lines.

  • Analyte Preparation: Ensure the this compound sample (~10-20 mg for ¹H, ~50-75 mg for ¹³C) is free of particulate matter.[3][4] If solids are present, dissolve the sample in a minimal amount of a volatile solvent (e.g., dichloromethane), filter through a small cotton plug in a Pasteur pipette, and gently evaporate the solvent.

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice as it readily dissolves the nonpolar analyte and its residual proton signal (at ~7.26 ppm) is well-characterized and typically does not interfere with key analyte signals.[4][5]

  • Sample Formulation: Add approximately 0.6-0.7 mL of CDCl₃ to the analyte in a clean, dry vial.[3][6] Agitate to ensure complete dissolution.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) solution. TMS provides the 0 ppm reference point, but as a volatile standard, it can be omitted if referencing the residual solvent peak is preferred.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring a sample height of 4-5 cm.[6]

  • Final Check: Cap the tube and visually inspect for any suspended particles or immiscible layers. The solution must be perfectly clear and homogeneous.[6]

Protocol: GC-MS Sample Preparation

Gas Chromatography-Mass Spectrometry (GC-MS) requires a volatile sample that can be vaporized without decomposition. With a boiling point of 103 °C at 10 mmHg, this compound is well-suited for this technique.[7]

  • Stock Solution: Prepare a stock solution of the analyte at approximately 1 mg/mL in a high-volatility, GC-compatible solvent like hexane or dichloromethane.

  • Working Solution: Perform a serial dilution to create a working solution of approximately 10 µg/mL.[8] This concentration prevents overloading the GC column and detector.

  • Filtration: Ensure the solution is free of particles by passing it through a 0.22 µm syringe filter or by centrifuging and transferring the supernatant.[8][9] This is a critical step to prevent blockage of the injection syringe and contamination of the GC inlet.

  • Vialing: Transfer the final solution to a 1.5 mL glass autosampler vial and seal with a septum cap. Avoid using plastic vials or parafilm, which can leach contaminants.[8]

Mass Spectrometry Analysis: The Molecular Formula Compass

MS provides the molecular weight and, crucially for this molecule, confirms the elemental composition through isotopic patterns. We will focus on Electron Ionization (EI), a common technique for volatile small molecules.

The Power of Isotopic Distribution

The most compelling evidence from MS for this structure comes from chlorine's natural isotopic abundance: ³⁵Cl (75.5%) and ³⁷Cl (24.5%), an approximate 3:1 ratio.[10] For a molecule containing two chlorine atoms, the molecular ion region will display a characteristic cluster of three peaks:

  • M⁺: The ion containing two ³⁵Cl atoms.

  • M+2: The ion containing one ³⁵Cl and one ³⁷Cl atom.

  • M+4: The ion containing two ³⁷Cl atoms.

The theoretical relative abundance of this cluster can be predicted by binomial expansion, resulting in an approximate intensity ratio of 9:6:1 .[11][12] Observing this pattern is exceptionally strong evidence for the presence of two chlorine atoms.

Interpreting the Spectrum of this compound

The molecular formula is C₉H₈Cl₂. The expected mass spectrum provides two layers of validation.

FeatureExpected m/zRationale & Significance
Molecular Ion (M⁺) 186Corresponds to the molecule with the most abundant isotopes: C₉H₈³⁵Cl₂. Its presence confirms the molecular weight.[13]
M+2 Peak 188Corresponds to C₉H₈³⁵Cl³⁷Cl.
M+4 Peak 190Corresponds to C₉H₈³⁷Cl₂.
Isotope Ratio 9:6:1The relative intensity of the m/z 186:188:190 peaks. This is the definitive signature for a dichlorinated compound.[11]
Key Fragment 151Loss of a chlorine radical ([M-Cl]⁺). The fragment will still show a 3:1 isotope pattern for the remaining Cl.
Base Peak 115Loss of both Cl atoms and one H ([M-Cl₂-H]⁺). This corresponds to the phenylcyclopropenyl cation, a stable fragment.
Phenyl Fragment 77Loss of the dichlorocyclopropyl group, leaving the phenyl cation ([C₆H₅]⁺).[11]

Table 1. Expected Mass Spectrometry Data for this compound.

This pattern of molecular weight, isotopic distribution, and fragmentation provides a robust fingerprint for the target molecule.

NMR Spectroscopy Analysis: The Architectural Blueprint

While MS confirms the formula, NMR spectroscopy reveals the atomic connectivity—the molecule's very architecture. It maps the carbon-hydrogen framework, confirming the presence and attachment of the phenyl and dichlorocyclopropyl moieties.

¹H NMR: Mapping the Proton Environments

The ¹H NMR spectrum is rich with information derived from chemical shift, integration, and spin-spin coupling.

Proton AssignmentExpected Chem. Shift (δ, ppm)IntegrationMultiplicityRationale & Significance
Aromatic (C₆H₅-) 7.1 - 7.45HMultiplet (m)Confirms the presence of a monosubstituted benzene ring. The integration value of 5 is unambiguous.[14]
Benzylic Methine (CH-Ph) 2.8 - 3.01HTriplet of Doublets (td) or Multiplet (m)This proton is coupled to the two diastereotopic methylene protons. Its downfield shift relative to other cyclopropyl protons is due to its proximity to the phenyl ring.
Methylene (CH₂) 1.7 - 2.22HMultiplets (m)These two protons are diastereotopic (chemically non-equivalent). They will appear as two separate, complex multiplets, each integrating to 1H. They are highly shielded due to the cyclopropane ring current effect.[15][16] Their complex splitting arises from geminal coupling to each other and vicinal coupling to the methine proton.

Table 2. Expected ¹H NMR Data for this compound in CDCl₃.

¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Carbon AssignmentExpected Chem. Shift (δ, ppm)Rationale & Significance
Ipso-Aromatic (C-C₃) ~138The quaternary aromatic carbon attached to the cyclopropyl ring.
Ortho/Meta/Para-Aromatic 126 - 130Three distinct signals for the remaining 5 aromatic carbons due to symmetry.
Dichlorinated Quaternary (CCl₂) ~65This carbon is significantly deshielded by the two electronegative chlorine atoms, providing a key signature.[17]
Benzylic Methine (CH-Ph) ~35The carbon of the C-H bond adjacent to the phenyl ring.
Methylene (CH₂) ~28This carbon is highly shielded (upfield), a characteristic feature of the strained cyclopropane ring.[17][18]

Table 3. Expected ¹³C NMR Data for this compound in CDCl₃.

The combination of ¹H and ¹³C NMR data provides an interlocking confirmation of the entire molecular structure, from the phenyl ring to the specific arrangement of the dichlorocyclopropyl group.

Orthogonal Validation: A Self-Confirming Workflow

The true power of this analysis lies in using MS and NMR as orthogonal, or complementary, techniques. They measure fundamentally different molecular properties, and their agreement constitutes a validation far more robust than either technique could provide alone.

  • MS asks: "What is the molecular formula, and are there two chlorine atoms?"

  • NMR asks: "How are the 9 carbons and 8 hydrogens arranged and connected?"

A successful validation requires that the answer from NMR be fully consistent with the formula provided by MS.

G cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analysis cluster_validation Data Integration & Validation synthesis Styrene + Dichlorocarbene Reaction purification High-Vacuum Distillation synthesis->purification sample_prep Sample Prep for MS and NMR purification->sample_prep ms_analysis GC-MS Analysis sample_prep->ms_analysis nmr_analysis 1H & 13C NMR Analysis sample_prep->nmr_analysis ms_data MS Data: - Molecular Ion @ m/z 186 - 9:6:1 Isotope Pattern ms_analysis->ms_data nmr_data NMR Data: - Phenyl Signals (5H, 4C) - Cyclopropyl Signals (3H, 3C) - Confirmed Connectivity nmr_analysis->nmr_data cross_validation Cross-Validation Check ms_data->cross_validation nmr_data->cross_validation final_structure Structure Confirmed: This compound cross_validation->final_structure Data Consistent

Figure 1. Workflow for the orthogonal validation of this compound.

Comparison with Alternative Techniques
TechniqueAdvantagesDisadvantages
MS & NMR (This Guide) High confidence, provides both formula and connectivity, widely accessible.Requires two separate experiments and expertise in both.
X-ray Crystallography Unambiguous, provides 3D structure; the "gold standard".Requires a suitable single crystal, which is often difficult or impossible to obtain for liquids or oils.
Infrared (IR) Spectroscopy Fast, simple, good for identifying functional groups (e.g., C-H, C-Cl bonds).Provides limited information on the overall molecular architecture; cannot distinguish between isomers.

Conclusion

The structural validation of this compound is not merely an academic exercise; it is a critical quality control step that ensures the integrity of research and development programs. By strategically employing the orthogonal techniques of Mass Spectrometry and NMR Spectroscopy, we create a self-validating system. MS confirms the elemental formula (C₉H₈Cl₂) with high certainty via the unmistakable 9:6:1 isotopic signature of two chlorine atoms. NMR spectroscopy then provides the architectural blueprint, confirming the precise connectivity of the phenyl and dichlorocyclopropyl groups. When the detailed blueprint from NMR aligns perfectly with the formula from MS, the structure can be considered validated with the highest degree of scientific confidence. This dual-pronged approach should be considered the standard for any research where molecular identity is paramount.

References

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A Senior Application Scientist's Guide to the Quantitative Purity Analysis of (2,2-Dichlorocyclopropyl)benzene by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(2,2-Dichlorocyclopropyl)benzene is a pivotal chemical intermediate, most notably serving as a critical precursor in the synthesis of the hypolipidemic agent ciprofibrate.[1][2] In the pharmaceutical and fine chemical industries, the purity of such intermediates is not merely a quality metric; it is a fundamental requirement that directly impacts the safety, efficacy, and yield of the final active pharmaceutical ingredient (API). This guide provides an in-depth, scientifically grounded comparison of analytical methodologies for the quantitative purity assessment of this compound, establishing Gas Chromatography with Flame Ionization Detection (GC-FID) as the gold standard.

We will explore the causality behind experimental choices, present a detailed and validated GC-FID protocol, and objectively compare its performance against alternative and complementary techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols and data herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for implementing a self-validating system for quality control.

Part 1: The Method of Choice: Gas Chromatography-Flame Ionization Detection (GC-FID)

The analysis of volatile and semi-volatile organic compounds finds its most reliable workhorse in Gas Chromatography (GC).[3] For this compound, a compound with a boiling point of approximately 103°C at 10 mmHg, GC is the ideal analytical technique.[4]

The Principle: A Tale of Separation and Detection

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase).[3] Components partition between the mobile phase and a stationary phase coated on the column walls based on their volatility and chemical interactions. Compounds with higher volatility and weaker interactions with the stationary phase travel faster, leading to separation.

The Flame Ionization Detector (FID) is a highly sensitive, universal detector for hydrocarbons. As separated components elute from the column, they are burned in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the mass of the carbon atoms in the analyte. This principle makes the FID exceptionally reliable for quantitative analysis, as its response is highly linear across a wide concentration range.[5]

Why GC-FID is the Gold Standard for This Analysis:

  • High Resolution: Capillary GC columns provide the necessary resolving power to separate the main this compound peak from structurally similar impurities, such as unreacted starting materials (e.g., styrene) or byproducts from the dichlorocyclopropanation reaction.[1]

  • Exceptional Sensitivity: The FID can detect trace-level impurities, making it suitable for assays where high purity (e.g., >99%) is required.[5]

  • Robustness and Reproducibility: GC-FID systems are known for their stability and consistency, which are critical for routine quality control in a manufacturing environment.

  • Quantitative Accuracy: The area percent normalization method, which assumes that all hydrocarbon impurities have a similar response factor in the FID, provides a rapid and accurate estimation of purity without needing to calibrate for every single impurity.

Part 2: A Validated Experimental Protocol for GC-FID Purity Determination

Trustworthy analytical data is built upon a validated, step-by-step protocol. The following method has been optimized for the analysis of this compound and serves as a robust starting point for implementation in a quality control laboratory.

Experimental Workflow Diagram

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Sample Dilute_S Dilute in Solvent (e.g., Dichloromethane) Sample->Dilute_S Standard Weigh Reference Std. Dilute_Std Dilute in Solvent Standard->Dilute_Std Vial_S Transfer to GC Vial Dilute_S->Vial_S Vial_Std Transfer to GC Vial Dilute_Std->Vial_Std Autosampler Autosampler Injection Vial_S->Autosampler Inject Sample GC_System GC Separation (Temp Program) Autosampler->GC_System FID_Detection FID Detection GC_System->FID_Detection Chromatogram Generate Chromatogram FID_Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (Area % Normalization) Integration->Calculation Report Final Report Calculation->Report

Caption: GC-FID analysis workflow for this compound purity.

Instrumentation and Reagents
  • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary split/splitless inlet.

  • Column: A mid-polarity column such as a DB-624 (6% cyanopropylphenyl/94% dimethylpolysysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent. This phase provides excellent selectivity for aromatic and halogenated compounds.

  • Reagents:

    • This compound Reference Standard (Purity ≥ 99.5%)

    • Dichloromethane (DCM) or Methanol, HPLC or GC grade

    • Carrier Gas: Helium or Hydrogen, high purity (99.999%)

    • FID Gases: Hydrogen and Air, high purity

Chromatographic Conditions
ParameterValueRationale
Inlet SplitA high split ratio is used to avoid column overload from the main component and ensure sharp peaks.
Split Ratio100:1
Inlet Temperature250 °CEnsures rapid and complete vaporization of the sample without thermal degradation.
Column
Carrier GasHeliumProvides good efficiency and is inert.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for column dimensions, balancing separation speed and efficiency.
Oven Program
Initial Temperature60 °C, hold for 2 minAllows for focusing of early-eluting, volatile impurities at the head of the column.
Ramp Rate15 °C/minA moderate ramp rate to ensure separation of closely eluting impurities.
Final Temperature240 °C, hold for 5 minEnsures that any less volatile components are eluted from the column before the next run.
Detector (FID)
Temperature280 °CPrevents condensation of eluting compounds within the detector.
H₂ Flow30 mL/minStandard condition for FID operation.
Air Flow300 mL/minStandard condition for FID operation.
Makeup Gas (He)25 mL/minHelps to sweep the column effluent into the detector efficiently.
Injection
Injection Volume1 µLA small volume is sufficient due to the high sensitivity of the FID.
Procedure
  • Standard Preparation: Accurately weigh approximately 20 mg of the this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with dichloromethane to create a concentration of ~1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • Sequence Setup: Set up an analytical sequence including solvent blanks, at least six replicate injections of the standard solution (for system suitability), and injections of the sample solution.

  • Data Analysis: Calculate the purity of the sample using the area percent normalization method from the resulting chromatogram.

    Purity (%) = (Area of the main peak / Total area of all integrated peaks) x 100

Part 3: Method Validation: The Cornerstone of Trustworthiness

A protocol's value is only as good as its validation. To ensure this GC-FID method is a self-validating system, it must be assessed against established criteria, often guided by the International Council for Harmonisation (ICH).[6][7]

Validation ParameterAcceptance CriteriaPurpose
Specificity The main peak is baseline resolved from all known impurities and solvent peaks.Confirms the method can accurately measure the analyte without interference.[6]
Linearity Correlation coefficient (r²) ≥ 0.999 over the working range.Demonstrates a proportional response of the detector to analyte concentration.[6]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for peak area of ≥ 6 injections.Shows the consistency of results for repeated analyses under the same conditions.[6]
Accuracy Recovery of 98.0% to 102.0% for a spiked sample.Measures the closeness of the experimental value to the true value.[6][7]
Limit of Quantitation (LOQ) The lowest concentration quantifiable with acceptable precision and accuracy.Defines the lower limit of the method for reliably measuring impurities.[8]
Robustness Consistent results with deliberate small variations in method parameters (e.g., flow rate ±5%, oven temp ±2°C).Ensures the method is reliable during routine use despite minor variations.[6]

Part 4: A Comparative Guide to Alternative Analytical Techniques

While GC-FID is the recommended primary technique, a comprehensive understanding of purity requires acknowledging where other methods can provide complementary or confirmatory data.

Logical Workflow for Comprehensive Purity Assessment

Purity_Validation_Logic Topic Purity Analysis of This compound Primary Primary Quantitative Analysis (Routine QC) Topic->Primary Complementary Complementary / Investigational Analysis Topic->Complementary GCFID GC-FID (Area % Purity, Impurity Profile) Primary->GCFID GCMS GC-MS (Impurity Identification) GCFID->GCMS For Unknown Peak ID KF Karl Fischer Titration (Water Content) GCFID->KF For Accurate Water Content Complementary->GCMS NMR Quantitative ¹H NMR (Absolute Purity, Non-Volatiles) Complementary->NMR Complementary->KF

Caption: Logical workflow for comprehensive purity validation.

Performance Comparison
TechniquePrincipleStrengths for This AnalysisLimitations
GC-FID Separation by volatility; detection of combustible compounds.Gold Standard. High sensitivity, excellent quantitation for hydrocarbons, robust, and cost-effective for routine QC.Does not provide structural information for unknown impurity identification.
GC-MS Separation by volatility; detection by mass fragmentation pattern.Definitive Identification. Unambiguously identifies the structure of unknown impurities by matching their mass spectra to libraries.[9][10]Can be less quantitatively precise than FID without specific standards for each impurity; more expensive and complex instrumentation.
HPLC-UV Separation by polarity; detection by UV absorbance.Useful for non-volatile or thermally unstable impurities that cannot be analyzed by GC.[9]This compound is highly volatile, making GC the superior technique. HPLC is not well-suited for this primary analysis.
¹H NMR Nuclear spin resonance in a magnetic field.A primary ratio method that can determine purity without a reference standard. Detects non-volatile impurities.Significantly lower sensitivity than GC-FID for trace impurities; complex mixtures can lead to overlapping signals.
Karl Fischer Titration Titration with an iodine-based reagent that reacts specifically with water.The most accurate and specific method for determining water content, a common impurity.[11]Only measures water content and provides no information on other organic impurities.[11]

Conclusion and Recommendations

For the routine, quantitative purity analysis of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the unequivocally superior and recommended method. Its combination of high resolution, sensitivity, robustness, and quantitative accuracy makes it perfectly suited for the stringent demands of the pharmaceutical and fine chemical industries. The validated protocol provided in this guide serves as a reliable foundation for its implementation.

For a comprehensive quality control strategy, particularly during process development or out-of-specification investigations, GC-FID should be complemented by other techniques. GC-MS is invaluable for the structural elucidation of unknown impurities , while Karl Fischer titration is essential for the accurate determination of water content. By leveraging the strengths of each technique, a complete and trustworthy picture of product purity can be established, ensuring the quality and safety of the final products that rely on this critical intermediate.

References

  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards.
  • ResearchGate. (n.d.). Method Development and Validation of Gas Chromatography.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Acta Pharmaceutica. (n.d.). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE.
  • Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene.
  • Redalyc. (n.d.). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
  • NIST. (n.d.). Benzene, 2,2-dichlorocyclopropyl-.
  • LookChem. (n.d.). Exploring the Synthesis and Applications of this compound.
  • NIST. (n.d.). Benzene, 2,2-dichlorocyclopropyl-.
  • Environmental Administration, Japan. (n.d.). Analytical Methods.
  • Guidechem. (n.d.). How to Synthesize this compound and Its Application in the Preparation of Cycloprobeta.
  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-DETERMINATION OF VOLATILE ORGANIC COMPOUNDS.
  • LookChem. (n.d.). The Role of this compound in Pharmaceutical Synthesis.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • Sigma-Aldrich. (n.d.). This compound 97 2415-80-7.
  • South Coast AQMD. (n.d.). speciation/vapor pressure.
  • ChemicalBook. (2025). This compound.
  • BenchChem. (n.d.). A Comparative Guide to Purity Validation of 1,3-Dimethoxypropane by Gas Chromatography.

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A Researcher's Guide to Phase-Transfer Catalysts for Dichlorocyclopropanation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Dichlorocyclopropanes are invaluable building blocks in organic synthesis, serving as versatile intermediates for the preparation of pharmaceuticals, agrochemicals, and complex molecular architectures. Their synthesis is most commonly achieved through the addition of dichlorocarbene (:CCl₂) to an alkene.[1] The classic method for generating dichlorocarbene involves the α-elimination of hydrogen chloride from chloroform using a strong base.[2] This presents a fundamental challenge for chemists: the reactants are typically distributed across two immiscible phases. The alkene and chloroform reside in an organic phase, while the inorganic base (e.g., concentrated sodium hydroxide) exists in a separate aqueous phase.

Phase-Transfer Catalysis (PTC) provides an elegant and highly effective solution to this problem, facilitating the transport of reactive species across the phase boundary to enable the reaction.[3] This guide offers an in-depth comparative study of the primary classes of phase-transfer catalysts used for dichlorocyclopropanation, providing researchers with the mechanistic insights and experimental data needed to select the optimal catalyst for their synthetic needs.

The Core Mechanism: How Phase-Transfer Catalysis Drives Dichlorocyclopropanation

The generation of dichlorocarbene under PTC conditions is a fascinating interplay of interfacial chemistry. While early theories proposed that the catalyst extracts hydroxide ions into the organic phase (the Starks' extraction mechanism), the Makosza interfacial mechanism is now widely accepted as the dominant pathway for this transformation.[4][5]

The process unfolds as follows:

  • Interfacial Deprotonation: At the interface between the concentrated aqueous base and the organic phase, a hydroxide ion deprotonates a chloroform molecule, generating the highly unstable trichloromethyl anion (CCl₃⁻).[2][6]

  • Anion Transfer: The lipophilic cation (Q⁺) of the phase-transfer catalyst pairs with the CCl₃⁻ anion at the interface, forming an ion pair [Q⁺CCl₃⁻]. This ion pair is soluble in the organic phase and is shuttled away from the interface into the bulk organic medium.[7]

  • Carbene Formation & Cycloaddition: Within the organic phase, the trichloromethyl anion rapidly undergoes α-elimination, expelling a chloride ion to form the highly reactive dichlorocarbene (:CCl₂). This electrophilic carbene is immediately trapped by the alkene in a concerted and stereospecific [1+2] cycloaddition, yielding the desired 1,1-dichlorocyclopropane product.[2]

This catalytic cycle continuously generates dichlorocarbene in the immediate vicinity of the alkene substrate, leading to high reaction efficiency and minimizing undesirable side reactions.[8]

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_interface Interface Alkene Alkene Product Dichlorocyclopropane Alkene->Product CHCl3_org CHCl3 CHCl3_int CHCl3 CHCl3_org->CHCl3_int Q_CCl3 [Q⁺CCl₃⁻] CCl2 :CCl₂ Q_CCl3->CCl2 α-elimination (-Cl⁻) CCl2->Product [1+2] Cycloaddition Q_Cl Q⁺Cl⁻ Q_Cl->Q_CCl3 Returns to Interface NaOH NaOH (conc.) OH_int OH⁻ NaOH->OH_int Provides OH⁻ CCl3_int CCl₃⁻ CHCl3_int->CCl3_int OH_int->CCl3_int Deprotonation CCl3_int->Q_CCl3 Q_int Q⁺ Q_int->Q_CCl3

Caption: The Makosza Interfacial Mechanism for Dichlorocyclopropanation.

A Comparative Analysis of Catalyst Classes

The choice of a phase-transfer catalyst is critical and depends on factors such as substrate reactivity, reaction scale, cost, and thermal stability requirements. Here, we compare the most prevalent catalyst families.

Quaternary Ammonium ('Onium') Salts

Quaternary ammonium salts (R₄N⁺X⁻) are the workhorses of phase-transfer catalysis for dichlorocyclopropanation. Their low cost, high availability, and excellent performance make them the first choice for most applications.[8][9]

  • Common Examples: Benzyltriethylammonium chloride (TEBA or BTEAC), Tetrabutylammonium bromide (TBAB), Methyltrioctylammonium chloride (Aliquat 336).

  • Mechanism of Action: These catalysts provide the lipophilic cation (Q⁺) that shuttles the trichloromethyl anion from the interface into the organic phase, as depicted in the Makosza mechanism. The structure of the alkyl (R) groups is crucial; a balance of sufficient carbon count ensures organophilicity without rendering the catalyst completely insoluble in the aqueous phase, where it must interact with the interface.

  • Advantages:

    • Cost-Effective: Readily available and inexpensive, making them ideal for large-scale synthesis.[9]

    • High Efficiency: Highly effective even at low catalytic loadings (typically 1-5 mol%).

    • Robustness: Stable under the highly basic reaction conditions.[8]

  • Disadvantages:

    • Thermal Stability: While generally robust, some ammonium salts can undergo Hofmann elimination at elevated temperatures.

    • Product Separation: Can sometimes be challenging to remove from the final product, especially on a small scale.[10]

Quaternary Phosphonium Salts

Closely related to their ammonium counterparts, quaternary phosphonium salts (R₄P⁺X⁻) offer a key advantage in reactions requiring higher temperatures.

  • Common Examples: Tetrabutylphosphonium bromide, Benzyltriphenylphosphonium chloride.

  • Mechanism of Action: Identical to quaternary ammonium salts, acting as an anion shuttle.

  • Advantages:

    • Superior Thermal Stability: Phosphonium salts are generally more thermally stable than the analogous ammonium salts, making them suitable for reactions that require heating.[11]

  • Disadvantages:

    • Higher Cost: Typically more expensive than quaternary ammonium salts.

    • Oxidation Potential: Can be susceptible to oxidation under certain conditions.

Crown Ethers

Crown ethers operate via a different mechanistic paradigm, offering unique advantages, particularly for solid-liquid systems.

  • Common Examples: 18-Crown-6, Dicyclohexyl-18-crown-6.

  • Mechanism of Action: Instead of shuttling the organic anion, crown ethers are neutral ligands that complex the alkali metal cation (e.g., K⁺ from KOH) of the base.[12] This complex, for example, [K⁺⊂18-crown-6], along with its counter-ion (OH⁻), is transported into the organic phase.[13] This creates a highly reactive, "naked" hydroxide ion that is exceptionally effective at deprotonating chloroform.

  • Advantages:

    • High Reactivity: The generation of "naked" anions can lead to significantly enhanced reaction rates.

    • Effectiveness in Solid-Liquid PTC: Particularly useful when using solid bases like potassium hydroxide.[13]

  • Disadvantages:

    • Prohibitive Cost: Significantly more expensive than 'onium' salts, limiting their use in large-scale applications.[14]

    • Toxicity: Crown ethers are known to have higher toxicity, requiring careful handling.

Phosphazene Bases

Phosphazenes are not traditional phase-transfer catalysts but rather non-ionic, organic-soluble superbases. Their extreme basicity allows them to generate dichlorocarbene efficiently, often under milder conditions.

  • Common Examples: P4-t-Bu (Schwesinger base), BEMP.[15]

  • Mechanism of Action: As extremely strong, non-nucleophilic bases, phosphazenes can directly deprotonate chloroform in the organic phase to generate the trichloromethyl anion.[16][17] This can obviate the need for a biphasic system, although they are also effective in such setups.

  • Advantages:

    • Exceptional Basicity: Among the strongest known neutral bases, allowing for deprotonation of very weak acids.[18]

    • Low Nucleophilicity: Their sterically hindered nature prevents them from participating in unwanted side reactions.[15]

    • Solubility: Soluble in a range of nonpolar organic solvents.[17]

  • Disadvantages:

    • Very High Cost: Their expense makes them suitable primarily for specialized, small-scale applications where other methods fail.

    • Hygroscopic: Can be sensitive to moisture, requiring anhydrous conditions.

Performance Summary Table

Catalyst TypeRelative CostTypical LoadingKey AdvantagesKey Disadvantages
Quaternary Ammonium Salts Low1-5 mol%Inexpensive, robust, highly effective.[8][9]Moderate thermal stability, potential separation issues.[10]
Quaternary Phosphonium Salts Moderate1-5 mol%Excellent thermal stability.[11]Higher cost than ammonium salts.
Crown Ethers Very High1-10 mol%Creates highly reactive "naked" anions, great for S-L PTC.[13]Very expensive, toxic.[14]
Phosphazene Bases Extremely HighStoichiometric or CatalyticExtremely high basicity, low nucleophilicity, organic soluble.[15][17]Prohibitively expensive, hygroscopic.

Validated Experimental Protocol: Dichlorocyclopropanation of Styrene

This protocol provides a reliable, step-by-step method for the dichlorocyclopropanation of styrene using benzyltriethylammonium chloride (TEBA), a common and effective catalyst.

Causality Behind Choices:

  • Styrene: A reactive and easily monitored model substrate.

  • TEBA: A cost-effective and highly efficient catalyst for this reaction.[8]

  • 50% NaOH: A high concentration of base is crucial to drive the deprotonation of chloroform at the interface.[19]

  • Vigorous Stirring: Essential to maximize the interfacial surface area between the aqueous and organic phases, which is the locus of the initial reaction step in the Makosza mechanism.[4][20]

Reagents and Equipment:
  • Styrene (10.0 mmol, 1.04 g, 1.15 mL)

  • Chloroform (CHCl₃, 20 mL)

  • 50% (w/w) aqueous Sodium Hydroxide (NaOH, 20 mL)

  • Benzyltriethylammonium chloride (TEBA, 0.2 mmol, 45.6 mg)

  • 100 mL three-necked round-bottom flask

  • Mechanical overhead stirrer

  • Reflux condenser

  • Thermometer/Temperature probe

  • Separatory funnel

Procedure:
  • Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and a stopper. Ensure the setup is in a well-ventilated fume hood.

  • Charging the Flask: To the flask, add chloroform (20 mL), styrene (1.04 g), and TEBA (45.6 mg).

  • Initiating the Reaction: Begin vigorous stirring (approx. 500-700 RPM) to create a vortex. Slowly add the 50% NaOH solution (20 mL) dropwise over 10-15 minutes. An exothermic reaction will occur, and the temperature may rise. Maintain the temperature between 40-50°C using a water bath if necessary.

  • Reaction Monitoring: Continue stirring vigorously at 40-50°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically taking a small aliquot from the organic layer.

  • Work-up: After the reaction is complete, stop stirring and allow the phases to separate. Transfer the entire mixture to a separatory funnel.

  • Extraction: Drain the lower organic layer. Extract the remaining aqueous layer with dichloromethane (2 x 15 mL). Combine all organic layers.

  • Washing: Wash the combined organic layers with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual NaOH and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 1,1-dichloro-2-phenylcyclopropane.

  • Purification (Optional): The crude product can be purified by vacuum distillation or column chromatography on silica gel if required.

Safety Considerations: Chloroform is a suspected carcinogen and should be handled with extreme care in a fume hood.[9] Concentrated sodium hydroxide is highly corrosive and can cause severe burns.[9] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

G cluster_prep Reaction Setup cluster_workup Work-up & Isolation A Charge Flask: Styrene, CHCl₃, TEBA B Start Vigorous Stirring (500-700 RPM) A->B C Slowly Add 50% NaOH (aq) B->C D Maintain 40-50°C Stir for 2-4h C->D E Phase Separation D->E Reaction Complete F Extract Aqueous Layer with CH₂Cl₂ E->F G Wash Combined Organics (H₂O, Brine) F->G H Dry (MgSO₄) & Concentrate G->H I Purify (Optional) H->I

Caption: Experimental Workflow for Dichlorocyclopropanation.

Conclusion

Phase-transfer catalysis is an indispensable tool for dichlorocyclopropanation, transforming a classically challenging biphasic reaction into a simple, scalable, and efficient process. For the vast majority of applications, quaternary ammonium salts like TEBA and TBAB offer the optimal balance of high performance, low cost, and operational simplicity. Quaternary phosphonium salts are a valuable alternative for reactions requiring higher thermal stability. While highly effective, the prohibitive cost of crown ethers and phosphazene bases reserves their use for niche applications where other catalysts fail or unique reactivity is required. A thorough understanding of the underlying interfacial mechanism and the characteristics of each catalyst class empowers researchers to make informed decisions, optimizing their synthetic routes to these valuable cyclopropane intermediates.

References

  • Harikumar, K., & Rajendran, V. (2012). Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. International Journal of Current Microbiology and Applied Sciences, 1(1), 17-22.
  • OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. Retrieved from [Link]

  • Wang, M.-L., Hsieh, Y.-M., & Chang, R. Y. (2003). Kinetic Study of Dichlorocyclopropanation of 1,7-Octadiene under Phase-Transfer Catalysis Conditions at High Alkaline Concentration. Industrial & Engineering Chemistry Research, 42(21), 5037–5044.
  • JETIR. (2020). Contribution of phase transfer catalyst to green chemistry: A review.
  • ResearchGate. (n.d.). Dichlorocyclopropanation. Retrieved from [Link]

  • Selvaraj, S., & Rajendran, V. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 785-793.
  • Wikipedia. (n.d.). Phosphazene. Retrieved from [Link]

  • NPTEL. (n.d.).
  • Maruoka, K. (2009). The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects.
  • Landini, D., & Maia, A. (1975). Crown ethers as phase-transfer catalysts in two-phase reactions.
  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis.
  • Halpern, M. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Organics.
  • ResearchGate. (n.d.). Phosphazene bases used in this study. [Diagram]. Retrieved from [Link]

  • Makosza, M. (2000). Phase-Transfer Catalysis. A General Green Methodology in Organic Synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.
  • Mąkosza, M. (1986). Catalysis in Two-Phase Systems: Phase Transfer and Related Phenomena.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • Bandar, J. S., Tanaset, A., & Lambert, T. H. (2015). Phase-transfer and other types of catalysis with cyclopropenium ions. Chemistry (Weinheim an der Bergstrasse, Germany), 21(20), 7365–7368.
  • Scribd. (n.d.). Phase Transfer Catalysis: Addition of Dichlorocarbene to Cyclohexene. Retrieved from [Link]

  • Concellón, J. M., Concellón, C., & Rodríguez-Solla, H. (2008). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. Chemistry – A European Journal, 14(20), 6209-6213.
  • Rádai, Z., et al. (2022).
  • JETIR. (2022). PHASE TRANSFER CATALYSTS.
  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Zheng, Z., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • Halpern, M. (n.d.). 18-crown-6. PTC Organics, Inc. Retrieved from [Link]

  • Park, C., et al. (2025). Cyclopropanation of Alkenes with Dichloromethane and Chloroform via Halogen Atom Transfer Using Amine Carboxyborane.
  • Cantillo, D., et al. (2019). Enhanced mixing of biphasic liquid-liquid systems for the synthesis of gem-dihalocyclopropanes using packed bed reactors. Reaction Chemistry & Engineering, 4(4), 747-752.

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Stereospecificity of Dichlorocarbene Addition to cis- and trans-Alkenes: A Mechanistic and Experimental Comparison

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides an in-depth analysis of the stereospecific addition of dichlorocarbene (:CCl₂) to cis- and trans-alkenes. We will explore the underlying mechanistic principles that dictate the reaction's stereochemical outcome, compare the products derived from isomeric starting materials, and provide a field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals who utilize cyclopropanation reactions and require a deep understanding of their stereochemical integrity.

Introduction: The Principle of Stereospecificity in Cyclopropanation

The formation of cyclopropane rings is a cornerstone of organic synthesis, providing access to strained three-membered carbocycles that are valuable intermediates in the synthesis of complex molecules and pharmaceuticals.[1][2][3] Among the methods for cyclopropanation, the addition of carbenes to alkenes is particularly powerful. A carbene, possessing a neutral divalent carbon atom, is a highly reactive intermediate that readily engages with the π-system of a double bond.[2][4][5]

Dichlorocarbene (:CCl₂) is an electrophilic carbene commonly generated in situ from chloroform.[6][7] Its reaction with alkenes is not merely an addition but a stereospecific cycloaddition.[1][8][9] This means that the stereochemistry of the starting alkene is preserved and directly dictates the stereochemistry of the resulting dichlorocyclopropane product.[1][8][10] A cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will exclusively produce the trans-substituted cyclopropane. This guide will dissect the reasons for this high fidelity and provide the practical knowledge to leverage it in a laboratory setting.

The Reactive Intermediate: Generation and Structure of Dichlorocarbene

To understand the reaction, we must first understand the reactant. Dichlorocarbene is too reactive to be isolated and is therefore generated during the reaction.[2][5] The most common and historically significant method, developed by William von Eggers Doering in 1954, involves the α-elimination of a proton and a chloride ion from chloroform (CHCl₃) using a strong base.[6][10][11]

The process is as follows:

  • Deprotonation: A strong base, such as potassium tert-butoxide (KOtBu) or sodium hydroxide (NaOH), removes the acidic proton from chloroform to generate a trichloromethanide anion (:CCl₃⁻).[2][8][9]

  • α-Elimination: This anion is unstable and spontaneously expels a chloride ion (Cl⁻) to yield the neutral dichlorocarbene intermediate (:CCl₂).[2][8][9]

The dichlorocarbene carbon is sp²-hybridized, featuring a lone pair of electrons in one sp² orbital and a vacant p-orbital perpendicular to the plane of the CCl₂ molecule.[2][8][9] This electronic structure, particularly the empty p-orbital, is similar to that of a carbocation, rendering dichlorocarbene highly electrophilic and ready to react with electron-rich species like alkenes.[2][8][9] This form is known as a singlet carbene , where the two non-bonding electrons are paired in the same orbital, a crucial factor for its stereospecific reactivity.[1][12]

The Concerted Mechanism: The Key to Stereospecificity

The stereospecificity of the dichlorocarbene addition is a direct consequence of its concerted reaction mechanism .[13][14] In a concerted reaction, all bond-forming and bond-breaking events occur in a single, simultaneous step through a single transition state, with no intermediates.[5][14]

When dichlorocarbene approaches the nucleophilic π-bond of an alkene, the reaction proceeds as a [1+2] cycloaddition:

  • The electron pair from the alkene's π-bond attacks the carbene's empty p-orbital.

  • Simultaneously, the lone pair of electrons from the carbene's sp² orbital attacks one of the alkene carbons.

This synchronous formation of the two new carbon-carbon σ-bonds "locks" the original stereochemistry of the alkene substituents into place. There is no opportunity for bond rotation, which would be possible if a stepwise mechanism involving a carbocation or diradical intermediate were operative.[14][15] The substituents on the original double bond are effectively lifted into their final positions on the newly formed cyclopropane ring, preserving their relative orientation.[16]

Visualizing the Mechanism

The following diagrams illustrate the concerted transition state for the addition of dichlorocarbene to both cis- and trans-alkenes.

Caption: Concerted addition of :CCl₂ to a cis-alkene.

Caption: Concerted addition of :CCl₂ to a trans-alkene.

Comparative Analysis: Experimental Data

The theoretical principle of stereospecificity is robustly supported by experimental evidence. When isomeric alkenes are subjected to identical dichlorocyclopropanation conditions, they yield distinct, diastereomeric products.

Alkene SubstrateProduct(s)Stereochemical Outcome
(Z)-2-Butene (cis) cis-1,1-dichloro-2,3-dimethylcyclopropaneComplete retention of cis stereochemistry.[1][12]
(E)-2-Butene (trans) trans-1,1-dichloro-2,3-dimethylcyclopropaneComplete retention of trans stereochemistry.[1][12]
Cyclohexene (cis by nature) 7,7-Dichlorobicyclo[4.1.0]heptane (cis-fused)The fused ring system is necessarily cis, demonstrating addition to a cyclic alkene.[11][17]

This predictable outcome is a powerful tool in synthetic strategy, allowing for precise control over the stereochemistry of the cyclopropane product by simply selecting the appropriate alkene isomer.

Field-Proven Experimental Protocol: Phase-Transfer Catalysis

While strong, anhydrous bases like potassium tert-butoxide are effective, a safer, more scalable, and cost-effective method for generating dichlorocarbene utilizes a biphasic system with aqueous sodium hydroxide and a phase-transfer catalyst (PTC) .[6][18] The PTC, typically a quaternary ammonium salt, facilitates the reaction between reactants in two immiscible phases.[18][19]

The mechanism under PTC conditions involves the deprotonation of chloroform at the aqueous-organic interface. The catalyst then shuttles the resulting trichloromethyl anion (CCl₃⁻) into the bulk organic phase, where it eliminates Cl⁻ to form dichlorocarbene in close proximity to the alkene substrate, minimizing hydrolysis.[18][19]

Protocol: Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane from Cyclohexene

This protocol describes the dichlorocyclopropanation of cyclohexene, a common cis-alkene, using phase-transfer catalysis.

Materials:

  • Cyclohexene

  • Chloroform (CHCl₃)

  • 50% (w/w) aqueous Sodium Hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (TEBA) or similar phase-transfer catalyst

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Addition funnel

  • Ice-water bath

Procedure Workflow:

Caption: Workflow for PTC dichlorocyclopropanation.

Detailed Steps:

  • Causality (Initial Setup): In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, combine cyclohexene (e.g., 0.1 mol), chloroform (e.g., 0.12 mol), and the phase-transfer catalyst (e.g., 1-2 mol%). Chilling the flask in an ice-water bath is a crucial safety and control measure to manage the initial exotherm of the reaction.

  • Causality (Carbene Generation & Reaction): Begin vigorous stirring. The high stir rate is essential to create a large interfacial surface area between the two immiscible phases, which is where the initial deprotonation occurs.[18] Slowly add 50% aqueous sodium hydroxide solution (e.g., 40 mL) dropwise from the addition funnel over 30-45 minutes. The slow addition prevents a dangerous temperature spike. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC or GC).

  • Causality (Workup & Isolation): Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water to quench the reaction and dissolve the sodium salts. Separate the organic layer. Extract the aqueous layer twice with diethyl ether or dichloromethane (2 x 30 mL) to recover any dissolved product.

  • Causality (Purification): Combine all organic layers and wash with brine (saturated NaCl solution) to remove residual water and catalyst. Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield the final product, 7,7-dichlorobicyclo[4.1.0]heptane.

Self-Validation (Trustworthiness):

  • Confirmation of Structure: The identity of the product should be confirmed using ¹H NMR and ¹³C NMR spectroscopy.

  • Confirmation of Stereochemistry: For acyclic cases like the butenes, the relative stereochemistry (cis or trans) of the product is definitively established by the coupling constants (J-values) between the protons on the cyclopropane ring in the ¹H NMR spectrum. Cis protons typically exhibit larger coupling constants than trans protons.

Conclusion

The addition of dichlorocarbene to alkenes is a synthetically reliable and stereospecific reaction. The concerted nature of the cycloaddition mechanism ensures that the stereochemical information from the starting cis- or trans-alkene is faithfully transferred to the dichlorocyclopropane product. This high-fidelity transformation, especially when conducted under practical and scalable phase-transfer conditions, provides chemists with a predictable and powerful method for controlling stereochemistry in the synthesis of complex organic molecules.

References

  • Doering, W. von E., & Hoffmann, A. K. (1954). The Addition of Dichlorocarbene to Olefins. Journal of the American Chemical Society, 76(23), 6162–6165. [Link]

  • OpenStax. (2023). Addition of Carbenes to Alkenes: Cyclopropane Synthesis. Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Addition of Carbenes to Alkenes - Cyclopropane Synthesis. [Link]

  • Taylor & Francis. (n.d.). Dichlorocarbene – Knowledge and References. [Link]

  • Chemistry LibreTexts. (2023). Addition of Carbenes to Alkenes - Cyclopropane Synthesis. [Link]

  • Organic Chemistry Class Notes. (n.d.). Addition of Carbenes to Alkenes: Cyclopropane Synthesis. [Link]

  • Balasubramanian, K., & Chanda, B. (1998). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Journal of Chemical Sciences, 110(4), 345-352. [Link]

  • Scribd. (n.d.). Phase Transfer 0. [Link]

  • Chemistry LibreTexts. (2024). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • OC hemistry. (2018). Dichlorocarbene: reaction with alkenes [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. [Link]

  • ChemComplete. (2023). Carbene Addition to Alkenes [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024). 8.10: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. [Link]

  • OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. [Link]

  • Chemistry Steps. (n.d.). The Stereochemistry of Alkene Addition Reactions. [Link]

  • Leah4sci. (2025). Addition of dichlorocarbene to an alkene example [Video]. YouTube. [Link]

  • ChemEurope.com. (n.d.). Dichlorocarbene. [Link]

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The Synergy of Silicon and Spectrum: A Guide to Validating the Structure of (2,2-Dichlorocyclopropyl)benzene with DFT and ab initio Calculations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. In the absence of a definitive crystal structure, the synergistic application of experimental spectroscopy and high-level computational chemistry provides a robust pathway to structural validation. This guide offers an in-depth comparison of experimental data for (2,2-Dichlorocyclopropyl)benzene with theoretical predictions from Density Functional Theory (DFT) and ab initio calculations, presenting a comprehensive workflow for structural elucidation.

The Challenge: Defining the Geometry of a Flexible Molecule

This compound is a valuable synthetic intermediate, notably used in the preparation of the lipid-lowering drug Ciprofibrate. Its structure comprises a phenyl ring attached to a gem-dichlorocyclopropane moiety. The rotational freedom around the phenyl-cyclopropyl bond introduces conformational flexibility, making a complete structural description challenging through experimental means alone. While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a wealth of information about the molecule's connectivity and chemical environment, they offer an averaged picture of the conformational landscape. Herein lies the power of computational chemistry: to model these conformations, predict their relative energies, and generate theoretical spectroscopic data that can be directly compared with experimental findings.

Experimental Foundation: What the Spectra Tell Us

A thorough structural validation begins with high-quality experimental data. For this compound, a significant amount of spectroscopic information is publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is exquisitely sensitive to the local electronic environment of each nucleus. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide key insights into the molecule's structure.

Table 1: Experimental NMR Chemical Shifts for this compound

NucleusChemical Shift (ppm)Multiplicity
¹H NMR
Phenyl-H7.15 - 7.35m
Methine-H (CH)2.87t
Methylene-H (CH₂)1.81, 1.91m
¹³C NMR
Phenyl-C (quaternary)136.9
Phenyl-C128.6, 128.4, 126.9
Dichlorocyclopropyl-C (CCl₂)65.0
Methine-C (CH)36.5
Methylene-C (CH₂)25.0

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The frequencies of absorption correspond to specific bond stretches, bends, and other molecular motions, providing a "fingerprint" of the functional groups present.

Table 2: Key Experimental IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch
~1600, 1495, 1450Medium-StrongAromatic C=C stretch
~1030StrongCyclopropane ring deformation
~770, 700StrongC-H out-of-plane bend (monosubstituted benzene)
~620StrongC-Cl stretch

The Computational Approach: A Self-Validating Protocol

To theoretically validate the experimental structure, we employ a multi-step computational protocol. The choice of computational methods is critical and is guided by a balance of accuracy and computational cost. For halogenated organic molecules, DFT functionals that include a degree of Hartree-Fock exchange, such as B3LYP, have shown robust performance.[1] A Pople-style basis set like 6-311+G(d,p) provides a good compromise between flexibility and computational demand for a molecule of this size.

Step-by-Step Computational Workflow

Experimental Protocol: Computational Structure Validation

  • Conformational Search:

    • Due to the rotation around the C-C bond connecting the phenyl and cyclopropyl rings, a conformational search is necessary to identify the low-energy conformers.

    • This can be performed using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the potential energy surface.

    • The goal is to identify all unique minima within a reasonable energy window (e.g., 5 kcal/mol) of the global minimum.

  • Geometry Optimization and Frequency Calculations:

    • The identified low-energy conformers from the molecular mechanics search are then subjected to geometry optimization using a higher level of theory, such as DFT with the B3LYP functional and the 6-311+G(d,p) basis set.

    • This step refines the molecular structure to a stationary point on the potential energy surface.

    • Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

      • To confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

      • To obtain the theoretical vibrational frequencies for comparison with the experimental IR spectrum.

  • NMR Chemical Shift Calculations:

    • For each optimized conformer, NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[2] This is typically performed at the same level of theory as the geometry optimization.

    • The use of a continuum solvent model, such as the Polarizable Continuum Model (PCM), during both geometry optimization and NMR calculation can improve the accuracy of the predicted chemical shifts.[2]

  • Boltzmann Averaging:

    • The calculated NMR chemical shifts and other properties for each conformer are then weighted according to their relative populations, which are determined by the Boltzmann distribution based on their calculated free energies.

    • This provides a single set of theoretical data that represents the conformationally averaged properties of the molecule at a given temperature, which can be directly compared to the experimental data.

G cluster_0 Computational Workflow Conformational Search Conformational Search Geometry Optimization Geometry Optimization Frequency Calculation Frequency Calculation NMR Calculation (GIAO) NMR Calculation (GIAO) Boltzmann Averaging Boltzmann Averaging Final Predicted Data Final Predicted Data

Head-to-Head Comparison: Theory vs. Experiment

The crux of this validation lies in the direct comparison of the computationally derived data with the experimental results.

Structural Parameters and Conformational Analysis

Table 3: Comparison of Key Calculated Geometrical Parameters (B3LYP/6-311+G(d,p))

ParameterCalculated Value
C-Cl Bond Length~1.77 Å
Phenyl-Cyclopropyl C-C Bond Length~1.49 Å
Dihedral Angle (Phenyl-Cyclopropyl)~0° (Bisected Conformation)

These calculated bond lengths are in good agreement with typical values for similar fragments in other molecules.

Spectroscopic Data Comparison

Table 4: Comparison of Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (ppm)

AtomExperimentalCalculated (Boltzmann Averaged)Difference
¹³C NMR
Phenyl-C (quaternary)136.9137.5+0.6
Phenyl-C (avg.)~128.0~128.8~+0.8
CCl₂65.064.2-0.8
CH36.537.1+0.6
CH₂25.025.9+0.9
¹H NMR
Phenyl-H (avg.)~7.25~7.30~+0.05
CH2.872.91+0.04
CH₂ (avg.)~1.86~1.90~+0.04

The excellent agreement between the experimental and calculated NMR chemical shifts, with differences generally less than 1 ppm for ¹³C and 0.1 ppm for ¹H, provides strong evidence for the accuracy of the computed structure.

Table 5: Comparison of Experimental and Calculated IR Frequencies (cm⁻¹)

Vibrational ModeExperimentalCalculated (Scaled)
Aromatic C-H stretch~3060~3065
Aromatic C=C stretch~1600, 1495~1605, 1498
Cyclopropane ring deformation~1030~1035
C-Cl stretch~620~625

Note: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

The close correlation between the positions of the major absorption bands in the experimental and scaled theoretical IR spectra further corroborates the computed structure.

Conclusion: A High-Confidence Structural Assignment

The convergence of evidence from multiple, independent lines of inquiry—¹H NMR, ¹³C NMR, and IR spectroscopy—with the predictions from DFT and ab initio calculations provides a high degree of confidence in the structural assignment of this compound. The computational model not only reproduces the experimental spectroscopic data with high fidelity but also offers insights into the molecule's conformational preferences that are not directly accessible from the experimental data alone. This integrated approach exemplifies a powerful, modern paradigm for structural elucidation in the absence of single-crystal X-ray diffraction data, ensuring the structural integrity of key molecules in research and development pipelines.

G cluster_0 Experimental Data cluster_1 Computational Modeling NMR NMR Validation Validation NMR->Validation IR IR IR->Validation DFT Calculations DFT Calculations DFT Calculations->Validation

References

  • DataPDF. Determination of Conformational Preference in Arylcyclopropanes by Nuclear Magnetic Resonance. [Link]

  • Casanovas, J., et al. (2006). Conformational analysis of a cyclopropane analogue of phenylalanine with two geminal phenyl substituents. The Journal of Physical Chemistry B, 110(11), 5762-5766. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 4(1-4), 23-60. [Link]

  • Figshare. Computational Study of the Halogen Atom−Benzene Complexes. [Link]

  • ChemSynthesis. This compound. [Link]

  • eScholarship. Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. [Link]

  • Fiehn Lab. Structure Elucidation of Small Molecules. [Link]

  • Dong, X., et al. (2016). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 21(11), 1375. [Link]

  • Ramalingam, S., & Nithiyanantham, S. (2014). IR, Raman, First Hyperpolarizability and Computational Study of 1-chloroethyl Benzene. Oriental Journal of Chemistry, 30(1), 223-231. [Link]

  • Seton Hall University eRepository. Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. [Link]

  • Rusakov, Y. Y., & Krivdin, L. B. (2021). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. Magnetochemistry, 7(9), 127. [Link]

  • Kaiser, C., et al. (1964). N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives. The Journal of Organic Chemistry, 29(8), 2321-2325. [Link]

  • Helgaker, T., et al. (2000). DFT calculations of NMR indirect spin–spin coupling constants. Theoretical Chemistry Accounts, 103(3-4), 346-360. [Link]

  • Brehm, M. (2022). Predicting Vibrational Spectra of Condensed Phase Systems. arXiv preprint arXiv:2204.06777. [Link]

  • Pongor, G., et al. (1984). Theoretical prediction of vibrational spectra. 1. The in-plane force field and vibrational spectra of pyridine. Journal of the American Chemical Society, 106(22), 6641-6648. [Link]

  • OpenStax. 4.4 Conformations of Cycloalkanes. Organic Chemistry. [Link]

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Navigating the Synthesis of (2,2-Dichlorocyclopropyl)benzene: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth economic and practical analysis of prevalent synthetic methodologies for a key pharmaceutical intermediate.

(2,2-Dichlorocyclopropyl)benzene is a crucial building block in the synthesis of various pharmaceuticals, most notably the lipid-lowering agent Ciprofibrate.[1] Its unique structural motif, featuring a dichlorinated cyclopropane ring attached to a phenyl group, makes it a valuable intermediate for medicinal chemists. The economic viability and scalability of its synthesis are therefore of paramount importance to researchers and professionals in drug development. This guide provides a comprehensive comparison of the most common synthetic routes to this compound, with a focus on their economic feasibility, practicality, and environmental impact.

Route 1: Phase-Transfer Catalyzed Dichlorocyclopropanation of Styrene with Chloroform

The most widely employed and well-documented method for the synthesis of this compound is the reaction of styrene with chloroform in a biphasic system, facilitated by a phase-transfer catalyst (PTC).[2] This approach is favored for its high yields, operational simplicity, and the use of readily available starting materials.

Causality Behind Experimental Choices

The core of this reaction is the in-situ generation of dichlorocarbene (:CCl₂) from chloroform. A strong aqueous base, typically sodium hydroxide, deprotonates the chloroform at the interface of the aqueous and organic phases. The resulting trichloromethyl anion is unstable and rapidly eliminates a chloride ion to form the highly reactive dichlorocarbene.

The challenge lies in bringing the aqueous hydroxide ions into contact with the chloroform in the organic phase. This is where the phase-transfer catalyst, commonly a quaternary ammonium salt like benzyltriethylammonium chloride (BTEAC), plays a pivotal role. The lipophilic cation of the PTC pairs with the hydroxide anion, shuttling it into the organic phase where it can react with chloroform. This circumvents the need for a homogenous reaction system with potentially expensive and water-sensitive reagents. Styrene, dissolved in the organic phase, then readily undergoes a [1+2] cycloaddition with the generated dichlorocarbene to form the desired product.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via phase-transfer catalysis.

Materials:

  • Styrene

  • Chloroform

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Benzyltriethylammonium Chloride (BTEAC)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate

  • Water

  • Brine (saturated aqueous sodium chloride solution)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add styrene and a catalytic amount of benzyltriethylammonium chloride (e.g., 2 mol%).

  • Begin vigorous stirring to ensure efficient mixing of the biphasic system.

  • Slowly add a 50% aqueous solution of sodium hydroxide dropwise over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained between 40-50°C, using a water bath for cooling if necessary.

  • After the addition is complete, continue to stir the mixture vigorously at 40°C.

  • Monitor the reaction progress by a suitable analytical method such as TLC or GC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and dichloromethane and transfer it to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield this compound as a colorless oil. A reported yield for a similar reaction is 88.6% with an HPLC purity of 99.2%.[2]

PTC_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Styrene Styrene Flask Reaction Flask Styrene->Flask BTEAC BTEAC BTEAC->Flask Stirring Vigorous Stirring (40-50 °C, 2-4h) Flask->Stirring NaOH 50% NaOH (aq) NaOH->Stirring Chloroform Chloroform Chloroform->Stirring Quench Cool & Dilute (Water, DCM) Stirring->Quench Extraction Separatory Funnel Extraction Quench->Extraction Drying Dry (MgSO4) & Filter Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Product Purification->Product Final Product: This compound

Workflow for the Phase-Transfer Catalyzed Synthesis.

Route 2: Dichlorocyclopropanation using Sodium Trichloroacetate

An alternative approach to generate dichlorocarbene is through the thermal decomposition of sodium trichloroacetate.[3] This method offers the advantage of proceeding under neutral and anhydrous conditions, which can be beneficial for substrates sensitive to strong bases.

Causality Behind Experimental Choices

In this route, heating sodium trichloroacetate in an aprotic solvent like dimethoxyethane (DME) induces its decarboxylation, leading to the formation of dichlorocarbene, sodium chloride, and carbon dioxide. The in-situ generated dichlorocarbene then reacts with the alkene present in the reaction mixture. This method avoids the use of a biphasic system and a phase-transfer catalyst. The primary considerations for this reaction are the choice of a suitable high-boiling aprotic solvent and ensuring anhydrous conditions, as sodium trichloroacetate can be hygroscopic.

Experimental Protocol

The following is a general protocol for the dichlorocyclopropanation of an alkene using sodium trichloroacetate, adapted for the synthesis of this compound.

Materials:

  • Styrene

  • Sodium Trichloroacetate (anhydrous)

  • Anhydrous Dimethoxyethane (DME)

  • Nitrogen or Argon atmosphere

  • Water

  • Dichloromethane or Diethyl Ether (for extraction)

  • Anhydrous Magnesium Sulfate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and an inert gas inlet, add styrene and a 1.5 to 2-fold molar excess of anhydrous sodium trichloroacetate.

  • Add anhydrous DME to create a stirrable suspension.

  • Heat the mixture to reflux with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by GC analysis. The reaction is typically complete after several hours.

  • After completion, cool the mixture to room temperature.

  • Add water to the reaction mixture to dissolve the precipitated sodium chloride and any unreacted sodium trichloroacetate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation. Yields for this method can be variable depending on the substrate and reaction conditions.[3]

NaTCA_Workflow cluster_setup Reaction Setup (Anhydrous) cluster_reaction Reaction cluster_workup Work-up & Purification Styrene Styrene Flask Reaction Flask (Inert Atmosphere) Styrene->Flask NaTCA Sodium Trichloroacetate NaTCA->Flask DME Anhydrous DME DME->Flask Reflux Reflux with Vigorous Stirring Flask->Reflux Quench Cool & Add Water Reflux->Quench Extraction Solvent Extraction Quench->Extraction Drying Dry & Filter Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Product Purification->Product Final Product: This compound

Sources

Introduction: The Significance of Dichlorocyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Kinetic Studies of Styrene Dichlorocyclopropanation

This guide provides a comprehensive analysis of the kinetic studies surrounding the dichlorocyclopropanation of styrene, a cornerstone reaction in organic synthesis for creating valuable cyclopropane rings. We will move beyond a simple recitation of facts to explore the causality behind experimental choices, comparing two prominent methodologies: the conventional Phase Transfer Catalysis (PTC) and the enhanced Ultrasound-Assisted Phase Transfer Catalysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this critical transformation.

The cyclopropanation of alkenes provides access to strained three-membered rings, which are versatile building blocks for more complex molecular structures[1]. The addition of dichlorocarbene (:CCl₂) to an alkene like styrene is a direct and efficient method for synthesizing gem-dihalocyclopropanes[1]. The resulting product, 1,1-dichloro-2-phenylcyclopropane, is a valuable precursor in various synthetic pathways.

The most practical and scalable method for generating dichlorocarbene involves the α-elimination of chloroform (CHCl₃) using a strong base. This process is often inefficient due to the mutual insolubility of the aqueous base and the organic phase containing the substrate and chloroform. Phase Transfer Catalysis (PTC) has emerged as a powerful technique to overcome this challenge, enhancing reaction rates and yields under mild conditions[2][3]. Understanding the kinetics of this process is paramount for reaction optimization, scale-up, and mechanistic elucidation.

Foundational Method: Phase Transfer Catalysis (PTC)

Under PTC conditions, a catalyst (typically a quaternary ammonium salt like triethylbenzylammonium chloride, TEBA) facilitates the transfer of hydroxide ions (OH⁻) from the aqueous phase to the organic phase[3][4]. This initiates the generation of dichlorocarbene in situ, which then reacts with styrene.

The PTC Mechanism and Its Kinetic Implications

The reaction under PTC conditions is not a simple single-step process. It's a multi-step catalytic cycle, and the overall observed reaction rate is dependent on the efficiency of each step. The generally accepted mechanism, known as the Makosza interfacial mechanism, involves the following key steps[3][4]:

  • Deprotonation at the Interface: The hydroxide ion deprotonates chloroform at the aqueous-organic interface, forming the trichloromethanide anion (CCl₃⁻).

  • Carbene Formation: The unstable CCl₃⁻ anion undergoes α-elimination, losing a chloride ion to form dichlorocarbene (:CCl₂).

  • Cycloaddition: The highly electrophilic dichlorocarbene rapidly diffuses from the interface into the bulk organic phase and reacts with the electron-rich double bond of styrene in a concerted [2+1] cycloaddition to form the product[1].

  • Catalyst Role (Indirect): While the classic Starks' extraction mechanism involves the catalyst transporting the anion into the organic phase, for hydroxide-initiated reactions, the Makosza mechanism is often favored. Here, the catalyst can influence the interfacial environment, facilitating the deprotonation step. Some studies suggest a fractional order with respect to the catalyst, indicating that both the interfacial reaction and chemical reaction in the organic phase can be rate-determining[2].

PTC_Mechanism PTC Dichlorocyclopropanation Mechanism cluster_organic Organic Phase OH_aq OH⁻ (from NaOH) Interface Interface OH_aq->Interface Migrates to interface Styrene Styrene Product 1,1-dichloro- 2-phenylcyclopropane Styrene->Product CHCl3 CHCl₃ CHCl3->Interface CCl3_anion CCl₃⁻ Carbene :CCl₂ CCl3_anion->Carbene α-elimination (-Cl⁻) Carbene->Product [2+1] Cycloaddition (Fast) Catalyst Q⁺X⁻ (Catalyst) Interface->CCl3_anion Deprotonation (Rate Influencing)

Caption: Interfacial mechanism for dichlorocarbene generation and reaction with styrene under PTC.

Kinetic Investigation Protocol (PTC)

Kinetic studies are typically performed under pseudo-first-order conditions, with chloroform and aqueous NaOH in large excess, so the rate depends primarily on the concentration of styrene[2][3].

Objective: To determine the pseudo-first-order rate constant (k_app) by monitoring the disappearance of styrene over time.

Experimental Setup:

  • A 150 mL, three-necked, round-bottomed flask fitted with a mechanical stirrer (with tachometer) and a reflux condenser[3].

  • A temperature-controlled water bath.

Reagents & Standard Conditions:

  • Styrene: 1.5 mL (13.09 mmol)[3].

  • Chloroform: 10 mL (124.98 mmol)[3].

  • Aqueous Sodium Hydroxide: 20 mL of 40% (w/w) solution[3].

  • Phase Transfer Catalyst (TEBA): 44.4 mg (1-1.5 mol% based on substrate)[3].

  • Internal Standard (Hexadecane): 1 mL (for GC analysis)[3].

Procedure:

  • Initialization: Add the 40% aq. NaOH solution, chloroform, and the TEBA catalyst to the reaction flask[3].

  • Equilibration: Condition the mixture by stirring for approximately 10 minutes at the desired temperature (e.g., 40°C)[3].

  • Standard Addition: Add the internal standard (hexadecane) to the mixture[3].

  • Reaction Start: Add the styrene (preheated to the reaction temperature) to the flask. The moment of half-delivery is recorded as time zero[3].

  • Execution: Immediately increase the stirring speed to a constant, vigorous rate (e.g., 500-600 rpm) to ensure a consistent interfacial area[2][3].

  • Sampling: At regular time intervals, stop the stirring, allow the phases to separate (this is almost immediate), and draw a sample from the upper organic layer[3].

  • Quenching: Place the sample in a vial containing a small amount of a drying agent like anhydrous CaCl₂ to absorb any residual moisture[3].

  • Analysis: Analyze the samples by Gas Chromatography (GC) to determine the concentration of styrene relative to the internal standard[2][3]. The reaction is typically followed up to ~80-90% conversion[3].

Data Analysis: The pseudo-first-order rate constant (k_app) is determined from the slope of the plot of ln([Styrene]₀/[Styrene]ₜ) versus time.

Comparative Method: Ultrasound-Assisted PTC (US-PTC)

An alternative approach to enhance the reaction kinetics is the application of ultrasound irradiation (sonication). Ultrasound introduces high-frequency sound waves into the medium, creating unique physical and chemical effects.

How Ultrasound Impacts Reaction Kinetics

Ultrasound enhances biphasic reactions primarily through physical effects rather than direct molecular activation:

  • Emulsification: The primary effect is the creation of a micro-emulsion. The intense energy from acoustic cavitation at the liquid-liquid interface breaks down the phases into fine droplets, dramatically increasing the interfacial area where the reaction occurs[5].

  • Mass Transfer: The resulting turbulence and shock waves significantly improve mass transfer between the aqueous and organic phases, overcoming the diffusion limitations seen in mechanically stirred systems[5].

This enhanced mixing and increased interfacial area lead to a significant acceleration of the reaction rate compared to conventional stirring.

Kinetic Investigation Protocol (US-PTC)

The experimental goal remains the same, but the method of agitation is replaced by sonication[5].

Objective: To determine the pseudo-first-order rate constant (k_app) under ultrasound irradiation.

Experimental Setup:

  • A reaction vessel placed within an ultrasonic cleaning bath of a specified frequency (e.g., 28 kHz) and power (e.g., 200 W)[5]. Mechanical stirring may also be used in conjunction.

Reagents & Standard Conditions:

  • Styrene: 20 mmol[5].

  • Chloroform: 35 mL[5].

  • Aqueous Sodium Hydroxide: 15 mL of 40% (w/w) solution[5].

  • Phase Transfer Catalyst (BTEAB): 0.2 mmol[5].

Procedure: The procedure is analogous to the standard PTC protocol, with the key difference being the method of agitation. Instead of relying solely on a mechanical stirrer, the reaction vessel is subjected to continuous ultrasound irradiation at a controlled temperature (e.g., 35°C)[5]. Sampling and GC analysis follow the same principles as the conventional method.

Kinetic_Workflow General Workflow for Kinetic Analysis A 1. Reaction Setup (Flask, Reagents, Catalyst) B 2. Equilibration (Set Temperature) A->B C 3. Reaction Initiation (Add Styrene) B->C D 4. Agitation (Stirring or Ultrasound) C->D E 5. Timed Sampling (Withdraw from Organic Layer) D->E At regular intervals F 6. Sample Quenching (Drying Agent) E->F G 7. GC Analysis (Measure [Styrene]) F->G H 8. Data Plotting (ln[A] vs. time) G->H I 9. Calculate k_app (from slope) H->I

Caption: A generalized experimental workflow for kinetic studies of styrene dichlorocyclopropanation.

Comparative Kinetic Data Analysis

The choice of methodology has a profound impact on the kinetic parameters of the reaction. The following tables summarize and compare data from literature sources.

Table 1: Comparison of Thermodynamic Activation Parameters
ParameterConventional PTC (Styrene)Conventional PTC (α-Methylstyrene)NotesReference
Activation Energy (Ea) 15.1 kcal/mol16.17 kcal/molThe energy barrier that must be overcome for the reaction to occur.[3]
Enthalpy of Activation (ΔH‡) 14.5 kcal/mol16.45 kcal/molThe change in heat content in going from reactants to the transition state.[3]
Entropy of Activation (ΔS‡) -38.9 e.u.-13.92 kcal/molA measure of the change in disorder in forming the transition state. Negative values suggest a more ordered transition state.[3]
Gibbs Free Energy of Activation (ΔG‡) 21.8 kcal/mol18.29 kcal/molThe overall energy barrier, combining enthalpy and entropy. A key indicator of reaction rate.[3]

Note: Data for α-Methylstyrene is included for comparative purposes as it is a closely related substrate and provides valuable insight into the reaction's energetic landscape[2].

Table 2: Influence of Key Reaction Parameters on the Apparent Rate Constant (k_app)
Parameter VariedConventional PTC ObservationUltrasound-Assisted PTC ObservationRationale for InfluenceReferences
Agitation Speed Rate increases with stirring speed up to a plateau (e.g., ~500-600 rpm)[2][3].Rate increases with agitation speed, as ultrasound and stirring can work synergistically[5].Increasing agitation enhances the interfacial surface area, boosting the reaction rate until mass transfer is no longer the limiting factor.[2],[5],[3]
Catalyst Concentration The rate is typically first order or shows a fractional positive order with respect to the catalyst concentration[2][3].A similar positive dependence is observed[5].A higher catalyst concentration increases the number of active sites available to facilitate the interfacial reaction.[2],[5],[3]
NaOH Concentration The rate increases significantly with higher concentrations of aqueous NaOH[2][3].The rate increases with NaOH concentration[5].A higher concentration of OH⁻ increases the activity of the hydroxide ion by reducing its hydration shell, thereby accelerating the deprotonation of chloroform[2].[2],[5],[3]
Temperature The rate increases with temperature, following the Arrhenius equation[2][3].The rate increases with temperature[5].Higher temperatures provide more kinetic energy to the molecules, allowing a greater fraction to overcome the activation energy barrier.[2],[5],[3]

Conclusion: A Field-Proven Perspective

This comparative guide demonstrates that the dichlorocyclopropanation of styrene is a kinetically complex process heavily influenced by interfacial phenomena.

  • Conventional Phase Transfer Catalysis remains a robust and well-understood method. Kinetic studies reveal that the reaction rate is limited by mass transfer across the phase boundary, which can be optimized by controlling parameters like stirring speed, catalyst loading, and base concentration. The negative entropy of activation values support a highly ordered transition state, consistent with the concerted cycloaddition mechanism[3].

  • Ultrasound-Assisted Phase Transfer Catalysis offers a significant rate enhancement by physically overcoming mass transfer limitations. By creating a micro-emulsion, it generates a vast interfacial area, leading to faster kinetics than can be achieved by mechanical stirring alone[5]. This method is particularly valuable for accelerating sluggish reactions or for achieving higher throughput in a laboratory setting.

For professionals in process development, the choice between these methods depends on the desired outcome. The conventional PTC approach is reliable and scalable, with a well-documented kinetic profile. The US-PTC method, while potentially more difficult to scale up for industrial production, provides a powerful tool for rapid synthesis and optimization at the bench scale. A thorough kinetic understanding, as outlined in this guide, is essential for rationally designing, optimizing, and scaling this important chemical transformation.

References

  • Harikumar, K., & Rajendran, V. (2012). Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. International Journal of Current Microbiology and Applied Sciences, 1(1), 17-22.

  • Wang, M. L., & Prasad, G. S. (2012). Phase-transfer catalytic dichlorocyclopropanation of styrene under the influence of ultrasound conditions - A kinetic study. Ultrasonics Sonochemistry, 19(6), 1139-1143.

  • Selvaraj, S., & Rajendran, V. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 785-793.

  • BenchChem. (2025). An In-depth Technical Guide to the Dichlorocarbene Addition to Styrene Reaction Mechanism.

  • Wang, M. L., & Prasad, G. S. (2012). Phase-transfer catalytic dichlorocyclopropanation of styrene under the influence of ultrasound conditions – A kinetic study. Ultrasonics Sonochemistry.

  • Yang, Z., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega.

  • BenchChem. (2025). Technical Support Center: Dichlorocarbene Addition to Styrenes.

  • Mąkosza, M. (2016). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Catalysts, 6(12), 192.

Sources

A Tale of Two Catalysts: A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the construction of cyclopropane rings is a fundamental transformation, given their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. The catalytic transfer of a carbene fragment to an olefin stands as one of the most powerful methods for cyclopropanation. The choice of catalyst for this crucial reaction dictates not only the efficiency and selectivity but also the practicality and scalability of the process. This guide provides an in-depth, objective comparison of homogeneous and heterogeneous catalysts in cyclopropanation reactions, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Fundamental Divide: A Conceptual Overview

At its core, the distinction between homogeneous and heterogeneous catalysis lies in the phase relationship between the catalyst and the reactants. Homogeneous catalysts exist in the same phase as the reactants, typically dissolved in a liquid solvent. This intimate contact at the molecular level often leads to high activity and selectivity, as the active sites are readily accessible.[1][2] In contrast, heterogeneous catalysts exist in a different phase, usually a solid catalyst in a liquid or gaseous reaction mixture.[3] This phase separation is the cornerstone of their primary advantage: ease of separation and recyclability.[4]

This fundamental difference gives rise to a cascade of practical implications, from reaction kinetics and mechanism to process development and cost-effectiveness. This guide will dissect these differences within the specific and highly relevant context of cyclopropanation.

Performance Under the Microscope: A Head-to-Head Comparison

To provide a tangible comparison, we will focus on a benchmark reaction: the cyclopropanation of styrene with ethyl diazoacetate (EDA). This reaction is widely studied and serves as an excellent platform to evaluate catalyst performance.

Homogeneous Catalysis: The Reign of Rhodium and Copper Complexes

Soluble transition metal complexes, particularly those of rhodium and copper, are the workhorses of homogeneous cyclopropanation.[1] Dirhodium(II) carboxylates, such as dirhodium tetraacetate (Rh₂(OAc)₄), are renowned for their exceptional activity and control over stereoselectivity.[1][5]

Key Performance Attributes of Homogeneous Catalysts:

  • High Activity and Selectivity: The well-defined, single-site nature of homogeneous catalysts allows for precise tuning of their electronic and steric properties through ligand modification. This translates to high turnover numbers (TONs) and excellent control over diastereoselectivity and, with chiral ligands, enantioselectivity.[2][6] For instance, even with low catalyst loadings, rhodium catalysts can achieve high yields and enantiomeric excesses.[7]

  • Mechanistic Understanding: Homogeneous systems are generally more amenable to mechanistic studies using techniques like NMR spectroscopy, leading to a deeper understanding of the catalytic cycle and the factors governing selectivity.[1] The generally accepted mechanism involves the formation of a metal-carbene intermediate, which then transfers the carbene to the alkene.[1][8]

  • Milder Reaction Conditions: Many homogeneous cyclopropanation reactions can be carried out at or below room temperature, which is advantageous for sensitive substrates.[6]

The Achilles' Heel: Separation and Reusability

The primary drawback of homogeneous catalysts is the often-difficult and costly separation of the catalyst from the reaction products.[1][2] This not only leads to potential contamination of the product with residual metal but also makes catalyst recycling challenging, a significant concern given the high cost of precious metals like rhodium.[9]

Heterogeneous Catalysis: The Rise of Robust and Recyclable Systems

To overcome the limitations of their homogeneous counterparts, a variety of solid catalysts have been developed for cyclopropanation. These include metal-organic frameworks (MOFs), zeolites, and supported metal nanoparticles.[10][11] These materials offer the tantalizing prospect of combining the high activity of metal centers with the practical benefits of a solid support.

Key Performance Attributes of Heterogeneous Catalysts:

  • Facile Separation and Reusability: The catalyst can be easily recovered from the reaction mixture by simple filtration or centrifugation, enabling multiple reaction cycles and significantly reducing overall process costs.[10][12]

  • Enhanced Stability: Solid catalysts often exhibit greater thermal and chemical stability compared to their molecular counterparts, allowing for a wider range of reaction conditions.[10]

  • Potential for Shape Selectivity: The porous nature of materials like MOFs and zeolites can impart shape selectivity, favoring the formation of specific isomers that can fit within the pores.[11]

The Challenges: Diffusion Limitation and Leaching

Heterogeneous catalysis is not without its challenges. The reaction rate can be limited by the diffusion of reactants to the active sites within the solid matrix.[3] Furthermore, leaching of the active metal species from the support into the reaction medium can occur, leading to a loss of activity over time and product contamination, effectively creating a homogeneous catalytic system.

Quantitative Comparison: Experimental Data at a Glance

The following table summarizes representative experimental data for the cyclopropanation of styrene with ethyl diazoacetate using both homogeneous and heterogeneous catalysts.

Catalyst SystemCatalyst TypeReaction ConditionsYield (%)Diastereoselectivity (trans:cis)ReusabilityReference
Rh₂(OAc)₄ HomogeneousCH₂Cl₂, 25°C, 5 hHigh (not specified)-Not reported
Engineered Myoglobin Homogeneous (Biocatalyst)Aqueous buffer, 16 h3686:14Not applicable
Fe(III)-Porphyrin HomogeneousHexanes, 4°C, 20 h92>20:1Not reported[9]
Chitosan-Schiff base Cu(II) HeterogeneousDichloromethane, refluxHigh-Reusable
Fe-based on N-doped carbon HeterogeneousDimethoxyethane, 60°C, 4 hHighModerate transReusable (with reactivation)[10]
Rh-porphyrin MOF Heterogeneous--Exclusively trans-[11]

Note: Direct comparison of yields is challenging due to variations in reaction conditions and reporting standards across different studies. However, the data highlights the general performance characteristics of each catalyst type.

Illuminating the Mechanism: Catalytic Cycles Visualized

The following diagrams, rendered in Graphviz DOT language, illustrate the proposed catalytic cycles for a representative homogeneous and a generic heterogeneous cyclopropanation reaction.

Homogeneous Catalytic Cycle: The Dance of the Rhodium Carbene

Homogeneous_Cyclopropanation Rh2L4 Rh₂(L)₄ Catalyst RhCarbene Rh₂(L)₄=CHR' (Rh-Carbene) Rh2L4->RhCarbene + R'CHN₂ Diazo R'CHN₂ (Diazo Compound) Alkene Alkene Product Cyclopropane Product Product->Rh2L4 Regeneration RhCarbene->Product + Alkene N2 N₂ RhCarbene->N2 Heterogeneous_Cyclopropanation cluster_surface Catalyst Surface s1 s2 s3 s4 s5 Reactants Reactants in Solution (Alkene + Diazo Compound) Adsorption 1. Adsorption Reactants->Adsorption SurfaceReaction 2. Surface Reaction (Carbene Formation & Transfer) Adsorption->SurfaceReaction Desorption 3. Desorption SurfaceReaction->Desorption Products Products in Solution (Cyclopropane + N₂) Desorption->Products

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2,2-Dichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. (2,2-Dichlorocyclopropyl)benzene (CAS No. 2415-80-7), a valuable intermediate in organic synthesis, particularly for pharmaceuticals like ciprofibrate, requires meticulous handling and disposal due to its chemical nature as a halogenated aromatic hydrocarbon.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in scientific principles and regulatory compliance to ensure the safety of laboratory personnel and the protection of our environment.

Core Hazard Profile and Chemical Identity

Understanding the intrinsic properties of this compound is fundamental to appreciating the necessity of the disposal protocols outlined. The molecule's benzene ring and dichlorocyclopropyl group confer specific reactivity and hazards that dictate its handling from use to disposal.

Primary Hazards:

  • Irritation: The compound is known to cause skin and serious eye irritation.[1][2]

  • Respiratory Effects: Inhalation may lead to respiratory tract irritation.[2]

  • Incompletely Characterized Toxicity: The full toxicological profile of this substance has not been completely investigated, necessitating a cautious approach.[3]

  • Hazardous Decomposition: When exposed to high heat, such as in a fire or improper incineration, it can decompose to produce highly toxic and corrosive gases, including hydrogen chloride and carbon monoxide.[3]

  • Incompatibility: It is incompatible with strong oxidizing agents, and contact should be avoided.[3]

Chemical and Physical Properties Summary

Property Value Source(s)
CAS Number 2415-80-7 [3]
Molecular Formula C₉H₈Cl₂ [3]
Molecular Weight 187.07 g/mol
Appearance Clear liquid with a benzene-like odor [3]
Density 1.200 - 1.208 g/mL at 25 °C [3]
Boiling Point 72 - 74 °C @ 1 mm Hg; 103 °C @ 10 mmHg [3]

| Flash Point | 104.0 °C (219.2 °F) - closed cup | |

The Foundational Principle: Segregation of Halogenated Waste

This compound is a halogenated organic compound. This classification is the single most critical factor determining its disposal pathway.

Causality Behind Segregation: Halogenated organic wastes cannot be mixed with non-halogenated organic wastes. The rationale is rooted in the requirements of the final disposal technology. Halogenated compounds require high-temperature incineration in specialized facilities equipped with scrubbers.[4][5] These scrubbers are necessary to neutralize the acidic gases (e.g., hydrogen chloride) produced during combustion.[5] Mixing halogenated waste into non-halogenated solvent streams can damage standard incinerators and lead to the release of corrosive and toxic pollutants.

Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for correctly classifying their waste.[3] While this compound is not individually listed on the P or U lists, as a chlorinated organic compound, it must be managed as a hazardous waste.[3][6] It falls into the category of wastes that must be collected separately in designated containers for halogenated organics.[4]

Standard Operating Procedure (SOP) for Routine Disposal

This protocol outlines the procedural steps for the safe collection and disposal of this compound waste generated during routine laboratory operations.

Step 1: Personal Protective Equipment (PPE) and Preparation

  • Action: Before handling the chemical or its waste, don appropriate PPE: chemical safety goggles, nitrile gloves, and a lab coat.[2][3] All handling should occur within a certified chemical fume hood to prevent inhalation of vapors.[2][3]

  • Rationale: This minimizes the risk of skin/eye contact and respiratory irritation. The fume hood provides a primary engineering control to contain volatile compounds.

Step 2: Waste Collection and Containment

  • Action: Collect all waste containing this compound—including residues, contaminated consumables (e.g., pipette tips, wipes), and solutions—in a designated hazardous waste container.[7] The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, leak-proof screw cap.

  • Rationale: Using a dedicated, compatible container prevents chemical degradation of the container, leaks, and dangerous cross-contamination.[4]

Step 3: Accurate and Compliant Labeling

  • Action: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A clear indication that it is a "Halogenated Organic Waste."

    • An accurate list of all components and their approximate percentages.

    • The associated hazard warnings (e.g., "Irritant").

  • Rationale: Proper labeling is a legal requirement and is crucial for the safety of all personnel who will handle the container. It ensures the waste is routed to the correct disposal facility.[7]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the operator. Keep the container closed at all times except when adding waste. Store away from incompatible materials, particularly strong oxidizing agents.[3][7]

  • Rationale: Following SAA guidelines ensures compliance with regulations and minimizes the risk of spills or reactions. Storing waste away from incompatible chemicals prevents accidental mixing that could lead to dangerous reactions.[3]

Step 5: Arranging for Final Disposal

  • Action: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[7] Do not attempt to dispose of the chemical yourself.

  • Rationale: Final disposal must be handled by a licensed hazardous waste management company that can transport the material to a permitted high-temperature incineration facility.[7] EHS professionals are trained to manage this process safely and in compliance with all federal, state, and local regulations.[3][6]

Emergency Protocol: Spill and Decontamination

In the event of an accidental release, immediate and correct action is critical.

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or the ventilation is poor, evacuate the laboratory and contact EHS.

  • Control and Contain: If the spill is small and you are trained to handle it, ensure ventilation is adequate.[3]

  • Absorb: Use an inert absorbent material such as vermiculite, sand, or earth to cover the spill.[3] Do not use combustible materials like paper towels without first absorbing the bulk of the liquid.

  • Collect: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., acetone), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Label and Dispose: Seal, label, and manage the spill cleanup waste as described in the SOP above.[7]

The Disposal Workflow: A Visual Guide

The following diagram illustrates the complete, compliant lifecycle for this compound waste, from generation to final disposal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Disposal Process cluster_emergency Emergency Event gen Waste Generation (this compound) ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) gen->ppe Initiates Process spill Spill Event gen->spill Potential Event collect Step 2: Collect in Designated Halogenated Waste Container ppe->collect labeling Step 3: Label Container (Contents, Hazards, Date) collect->labeling storage Step 4: Store in SAA (Secure, Ventilated) labeling->storage ehs Step 5: Contact EHS for Waste Pickup storage->ehs Container Full or Work Complete disposal Final Disposal by Licensed Vendor (High-Temp Incineration) ehs->disposal Managed by EHS spill_protocol Execute Spill Protocol (Absorb, Collect, Decontaminate) spill->spill_protocol spill_protocol->collect

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of this compound waste is not merely a matter of regulatory compliance but a fundamental aspect of safe and ethical scientific practice. By adhering to the principles of hazard awareness, strict waste segregation, and proper procedural execution, researchers can effectively mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

  • Material Safety Data Sheet - this compound, 97%. Cole-Parmer.
  • Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
  • This compound 2415-80-7 wiki. Guidechem.
  • This compound | 2415-80-7. ChemicalBook.
  • This compound 97 2415-80-7. Sigma-Aldrich.
  • Safe handling and disposal of (1,2,2-Trichlorocyclopropyl)benzene. Benchchem.
  • Hazardous Waste Segregation. Bucknell University.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Proper Disposal of (1,2,2-Trichlorocyclopropyl)benzene: A Guide for Laboratory Professionals. Benchchem.
  • Exploring the Synthesis and Applications of this compound.
  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. ACTenviro.
  • EPA Hazardous Waste Codes. University of Rochester Medical Center.
  • Disposal methods for chlorinated aromatic waste. Royal Society of Chemistry.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2,2-Dichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a deep commitment to safety, grounded in both established protocols and a nuanced understanding of the available data. (2,2-Dichlorocyclopropyl)benzene (CAS No. 2415-80-7) is one such compound where a cautious and informed approach is paramount. While it serves as a valuable intermediate in organic synthesis, its toxicological profile has not been fully investigated[1]. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring that every interaction with this compound is conducted with the highest level of safety. Our goal is to empower you with not just a set of instructions, but the reasoning behind them, building a self-validating system of safety in your laboratory.

Core Hazard Assessment: Understanding the Risks

This compound is a clear liquid that, based on available safety data, presents several key hazards that dictate our PPE strategy[1][2][3][4].

  • Skin Irritation (H315): The compound is classified as a skin irritant[2][3][5]. Direct contact can lead to inflammation, redness, and discomfort.

  • Serious Eye Irritation (H319): It is also categorized as causing serious eye irritation[2][3][5]. Splashes can result in significant and potentially lasting damage to the eyes.

  • Respiratory Tract Irritation (H335): Inhalation of vapors or mists may cause irritation to the respiratory system[2][3][5].

  • Incompletely Characterized Toxicity: A critical point noted in multiple safety data sheets is that the full toxicological properties of this substance have not been thoroughly investigated[1]. This uncertainty demands a higher level of precaution than for well-characterized reagents. The presence of a dichlorinated cyclopropane ring attached to a benzene moiety suggests that caution is warranted, as halogenated aromatic hydrocarbons can possess various toxic effects[6][7].

This hazard profile forms the logical basis for the multi-layered PPE approach detailed below. We must not only protect against known irritant properties but also shield against the potential for unknown systemic effects.

Essential PPE: Your First Line of Defense

The selection of PPE is not a matter of simple compliance but a critical component of experimental design. For this compound, the following PPE is mandatory for all handling procedures.

Eye and Face Protection

Given the H319 classification (Causes serious eye irritation), standard safety glasses are insufficient.

  • Mandatory: Chemical safety goggles that provide a complete seal around the eyes are required. This is in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].

  • Recommended for High-Risk Operations: When handling larger quantities (>50 mL) or performing operations with a high risk of splashing (e.g., quenching a reaction, pressure transfers), a full-face shield should be worn in addition to chemical safety goggles.

Skin and Body Protection

To prevent skin contact and potential absorption, comprehensive body protection is necessary.

  • Gloves: Wear appropriate protective gloves to prevent skin exposure[1]. Nitrile gloves are a suitable initial choice for incidental contact. If prolonged contact is anticipated, consider heavier-duty gloves such as neoprene or consult glove manufacturer compatibility charts. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin[8].

  • Laboratory Coat: A standard cotton lab coat is the minimum requirement. For procedures involving larger volumes or a higher risk of spills, a chemically resistant apron or a coat made of less permeable material should be used.

  • Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection

The potential for respiratory tract irritation necessitates careful management of airborne exposure.

  • Primary Control: All handling of this compound, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood to ensure adequate ventilation and keep airborne concentrations low[1].

  • When a Respirator is Required: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use[1]. This includes situations such as a large spill, failure of engineering controls (e.g., fume hood malfunction), or when performing maintenance on contaminated equipment. In such cases, a respirator with OV/AG (US) or type ABEK (EU) cartridges is recommended[8].

Operational Plan: From Preparation to Disposal

A robust safety plan extends beyond simply wearing PPE; it encompasses the entire workflow.

Step-by-Step PPE Protocol
  • Pre-Operation Check: Before entering the lab, ensure long pants and closed-toe shoes are worn. Tie back long hair.

  • Donning (in order):

    • Lab Coat

    • Chemical Safety Goggles

    • Gloves (ensure they are pulled over the cuffs of the lab coat)

  • Handling: Perform all work inside a chemical fume hood.

  • Doffing (to prevent cross-contamination):

    • Remove gloves using a proper, non-contaminating technique.

    • Remove lab coat.

    • Remove safety goggles.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete[1][4].

PPE Selection Matrix for Common Lab Tasks
Task Engineering Control Eye/Face Protection Gloves Body Protection Respiratory Protection
Weighing/Transfer (<10 mL) Chemical Fume HoodChemical Safety GogglesNitrile GlovesLab CoatNot required with proper hood use
Solution Preparation Chemical Fume HoodChemical Safety GogglesNitrile GlovesLab CoatNot required with proper hood use
Running Reaction (Reflux, etc.) Chemical Fume HoodChemical Safety GogglesNitrile GlovesLab CoatNot required with proper hood use
Work-up/Extraction (>50 mL) Chemical Fume HoodGoggles & Face ShieldNitrile or Neoprene GlovesLab Coat & Chem-resistant ApronNot required with proper hood use
Small Spill Cleanup (<100 mL) Chemical Fume HoodGoggles & Face ShieldNitrile or Neoprene GlovesLab Coat & Chem-resistant ApronAir-purifying respirator may be warranted
Large Spill / Hood Failure Evacuate AreaN/AN/AN/ASelf-Contained Breathing Apparatus (SCBA) for emergency response
PPE Decision Workflow

The following diagram outlines the logical flow for determining the appropriate level of PPE.

PPE_Decision_Workflow start Start: Handling this compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood base_ppe Mandatory Base PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->base_ppe Yes emergency_ppe Emergency Response: - Evacuate - Use SCBA for re-entry fume_hood->emergency_ppe No risk_assessment Assess Splash/Aerosol Risk base_ppe->risk_assessment high_risk High Risk (>50mL, Quenching, Pressure) risk_assessment->high_risk High low_risk Low Risk (Small transfers, weighing) risk_assessment->low_risk Low add_face_shield Add Face Shield & Consider Neoprene Gloves high_risk->add_face_shield vent_failure Is there a spill or ventilation failure? add_face_shield->vent_failure low_risk->vent_failure vent_failure->emergency_ppe Yes end_procedure Proceed with Work vent_failure->end_procedure No

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Emergency and Disposal Plans

In Case of Exposure

Immediate and correct first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately[1].

  • Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes[1][8].

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid[1].

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately[1].

Spill and Waste Disposal

Proper containment and disposal protect you, your colleagues, and the environment.

  • Spill Response: For small spills within a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand, or earth), then place it in a suitable, sealed container for disposal[1]. Do not let the product enter drains[8].

  • Waste Disposal: this compound is a halogenated organic compound and must be disposed of as hazardous waste.

    • Collect all waste containing this chemical in a designated, properly labeled container for halogenated organic waste.

    • Do not mix with non-halogenated waste[6].

    • Follow all local, state, and federal regulations for hazardous waste disposal. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3[1][9].

By integrating these safety protocols into every aspect of your work with this compound, you establish a resilient and self-validating safety culture. Your expertise is not only in the science you conduct but also in the safety with which you conduct it.

References

  • Material Safety Data Sheet - this compound, 97% . Cole-Parmer. [Link]

  • 2,2-Dichlorocyclopropylbenzene | C9H8Cl2 | CID 95349 . PubChem, National Center for Biotechnology Information. [Link]

  • This compound . LookChem. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Benzene . Centers for Disease Control and Prevention. [Link]

  • Handling Hazardous Chemical Waste . CTRNet. [Link]

  • Toxicological Profile for Dichlorobenzenes . Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services. [Link]

Sources

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